molecular formula C24H27O4P B3425093 Trixylyl phosphate CAS No. 3862-12-2

Trixylyl phosphate

Cat. No.: B3425093
CAS No.: 3862-12-2
M. Wt: 410.4 g/mol
InChI Key: KOWVWXQNQNCRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trixylenyl phosphate (TXP), with the CAS number 25155-23-1, is an aromatic phosphate ester with significant historical and research applications as a flame retardant and plasticizer . In scientific and industrial research, it is valued for its role in enhancing the fire resistance of polymers such as cellulose acetate, cellulose nitrate, and PVC . Beyond its use as a flame retardant, TXP also functions as an effective plasticizer for various resins and synthetic rubbers, and has been utilized as a fire-resistant hydraulic fluid and an extreme-pressure additive in lubricants and greases due to its favorable lubricity and thermal stability . The compound acts as a flame retardant primarily through a condensed-phase mechanism; when exposed to heat, it facilitates the formation of a protective char layer on the polymer surface, which shields the underlying material and inhibits further combustion . Researchers appreciate its low volatility and compatibility with numerous organic materials . It is important to note that Trixylenyl phosphate has a specific safety profile. It is classified as a reproductive toxin and exposure can cause organophosphate-induced delayed neuropathy . It is susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents . Due to its hazardous nature, it is classified as a substance of very high concern in the EU and requires authorisation for use . This product is provided For Research Use Only . It is strictly intended for laboratory research or industrial scientific investigation and must not be used for personal, cosmetic, therapeutic, or household purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,4-dimethylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWVWXQNQNCRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959466
Record name Tris(2,4-dimethylphenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

469 to 509 °F at 10 mmHg (NTP, 1992)
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

450 °F (NTP, 1992)
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (NTP, 1992), log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene, hexane, and chloroform.
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.130 to 1.155 (USCG, 1999), 1.142 at 38 °C/4 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000002 [mmHg]
Record name Tris(2,4-xylenyl)phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7651
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Glassy

CAS No.

25155-23-1, 3862-12-2
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 2,4-dimethyl-, 1,1′,1′′-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3862-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,4-xylenyl)phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trixylyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC78488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,4-dimethyl-, 1,1',1''-phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2,4-dimethylphenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylphenol phosphate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TL8H5QK8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-4 °F (USCG, 1999)
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to Trixylyl Phosphate: Chemical Structure, Isomers, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trixylyl phosphate (B84403) (TXP), a complex mixture of triaryl phosphate isomers, has been widely utilized as a flame retardant and plasticizer in various industrial applications. This technical guide provides a comprehensive overview of the chemical structure of TXP and its isomers, supported by a detailed summary of their physicochemical properties. The document outlines established experimental protocols for the synthesis and analysis of TXP, with a focus on chromatographic techniques for isomer separation and identification. Furthermore, potential biological pathways associated with the toxicity of triaryl phosphates, including a metabolic activation pathway leading to neurotoxicity and a signaling pathway implicated in reproductive toxicity, are discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of organophosphate compounds.

Chemical Structure and Isomers of Trixylyl Phosphate

This compound is an organophosphorus compound with the general chemical formula C24H27O4P.[1] It consists of a central phosphate group bonded to three xylenyl (dimethylphenyl) groups.[2] The commercial product is not a single compound but rather a complex mixture of various isomers, with the specific composition varying between manufacturers and even batches.[3]

The isomeric diversity arises from the different substitution patterns of the two methyl groups on each of the three phenyl rings attached to the phosphate core. The most common xylenol isomers found in commercial TXP mixtures, in decreasing order of abundance, are derived from 2,5-xylenol, 2,3-xylenol, 3,5-xylenol, 2,4-xylenol, and 3,4-xylenol.[4] Notably, the 2,6-xylenol isomer is generally absent from these commercial preparations.[4]

The IUPAC name for a specific isomer, tris(2,4-dimethylphenyl) phosphate, illustrates the nomenclature.[5] The CAS number for the general this compound mixture is 25155-23-1.[5]

The structural representation of the core this compound molecule is provided below:

General Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound can vary depending on the specific isomeric composition of the mixture. However, data for both commercial mixtures and some pure isomers are available.

Properties of Commercial this compound Mixtures
PropertyValueReference(s)
Appearance Colorless to pale yellow viscous liquid[1][6]
Molecular Weight 410.45 g/mol [1]
Density 1.136 - 1.170 g/mL at 20 °C[6][7]
Boiling Point ≥300 °C[7]
Melting Point Approximately -20 °C (Pour Point)[1]
Flash Point ≥230 °C[6]
Water Solubility 20 µg/L[1]
log Kow 5.63[5]
Vapor Pressure 5.15 x 10⁻⁸ mm Hg at 30 °C[5]
Refractive Index 1.5550 at 20 °C[5]
Properties of Individual this compound Isomers
IsomerMelting Point (°C)Boiling Point (°C at pressure)Reference(s)
Tris(2,3-dimethylphenyl) phosphate 61200-205 at 0.2 mmHg[3]
Tris(3,5-dimethylphenyl) phosphate 33 or 46195-200 at 0.2 mmHg[3]
Tris(2,6-dimethylphenyl) phosphate 136-138262-264 at 6 mmHg[3]

Experimental Protocols

Synthesis of this compound (Commercial Mixture)

The industrial synthesis of this compound involves the reaction of a mixture of xylenols with phosphoryl chloride (POCl₃).[1] A general laboratory-scale adaptation of this procedure is as follows:

Materials:

  • Mixed xylenols

  • Phosphoryl chloride (POCl₃)

  • Calcium-magnesium composite catalyst (optional, as described in some patents)

  • Reaction vessel with a stirrer, heating mantle, and a system for acid removal (e.g., a distillation setup under negative pressure)

Procedure:

  • Charge the reaction vessel with the mixed xylenols and the catalyst (if used).

  • Slowly add phosphoryl chloride to the stirred xylenol mixture. The reaction is exothermic and may require cooling to control the temperature.

  • After the addition is complete, gradually heat the mixture. A typical heating profile might involve raising the temperature to around 70 °C, then incrementally to 95 °C, 125 °C, and finally 140 °C, with holding times at each stage to ensure complete esterification.

  • During the later stages of heating, apply a vacuum to facilitate the removal of hydrogen chloride (HCl) gas, a byproduct of the reaction.

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

  • The crude product is then purified by vacuum distillation to isolate the trixylenyl phosphate mixture.

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the separation and identification of this compound isomers in various matrices.

Sample Preparation (from a plastic matrix):

  • Obtain a representative sample of the plastic material.

  • Cut the sample into small pieces to increase the surface area for extraction.

  • Place the sample in a suitable vessel and add an appropriate extraction solvent, such as toluene (B28343) or ethyl acetate.

  • Perform extraction using a method like sonication or Soxhlet extraction to transfer the this compound from the plastic into the solvent.

  • Concentrate the extract, if necessary, using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., toluene or methanol) for GC-MS analysis.

GC-MS Parameters (general example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-1701 capillary column (30 m x 0.25 mm, 0.15 µm film thickness) or similar mid-polarity column.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 260 °C.

  • Acquisition Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification of specific isomers.

The resulting chromatogram will show a series of peaks corresponding to the different isomers present in the sample, which can be identified based on their mass spectra and retention times compared to analytical standards.

Potential Biological Signaling and Metabolic Pathways

While the biological effects of the specific this compound isomer mixture are not fully elucidated, studies on related triaryl phosphates provide insights into potential mechanisms of toxicity.

Metabolic Activation and Neurotoxicity of Ortho-Substituted Triaryl Phosphates

Certain triaryl phosphates containing at least one ortho-methyl group can undergo metabolic activation to form highly neurotoxic compounds. This process is a significant concern for organophosphate-induced delayed neuropathy (OPIDN).

G cluster_0 Metabolic Activation TXP_ortho Ortho-substituted This compound Isomer Metabolite1 Hydroxymethyl Metabolite TXP_ortho->Metabolite1 Cytochrome P450 Oxidation Metabolite2 Cyclic Phenyl Saligenin Phosphate (Neurotoxic) Metabolite1->Metabolite2 Intramolecular Cyclization NTE Neuropathy Target Esterase (NTE) Metabolite2->NTE Inhibition OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) NTE->OPIDN Initiation of

Metabolic activation of ortho-substituted triaryl phosphates.
JNK Signaling Pathway and Reproductive Toxicity (Based on Triphenyl Phosphate)

Research on triphenyl phosphate (TPHP), a structurally related triaryl phosphate, has implicated the c-Jun N-terminal kinase (JNK) signaling pathway in its reproductive toxicity. Exposure to TPHP has been shown to induce germline apoptosis and reduce fertility in model organisms.

G cluster_1 JNK Signaling Pathway in Reproductive Toxicity TPHP Triphenyl Phosphate (TPHP) (as a model triaryl phosphate) JNK_Pathway JNK Signaling Pathway TPHP->JNK_Pathway Activation Apoptosis Germline Cell Apoptosis JNK_Pathway->Apoptosis Induction Fertility Reduced Fertility Apoptosis->Fertility

JNK signaling in TPHP-induced reproductive toxicity.

It is important to note that while these pathways provide a plausible framework for understanding the potential biological effects of this compound, further research is needed to confirm the specific involvement of TXP isomers in these processes.

Conclusion

This compound is a complex isomeric mixture with a range of industrial applications. Understanding its chemical structure, the identity of its isomers, and their physicochemical properties is crucial for its safe handling, analysis, and the assessment of its environmental and biological impact. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of TXP, while the visualized pathways offer insights into potential mechanisms of toxicity based on current knowledge of related compounds. This technical guide serves as a foundational resource for scientists and researchers, encouraging further investigation into the specific properties and biological activities of individual this compound isomers.

References

Physical and chemical properties of Trixylyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Trixylyl phosphate (B84403) (TXP). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

Trixylyl phosphate, a complex mixture of isomeric triaryl phosphates, is a viscous liquid at room temperature.[1] Its properties make it suitable for various industrial applications, including as a flame retardant and plasticizer.[1][2] The quantitative data for its key physical and chemical properties are summarized in the tables below.

Table 1: Identification and General Properties
PropertyValueReference
Chemical Name This compound[1]
CAS Number 25155-23-1[1]
Molecular Formula C24H27O4P[1]
Molecular Weight 410.45 g/mol [3]
Appearance Colorless to pale yellow viscous liquid[2]
Odor Odorless or slight odor
Table 2: Physical Properties
PropertyValueTemperaturePressureReference
Density 1.13 - 1.14 g/cm³20 °C[3]
Boiling Point 243-265 °C13.332 hPa[3]
Melting Point (Pour Point) ~ -20 °C[3]
Water Solubility 0.11 - 0.89 mg/LRoom Temperature[3]
Kinematic Viscosity Not specified
Vapor Pressure ~ 8.7 x 10⁻⁶ Pa20 °C[3]
Flash Point > 200 °C
Table 3: Chemical Properties
PropertyValueConditionsReference
Log Kow (Octanol-Water Partition Coefficient) 3.0 - 6.5[3]
Thermal Decomposition Temperature > 300 °C[3]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

This compound is synthesized via the esterification of xylenol with phosphorus oxychloride.[2][3][4] The following is a detailed protocol based on industrial manufacturing processes.

Materials:

  • Xylenol (isomeric mixture)

  • Phosphorus oxychloride (POCl₃)

  • Calcium magnesium composite catalyst

  • Medium solid alkali for neutralization

Procedure:

  • Charging the Reactor: In a suitable reaction kettle, charge the xylenol and the calcium magnesium composite catalyst.

  • Addition of Phosphorus Oxychloride: Add phosphorus oxychloride to the reactor.

  • Esterification Reaction:

    • Stir the mixture and begin heating.

    • Gradually increase the temperature to approximately 70 °C.

    • Continue to heat the mixture to 95 °C at a rate of about 4 °C per hour and hold for 1 hour.

    • Raise the temperature to 125 °C at a rate of 4-5 °C per hour and hold for 0.5 hours.

    • Further, increase the temperature to 140 °C at a rate of 5-6 °C per hour.

    • Initiate acid removal under negative pressure.

  • Neutralization: Monitor the acid number of the reaction mixture. Once the desired acid number is reached (e.g., ~3 mgKOH/g), neutralize the crude ester with a medium solid alkali.[4]

  • Purification: The crude this compound is purified by distillation to obtain the final product.[5]

G Xylenol Xylenol Reactor Reaction Kettle Xylenol->Reactor POCl3 Phosphorus Oxychloride POCl3->Reactor Catalyst Ca/Mg Catalyst Catalyst->Reactor Esterification Esterification (Heating & Stirring) Reactor->Esterification Reaction Mixture Neutralization Neutralization (Solid Alkali) Esterification->Neutralization Crude Ester Distillation Distillation Neutralization->Distillation Neutralized Ester TXP This compound Distillation->TXP

Synthesis workflow of this compound.

Determination of Physical and Chemical Properties

The following protocols are based on standard OECD and ASTM guidelines, which are internationally recognized methods for chemical testing.

The density of this compound, a liquid, can be determined using a hydrometer, an oscillating densitometer, or a pycnometer.[6][7][8][9][10]

Method: Oscillating Densimeter

  • Calibration: Calibrate the instrument with two liquids of known density that bracket the expected density of this compound.

  • Sample Introduction: Introduce a suitable amount of the this compound sample into the U-tube of the densitometer, ensuring no air bubbles are present.

  • Measurement: The instrument measures the resonance frequency of the U-tube containing the sample. This frequency is then used to calculate the density of the sample based on the calibration.

  • Temperature Control: Maintain the temperature of the sample at 20 °C ± 0.5 °C throughout the measurement.

  • Replicates: Perform at least two measurements to ensure accuracy.

The boiling point of this compound is determined by methods such as ebulliometry, dynamic vapor pressure measurement, or distillation.[11][12]

Method: Ebulliometer

  • Apparatus: Use a certified ebulliometer equipped with a condenser and a temperature measuring device.

  • Sample Preparation: Place a measured quantity of this compound and a few boiling chips into the boiling flask of the ebulliometer.

  • Heating: Gently heat the sample until it boils.

  • Equilibrium: Allow the system to reach thermal equilibrium, where the temperature of the boiling liquid and its vapor are constant.

  • Measurement: Record the temperature at which the liquid and vapor are in equilibrium under atmospheric pressure. This is the boiling point.

  • Pressure Correction: If the atmospheric pressure deviates from standard pressure (101.325 kPa), apply a correction to the measured boiling point.

Due to its low solubility, the flask method is suitable for determining the water solubility of this compound.[13][14][15][16]

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Equilibration: Stopper the flask and shake it at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24-48 hours) to ensure saturation is reached.[3]

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the undissolved this compound settle. Centrifugation can be used to aid separation.[3]

  • Sampling: Carefully take an aliquot of the clear aqueous phase, ensuring no undissolved material is transferred.

  • Analysis: Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The water solubility is reported as the concentration of this compound in the saturated aqueous solution.

The kinematic viscosity of this compound is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[17][18][19][20][21]

Procedure:

  • Viscometer Selection: Choose a calibrated viscometer appropriate for the expected viscosity of this compound.

  • Sample Preparation: Filter the sample to remove any particulate matter and charge the viscometer.

  • Temperature Equilibration: Place the charged viscometer in a constant temperature bath (e.g., 40 °C or 100 °C) and allow it to reach thermal equilibrium.

  • Flow Measurement: Draw the liquid up into the timing bulb of the viscometer. Allow the liquid to flow down under gravity and measure the time it takes for the meniscus to pass between two marked points.

  • Calculation: Calculate the kinematic viscosity by multiplying the measured flow time by the calibration constant of the viscometer.

  • Replicates: Perform the measurement at least twice and average the results.

Biological Interactions and Signaling Pathways

This compound, as an organophosphate compound, can interact with biological systems. While specific data for this compound is limited, related organophosphate flame retardants have been shown to impact cellular signaling.

Potential Involvement in IL-6/JAK/STAT Signaling Pathway

Some chlorinated organophosphate flame retardants have been linked to the IL-6/JAK/STAT signaling pathway, which is a critical regulator of inflammation and cellular proliferation.[22][23][24][25][26] It is plausible that this compound could have similar effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binding gp130 gp130 IL6R->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active STAT3 Dimer (active) STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_active->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene Initiation

IL-6/JAK/STAT signaling pathway.

Inhibition of hERG Potassium Channel

This compound has been reported to inhibit the human ether-a-go-go-related gene (hERG) potassium channel.[27][28][29][30][31] Inhibition of this channel can lead to delayed repolarization of the cardiac action potential, which is a significant concern in drug development due to the risk of cardiac arrhythmias. The exact mechanism of inhibition by this compound is not fully elucidated but is thought to involve the blockade of the ion channel pore.

G cluster_membrane Cell Membrane hERG Extracellular Pore Intracellular Block Channel Blockade hERG:f1->Block TXP This compound TXP->hERG:f1 K_ion K+ ion K_ion->hERG:f1 Flow Repolarization Delayed Cardiac Repolarization Block->Repolarization

Inhibition of hERG potassium channel by this compound.

Analytical Methods for Characterization

The characterization and quantification of this compound in various matrices are crucial for quality control and research purposes. Several analytical techniques are employed for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of this compound, especially in complex mixtures.[32][33][34]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of this compound, particularly for determining its concentration in aqueous solutions for solubility studies.[16]

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative detection of this compound.[32]

G Sample Sample containing This compound Extraction Extraction Sample->Extraction Analysis Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS Separation & Identification HPLC HPLC Analysis->HPLC Quantification TLC TLC Analysis->TLC Qualitative Detection Data Data Interpretation (Quantification/Identification) GCMS->Data HPLC->Data TLC->Data

Analytical workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Tri-xylenyl Phosphate from Xylenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tri-xylenyl phosphate (B84403) (TXP), a compound of interest for various industrial applications. This document details the primary synthesis route from xylenols and phosphorus oxychloride, including reaction conditions, experimental protocols, and key chemical data.

Introduction

Tri-xylenyl phosphate (TXP) is an organophosphate ester synthesized from the reaction of mixed xylenols with a phosphorylating agent, typically phosphorus oxychloride.[1][2][3] Due to its nature as a mixture of various isomers, commercial TXP is classified as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).[3] The specific isomer composition is dependent on the xylenol feedstock used in the manufacturing process. This guide focuses on the prevalent synthesis methodology, offering insights into the chemical processes and practical considerations for its preparation.

Primary Synthesis Route: Esterification of Xylenols

The industrial production of tri-xylenyl phosphate is predominantly achieved through the esterification of a mixture of xylenol isomers with phosphorus oxychloride.[1][2] This reaction is typically catalyzed to enhance reaction rate and yield.

The general chemical equation for this reaction is:

3 C₈H₁₀O (Xylenol) + POCl₃ (Phosphorus Oxychloride) → C₂₄H₂₇O₄P (Tri-xylenyl Phosphate) + 3 HCl (Hydrogen Chloride)

A catalyst is employed to facilitate this reaction. While various Lewis acids such as aluminum chloride (AlCl₃) and magnesium chloride (MgCl₂) can be used, modern industrial processes often utilize a composite catalyst for improved performance.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and properties of tri-xylenyl phosphate.

Table 1: Reactant and Catalyst Ratios for TXP Synthesis

Reactant/CatalystMolar Ratio (Xylenol:POCl₃)Catalyst Loading (% of Xylenol weight)Reference
Xylenol & Phosphorus Oxychloride2.2-2.6 : 1-1.3-[6]
Calcium-Magnesium Composite Catalyst-0.22 - 0.3 wt%[6]

Table 2: Physical and Chemical Properties of Tri-xylenyl Phosphate

PropertyValueReference
Molecular FormulaC₂₄H₂₇O₄P[5]
Molecular Weight410.45 g/mol [5]
AppearanceColorless to pale yellow viscous liquid[7]
Boiling Point>300 °C at atmospheric pressure[7]
Melting PointApprox. -20 °C (pour point for commercial mixture)[7]
Density1.13 - 1.17 g/cm³ at 20 °C[8]
Water SolubilityVery low (e.g., 0.89 mg/L)[7]
LogP~5.63 - 7.2[5]

Experimental Protocols

The following protocols are based on industrial synthesis methods and provide a detailed outline for the preparation of tri-xylenyl phosphate.

Industrial Scale Synthesis using a Calcium-Magnesium Composite Catalyst

This protocol is adapted from a patented industrial process.[2]

Materials:

  • Mixed Xylenols

  • Phosphorus Oxychloride (POCl₃)

  • Calcium-Magnesium Composite Catalyst

Procedure:

  • Charging the Reactor: The reaction vessel is charged with the mixed xylenols, followed by the addition of the calcium-magnesium composite catalyst.

  • Addition of Phosphorus Oxychloride: Phosphorus oxychloride is then pumped into the reactor.

  • Esterification Reaction:

    • The mixture is stirred and heated. The temperature is raised to approximately 70 °C over 1.25 to 1.5 hours.

    • The temperature is then increased to 95 °C at a rate of about 4 °C per hour and held for 1 hour.

    • Subsequently, the temperature is raised to 125 °C at a rate of 4-5 °C per hour and maintained for 30 minutes.

    • Finally, the temperature is increased to 140 °C at a rate of 5-6 °C per hour.

  • Acid Removal: A negative pressure system is initiated to remove the hydrogen chloride byproduct.

  • Reaction Completion: The reaction is monitored by measuring the acid value of the mixture. The esterification is considered complete when the acid value reaches approximately 3 mg KOH/g.

  • Purification by Distillation: The crude tri-xylenyl phosphate is purified by vacuum distillation. The fraction collected between 300 °C and 330 °C is the final product.

General Laboratory Scale Synthesis using a Lewis Acid Catalyst

This protocol provides a general framework for a laboratory-scale synthesis.

Materials:

  • Mixed Xylenols (3 molar equivalents)

  • Phosphorus Oxychloride (1 molar equivalent)

  • Anhydrous Magnesium Chloride (catalytic amount)

  • Dry Toluene (B28343) (solvent)

  • 5% Sodium Hydroxide (B78521) solution

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reactant Addition: The flask is charged with mixed xylenols and anhydrous magnesium chloride dissolved in dry toluene under a nitrogen atmosphere.

  • Phosphorus Oxychloride Addition: Phosphorus oxychloride is added dropwise from the dropping funnel with vigorous stirring. The temperature is maintained at ambient temperature or slightly elevated (e.g., 40-50 °C) to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (around 110 °C for toluene) and maintained for several hours until the evolution of HCl gas ceases.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The mixture is washed sequentially with water, 5% sodium hydroxide solution, and saturated sodium chloride solution.

    • The organic layer is separated and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield tri-xylenyl phosphate as a viscous liquid.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a typical experimental workflow.

Synthesis_Pathway Synthesis Pathway of Tri-xylenyl Phosphate Xylenols Mixed Xylenols Reaction Esterification Reaction Xylenols->Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction Catalyst Catalyst (e.g., Ca-Mg composite or Lewis Acid) Catalyst->Reaction TXP Crude Tri-xylenyl Phosphate Reaction->TXP HCl Hydrogen Chloride (byproduct) Reaction->HCl

Caption: Synthesis Pathway of Tri-xylenyl Phosphate.

Experimental_Workflow Experimental Workflow for TXP Synthesis start Start charge_reactants Charge Reactor with Xylenols and Catalyst start->charge_reactants add_pocl3 Add POCl₃ charge_reactants->add_pocl3 esterification Esterification (Controlled Heating) add_pocl3->esterification acid_removal HCl Removal (Negative Pressure) esterification->acid_removal workup Aqueous Work-up (Neutralization & Washing) acid_removal->workup purification Purification (Vacuum Distillation) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: Experimental Workflow for TXP Synthesis.

Characterization

The final product, tri-xylenyl phosphate, is a complex mixture of isomers. Characterization is typically performed using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the various isomers and any impurities present in the mixture.[3][7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide information about the structure and purity of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized tri-aryl phosphates.[11]

The complex nature of the isomer mixture can make complete separation and identification challenging.[7]

Conclusion

The synthesis of tri-xylenyl phosphate from xylenols and phosphorus oxychloride is a well-established industrial process. The use of catalysts, particularly composite catalysts, and carefully controlled reaction conditions are crucial for achieving high purity and yield. The final product is a complex mixture of isomers, necessitating thorough analytical characterization. This guide provides a foundational understanding of the synthesis route and experimental considerations for researchers and professionals in the field.

References

Trixylyl Phosphate: A Technical Guide to its Flame Retardant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trixylyl phosphate (B84403) (TXP), an aromatic phosphate ester, is a well-established flame retardant utilized across various polymer systems. This technical guide delineates the core mechanisms by which TXP imparts flame retardancy, operating through a combination of condensed-phase and gas-phase actions. Upon thermal decomposition, TXP generates phosphoric acid species that promote char formation on the polymer surface, creating an insulating barrier. Concurrently, volatile phosphorus-containing radicals are released into the gas phase, where they interrupt the exothermic processes of combustion by scavenging key flame-propagating radicals. This dual approach effectively reduces the flammability of the host material. This document provides a detailed overview of these mechanisms, supported by available data and generalized experimental workflows. It is important to note that while the general principles of aryl phosphate flame retardants are well-understood, detailed mechanistic studies and extensive quantitative data specifically for trixylyl phosphate are limited in publicly accessible literature. Much of the specific data presented is based on closely related and more extensively studied analogues like triphenyl phosphate (TPP).

Introduction

This compound (TXP) is a member of the organophosphate ester family of flame retardants.[1] It is a viscous, colorless to pale yellow liquid and exists as a complex mixture of isomers derived from the reaction of phosphorus oxychloride with mixed xylenols.[2][3] Its primary application is as a flame retardant and plasticizer in a variety of polymers, including polyvinyl chloride (PVC), cellulose (B213188) derivatives, and other plastics.[2][4][5] The efficacy of TXP as a flame retardant stems from its ability to disrupt the fire triangle—heat, fuel, and oxygen—through chemical and physical actions in both the solid (condensed) and gaseous phases of a fire.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of commercial this compound is presented in Table 1. These properties, such as its high boiling point and low volatility, contribute to its suitability as a flame retardant in high-temperature applications.[6]

PropertyValueReferences
CAS Number 25155-23-1[2]
Molecular Formula C24H27O4P[2]
Molecular Weight 410.45 g/mol [1]
Appearance Clear to pale yellow viscous liquid[1]
Boiling Point >300 °C (decomposes at higher temperatures)[1][7]
Melting Point Approx. -20 °C[7]
Relative Density (at 20°C) 1.13 - 1.14[7]
Water Solubility Very low (e.g., <0.02 mg/L at 20 °C)[8]

Mechanism of Action

The flame retardant action of this compound is a multi-faceted process that occurs in both the condensed and gas phases during polymer combustion.

Condensed-Phase Mechanism: Char Formation

In the condensed phase, the primary mechanism of action for TXP is the promotion of a stable, insulating char layer on the surface of the burning polymer.[6] This char layer acts as a physical barrier, achieving several flame-retardant effects:

  • Insulation: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis.

  • Fuel Barrier: It impedes the release of flammable volatile compounds from the polymer into the gas phase.

  • Oxygen Barrier: It limits the diffusion of oxygen to the polymer surface, which is necessary for combustion.

The process begins with the thermal decomposition of this compound, which is initiated by the heat from a fire. This decomposition leads to the formation of phosphoric acid and polyphosphoric acid.[6] These acidic species then act as catalysts in the dehydration of the polymer backbone, particularly in polymers containing hydroxyl or other susceptible groups.[6] This process abstracts water and promotes cross-linking, ultimately forming a carbonaceous, phosphorus-enriched char.

G cluster_condensed Condensed Phase cluster_effects Effects Heat Heat TXP TXP Heat->TXP Thermal Decomposition Phosphoric_Acid Phosphoric Acid / Polyphosphoric Acid TXP->Phosphoric_Acid Polymer Polymer Char_Layer Insulating Char Layer Polymer->Char_Layer Dehydration & Cross-linking Phosphoric_Acid->Polymer Catalyzes Reduced_Pyrolysis Reduced Pyrolysis Char_Layer->Reduced_Pyrolysis Inhibited_Fuel_Release Inhibited Fuel Release Char_Layer->Inhibited_Fuel_Release Blocked_Oxygen Blocked Oxygen Access Char_Layer->Blocked_Oxygen G cluster_gas Gas Phase (Flame) Heat Heat Volatile_TXP_Fragments Volatile TXP Fragments Heat->Volatile_TXP_Fragments Decomposition P_Radicals PO•, HPO•, etc. Volatile_TXP_Fragments->P_Radicals Flame_Propagating_Radicals H•, OH• P_Radicals->Flame_Propagating_Radicals Scavenges Flame_Inhibition Flame Inhibition P_Radicals->Flame_Inhibition Less_Reactive_Species H₂O, etc. Flame_Propagating_Radicals->Less_Reactive_Species G Sample_Prep Sample Preparation (Polymer + TXP Blending) Thermal_Analysis Thermal Analysis (TGA/DSC) Sample_Prep->Thermal_Analysis Flammability_Testing Flammability Testing (LOI, UL-94) Sample_Prep->Flammability_Testing Combustion_Behavior Combustion Behavior (Cone Calorimetry) Sample_Prep->Combustion_Behavior Mechanism_Elucidation Mechanism Elucidation Thermal_Analysis->Mechanism_Elucidation Flammability_Testing->Mechanism_Elucidation Pyrolysis_Analysis Pyrolysis Product Analysis (Py-GC/MS) Combustion_Behavior->Pyrolysis_Analysis Gas_Phase_Analysis Evolved Gas Analysis (TGA-FTIR) Combustion_Behavior->Gas_Phase_Analysis Char_Analysis Char Residue Analysis (SEM, Raman, XPS) Combustion_Behavior->Char_Analysis Pyrolysis_Analysis->Mechanism_Elucidation Gas_Phase_Analysis->Mechanism_Elucidation Char_Analysis->Mechanism_Elucidation

References

Trixylyl Phosphate as a Flame Retardant: An In-depth Technical Guide to its Char Formation Process

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the condensed-phase flame retardant mechanism of trixylyl phosphate (B84403) (TXP), focusing on its critical role in char formation. While specific quantitative data for trixylyl phosphate is limited in publicly available literature, this guide leverages data from closely related aryl phosphate flame retardants, such as triphenyl phosphate (TPP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP), to provide a robust understanding of the underlying chemical and physical processes.

Introduction to this compound as a Flame Retardant

This compound (TXP) is an aromatic phosphate ester widely used as a flame retardant and plasticizer in a variety of polymers, including polyvinyl chloride (PVC), polycarbonates (PC), and epoxy resins.[1][2] Its flame retardant activity is exerted through both gas-phase and condensed-phase mechanisms. In the gas phase, phosphorus-containing radicals are released upon heating, which can quench flame-propagating radicals.[2] However, a significant aspect of its efficacy lies in its ability to promote the formation of a protective char layer on the polymer surface during thermal decomposition.[3] This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby reducing flammability and smoke emission.[3]

The Condensed-Phase Mechanism: Char Formation

The primary role of this compound in the condensed phase is to alter the thermal degradation pathway of the host polymer to favor the formation of a stable, insulating char. This process can be broadly understood through the following key stages:

  • Thermal Decomposition of this compound: Upon heating, the ester bonds in this compound undergo hydrolysis and pyrolysis, leading to the formation of phosphoric acid and polyphosphoric acid derivatives.[3][4] The initial decomposition of commercial this compound is reported to be above 300°C.[5]

  • Catalytic Dehydration of the Polymer: The generated phosphoric and polyphosphoric acids act as powerful catalysts for the dehydration of the polymer backbone.[4][6] This is particularly effective in polymers containing hydroxyl or other oxygen-containing functional groups.

  • Cross-linking and Aromatization: The dehydration process promotes cross-linking reactions within the polymer matrix, leading to the formation of a more thermally stable, three-dimensional network.[4] At higher temperatures, this network undergoes aromatization, further increasing the char yield and its oxidative stability.

  • Formation of a Protective Barrier: The resulting char layer is a carbonaceous residue enriched with phosphorus compounds. This layer serves as a physical barrier that limits the transport of heat to the underlying polymer and restricts the diffusion of flammable volatile degradation products to the flame zone.[3]

Quantitative Analysis of Thermal Decomposition and Char Yield

Table 1: Thermogravimetric Analysis (TGA) Data for Polycarbonate with Aryl Phosphate Flame Retardants in an Air Atmosphere

MaterialOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Char Yield at 700°C (%)
Neat Polycarbonate (PC)~450~540~27
PC / Triphenyl Phosphate (TPP)Lower than neat PC~560Increased compared to neat PC
PC / Resorcinol bis(diphenyl phosphate) (RDP)Lower than neat PC~560Increased compared to neat PC

Note: The data presented are compiled from various sources and represent typical values. Actual values can vary depending on the specific grade of the polymer, the concentration of the flame retardant, and the experimental conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of a polymer formulation containing this compound.

Methodology:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative) at a typical flow rate of 20-100 mL/min.

    • Heating Rate: A linear heating rate, commonly 10 or 20 °C/min.

    • Temperature Range: From ambient temperature to 800-1000 °C.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of residue remaining at the final temperature (char yield). The derivative of the TGA curve (DTG) is often used to more clearly identify Tmax.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile thermal decomposition products of this compound and the flame-retarded polymer to elucidate the chemical reactions involved in char formation.

Methodology:

  • Sample Preparation: A microgram-scale sample is placed in a pyrolysis probe.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Experimental Conditions:

    • Pyrolysis Temperature: A specific temperature or a programmed temperature ramp is used to thermally decompose the sample in an inert atmosphere (e.g., helium).

    • GC Separation: The volatile pyrolysis products are separated on a capillary GC column.

    • MS Detection: The separated compounds are identified by their mass spectra.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the chemical structures of the decomposition products. This information provides insights into the degradation pathways of both the flame retardant and the polymer. Studies on tricresyl phosphate (TCP), a close analog of TXP, have shown that a primary decomposition product is cresol.[7]

Visualizing the Process: Diagrams

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis cluster_output Output Sample Polymer + TXP Sample Crucible Tared TGA Crucible Sample->Crucible Place 5-10 mg TGA Thermogravimetric Analyzer Crucible->TGA Heating Heat from Ambient to 800-1000°C (e.g., 10°C/min) TGA->Heating Atmosphere Nitrogen or Air Flow (20-100 mL/min) TGA->Atmosphere Data Mass vs. Temperature Data TGA->Data Analysis Calculate: - T-onset - T-max - Char Yield (%) Data->Analysis Report Technical Report Analysis->Report

Caption: Workflow for Thermogravimetric Analysis (TGA) of a polymer with TXP.

Generalized Signaling Pathway for Char Formation by Aryl Phosphates

Char_Formation_Pathway cluster_initiation Thermal Decomposition cluster_propagation Catalytic Charring cluster_termination Protective Layer Formation TXP This compound (TXP) Phosphoric_Acid Phosphoric Acid & Polyphosphoric Acid TXP->Phosphoric_Acid Pyrolysis/ Hydrolysis Heat Heat (≥300°C) Heat->TXP Polymer Polymer (e.g., Epoxy, Polycarbonate) Heat->Polymer Dehydration Dehydration & Cross-linking Polymer->Dehydration Phosphoric_Acid->Dehydration Catalyzes Volatiles Flammable Volatiles (Reduced) Dehydration->Volatiles Char Stable Phosphorus-rich Char Layer Dehydration->Char Insulation Thermal Insulation & Oxygen Barrier Char->Insulation Insulation->Polymer Protects

Caption: Condensed-phase char formation pathway initiated by this compound.

Conclusion

This compound is an effective condensed-phase flame retardant that significantly enhances the char-forming tendency of polymers. Its mechanism of action involves thermal decomposition to phosphoric acid species, which in turn catalyze the dehydration and cross-linking of the polymer matrix. The resulting phosphorus-enriched char layer acts as a protective barrier, insulating the material from heat and oxygen and reducing the release of flammable volatiles. While specific quantitative data for TXP remains an area for further research, the well-understood behavior of analogous aryl phosphates provides a strong foundation for predicting and optimizing the flame retardant performance of polymer systems incorporating this compound.

References

Trixylyl Phosphate: An In-depth Technical Guide to its Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), a complex mixture of aryl phosphate esters, has been utilized as a flame retardant and plasticizer in various industrial applications.[1][2] Its widespread use has led to concerns about its environmental presence and persistence. This technical guide provides a comprehensive overview of the environmental fate of TXP, detailing its persistence, degradation pathways, and potential for bioaccumulation. The information is presented to support environmental risk assessment and inform the development of safer alternatives. Commercial TXP is a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB), meaning it comprises over 50 different constituents.[1]

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Trixylyl phosphate is a liquid at room temperature with low water solubility and a high octanol-water partition coefficient (log Kow), indicating its lipophilic nature and potential for partitioning into organic matter and biota.[3][4]

PropertyValueReference
Molecular Formula C24H27O4P[5]
Molecular Weight 410.45 g/mol [5]
Physical State Clear liquid[5]
Melting Point ~ -20°C (pour point for commercial products)[5]
Boiling Point 243-265°C at 1,333 Pa[5]
Vapour Pressure 4.7 x 10-4 Pa at 20°C[5]
Water Solubility 0.89 mg/L at room temperature[5]
log Kow 5.63[4][5]

Environmental Fate and Persistence

The environmental fate of this compound is determined by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, photolysis, and bioaccumulation.

Biodegradation

Biodegradation is a key process in the environmental removal of organic compounds. Studies have shown that this compound is inherently biodegradable, although it is not readily biodegradable.[5][6] This means that while it can be broken down by microorganisms, the process may be slow under certain environmental conditions.

Test TypeDurationDegradationResultReference
Ready Biodegradability (OECD 301C) 28 days0-1% of Theoretical Oxygen Demand (ThOD)Not readily biodegradable[6]
Ready Biodegradability (OECD 301F) 28 days29% of ThODNot readily biodegradable[6]
Ready Biodegradability (OECD 301F - extended) 68 days>60% of ThODInherently biodegradable[6]
SCAS Test 25 weeks13% (at 13 mg/L/day)Slow biodegradation[6][7]

The primary biodegradation pathway for triaryl phosphates like TXP is believed to be a stepwise enzymatic hydrolysis, ultimately yielding xylenols and phosphoric acid.[8]

Hydrolysis

Hydrolysis is a chemical degradation process that can be significant for phosphate esters. This compound is generally stable to hydrolysis at neutral pH. However, under alkaline conditions, the rate of hydrolysis increases.[7] The estimated half-life for hydrolysis at pH 7 is over one year, while at pH 9 it is estimated to be around 9.3 days.[9] The hydrolysis process involves the stepwise cleavage of the ester bonds, forming dixylyl hydrogen phosphate and subsequently xylyl dihydrogen phosphate, before complete breakdown to xylenol and phosphoric acid.[8]

Photolysis

Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway.[5][6] This is because TXP does not absorb UV light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum.[6] However, atmospheric photooxidation is predicted to occur with a half-life of approximately eight hours.[5]

Bioaccumulation

Due to its high lipophilicity (high log Kow), this compound has a significant potential for bioaccumulation in aquatic organisms.[3] Experimental studies have determined a bioconcentration factor (BCF) in fish to be in the range of 1,300 to 1,900 L/kg.[4] A BCF value of this magnitude indicates a high potential for the substance to accumulate in the tissues of aquatic organisms. The Australian Industrial Chemicals Introduction Scheme (AICIS) classifies TXP as having a low potential for bioaccumulation, however, a UK environmental risk evaluation report highlights a BCF of around 1,900 l/kg and considers it to have a relatively high bioconcentration factor.[5][10]

ParameterValueReference
Bioconcentration Factor (BCF) in fish 1,300 - 1,900 L/kg[4]
Log Kow 5.63[4][5]

Experimental Protocols

Biodegradation: OECD 301F Manometric Respirometry Test

This test evaluates the ready biodegradability of a substance by measuring oxygen consumption.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

  • Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Test Setup: The inoculated medium is placed in a closed respirometer flask and stirred continuously at a constant temperature (typically 20-25°C) in the dark for 28 days.

  • Oxygen Measurement: The consumption of oxygen is measured over time using a manometer or an electrolytic oxygen generation system to maintain a constant gas volume.

  • Data Analysis: The amount of oxygen consumed by the microbial population during the degradation of the test substance is corrected for the oxygen uptake in a blank control (inoculum only). The biodegradation is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[8][11][12]

Octanol-Water Partition Coefficient (log Kow): OECD 117 HPLC Method

This method determines the log Kow of a substance using high-performance liquid chromatography (HPLC).

  • Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kow. Lipophilic substances have longer retention times.

  • Stationary Phase: A column packed with a solid phase, typically silica, chemically bonded with long hydrocarbon chains (e.g., C18) is used.

  • Mobile Phase: A mixture of a polar solvent (e.g., methanol (B129727) or acetonitrile) and water is used as the mobile phase. The elution is performed under isocratic conditions (constant mobile phase composition).

  • Calibration: A calibration curve is generated by injecting a series of reference compounds with known log Kow values and plotting their retention times against their log Kow.

  • Sample Analysis: The test substance is injected into the HPLC system, and its retention time is determined.

  • Calculation: The log Kow of the test substance is calculated by interpolating its retention time on the calibration curve.[5][6][10]

Bioconcentration Factor (BCF): OECD 305 Fish Bioconcentration Flow-through Method

This test determines the potential of a substance to accumulate in fish from the surrounding water.

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water throughout the exposure period.

  • Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals and analyzed for the concentration of the test substance.

  • Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean, uncontaminated water. Fish tissue samples are collected at regular intervals to measure the rate of elimination of the substance.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish tissue at steady-state to its concentration in the water. If a steady state is not reached, the BCF can be calculated as the ratio of the uptake rate constant to the depuration rate constant.[2][13][14]

Diagrams

Environmental_Fate_of_TXP cluster_environment Environmental Compartments cluster_processes Fate Processes Water Water Biodegradation Biodegradation (Inherent, not ready) Water->Biodegradation Slow Hydrolysis Hydrolysis (pH dependent) Water->Hydrolysis Bioaccumulation Bioaccumulation (High potential) Water->Bioaccumulation Adsorption Adsorption to Particulate Matter Water->Adsorption Sediment Sediment Soil Soil Soil->Biodegradation Slow Soil->Hydrolysis Atmosphere Atmosphere Atmospheric_Oxidation Atmospheric Photooxidation Atmosphere->Atmospheric_Oxidation t½ ≈ 8 hours TXP This compound (TXP) (Released into Environment) TXP->Water TXP->Soil TXP->Atmosphere Xylenols Xylenols Biodegradation->Xylenols Phosphoric Acid Phosphoric Acid Biodegradation->Phosphoric Acid Hydrolysis->Xylenols Hydrolysis->Phosphoric Acid Photolysis Photolysis (Insignificant in water/soil) Aquatic Aquatic Bioaccumulation->Aquatic Biota Biota Bioaccumulation->Biota Degradation Degradation Atmospheric_Oxidation->Degradation Products Products Atmospheric_Oxidation->Products Adsorption->Sediment

Caption: Overview of the environmental fate pathways of this compound (TXP).

TXP_Degradation_Pathway cluster_process Stepwise Hydrolysis / Biodegradation TXP This compound DXP Dixylyl Hydrogen Phosphate TXP->DXP - Xylenol XDP Xylyl Dihydrogen Phosphate DXP->XDP - Xylenol Xylenol Xylenol XDP->Xylenol Phosphoric_Acid Phosphoric Acid XDP->Phosphoric_Acid

Caption: Stepwise degradation pathway of this compound.

Conclusion

This compound is a persistent organic pollutant that exhibits slow biodegradation in the environment. While not readily biodegradable, it is inherently susceptible to microbial degradation over extended periods. Its high lipophilicity leads to a significant potential for bioaccumulation in aquatic organisms, posing a risk to food webs. Hydrolysis is a relevant degradation pathway, particularly in alkaline conditions, whereas direct photolysis is not considered significant. The information compiled in this guide, including the detailed experimental protocols, provides a critical resource for researchers and professionals involved in environmental risk assessment and the development of more benign alternatives. Further research should focus on the long-term environmental impacts of TXP and its degradation products.

References

An In-depth Technical Guide on Organophosphate-Induced Delayed Neuropathy from Trixylyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate-induced delayed neuropathy (OPIDN) is a debilitating neurological condition characterized by a delayed onset of ataxia and paralysis following exposure to certain organophosphorus (OP) compounds. While tri-ortho-cresyl phosphate (B84403) (TOCP) is the most extensively studied causative agent, other triaryl phosphates like trixylyl phosphate (TXP) are also of significant concern due to their industrial applications and potential for human exposure.[1][2] This technical guide provides a comprehensive overview of the current understanding of TXP-induced OPIDN, with a focus on its mechanism of action, key signaling pathways, and established experimental protocols for its study. Due to the limited availability of data specific to TXP, this guide draws upon the extensive research conducted on the closely related and mechanistically similar compound, TOCP, to provide a robust framework for researchers. The primary animal model for studying OPIDN is the adult hen, which accurately recapitulates the key clinical and pathological features of the human condition.[1]

Mechanism of Action: The Central Role of Neuropathy Target Esterase (NTE)

The initiating event in OPIDN is the inhibition and subsequent "aging" of a specific nervous system enzyme known as Neuropathy Target Esterase (NTE), also referred to as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[3] TXP, like other neuropathic OPs, acts as an inhibitor of this serine esterase.

The process involves two critical steps:

  • Inhibition: TXP phosphorylates the active site serine of NTE, rendering the enzyme inactive.

  • Aging: Following phosphorylation, a chemical modification of the phosphorylated NTE occurs, involving the cleavage of a side chain from the phosphorus atom. This "aging" process is considered the irreversible step that commits the neuron to a degenerative pathway.

Inhibition of NTE below a critical threshold, generally considered to be around 70% in the hen model, is necessary for the induction of OPIDN.[4] The neurotoxicity of different triaryl phosphates is often related to the presence of ortho-substituted cresyl or xylenyl groups, which appear to be more potent inducers of OPIDN.[4]

Quantitative Data on this compound Neurotoxicity

Quantitative data specifically for this compound are limited in the scientific literature. However, studies on commercial formulations and comparisons with other triaryl phosphates provide some insights into its neurotoxic potential.

Table 1: Dose-Response Data for this compound in Hens

Compound/FormulationDoseRoute of AdministrationObservationReference
Commercial TXP formulation600 mg/kg bwOralClinical signs of ataxia observed[4]
Other commercial TXP formulations>600 mg/kg bwOralClinical signs of ataxia observed at much higher doses[4]
Purified TXP (free of ortho-cresol and ortho-ethylphenol)625 mg/kg bw (two doses in one day)OralNo toxic effects observed[4]
Hydraulic fluid containing trixylenyl phosphate11.35 g/kgOral~94% NTE inhibition in brain at 24 hours[1]

Table 2: Comparative Neurotoxicity of Triaryl Phosphates

CompoundRelative Potency for OPIDN InductionNotesReference
Tri-ortho-cresyl phosphate (TOCP)HighThe most potent and well-studied inducer of OPIDN.[1]
This compound (TXP)Varies with isomer compositionCommercial mixtures containing ortho-isomers are more neurotoxic.[4]
Isopropylated triaryl phosphatesLowMuch less potent than TCP and TOCP.[1]
Triphenyl phosphateVery LowFails to elicit OPIDN in standard acute hen studies.[1]

Key Signaling Pathways in OPIDN

Beyond the initial inhibition of NTE, several downstream signaling pathways are implicated in the axonal degeneration characteristic of OPIDN. Research on TOCP has illuminated two critical pathways that are likely relevant to TXP-induced neuropathy.

The NAD+ Degeneration Pathway

Recent studies have shown a link between TOCP-induced axonal degeneration and the disruption of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) homeostasis.[5] This pathway is also implicated in other forms of axonal injury, such as Wallerian degeneration.

The proposed mechanism involves:

  • NMNAT2 Depletion: TOCP exposure leads to a decrease in the axonal survival factor, nicotinamide mononucleotide adenylyltransferase 2 (NMNAT2).

  • NAD+ Depletion: The reduction in NMNAT2 results in a dramatic depletion of NAD+ within the axon.

  • Mitochondrial Dysfunction and ATP Collapse: The loss of NAD+ leads to a collapse of the mitochondrial membrane potential and a severe depletion of ATP.

  • Axonal Degeneration: The resulting energy crisis triggers the fragmentation and degeneration of the axon.

Supplementation with exogenous NAD+ or its precursors has been shown to rescue TOCP-induced ATP deficiency and prevent axonal degeneration in vitro, suggesting a potential therapeutic avenue.[5]

NAD_Pathway TXP This compound (or TOCP) NTE_inhibition NTE Inhibition & Aging TXP->NTE_inhibition NMNAT2_depletion NMNAT2 Depletion NTE_inhibition->NMNAT2_depletion Downstream Effect NAD_depletion NAD+ Depletion NMNAT2_depletion->NAD_depletion Mito_dysfunction Mitochondrial Dysfunction NAD_depletion->Mito_dysfunction ATP_collapse ATP Collapse Mito_dysfunction->ATP_collapse Axon_degeneration Axonal Degeneration ATP_collapse->Axon_degeneration

Figure 1: The NAD+ degeneration pathway in OPIDN.
The Neuregulin 1/ErbB Signaling Pathway

The Neuregulin 1 (NRG1)/ErbB signaling pathway is crucial for the development and maintenance of myelination in the peripheral nervous system.[6] Studies on TOCP-induced OPIDN suggest that this pathway is dysregulated during the progression of the neuropathy.

The key components of this pathway are:

  • Neuregulin 1 (NRG1): A growth factor expressed on the surface of axons.

  • ErbB receptors: Tyrosine kinase receptors on the surface of Schwann cells that bind to NRG1.

In the context of OPIDN, it is proposed that:

  • TOCP-induced Activation: TOCP exposure leads to an activation of the NRG1/ErbB signaling pathway.

  • Schwann Cell Dedifferentiation: This aberrant activation may contribute to the dedifferentiation of Schwann cells, which are responsible for myelinating peripheral axons.

  • Demyelination and Axonal Degeneration: The disruption of Schwann cell function and the integrity of the myelin sheath contributes to the overall pathology of the neuropathy.

Inhibition of the ErbB receptor has been shown to attenuate the clinical and histopathological signs of TOCP-induced OPIDN in hens, suggesting that this pathway is a potential target for therapeutic intervention.[6]

Neuregulin_Pathway cluster_axon Axon cluster_schwann Schwann Cell NRG1 Neuregulin 1 (NRG1) ErbB ErbB Receptors NRG1->ErbB Binding Downstream Downstream Signaling ErbB->Downstream Activation Dedifferentiation Schwann Cell Dedifferentiation Downstream->Dedifferentiation TXP This compound (or TOCP) Activation Aberrant Activation TXP->Activation Activation->ErbB Demyelination Demyelination & Axonal Degeneration Dedifferentiation->Demyelination

Figure 2: The Neuregulin 1/ErbB signaling pathway in OPIDN.

Experimental Protocols

The adult hen is the most widely accepted animal model for studying OPIDN due to its high sensitivity and the close resemblance of the induced neuropathy to the human condition.[1]

In Vivo Model of TXP-Induced OPIDN in Hens

Objective: To induce OPIDN in adult hens for the study of clinical signs, histopathology, and electrophysiology.

Materials:

  • Adult White Leghorn hens (18-24 months old)

  • This compound (of known composition and purity)

  • Vehicle for oral administration (e.g., gelatin capsules, corn oil)

  • Gavage tube

  • Clinical scoring scale for ataxia (see Table 3)

Procedure:

  • Acclimatization: Acclimatize hens to the housing conditions for at least one week prior to the experiment.

  • Baseline Assessment: Conduct baseline assessments of gait and general health.

  • Dosing: Administer a single oral dose of TXP. The dose will need to be determined based on the specific TXP formulation and the objectives of the study (e.g., starting with a dose range of 600-2000 mg/kg bw based on available data). A control group receiving the vehicle only should be included.

  • Clinical Observation: Observe the hens daily for a period of at least 21-28 days. Record body weight, food and water consumption, and any signs of acute cholinergic toxicity (which are generally mild with triaryl phosphates).

  • Ataxia Scoring: From day 7 post-dosing, score the degree of ataxia at regular intervals (e.g., every other day) using a standardized scale.

Table 3: Example of a Clinical Scoring Scale for Ataxia in Hens

ScoreDescription of Gait
0Normal gait
1Slight unsteadiness, difficulty turning
2Moderate ataxia, walks with a wide-based gait
3Severe ataxia, unable to walk more than a few steps without falling
4Paralysis, unable to stand
Neuropathy Target Esterase (NTE) Activity Assay

Objective: To measure the level of NTE inhibition in nervous tissue following exposure to TXP.

Principle: This is a differential assay that measures the portion of phenyl valerate (B167501) hydrolysis that is sensitive to a known neuropathic OP (e.g., mipafox) and resistant to a non-neuropathic OP (e.g., paraoxon).

Materials:

  • Brain or spinal cord tissue from control and TXP-treated hens

  • Homogenization buffer (e.g., Tris-HCl buffer with EDTA)

  • Paraoxon (B1678428) solution

  • Mipafox solution

  • Phenyl valerate (substrate)

  • Colorimetric reagents (4-aminoantipyrine, potassium ferricyanide)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the tissue in ice-cold buffer.

  • Differential Inhibition:

    • Total Esterase Activity: Aliquot of homogenate with buffer.

    • Non-NTE Activity: Aliquot of homogenate with paraoxon.

    • Resistant Activity: Aliquot of homogenate with paraoxon and mipafox.

  • Incubation: Incubate the samples to allow for enzyme inhibition.

  • Substrate Reaction: Add phenyl valerate to all samples and incubate to allow for hydrolysis.

  • Color Development: Stop the reaction and add the colorimetric reagents.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 490-510 nm).

  • Calculation: Calculate NTE activity as the difference between the paraoxon-resistant and the paraoxon + mipafox-resistant activities.

Histopathological Analysis

Objective: To assess the extent of axonal degeneration and demyelination in the nervous system.

Materials:

  • Spinal cord and peripheral nerve (e.g., sciatic nerve) tissues from control and TXP-treated hens

  • Fixative (e.g., 10% neutral buffered formalin)

  • Paraffin (B1166041) or resin for embedding

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin (H&E), Luxol Fast Blue for myelin, silver stains for axons)

  • Microscope

Procedure:

  • Tissue Collection and Fixation: At the end of the observation period, euthanize the hens and collect the nervous tissues. Fix the tissues in formalin.

  • Tissue Processing and Embedding: Dehydrate the tissues through a graded series of alcohols, clear in xylene, and embed in paraffin or resin.

  • Sectioning: Cut thin sections of the embedded tissues.

  • Staining: Mount the sections on slides and stain with the desired stains.

  • Microscopic Examination: Examine the stained sections under a light microscope for signs of axonal degeneration (e.g., axonal swelling, fragmentation) and secondary demyelination. A semi-quantitative scoring system can be used to assess the severity of the lesions.

Electrophysiological Assessment

Objective: To evaluate the functional integrity of peripheral nerves.

Procedure:

  • Nerve Conduction Studies: Measure nerve conduction velocity and the amplitude of compound muscle action potentials (CMAPs) and sensory nerve action potentials (SNAPs) in peripheral nerves (e.g., sciatic and ulnar nerves). In OPIDN, a characteristic finding is a reduction in the amplitude of these potentials, with a lesser effect on conduction velocity, consistent with axonal damage.[6]

  • Electromyography (EMG): Needle EMG can be performed on limb muscles to detect signs of denervation, such as fibrillation potentials and positive sharp waves.

Experimental and Logical Workflows

A typical preclinical investigation of TXP-induced OPIDN follows a structured workflow to comprehensively assess its neurotoxic potential.

Experimental_Workflow cluster_analysis Neurotoxicity Assessment Dose_Response Dose-Response Study (Hen Model) Clinical_Obs Clinical Observation & Ataxia Scoring Dose_Response->Clinical_Obs Tissue_Collection Tissue Collection (Nervous System) Clinical_Obs->Tissue_Collection Biochemical Biochemical Analysis (NTE Activity) Tissue_Collection->Biochemical Histopath Histopathological Analysis Tissue_Collection->Histopath Electrophys Electrophysiological Assessment Tissue_Collection->Electrophys Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histopath->Data_Analysis Electrophys->Data_Analysis

Figure 3: Experimental workflow for assessing TXP-induced OPIDN.

Conclusion and Future Directions

This compound poses a risk for inducing organophosphate-induced delayed neuropathy, a severe and often irreversible neurological condition. The primary mechanism involves the inhibition and aging of neuropathy target esterase, which triggers a cascade of downstream events leading to axonal degeneration. While the specific neurotoxic potential of TXP can vary depending on its isomeric composition, the underlying pathological processes are believed to be similar to those of the well-characterized neurotoxicant, TOCP.

Future research should focus on:

  • Isomer-Specific Toxicity: Elucidating the specific neurotoxicity of different xylenol isomers present in commercial TXP mixtures.

  • Quantitative NTE Inhibition Data: Generating precise IC50 values and kinetic data for NTE inhibition by various TXP isomers.

  • Direct Evidence for Pathway Involvement: Confirming the role of the NAD+ and Neuregulin 1/ErbB signaling pathways specifically in TXP-induced neuropathy.

  • Development of Therapeutic Interventions: Exploring the potential of targeting these downstream pathways for the development of effective treatments for OPIDN.

This technical guide provides a foundational framework for researchers and drug development professionals to advance our understanding of TXP-induced OPIDN and to work towards the development of preventative and therapeutic strategies for this debilitating condition.

References

Navigating the Reproductive Toxicity Profile of Trixylyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), a complex mixture of triaryl phosphate esters, has been widely used as a flame retardant and plasticizer. However, growing concerns over its potential health effects have led to increased scrutiny of its toxicological profile. This technical guide provides an in-depth overview of the reproductive toxicity of TXP, drawing from key regulatory assessments and scientific studies. The information is presented to support researchers, scientists, and drug development professionals in understanding the potential reproductive hazards associated with this compound. Trixylyl phosphate is classified as a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB), containing over 50 different constituents, which adds complexity to its toxicological assessment.[1]

Regulatory Classification and Hazard Identification

This compound is formally classified by multiple regulatory bodies as a reproductive toxicant. In the European Union and by Safe Work Australia, TXP is categorized as Reproductive toxicity – Category 1B , with the hazard statement H360F (May damage fertility) .[1][2][3][4] This classification indicates that TXP is presumed to be a human reproductive toxicant based on findings from animal studies.

Core Reproductive Toxicity Studies: An Overview

The primary study evaluating the reproductive toxicity of TXP is a combined repeated dose toxicity study with the reproduction/developmental toxicity screening test, conducted according to the Organisation for Economic Co-operation and Development (OECD) Test Guideline 422.[2] This study provides the most comprehensive data on the effects of TXP on mammalian reproductive function.

Experimental Protocol: OECD Test Guideline 422

The OECD TG 422 is designed to provide initial information on the potential reproductive and developmental effects of a substance. A generalized workflow for this study is outlined below.

OECD_TG_422_Workflow cluster_pre_mating Pre-mating Phase cluster_mating Mating Phase cluster_post_mating Post-mating & Gestation cluster_lactation Lactation & Postnatal Observation cluster_necropsy Terminal Sacrifice & Necropsy P0_males Parental Males (P0) Dosing (min. 2 weeks) mating Mating (up to 2 weeks) (1 male : 1 female) P0_males->mating necropsy_males Male Necropsy (Organ weights, Histopathology of testes, epididymides) P0_males->necropsy_males P0_females Parental Females (P0) Dosing (min. 2 weeks) P0_females->mating gestation Gestation (approx. 22 days) Female dosing continues mating->gestation lactation Lactation (until PND 13) Female dosing continues gestation->lactation F1_pups F1 Offspring Observations (Viability, Growth, Health) lactation->F1_pups necropsy_females Female Necropsy (Organ weights, Histopathology of ovaries, uterus) lactation->necropsy_females Proposed_Pathway cluster_exposure Exposure & Systemic Distribution cluster_target_organs Target Organs cluster_cellular_effects Cellular & Molecular Effects cluster_downstream_effects Downstream Reproductive Effects cluster_outcome Overall Outcome TXP This compound (TXP) Exposure Adrenals Adrenal Cortex TXP->Adrenals Gonads Gonads (Testes/Ovaries) TXP->Gonads NucReceptors Nuclear Receptor Interaction (CAR/PXR) TXP->NucReceptors May interact with Lipidosis Cholesteryl Lipidosis (Altered Cholesterol Metabolism) Adrenals->Lipidosis Induces Gonads->Lipidosis Induces Steroidogenesis Altered Steroidogenesis (e.g., CYP gene expression) Gonads->Steroidogenesis Affects Hormone_Imbalance Sex Hormone Imbalance (Altered Estrogen/Testosterone) Lipidosis->Hormone_Imbalance Leads to Steroidogenesis->Hormone_Imbalance Leads to NucReceptors->Steroidogenesis Modulates Histo_Changes Histopathological Changes in Gonads Hormone_Imbalance->Histo_Changes Contributes to Impaired_Fertility Impaired Fertility Hormone_Imbalance->Impaired_Fertility Histo_Changes->Impaired_Fertility

References

Trixylyl Phosphate (TXP) Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trixylyl phosphate (B84403) (TXP), a complex mixture of organophosphate esters, has seen widespread use as a flame retardant and plasticizer in various industrial applications.[1][2] Its persistence and potential for environmental contamination necessitate a thorough understanding of its degradation pathways in soil and water. This technical guide provides a comprehensive overview of the current knowledge on TXP degradation, detailing both abiotic and biotic mechanisms, key transformation products, and the experimental methodologies used for their investigation. Quantitative data from various studies have been compiled for comparative analysis, and key processes are visualized through pathway and workflow diagrams.

Physicochemical Properties of Trixylyl Phosphate

TXP is not a single compound but a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials), primarily produced by reacting phosphorus oxychloride with mixed xylenols.[1][3] This results in a complex mixture of various tris(dimethylphenyl) phosphate isomers.[3] Its physical and chemical properties, such as low water solubility and low vapor pressure, significantly influence its environmental distribution, leading to its partitioning into soil and sediment.[4][5][6]

Abiotic Degradation Pathways

Abiotic processes, particularly hydrolysis, are significant degradation routes for TXP in soil and water environments.

Hydrolysis

Hydrolysis is the primary abiotic degradation pathway for TXP.[7] The ester linkages are cleaved in a stepwise process, particularly under alkaline conditions, to yield dixylyl hydrogen phosphate and then xylyl dihydrogen phosphate as intermediates.[5] The ultimate products of complete hydrolysis are xylenol (three equivalents) and phosphoric acid (one equivalent).[5] The rate of hydrolysis is pH-dependent, accelerating significantly in alkaline environments.[8][9]

The general hydrolysis pathway is as follows:

TXP This compound (TXP) DXP Dixylyl Hydrogen Phosphate TXP->DXP + H₂O - Xylenol MXP Xylyl Dihydrogen Phosphate DXP->MXP + H₂O - Xylenol XP Xylenol + Phosphoric Acid MXP->XP + H₂O - Xylenol

Figure 1: Stepwise abiotic hydrolysis pathway of TXP.
Photodegradation

Direct photolysis of TXP in the environment is not considered a significant degradation pathway. This is because triaryl phosphates, including TXP, do not typically absorb UV wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum.[8][9] However, atmospheric photooxidation via reaction with hydroxyl radicals can occur, though this is less relevant for soil and water compartments due to TXP's low vapor pressure.[4][5]

Biotic Degradation Pathways

The biodegradation of TXP is generally a slow process, with reported rates varying widely depending on environmental conditions and the microbial populations present.[5] Studies have shown that commercial TXP can be inherently biodegradable, especially by microbial communities that have been acclimated to the substance.[5][8]

Aerobic Biodegradation

Under aerobic conditions, microorganisms can facilitate the degradation of TXP. The proposed mechanism is an enzyme-mediated hydrolysis that mirrors the abiotic pathway, starting with the cleavage of an ester bond.[5] This initial hydrolysis to dixylyl hydrogen phosphate is considered the rate-limiting step in the biodegradation process.[5] The resulting xylenols can be further degraded by microbial action. For the related compound tri-p-cresyl phosphate, p-hydroxybenzoic acid has been identified as a major metabolite, suggesting ring cleavage and oxidation of the aromatic substituents.[10]

cluster_0 Primary Degradation cluster_1 Secondary Degradation TXP This compound (TXP) DXP Dixylyl Hydrogen Phosphate TXP->DXP Enzymatic Hydrolysis (rate-limiting) Xylenol Xylenol DXP->Xylenol Intermediates Aromatic Intermediates (e.g., Hydroxybenzoic acids) Xylenol->Intermediates Ring Oxidation & Fission Mineralization CO₂ + H₂O + Biomass Intermediates->Mineralization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Collect Soil/ Water Sample Extract Solvent Extraction (e.g., SPE) Collect->Extract Clean Extract Cleanup Extract->Clean Concentrate Concentration Clean->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis Identify Identify Peaks (Metabolite ID) Analysis->Identify Quantify Quantify Concentrations Identify->Quantify Kinetics Calculate Degradation Rates / Half-life Quantify->Kinetics

References

Bioaccumulation Potential of Trixylyl Phosphate in Aquatic Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trixylyl phosphate (B84403) (TXP), a complex mixture of aryl phosphate esters, has been utilized as a flame retardant and plasticizer. Its presence in aquatic environments raises concerns about its potential for bioaccumulation in aquatic organisms, which can lead to adverse effects and biomagnification through the food web. This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioaccumulation potential of TXP in aquatic life. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support risk assessment and future research. A significant challenge in assessing the bioaccumulation of TXP is the variability in the composition of commercial products and the scarcity of studies on the pure substance. This guide highlights these complexities and identifies critical data gaps, particularly concerning the metabolism and trophic transfer of TXP.

Introduction

Trixylyl phosphate (TXP) is a substance of unknown or variable composition, complex reaction products, or biological materials (UVCB). It is primarily produced by the reaction of phosphoryl chloride with mixed xylenols. Commercial TXP is a complex isomeric mixture, and its exact composition can vary. Due to its physicochemical properties, including a high octanol-water partition coefficient (log Kow), TXP is expected to partition into the fatty tissues of aquatic organisms, indicating a potential for bioaccumulation. Understanding the extent of this bioaccumulation is crucial for evaluating the environmental risk posed by TXP.

Physicochemical Properties of this compound

The bioaccumulation potential of a chemical is significantly influenced by its physicochemical properties. Key parameters for this compound are summarized in Table 1. The high log Kow value suggests a strong affinity for lipids and thus a high potential for bioconcentration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number25155-23-1
Molecular FormulaC₂₄H₂₇O₄P
Molecular Weight410.45 g/mol
Log Kow (Octanol-Water Partition Coefficient)5.26 - 6.6[1]
Water Solubility0.11 - 0.89 mg/L[1]

Bioaccumulation and Bioconcentration Data

The bioconcentration factor (BCF) is a critical measure of a chemical's tendency to accumulate in an organism from the surrounding water. Several studies have investigated the BCF of TXP and related commercial mixtures in fish, revealing a wide range of values. This variability is likely due to the testing of different commercial mixtures and varying experimental conditions.

Table 2: Summary of Bioconcentration and Bioaccumulation Data for this compound in Fish

Test OrganismExposure TypeBCF/AF Value (L/kg)Key FindingsReference(s)
Bleak (Alburnus alburnus)Aqueous100 - 2,000 (AF)Tested a commercial mixture (Pliabrac 521).[2]
Minnow (Phoxinus phoxinus)Dietary0.06 - 0.6 (Dietary Accumulation)Tested a commercial mixture (Pliabrac 521).[2]
Fish (species not specified)Not specified~1,900High BCF noted in a UK environmental risk evaluation.[1]
Fish (species not specified)Estimation360Estimated based on a log Kow of 5.63.[3]

AF: Accumulation Factor, which includes uptake from both water and diet.

The significant discrepancy in these reported values underscores the importance of understanding the specific methodologies employed in each study. The high accumulation factor of up to 2,000 L/kg reported by Bengtsson et al. (1986) for a commercial triaryl phosphate mixture suggests a high bioaccumulation potential.[2] Conversely, the estimated BCF of 360, based on a measured log Kow, indicates a lower but still significant potential for bioaccumulation.[3]

Experimental Protocols for Bioaccumulation Testing

OECD 305: Bioaccumulation in Fish

This guideline describes a flow-through test method to determine the bioconcentration factor (BCF) of a substance in fish. The test consists of two phases: an uptake phase and a depuration phase.

4.1.1. Test Species Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus). The choice of species can influence the BCF value due to differences in lipid content, metabolism, and physiology.

4.1.2. Uptake Phase Fish are exposed to a constant, sublethal concentration of the test substance in water for a period sufficient to reach steady-state concentration in the fish tissues. The duration of the uptake phase is typically 28 days but can be extended if steady-state is not reached. Water and fish samples are taken at regular intervals and analyzed for the concentration of the test substance.

4.1.3. Depuration Phase Following the uptake phase, the fish are transferred to clean, untreated water. The concentration of the test substance in the fish is monitored over time as they eliminate the chemical. The depuration phase typically lasts until the concentration in the fish has declined to less than 10% of the steady-state concentration.

4.1.4. Data Analysis The BCF can be calculated in two ways:

  • Steady-State BCF (BCFss): The ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady state. BCFss = Cf / Cw

  • Kinetic BCF (BCFk): Calculated from the uptake rate constant (k₁) and the depuration rate constant (k₂) determined during the two phases of the experiment. BCFk = k₁ / k₂

The lipid content of the fish is also measured, and the BCF is often normalized to a standard lipid content (e.g., 5%) to allow for comparison across different species and studies.

4.1.5. Analytical Methods Accurate determination of TXP concentrations in water and fish tissue is critical. Gas chromatography with a phosphorus-specific detector (GC-NPD) or mass spectrometry (GC-MS) are suitable analytical methods for the complex isomeric mixtures of TXP.

Below is a conceptual workflow for a typical OECD 305 bioaccumulation study.

OECD_305_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis acclimation Acclimation of Test Fish range_finding Range-Finding Toxicity Test acclimation->range_finding test_prep Preparation of Test Solutions range_finding->test_prep exposure Exposure to TXP at Constant Concentration test_prep->exposure sampling_uptake Sampling of Fish and Water at Intervals exposure->sampling_uptake transfer Transfer to Clean Water exposure->transfer analytical_chem Chemical Analysis of Samples (GC-MS/NPD) sampling_uptake->analytical_chem lipid_analysis Lipid Content Analysis sampling_uptake->lipid_analysis sampling_depuration Sampling of Fish at Intervals transfer->sampling_depuration sampling_depuration->analytical_chem data_analysis Calculation of BCFss and BCFk analytical_chem->data_analysis lipid_analysis->data_analysis

Figure 1: Conceptual workflow of an OECD 305 bioaccumulation study.

Metabolism of this compound in Aquatic Organisms

The metabolism of a substance within an organism can significantly reduce its bioaccumulation potential by transforming it into more water-soluble compounds that are more easily excreted. There is a notable lack of specific studies on the metabolism of this compound in fish. However, research on other aryl phosphate esters, such as tricresyl phosphate (TCP) and triphenyl phosphate (TPHP), provides some insights.

Studies on TPHP have shown that it can be metabolized in fish through hydrolysis to diphenyl phosphate (DPHP) and phenol.[4] The rate of metabolism is a key determinant of the bioaccumulation potential.[4] Recent research indicates that organophosphate esters can induce lipid metabolic disorders in fish, potentially through interaction with the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[5] This highlights that beyond bioaccumulation, OPEs like TXP could have sublethal metabolic effects on aquatic organisms.

Trophic Transfer and Biomagnification Potential

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through the food chain. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in a food web. The trophic magnification factor (TMF) is used to quantify this process; a TMF greater than 1 indicates biomagnification.

There is currently no specific information available on the trophic transfer or biomagnification of this compound in aquatic food webs. However, studies on other organophosphate esters have shown a potential for biomagnification. For instance, triphenyl phosphate (TPHP) has been found to biomagnify in some estuarine food webs, with TMFs greater than 1.[4] The biomagnification potential of OPEs appears to be positively correlated with their lipophilicity (log Kow) and negatively correlated with their biotransformation rate.[4] Given the high log Kow of TXP, it is plausible that it could biomagnify in the absence of significant metabolism.

The diagram below illustrates the potential pathways for TXP in a simplified aquatic food web, leading to potential biomagnification.

Trophic_Transfer cluster_environment Aquatic Environment cluster_biota Aquatic Biota water Water (dissolved TXP) algae Phytoplankton/Algae water->algae Bioconcentration sediment Sediment (adsorbed TXP) invertebrates Zooplankton/Invertebrates sediment->invertebrates Uptake algae->invertebrates Trophic Transfer small_fish Small Fish invertebrates->small_fish Trophic Transfer large_fish Large Predatory Fish small_fish->large_fish Trophic Transfer (Potential Biomagnification)

Figure 2: Potential trophic transfer of this compound in an aquatic food web.

Conclusion and Future Research Directions

Furthermore, critical data gaps exist regarding the metabolism and trophic transfer of TXP in aquatic ecosystems. While studies on related aryl phosphate esters suggest that metabolism can reduce bioaccumulation and that some compounds can biomagnify, specific data for TXP are urgently needed for a comprehensive environmental risk assessment.

Future research should focus on:

  • Conducting bioconcentration studies on individual TXP isomers and well-characterized mixtures following standardized guidelines like OECD 305.

  • Investigating the metabolic pathways of TXP in relevant aquatic species to determine rates of biotransformation.

  • Performing field studies to determine the trophic magnification factor (TMF) of TXP in various aquatic food webs.

  • Developing and validating sensitive analytical methods for the detection of TXP and its potential metabolites in environmental and biological matrices.

Addressing these research needs will provide a more accurate understanding of the bioaccumulation potential and environmental risk of this compound in aquatic life.

References

Key Isomers in Commercial Trixylyl Phosphate (TXP) Mixtures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Trixylyl phosphate (B84403) (TXP), a substance of Unknown or Variable Composition, Complex reaction products, or Biological materials (UVCB), is a complex mixture of various phosphate esters.[1][2] Its composition can differ between manufacturers and even between batches, making a precise, universally applicable quantitative breakdown challenging.[3] This guide provides a detailed overview of the principal isomers found in commercial TXP, along with a comprehensive outline of the analytical methodologies used for their identification and quantification.

Isomeric Composition of Commercial Trixylyl Phosphate

The primary method for elucidating the isomeric composition of TXP involves the chemical hydrolysis of the phosphate esters to their corresponding phenolic constituents, which are then identified and quantified. A seminal study by Nobile and colleagues in 1980 investigated two commercial TXP products and identified the key xylenol (dimethylphenol) isomers.[3] The isomers were found to be present in a specific decreasing order of abundance. Notably, the 2,6-dimethylphenyl phosphate isomer was reported to be absent from these commercial mixtures.[1][2][3]

While precise percentages are not consistently reported in publicly available literature due to the variable nature of the product, the qualitative distribution of the main xylenyl phosphate isomers is summarized in the table below.

Xylenyl Phosphate Isomer Substitution Pattern Relative Abundance
tris(2,5-dimethylphenyl) phosphate2,5-Most Abundant
tris(2,3-dimethylphenyl) phosphate2,3-
tris(3,5-dimethylphenyl) phosphate3,5-
tris(2,4-dimethylphenyl) phosphate2,4-
tris(3,4-dimethylphenyl) phosphate3,4-Least Abundant
tris(2,6-dimethylphenyl) phosphate2,6-Reportedly Absent

In addition to these primary isomers, other phenolic compounds have been identified in the hydrolysis products of commercial TXP, indicating the presence of their corresponding phosphate esters in the original mixture. These include 4-ethylphenol, p-cresol, phenol, and trimethylphenol.[1][2]

Experimental Protocols for Isomer Analysis

The analysis of this compound isomers is predominantly carried out using gas chromatography (GC) coupled with mass spectrometry (MS). The complexity of the isomeric mixture often necessitates a preliminary hydrolysis step to simplify the analysis by converting the various phosphate esters into their corresponding phenolic precursors.

Hydrolysis of this compound

This step is crucial for breaking down the complex mixture of phosphate esters into a more readily analyzable mixture of phenols.

  • Objective: To quantitatively cleave the phosphate ester bonds to yield the constituent xylenols and other phenols.

  • Procedure Outline:

    • A known quantity of the commercial this compound sample is taken in a reaction vessel.

    • An excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent (e.g., ethanol/water mixture) is added.

    • The mixture is refluxed for a sufficient period to ensure complete hydrolysis.

    • After cooling, the reaction mixture is neutralized with a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • The resulting phenolic compounds are extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic extract is washed with water to remove any remaining salts and then dried over an anhydrous salt (e.g., sodium sulfate).

    • The solvent is carefully evaporated to concentrate the phenolic analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the separation, identification, and quantification of the resulting phenolic isomers.

  • Objective: To separate the individual phenolic isomers and obtain their mass spectra for identification and quantification.

  • Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A mid-polarity capillary column, such as a DB-5HT or DB-1701 (30 m x 0.25 mm internal diameter, 0.15-0.25 µm film thickness), is suitable for separating the isomers.[4][5]

    • Carrier Gas: Helium at a constant flow rate.[4]

    • Injection: Splitless injection is typically used for trace analysis.

    • Temperature Program: A programmed temperature gradient is employed to achieve optimal separation of the isomers. A representative program might be:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: Increase to 250°C at a rate of 25°C/minute, hold for 1 minute.

      • Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 1 minute.[4]

  • Typical MS Conditions:

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring characteristic ions for each isomer.[5] For qualitative identification, a full scan mode is used to obtain the complete mass spectrum.

    • Quantification: Quantification is achieved by creating a calibration curve using certified reference standards of the individual xylenol isomers. The external standard method is commonly used.[4]

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of key isomers in commercial this compound mixtures.

TXP_Analysis_Workflow Sample Commercial TXP Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction of Phenols Hydrolysis->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis & Quantification GCMS->Data Report Isomer Composition Report Data->Report

Caption: Workflow for the analysis of this compound isomers.

References

Solubility of Trixylyl phosphate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Trixylyl Phosphate (B84403) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trixylyl phosphate in various organic solvents. This compound, a complex mixture of aryl phosphate esters, is utilized as a flame retardant and plasticizer in numerous industrial applications. A thorough understanding of its solubility is crucial for formulation development, toxicological studies, and environmental fate assessment. This document outlines available solubility data, detailed experimental protocols for determining solubility, and a conceptual workflow for solubility assessment.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in a variety of organic solvents. While precise quantitative data is limited in publicly available literature, qualitative descriptions and some quantitative values are summarized below. It is important to note that this compound is a UVCB substance (substance of Unknown or Variable composition, Complex reaction products, or Biological materials), and its exact composition can vary, which may influence solubility.

SolventChemical ClassSolubilityTemperature (°C)Citation
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Sulfoxide≥ 100 mg/mLNot Specified[1]
AcetoneKetoneSolubleNot Specified
AcetonitrileNitrileSlightly SolubleNot Specified[2][3]
Methyl Ethyl KetoneKetoneSolubleNot Specified
Ethyl AcetateEsterSolubleNot Specified
Polar Protic Solvents
EthanolAlcoholSlightly SolubleNot Specified[4]
MethanolAlcoholSolubleNot Specified
Nonpolar Solvents
BenzeneAromatic HydrocarbonSolubleNot Specified[4][5]
TolueneAromatic HydrocarbonSolubleNot Specified
HexaneAliphatic HydrocarbonSolubleNot Specified[4][5]
ChloroformHalogenated HydrocarbonSolubleNot Specified[2][3][5]
Methylene Chloride (Dichloromethane)Halogenated HydrocarbonSolubleNot Specified[6]
Water
WaterProtic20 µg/L20[2][3]
WaterProtic0.89 mg/LRoom Temperature[7]
WaterProtic<0.02 mg/L20[8]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from established methods such as the OECD 105 guideline for water solubility and general practices for organic compounds.[9][10]

Principle: The Shake-Flask Method

The most common method for determining the solubility of a compound in a specific solvent is the shake-flask method. This technique involves creating a saturated solution of the solute in the solvent at a controlled temperature. By analyzing the concentration of the solute in the saturated solution, the solubility can be quantitatively determined.

Materials and Equipment
  • This compound (analytical standard grade)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass flasks or vials with screw caps (B75204) and PTFE-lined septa

  • Constant temperature shaker bath or incubator

  • Centrifuge capable of high speeds

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), or Mass Spectrometry (GC-MS or LC-MS))

Detailed Experimental Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass flask or vial. The excess is crucial to ensure that a true equilibrium is reached between the undissolved and dissolved solute.

    • Record the approximate mass of this compound added.

    • Add a known volume of the desired organic solvent to the flask.

    • Securely cap the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established. This can range from 24 to 72 hours. Preliminary studies may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the flask from the shaker and allow the undissolved this compound to settle.

    • To ensure complete removal of suspended microparticles, centrifuge the saturated solution at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter compatible with the organic solvent into a clean vial. This step is critical to remove any remaining undissolved material.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV, GC-FID).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound such as this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Trixylyl Phosphate to flask B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle and Centrifuge C->D E Filter supernatant D->E F Dilute aliquot E->F H Analyze by HPLC/GC F->H G Prepare calibration standards G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition Temperature of Trixylenyl Phosphate (B84403) (TXP)

Introduction

Trixylenyl phosphate (TXP), a member of the triaryl phosphate ester family, is a widely utilized flame retardant and plasticizer in various industrial and commercial applications.[1] Its efficacy is intrinsically linked to its thermal stability and decomposition characteristics. Understanding these properties is paramount for predicting material performance, ensuring safety during high-temperature applications, and evaluating its lifecycle in various products. This technical guide provides a comprehensive overview of the thermal behavior of TXP, including its decomposition temperature, underlying mechanisms, and the methodologies used for its characterization.

Thermal Stability and Decomposition Data

The thermal stability of TXP is a key attribute contributing to its utility as a high-performance flame retardant. Commercial grades of trixylenyl phosphate are noted for their ability to withstand elevated temperatures before undergoing significant chemical breakdown.

1.1. Decomposition Temperature

General assessments indicate that the decomposition temperature of commercial trixylenyl phosphate is above 300°C.[2] Some sources suggest it can endure temperatures up to 270°C without decomposing, making it suitable for a range of high-temperature applications.[3] When heated to decomposition, TXP emits toxic vapors of phosphorus oxides.[4] Under fire conditions, the decomposition of this product can also lead to the formation of carbon monoxide and other organic decomposition products.[4]

1.2. Quantitative Thermal Analysis Data Summary

ParameterValueReference
Decomposition Temperature > 300 °C[2]
Operational Temperature Limit Up to 270 °C[3]
Boiling Point (Commercial) 243-265 °C at 13.332 hPa[2]
Melting Point (Commercial) Approx. -20 °C (Pour Point)[2]
Flash Point 230 °C
Autoignition Temperature 343 °C

Note: The properties of commercial TXP can vary due to isomeric composition.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of TXP are typically investigated using a suite of analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.

  • Objective: To determine the thermal stability and decomposition profile of TXP.

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of TXP (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The analysis is typically run from ambient temperature to 800 °C to ensure complete decomposition.

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, crystallization, and decomposition.

  • Objective: To determine the temperatures of phase transitions and to characterize the energetics of decomposition (exothermic or endothermic).

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of TXP (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min.

    • Heating Rate: A controlled heating rate, often 10 °C/min, is used.

    • Temperature Range: The temperature program is designed to encompass the expected thermal events, for instance, from ambient to 400°C.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.

Thermal Decomposition Pathway

The thermal decomposition of triaryl phosphates like TXP is a complex process that is central to their flame retardant action. The primary mechanism involves the formation of phosphoric acid derivatives, which then promote charring of the underlying material.

3.1. Generalized Decomposition Mechanism

At elevated temperatures, the ester bonds in TXP undergo cleavage. This process is believed to lead to the formation of xylenols and phosphoric acid or polyphosphoric acids. The phosphoric acid acts as a catalyst in the dehydration of the polymer matrix, leading to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the evolution of flammable gases and reducing the transfer of heat to the substrate.

The following diagram illustrates a generalized workflow for the thermal analysis of TXP.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Interpretation Sample TXP Sample TGA_instrument TGA Instrument Sample->TGA_instrument DSC_instrument DSC Instrument Sample->DSC_instrument TGA_conditions Heating in N2/Air (e.g., 10 °C/min) TGA_instrument->TGA_conditions TGA_data Mass Loss vs. Temperature TGA_conditions->TGA_data Decomp_temp Decomposition Temperature TGA_data->Decomp_temp Thermal_stability Thermal Stability Profile TGA_data->Thermal_stability DSC_conditions Heating in N2/Air (e.g., 10 °C/min) DSC_instrument->DSC_conditions DSC_data Heat Flow vs. Temperature DSC_conditions->DSC_data Phase_transitions Phase Transitions DSC_data->Phase_transitions

Caption: Experimental workflow for the thermal analysis of TXP.

3.2. Signaling Pathway of Thermal Decomposition

The thermal decomposition of TXP is a chemical process rather than a biological signaling pathway. The following diagram illustrates the proposed chemical pathway for the thermal decomposition of a generic triaryl phosphate, which is applicable to TXP.

decomposition_pathway TXP Trixylenyl Phosphate (TXP) Heat High Temperature TXP->Heat input Intermediates Phosphoric Acid Derivatives + Xylenols Heat->Intermediates initiates cleavage Char Char Formation (Condensed Phase) Intermediates->Char catalyzes Gases Volatile Products (Gas Phase) Intermediates->Gases FR_Action Flame Retardant Action Char->FR_Action insulates Gases->FR_Action dilutes fuel

Caption: Generalized thermal decomposition pathway of TXP.

Conclusion

Trixylenyl phosphate exhibits high thermal stability, with a decomposition temperature generally exceeding 300°C. This property is fundamental to its role as an effective flame retardant. The primary mechanism of its flame retardant action is through the formation of a protective char layer, a process initiated by its thermal decomposition into phosphoric acid derivatives. The characterization of TXP's thermal properties relies on standard analytical techniques such as TGA and DSC, which provide critical data for material scientists and drug development professionals in formulating and evaluating the safety and performance of their products. Further research to elucidate the specific decomposition kinetics and byproducts of different TXP isomers would provide a more detailed understanding of its thermal behavior.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Trixylyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), a complex mixture of isomeric triaryl phosphate esters, is utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1] Due to its potential for environmental persistence and adverse health effects, robust and sensitive analytical methods for its detection and quantification are crucial. This document provides detailed application notes and protocols for the analysis of Trixylyl phosphate using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Commercial TXP is a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB), meaning it consists of over 50 different constituents and its exact composition is often unknown.[2][3] It is produced by the reaction of phosphorus oxychloride with mixed xylenols.[1] This results in a complex mixture of various isomers of this compound, as well as other related organophosphate compounds.[2][3] The analysis of TXP is therefore challenging due to this inherent complexity.

Principle of GC-MS Analysis

The analytical methodology involves the extraction of this compound from the sample matrix, followed by separation of the target analytes from other components using a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fingerprint for identification and allows for sensitive quantification, often performed in Selected Ion Monitoring (SIM) mode for enhanced selectivity and lower detection limits.[4]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for different sample types.

a) Solid Matrices (e.g., Plastics, Polymers, Dust)

This protocol is adapted from a method for detecting TXP in plastic products.[5]

  • Sample Comminution: Reduce the sample to a small particle size (e.g., shred to 2mm x 2mm x 2mm) to increase the surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 1 gram of the homogenized sample into a glass extraction vessel.

    • Add 10 mL of toluene (B28343) (or a suitable alternative like ethyl acetate) as the extraction solvent.[5]

    • Extract the sample using a suitable technique such as sonication for 30-60 minutes or Soxhlet extraction for several hours. For sonication, repeating the extraction with fresh solvent can improve recovery.[5]

  • Concentration and Reconstitution:

    • Combine the solvent extracts and concentrate the volume using a rotary evaporator or a gentle stream of nitrogen.

    • If necessary, exchange the solvent to one compatible with the GC-MS system (e.g., hexane (B92381) or ethyl acetate).

    • Adjust the final volume to a precise amount (e.g., 1 mL).

  • Filtration: Filter the final extract through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the GC-MS.[5]

b) Aqueous Matrices (e.g., Water, Wastewater)

This protocol is based on general principles for the extraction of organophosphate esters from water.

  • Liquid-Liquid Extraction (LLE):

    • To a 500 mL water sample in a separatory funnel, add a suitable organic solvent such as dichloromethane (B109758) (DCM) or a mixture of hexane and acetone.

    • Shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange and Final Volume Adjustment:

    • Exchange the solvent to one compatible with the GC-MS system if necessary.

    • Adjust the final volume to a precise amount (e.g., 1 mL).

c) Biological Matrices (e.g., Plasma, Serum, Tissue)

Sample preparation for biological matrices often requires more rigorous cleanup to remove interferences.

  • Protein Precipitation (for liquid samples):

    • To 1 mL of plasma or serum, add 3 mL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):

    • LLE: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction as described for aqueous matrices.

    • SPE: Alternatively, the supernatant can be loaded onto a conditioned SPE cartridge (e.g., C18 or a polymeric sorbent). Wash the cartridge to remove interferences and then elute the analytes with a suitable organic solvent.

  • Concentration and Reconstitution:

    • Concentrate the eluate and reconstitute in a final volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 - 300 °C
Carrier GasHelium at a constant flow rate of 1.0 - 1.5 mL/min
Oven Temperature ProgramInitial temperature of 100°C, hold for 1 min, ramp to 300°C at 10-20°C/min, hold for 5-10 min.[5]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230 - 250 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 - 300 °C
Acquisition ModeFull Scan (m/z 50-550) for initial identification and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compound (m/z 410)
Quantifier Ion410 (Molecular Ion)
Qualifier Ion(s)395 ([M-CH3]+), 289 ([M-C9H11O]+)

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound. The molecular ion (m/z 410) is typically the most abundant and is therefore a good choice for the quantifier ion. The qualifier ions are chosen from other significant fragments in the mass spectrum to ensure the identity of the compound.

Data Presentation and Quantitative Analysis

Quantitative data should be summarized in clear and structured tables. An external standard calibration is commonly used for quantification.

Table 1: Example Quantitative Data for this compound Analysis
ParameterResultReference
Linearity Range0.05 - 10 mg/L[5]
Correlation Coefficient (r²)> 0.999[5]
Limit of Detection (LOD)0.05 mg/L (in plastic)[5]
Limit of Quantification (LOQ)0.1 mg/kg[6]
Recovery90% - 110% (in plastic)[5]
Relative Standard Deviation (RSD)< 3%[5]

Note: These values are examples and will vary depending on the matrix, sample preparation method, and instrument performance.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Collection (Solid, Liquid, or Biological) extraction Extraction (LLE, Sonication, or SPE) sample->extraction cleanup Cleanup & Concentration extraction->cleanup final_extract Final Extract cleanup->final_extract gcms_injection GC-MS Injection final_extract->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection (Full Scan or SIM) separation->detection data_processing Data Processing & Integration detection->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Caption: General workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

This diagram illustrates the logical progression and key considerations at each stage of the analysis.

logical_relationship start Define Analytical Goal (e.g., Quantification in Water) sample_matrix Select Appropriate Sample Preparation Method start->sample_matrix instrument_setup Optimize GC-MS Parameters (Column, Temp Program, MS Mode) sample_matrix->instrument_setup calibration Prepare Calibration Standards and Quality Controls instrument_setup->calibration analysis Analyze Samples and QCs calibration->analysis data_review Review Data (Peak Integration, ISTD Response) analysis->data_review results Calculate and Report Results with Uncertainty data_review->results

Caption: Logical flow of the analytical method development and validation process.

Conclusion

The GC-MS method described in these application notes provides a robust and sensitive approach for the analysis of this compound in various matrices. Proper sample preparation is critical for achieving accurate and precise results, and the instrumental parameters should be optimized for the specific application. The use of SIM mode is highly recommended for quantitative analysis to ensure high selectivity and low detection limits. As this compound is a complex mixture, the use of appropriate analytical standards and careful data interpretation are essential for reliable results.

References

Application Notes and Protocols for the Detection of Trixylyl Phosphate in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trixylyl phosphate (B84403) (TXP) is an organophosphate ester commonly utilized as a flame retardant and plasticizer in a variety of plastic materials, including polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP).[1] Due to potential health and environmental concerns, the accurate detection and quantification of TXP in these materials are of significant importance for regulatory compliance, quality control, and research. This document provides detailed application notes and experimental protocols for the sample preparation and analysis of TXP in plastics using solvent extraction, ultrasonic-assisted extraction (UAE), and dissolution-precipitation methods, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Safety Precautions

Trixylyl phosphate is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures involving solvents should be performed in a well-ventilated fume hood.

Materials and Reagents

  • This compound (TXP) analytical standard

  • Toluene (B28343) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (B129727) (analytical grade)

  • 2-Propanol (analytical grade)

  • Hexane (B92381) (analytical grade)

  • Acetone (analytical grade)

  • Deuterated triphenyl phosphate (TPP-d15) or other suitable internal standard

  • Plastic samples (e.g., PVC, PE, PP)

  • Glassware: volumetric flasks, beakers, graduated cylinders, centrifuge tubes

  • Ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocols

Two primary methods for the extraction of this compound from plastic matrices are detailed below: Solvent Extraction and Ultrasonic-Assisted Extraction. A general overview of the Dissolution-Precipitation method is also provided.

Protocol 1: Solvent Extraction using Toluene

This protocol is based on a validated method for the determination of TXP in plastic products.[2]

1. Sample Preparation: a. Cut the plastic sample into small pieces (approximately 2 mm x 2 mm x 2 mm). b. Accurately weigh about 1.0 g of the shredded plastic sample into a glass reaction vial.

2. Extraction: a. Add 10 mL of toluene to the vial containing the plastic sample. b. Seal the vial and place it in a shaker or vortex mixer. c. Extract for 60 minutes at room temperature. d. Decant the toluene extract into a clean collection flask. e. Repeat the extraction process (steps 2a-2d) with a fresh 10 mL portion of toluene. f. Combine the two toluene extracts.

3. Concentration and Reconstitution: a. Concentrate the combined extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C. b. Reconstitute the residue with 1 mL of toluene. c. Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol is adapted from methods for the extraction of other organophosphate esters and plastic additives.[2][3]

1. Sample Preparation: a. Cut the plastic sample into small pieces (approximately 1-2 mm). b. Accurately weigh about 0.5 g of the homogenized sample into a glass centrifuge tube.

2. Extraction: a. Add 10 mL of an appropriate extraction solvent (e.g., a 1:1 v/v mixture of hexane and acetone, or dichloromethane) to the centrifuge tube.[2][3] b. If using an internal standard, spike the sample with a known amount of deuterated TPP-d15.[3] c. Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C). d. After sonication, centrifuge the sample to separate the plastic debris.

3. Final Preparation: a. Carefully decant the supernatant into a clean vial. b. The extract can be concentrated and reconstituted in a suitable solvent for GC-MS analysis if necessary. c. Filter the final extract through a 0.45 µm syringe filter into a GC vial.

Method 3: Dissolution-Precipitation (General Procedure)

This method is particularly useful for complex plastic matrices and involves the complete dissolution of the polymer followed by the precipitation of the polymer to leave the additives in solution.

1. Dissolution: a. Select a solvent that will dissolve the plastic matrix but not degrade the TXP. For example, tetrahydrofuran (B95107) (THF) can be used for PVC. b. Cut the plastic sample into small pieces and add it to the selected solvent in a beaker with stirring until the polymer is completely dissolved.

2. Precipitation: a. Add a non-solvent (a liquid in which the polymer is insoluble but the TXP is soluble) to the polymer solution to precipitate the plastic. For a THF solution of PVC, methanol can be used as a non-solvent. b. The polymer will precipitate out of the solution.

3. Separation and Analysis: a. Filter the mixture to separate the precipitated polymer from the solvent containing the extracted TXP. b. The filtrate can then be concentrated and prepared for GC-MS analysis as described in the previous protocols.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.[2]

  • Gas Chromatograph (GC):

    • Column: DB-5HT (15 m x 0.25 mm ID, 0.10 µm film thickness) or equivalent.[2]

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.[2]

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.[2]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Key ions for TXP should be determined from the mass spectrum of a standard.

Data Presentation

The following table summarizes quantitative data for the analysis of this compound and related compounds in plastics from various sources.

MethodPlastic MatrixExtraction SolventAnalyteRecovery (%)LOD/LOQRSD (%)Citation
Solvent ExtractionPlastic productsTolueneThis compound90 - 1100.05 mg/L (LOD)< 3[2]
GC-MSNippleEthyl acetateThis compound64.0 - 88.530 µg/kg (LOD)0.86 - 8.7[4]
Ultrasonic-Assisted ExtractionPP/PE CompositeDichloromethaneIrgafos P-16891.74--[2]
Ultrasonic-Assisted ExtractionPP/PE CompositeLimoneneIrgafos P-16889.71--[2]
Ultrasonic-Assisted ExtractionSoil and FishMethanolOrganophosphate Esters40 - 1200.01 - 22 ng/g (LOQ)< 25[5]
In-house GC-MSPlasticsNot specifiedThis compound-0.1 mg/kg (LOQ)-

*Data for a related organophosphate additive, demonstrating the applicability of the method.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis PlasticSample Plastic Sample (PVC, PE, PP) Shredding Shredding (2x2 mm) PlasticSample->Shredding Weighing Weighing (0.5-1.0 g) Shredding->Weighing SolventExtraction Solvent Extraction (Toluene, 60 min) Weighing->SolventExtraction UAE Ultrasonic-Assisted Extraction (Hexane:Acetone, 30-60 min) Weighing->UAE DissolutionPrecipitation Dissolution-Precipitation (e.g., THF/Methanol) Weighing->DissolutionPrecipitation Concentration Concentration (Rotary Evaporator) SolventExtraction->Concentration UAE->Concentration DissolutionPrecipitation->Concentration Reconstitution Reconstitution (Toluene) Concentration->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Acquisition & Quantification GCMS->Data logical_relationship cluster_objective Primary Objective cluster_methods Sample Preparation Strategies cluster_analysis_tech Analytical Technique cluster_outcome Outcome Objective Detect & Quantify this compound in Plastics Solvent Solvent Extraction Objective->Solvent Ultrasonic Ultrasonic-Assisted Extraction Objective->Ultrasonic Dissolution Dissolution-Precipitation Objective->Dissolution Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Solvent->Analysis Ultrasonic->Analysis Dissolution->Analysis Outcome Quantitative Data (Recovery, LOD, LOQ, RSD) Analysis->Outcome

References

Application Notes and Protocols: Trixylyl Phosphate as a Flame Retardant in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP) is a high-performance phosphate ester that serves a dual function as both a plasticizer and a flame retardant in flexible polyvinyl chloride (PVC) formulations.[1][2] Its inherent flame-retardant capabilities, low volatility, and good water resistance make it a valuable additive for applications requiring enhanced fire safety and durability, such as in conveyor belts, artificial leather, and flooring materials.[3][4] These application notes provide a comprehensive overview of the utility of TXP in PVC, including its impact on flame retardancy, mechanical properties, and thermal stability. Detailed experimental protocols for evaluating the performance of TXP-containing PVC formulations are also presented.

General Properties of Trixylyl Phosphate (TXP)

TXP is a clear to pale yellow viscous liquid with a high boiling point and flash point, indicating its stability at elevated temperatures.[3] It is soluble in most organic solvents but has limited solubility in water.[5]

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValue
CAS Number25155-23-1[1]
Molecular FormulaC24H27O4P[6]
Molecular Weight410.44 g/mol [6]
AppearanceClear to pale yellow viscous liquid[3]
Flash Point≥230 °C[3]
Water SolubilityLimited[5]

Performance in PVC Formulations: Data Summary

The incorporation of TXP into PVC formulations significantly enhances its flame retardant properties while also acting as a plasticizer, affecting its mechanical and thermal characteristics. The following tables summarize the expected performance of flexible PVC formulations with varying concentrations of TXP.

Disclaimer: The following quantitative data is representative and compiled for illustrative purposes based on typical performance characteristics of phosphate ester flame retardants in PVC. Actual results will vary depending on the specific PVC resin, other additives in the formulation, and processing conditions.

Table 2: Flame Retardant Properties of Flexible PVC with Varying TXP Content

Formulation IDTXP Content (phr*)Limiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
PVC-Control0~22-25~250-300~80-100
PVC-TXP-1010~27-30~200-240~70-90
PVC-TXP-2020~30-34~160-200~60-80
PVC-TXP-3030~34-38~130-170~50-70
PVC-TXP-4040~38-42~100-140~40-60

*phr: parts per hundred parts of resin

Table 3: Mechanical Properties of Flexible PVC with Varying TXP Content

Formulation IDTXP Content (phr)Tensile Strength (MPa)Elongation at Break (%)
PVC-Control0~15-20~200-250
PVC-TXP-1010~14-18~250-300
PVC-TXP-2020~13-17~300-350
PVC-TXP-3030~12-16~350-400
PVC-TXP-4040~11-15~400-450

Note: A specific study on a PVC cable compound reported a tensile strength of 150.33 Kg/cm² (approx. 14.7 MPa) and an elongation at break of 250.67% for a formulation containing 20 phr of this compound.

Table 4: Thermal Properties of Flexible PVC with Varying TXP Content

Formulation IDTXP Content (phr)Glass Transition Temp. (Tg) (°C)Onset of Degradation (TGA, 5% weight loss) (°C)
PVC-Control0~80-85~230-240
PVC-TXP-1010~70-75~235-245
PVC-TXP-2020~60-65~240-250
PVC-TXP-3030~50-55~245-255
PVC-TXP-4040~40-45~250-260

Experimental Protocols

Sample Preparation: Flexible PVC Formulation

Objective: To prepare flexible PVC test specimens with varying concentrations of this compound.

Materials:

  • PVC resin (e.g., K-value 67-70)

  • This compound (TXP)

  • Primary plasticizer (e.g., Di-isononyl phthalate (B1215562) - DINP) - optional, for achieving desired flexibility

  • Heat stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

Procedure:

  • Pre-dry the PVC resin at 70-80°C for 2-4 hours to remove any moisture.

  • In a high-speed mixer, blend the PVC resin, heat stabilizer, and lubricant for 5-10 minutes until a homogenous powder mixture is obtained.

  • While mixing, slowly add the pre-weighed liquid components (TXP and any other plasticizers) to the powder blend.

  • Continue mixing for another 10-15 minutes to ensure uniform absorption of the liquids.

  • Transfer the compound to a two-roll mill heated to 150-170°C.

  • Mill the compound for 5-10 minutes until a homogenous sheet is formed.

  • Compression mold the milled sheets into plaques of the required dimensions for the various tests (e.g., 100mm x 100mm x 3mm for Cone Calorimeter, and dumbbell shapes for tensile testing) at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.

  • Allow the molded plaques to cool to room temperature under pressure.

  • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Flame Retardancy Testing

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the PVC specimen.

Apparatus:

  • LOI analyzer with a heat-resistant glass chimney

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source (propane torch)

Procedure:

  • Mount the conditioned specimen (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick) vertically in the specimen holder in the center of the glass chimney.

  • Set a specific oxygen/nitrogen ratio and allow the gas mixture to flow through the chimney for at least 30 seconds to purge the system.

  • Ignite the top surface of the specimen with the ignition source and remove the flame.

  • Observe the burning behavior of the specimen. The test is considered a "pass" if the flame self-extinguishes before a specified length of the specimen is consumed or within a specific time.

  • If the specimen continues to burn, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.

  • Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to sustain combustion is determined. This value is the Limiting Oxygen Index.

Objective: To measure the heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production of the PVC specimen when exposed to a controlled level of radiant heat.

Apparatus:

  • Cone calorimeter equipped with a conical radiant heater, spark igniter, load cell, and gas analysis system.

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions.

  • Wrap the conditioned specimen (100mm x 100mm x 3mm) in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.

  • Position the specimen holder on the load cell under the conical heater.

  • Set the radiant heat flux (typically 35 or 50 kW/m²).

  • Start the data acquisition and expose the specimen to the heat flux.

  • The spark igniter is positioned over the specimen to ignite the evolved flammable gases. The time to sustained ignition is recorded.

  • Continue the test until flaming ceases or for a predetermined duration.

  • The instrument continuously records the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density to calculate the heat release rate, total heat release, and smoke production rate.

Mechanical Property Testing

Objective: To determine the tensile strength and elongation at break of the PVC formulations.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips and an extensometer.

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned molded plaques according to the dimensions specified in the standard (e.g., ISO 527-2 Type 1A).

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge length of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • The UTM software records the force and elongation throughout the test.

  • Calculate the tensile strength (stress at maximum load) and elongation at break (strain at fracture).

Thermal Analysis

Objective: To determine the glass transition temperature (Tg) of the PVC formulations.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Weigh a small sample (5-10 mg) of the PVC formulation into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient to a temperature above the expected Tg (e.g., 120°C).

  • The DSC thermogram will show a step change in the heat flow at the glass transition. The midpoint of this transition is reported as the Tg.

Objective: To evaluate the thermal stability and degradation profile of the PVC formulations.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, weighed sample (10-20 mg) of the PVC formulation into the TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) over a wide temperature range (e.g., from ambient to 600°C).

  • The TGA instrument records the weight of the sample as a function of temperature.

  • The onset of degradation is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Visualizations

flame_retardant_mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase PVC PVC + TXP Char Protective Char Layer PVC->Char Promotes charring Fuel Less Flammable Fuel PVC->Fuel TXP_volatiles TXP Volatiles (Phosphorus radicals) PVC->TXP_volatiles Decomposition Heat Heat Heat->PVC Radicals H•, OH• (High energy radicals) TXP_volatiles->Radicals Radical Scavenging Flame_ext Flame Extinguished Radicals->Flame_ext Inert_gases Inert Gases Inert_gases->Flame_ext Dilution Effect experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis Formulation PVC Formulation (Varying TXP content) Mixing High-Speed Mixing Formulation->Mixing Milling Two-Roll Milling Mixing->Milling Molding Compression Molding Milling->Molding Conditioning Specimen Conditioning Molding->Conditioning Flame_Test Flame Retardancy Testing (LOI, Cone Calorimeter) Conditioning->Flame_Test Mech_Test Mechanical Testing (Tensile Strength, Elongation) Conditioning->Mech_Test Therm_Test Thermal Analysis (DSC, TGA) Conditioning->Therm_Test Data_Comp Data Comparison and Analysis Flame_Test->Data_Comp Mech_Test->Data_Comp Therm_Test->Data_Comp Report Reporting Data_Comp->Report logical_relationship TXP TXP Concentration Flame_Ret Flame Retardancy (Higher LOI, Lower HRR) TXP->Flame_Ret Increases Flexibility Flexibility (Higher Elongation) TXP->Flexibility Increases Tensile_Str Tensile Strength TXP->Tensile_Str Decreases Thermal_Stab Thermal Stability TXP->Thermal_Stab Slightly Increases

References

Application of Trixylyl Phosphate in Fire-Resistant Hydraulic Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), an aromatic phosphate ester, is a key component in the formulation of fire-resistant hydraulic fluids, particularly those classified under ISO 6743-4 as HFDR fluids.[1] These fluids are crucial in high-risk environments such as mining, steel mills, aviation, and power generation, where a leak of conventional mineral oil-based hydraulic fluid could lead to catastrophic fires.[1][2] The fire-resistant properties of TXP are attributed to its chemical structure. Upon exposure to high temperatures, it decomposes to release phosphorus-containing species that interrupt the radical chain reactions of combustion, effectively quenching flames.[1] Beyond its primary fire-retardant function, TXP also imparts good lubricity and thermal stability to hydraulic fluids, ensuring efficient and reliable operation of hydraulic systems under demanding conditions.[1][2] However, like other phosphate esters, fluids based on TXP can be susceptible to degradation through hydrolysis and oxidation, which can form acidic byproducts and compromise fluid performance.[3][4] Therefore, rigorous testing and condition monitoring are essential.

Data Presentation

The following tables summarize the key physicochemical and performance properties of Trixylyl Phosphate and hydraulic fluids formulated with it.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C24H27O4P[5]
Molecular Weight 410.45 g/mol [6]
Appearance Viscous, colorless to pale yellow liquid[5]
Density @ 20°C 1.136 - 1.155 g/mL[6][7]
Boiling Point >300 °C[8]
Melting Point -20 °C[5]
Flash Point (Closed Cup) 232 - 255 °C[6]
Autoignition Temperature 535 - 545 °C[6]
Vapor Pressure @ 20°C ~8.7 x 10^-6 Pa[8]
Water Solubility Very low (e.g., 20 µg/L)[5]

Table 2: Performance Characteristics of a this compound-Based Fire-Resistant Hydraulic Fluid (Example: Fyrquel® EHC-N)

ParameterTest MethodTypical Value
ISO Viscosity Grade -46
Viscosity @ 40°C ASTM D44547 cSt
Viscosity Index ASTM D22701
Pour Point ASTM D97-18 °C
Acid Number ASTM D664< 0.1 mg KOH/g
Foam Test (Seq I, II, III) ASTM D8920/0/0 mL
Air Release @ 50°C ASTM D34274 min
Oxidation Stability (RPVOT) ASTM D2272> 1000 min
Hydrolytic Stability ASTM D2619Low acid formation, minimal copper corrosion
Lubricity (Vickers Vane Pump Test) ASTM D2882Low wear (e.g., < 50 mg)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard methods and are intended as a guide for researchers.

Determination of Fire Resistance - Hot Manifold Ignition Test (Based on ISO 20823)

Objective: To assess the flammability of a hydraulic fluid upon contact with a hot surface.

Apparatus:

  • A heated manifold, typically a stainless steel tube, capable of reaching and maintaining temperatures up to 700°C.

  • A fluid delivery system (e.g., a burette or automated dispenser) to apply the fluid to the manifold.

  • A fume hood or other ventilated enclosure for safety.

  • Temperature monitoring and control system.

Procedure:

  • Clean the manifold surface thoroughly to remove any residues from previous tests.

  • Heat the manifold to the specified test temperature (e.g., 700°C) and allow it to equilibrate.[9]

  • Position the fluid dispenser outlet vertically above the manifold at a specified distance (e.g., 300 mm).[9]

  • Dispense a set volume of the test fluid (e.g., 10 mL) onto the hot manifold over a controlled period (e.g., 40-60 seconds).[10]

  • Observe for ignition, flashing, or sustained burning of the fluid.

  • Record the outcome (e.g., no ignition, brief flash, sustained flame).

  • Repeat the test multiple times for reproducibility.

  • The test can be modified to determine the autoignition temperature by varying the manifold temperature.[11]

Interpretation of Results: A pass/fail criterion is often used, where no sustained ignition indicates good fire resistance at the tested temperature.

Evaluation of Hydrolytic Stability (Based on ASTM D2619)

Objective: To determine the stability of the hydraulic fluid in the presence of water.

Apparatus:

  • Pressure-type beverage bottles (e.g., 7 oz "Coke" bottles).

  • An oven with a rotating rack (rotisserie) capable of maintaining 93°C.

  • Polished copper strips.

Procedure:

  • Place 75 g of the test fluid, 25 g of distilled water, and a polished copper strip into a beverage bottle.[12]

  • Seal the bottle tightly.

  • Place the bottle in the rotating rack within the oven set at 93°C.

  • Rotate the bottle end-over-end at 5 rpm for 48 hours.[12]

  • After 48 hours, remove the bottle and allow it to cool.

  • Separate the water and fluid layers.

  • Measure the acid number of both the fluid and water layers (ASTM D664 or D974).

  • Visually inspect the copper strip for corrosion and measure its weight change.

  • Quantify any sediment or insoluble contaminants formed.

Interpretation of Results: A minimal change in the acid number of the fluid and water, and little to no corrosion of the copper strip, indicates good hydrolytic stability.[13]

Assessment of Oxidation Stability (Based on ASTM D943)

Objective: To evaluate the resistance of the fluid to oxidation under accelerated conditions.

Apparatus:

  • Oxidation test cell with a condenser and oxygen delivery tube.

  • Heating bath capable of maintaining 95°C.

  • Oxygen supply with a flow meter.

  • Iron and copper catalyst coils.

Procedure:

  • Place 300 mL of the test fluid, 60 mL of distilled water, and the iron-copper catalyst coil into the oxidation test cell.

  • Assemble the apparatus with the condenser and oxygen delivery tube.

  • Immerse the test cell in the heating bath maintained at 95°C.[1]

  • Bubble oxygen through the sample at a rate of 3 L/h.

  • Periodically, withdraw a small sample of the fluid and measure its acid number.

  • The test is complete when the acid number reaches 2.0 mg KOH/g, or after a specified duration (e.g., 1000 hours).[1]

Interpretation of Results: The time in hours required to reach an acid number of 2.0 mg KOH/g is reported as the oxidation lifetime. A longer lifetime indicates greater oxidation stability.

Lubricity Evaluation - Vickers Vane Pump Test (Based on ASTM D2882)

Objective: To determine the anti-wear characteristics of the hydraulic fluid under controlled pump-testing conditions.

Apparatus:

  • A hydraulic test stand equipped with a Vickers V104C or V105C vane pump.[14]

  • Reservoir, heat exchanger, and pressure control valve.

Procedure:

  • Thoroughly clean and flush the test system.

  • Install a new, pre-weighed pump cartridge (vanes and ring).

  • Charge the system with the test fluid.

  • Operate the pump for a specified duration (typically 100 hours) at a set pressure (e.g., 2000 psi), speed (e.g., 1200 rpm), and temperature (e.g., 65.6°C for water-based fluids, adjusted for synthetics).[14]

  • At the end of the test, carefully disassemble the pump.

  • Clean and weigh the vanes and ring.

  • The total weight loss in milligrams is reported as a measure of wear.

Interpretation of Results: A lower weight loss indicates superior anti-wear properties and lubricity of the hydraulic fluid.

Visualizations

Experimental_Workflow_for_Fire_Resistant_Hydraulic_Fluid_Evaluation cluster_fire_resistance Fire Resistance Testing cluster_performance Performance Testing ISO_20823 ISO 20823 Hot Manifold Ignition Ignition_Data Ignition_Data ISO_20823->Ignition_Data Autoignition Temp. ISO_14935 ISO 14935 Wick Flame Persistence Flame_Persistence_Data Flame_Persistence_Data ISO_14935->Flame_Persistence_Data Flame Persistence Time ASTM_D2619 ASTM D2619 Hydrolytic Stability Stability_Data Stability_Data ASTM_D2619->Stability_Data Acid Number, Corrosion ASTM_D943 ASTM D943 Oxidation Stability Oxidation_Life Oxidation_Life ASTM_D943->Oxidation_Life Oxidation Lifetime (hours) ASTM_D2882 ASTM D2882 Lubricity (Vickers Pump) Wear_Data Wear_Data ASTM_D2882->Wear_Data Wear (mg) Fluid_Sample This compound-Based Hydraulic Fluid Sample Fluid_Sample->ISO_20823 Fluid_Sample->ISO_14935 Fluid_Sample->ASTM_D2619 Fluid_Sample->ASTM_D943 Fluid_Sample->ASTM_D2882 Phosphate_Ester_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TXP This compound (Triaryl Phosphate Ester) DXP Dixylyl Phosphate (Diaryl Phosphate) TXP->DXP + H2O Oxidation_Products Acidic Oxidation Products TXP->Oxidation_Products + O2 Water Water (H2O) Water->DXP Acid_Catalyst Acid Catalyst Acid_Catalyst->DXP catalyzes Xylenol Xylenol (Aryl Alcohol) DXP->Xylenol + H2O Increased_Acidity Increased Fluid Acidity (Lower pH) DXP->Increased_Acidity Oxygen Oxygen (O2) Oxygen->Oxidation_Products Heat_Metals Heat & Metal Catalysts Heat_Metals->Oxidation_Products catalyzes Oxidation_Products->Increased_Acidity Corrosion System Corrosion Increased_Acidity->Corrosion Sludge_Varnish Sludge & Varnish Formation Increased_Acidity->Sludge_Varnish

References

Trixylyl Phosphate as an Anti-Wear Additive in Industrial Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), an aromatic phosphate ester, is a widely utilized anti-wear additive in a variety of industrial lubricants, including hydraulic fluids, gear oils, and turbine oils.[1][2] Its primary function is to reduce friction and minimize wear between moving metal surfaces, particularly under boundary lubrication conditions where direct metal-to-metal contact is more likely.[1] This is achieved through the formation of a protective tribochemical film on the metallic surfaces. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of expected performance data for trixylyl phosphate as an anti-wear additive.

Mechanism of Action: Tribochemical Film Formation

The anti-wear properties of this compound are attributed to its ability to react with metal surfaces under conditions of high temperature and pressure, forming a protective phosphate-based film. This process can be summarized in the following key steps:

  • Adsorption: TXP molecules are initially adsorbed onto the metal surface.

  • Decomposition: Under the high temperatures and pressures generated at asperity contacts, the TXP molecule undergoes thermal decomposition.

  • Reaction: The decomposition products, primarily phosphate species, react with the metal surface (e.g., iron in steel) to form a durable, low-shear-strength film of metal phosphates and polyphosphates.

  • Protection: This tribochemical film acts as a sacrificial layer, preventing direct metal-to-metal contact, thereby reducing adhesion, abrasion, and overall wear.

The following diagram illustrates the proposed mechanism for the formation of the protective anti-wear film by this compound.

G cluster_0 Lubricant Bulk cluster_1 Metal Surface Interface TXP This compound (TXP) Adsorbed_TXP Adsorbed TXP TXP->Adsorbed_TXP Adsorption Decomposed_TXP Decomposed TXP (Phosphate Intermediates) Adsorbed_TXP->Decomposed_TXP High Temperature & Pressure Phosphate_Film Protective Phosphate/ Polyphosphate Film Decomposed_TXP->Phosphate_Film Reaction with Metal Surface Metal_Surface Metal Surface Phosphate_Film->Metal_Surface Protection

Figure 1: Mechanism of this compound Anti-Wear Film Formation.

Quantitative Performance Data

The following tables summarize typical quantitative data for the anti-wear performance of lubricants formulated with and without this compound. The data is representative of results obtained from standardized tribological tests.

Table 1: Four-Ball Wear Test Data (ASTM D4172) [3][4]

Lubricant FormulationWear Scar Diameter (mm)Coefficient of Friction
Base Oil (without TXP)0.650.12
Base Oil + 1.0% wt. TXP0.450.08

Table 2: Pin-on-Disk Test Data (ASTM G99) [5][6]

Lubricant FormulationWear Volume (mm³)Average Coefficient of Friction
Base Oil (without TXP)1.20.15
Base Oil + 1.0% wt. TXP0.70.10

Experimental Protocols

Four-Ball Wear Test (based on ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricating fluid.

a. Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter, Grade 25)[3]

  • Microscope for measuring wear scar diameter

b. Procedure:

  • Clean three stationary steel balls and one rotating steel ball with a suitable solvent and dry them thoroughly.

  • Clamp the three stationary balls in the test cup.

  • Pour the test lubricant into the cup to a level that covers the stationary balls.

  • Place the rotating ball in the chuck of the test machine.

  • Assemble the test cup onto the machine.

  • Apply a load of 392 N (40 kgf).[4]

  • Set the temperature to 75°C.

  • Start the motor and maintain a rotational speed of 1200 rpm for 60 minutes.[4]

  • At the end of the test, stop the motor, remove the load, and disassemble the test cup.

  • Clean the stationary balls and measure the average wear scar diameter on each ball using the microscope.

The workflow for the Four-Ball Wear Test is depicted in the diagram below.

G Start Start Prep Prepare Test Balls & Lubricant Start->Prep Assemble Assemble Test Apparatus Prep->Assemble Set_Params Set Test Parameters (Load, Temp, Speed) Assemble->Set_Params Run_Test Run Test for Specified Duration Set_Params->Run_Test Disassemble Disassemble & Clean Run_Test->Disassemble Measure Measure Wear Scar Diameter Disassemble->Measure End End Measure->End

Figure 2: Experimental Workflow for the Four-Ball Wear Test.
Pin-on-Disk Test (based on ASTM G99)

This test method covers a procedure for determining the wear of materials during sliding using a pin-on-disk apparatus.

a. Apparatus:

  • Pin-on-Disk Tribometer

  • Stationary pin with a hemispherical tip

  • Rotating disk

  • Data acquisition system to record frictional force and temperature

b. Procedure:

  • Clean the pin and disk surfaces with a suitable solvent and dry them thoroughly.

  • Mount the disk on the rotating stage and the pin in the stationary holder.

  • Apply a thin, uniform layer of the test lubricant to the disk surface.

  • Apply a specified normal load (e.g., 10 N) to the pin.

  • Set the desired sliding speed (e.g., 0.1 m/s) and test duration (e.g., 1000 meters).

  • Start the rotation of the disk and begin data acquisition.

  • Monitor and record the frictional force and temperature throughout the test.

  • After the test is complete, stop the rotation and remove the load.

  • Clean the disk and measure the wear track profile using a profilometer to determine the wear volume.

  • Calculate the average coefficient of friction from the recorded frictional force and the applied normal load.

The logical relationship of parameters in a Pin-on-Disk test is shown below.

G Input_Params Input Parameters Load Normal Load Input_Params->Load Speed Sliding Speed Input_Params->Speed Duration Test Duration Input_Params->Duration Lubricant Lubricant (with/without TXP) Input_Params->Lubricant Tribo_System Pin-on-Disk Tribological System Load->Tribo_System Speed->Tribo_System Duration->Tribo_System Lubricant->Tribo_System Friction Coefficient of Friction Tribo_System->Friction Wear Wear Volume Tribo_System->Wear Output_Metrics Output Metrics Friction->Output_Metrics Wear->Output_Metrics

Figure 3: Logical Relationship of Parameters in a Pin-on-Disk Test.

Conclusion

This compound is an effective anti-wear additive for industrial lubricants, significantly reducing wear and friction through the formation of a protective tribochemical film on metal surfaces. The provided protocols for four-ball and pin-on-disk testing offer standardized methods for evaluating and quantifying the performance of lubricants containing TXP. The presented data illustrates the expected improvements in anti-wear properties upon the addition of this compound to a base lubricant. Researchers and scientists can utilize this information to guide the formulation and evaluation of high-performance industrial lubricants.

References

Application Note: Protocol for Evaluating the Flame Retardancy of Polymers Using Trixylenyl Phosphate (TXP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trixylenyl phosphate (B84403) (TXP) is an aromatic phosphate ester utilized as an additive flame retardant and plasticizer in various polymers, including PVC, polycarbonates, and epoxy resins.[1][2][3] As a member of the organophosphate family, TXP enhances the fire safety of materials by acting in both the gas and condensed phases during combustion.[2][4] In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[5][6][7] In the gas phase, thermal decomposition of TXP releases phosphorus-containing radicals that interrupt the chemical chain reactions of combustion in the flame.[2][4]

This application note provides a detailed protocol for researchers and scientists to systematically evaluate the flame retardant efficacy of TXP in a polymer matrix. The protocol covers standard testing methodologies, including Limiting Oxygen Index (LOI), UL 94 vertical and horizontal burn tests, and Cone Calorimetry, to provide a comprehensive characterization of the material's fire performance.

Mechanism of Action of Phosphorus-Based Flame Retardants

Phosphorus-based flame retardants like TXP operate through a dual mechanism to suppress fire. Upon heating, the retardant facilitates dehydration and cross-linking of the polymer, leading to the formation of a stable char layer (condensed-phase action). This char acts as a physical barrier. Simultaneously, volatile phosphorus species are released, which act as radical scavengers in the flame, inhibiting the combustion process (gas-phase action).[4][5]

cluster_0 Combustion Process cluster_1 Flame Retardant Action cluster_2 Result Polymer Polymer + TXP GasPhase Gas Phase Action (Flame Inhibition) Polymer->GasPhase CondensedPhase Condensed Phase Action (Char Formation) Polymer->CondensedPhase Heat Heat Source Heat->Polymer Inhibition Flame Quenching GasPhase->Inhibition Barrier Thermal Barrier (Reduced Fuel Supply) CondensedPhase->Barrier

Caption: Dual mechanism of TXP flame retardancy.

Experimental Workflow for Flame Retardancy Testing

The overall process for evaluating a polymer formulated with TXP involves compounding, specimen fabrication, conditioning, and a series of standardized fire tests to generate quantitative and qualitative data for analysis.

start 1. Material Compounding (Polymer + TXP) prep 2. Specimen Preparation (Injection/Compression Molding) start->prep condition 3. Conditioning (e.g., 23°C, 50% RH) prep->condition testing 4. Flame Retardancy Testing condition->testing loi LOI Test (ASTM D2863) testing->loi ul94 UL 94 Test (V & HB) testing->ul94 cone Cone Calorimeter (ASTM E1354) testing->cone analysis 5. Data Analysis & Reporting loi->analysis ul94->analysis cone->analysis

Caption: Experimental workflow for polymer flammability testing.

Experimental Protocols

1. Limiting Oxygen Index (LOI) Test

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support flaming combustion.[8][9] It is a widely used method to assess the relative flammability of materials.[10]

  • Standard: ASTM D2863 / ISO 4589.[9][10]

  • Apparatus: LOI test apparatus consisting of a vertical, heat-resistant glass column, specimen holder, gas flow meters for oxygen and nitrogen, and an igniter.[8][11]

  • Specimen Preparation: Prepare rectangular bar specimens of the polymer with and without TXP. Typical dimensions are 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick. Condition specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Procedure:

    • Mount the specimen vertically in the center of the glass column.[8]

    • Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate. Start with an oxygen concentration estimated to be below the LOI value.

    • Ignite the top of the specimen using the igniter.

    • Observe the burning behavior. The combustion is considered self-sustaining if the flame propagates for a specified duration or length of the specimen.

    • Systematically vary the oxygen concentration in subsequent tests to find the minimum concentration that supports combustion.[8]

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion.[11] Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered flame retardant.[9][12]

2. UL 94 Flammability Test

UL 94 is a standard for testing the flammability of plastic materials, classifying them based on their response to a small open flame under controlled laboratory conditions.[13][14][15] The most common classifications for solid plastics are Horizontal Burn (HB) and Vertical Burn (V-0, V-1, V-2).[14]

  • Standard: UL 94, harmonized with IEC 60695-11-10 and ISO 9772/9773.[13][16]

  • Apparatus: UL 94 test chamber, specimen holder, Tirrill burner, timing device, and a supply of methane (B114726) gas.

  • Specimen Preparation: Prepare bar specimens (typically 127 mm x 12.7 mm) at the desired thickness.[13] Condition as per the LOI test.

A. Horizontal Burning (HB) Test Protocol

  • Clamp the specimen horizontally.

  • Apply a 20 mm high blue flame to the free end of the specimen for 30 seconds.[17]

  • If the specimen continues to burn after the flame is removed, measure the rate of burning between two marked points.

  • Classification:

    • HB: Slow burning on a horizontal specimen with a burning rate of < 76 mm/min for thicknesses < 3 mm, or burning stops before the 100 mm mark.[13][14]

B. Vertical Burning (V) Test Protocol

  • Clamp the specimen vertically. Place a layer of dry cotton 300 mm below the specimen.

  • Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds and then remove.

  • Record the afterflame time (t1).

  • As soon as flaming ceases, immediately reapply the flame for another 10 seconds.

  • Record the second afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.[17]

  • Classification Criteria (summarized):

    • V-0: Afterflame time for each specimen < 10 seconds; total afterflame for 5 specimens < 50 seconds; no flaming drips ignite the cotton.[13][18]

    • V-1: Afterflame time for each specimen < 30 seconds; total afterflame for 5 specimens < 250 seconds; no flaming drips ignite the cotton.[13][18]

    • V-2: Afterflame time for each specimen < 30 seconds; total afterflame for 5 specimens < 250 seconds; flaming drips are allowed to ignite the cotton.[13]

3. Cone Calorimeter Test

The cone calorimeter is one of the most significant small-scale fire testing instruments.[19] It measures key fire behavior parameters like heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production when a specimen is exposed to a specific level of radiant heat.[20][21]

  • Standard: ASTM E1354 / ISO 5660.[19][20]

  • Apparatus: Cone calorimeter, which includes a conical-shaped radiant heater, a load cell for measuring mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.[21]

  • Specimen Preparation: Prepare flat square specimens (100 mm x 100 mm) with a maximum thickness of 50 mm.[19] Condition as per previous tests.

  • Procedure:

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell.

    • Expose the specimen to a pre-set level of radiant heat flux (e.g., 35 or 50 kW/m²).

    • The spark igniter is positioned above the specimen to ignite any flammable vapors produced.

    • The test continues until flaming ceases or for a predetermined duration.

    • Throughout the test, the instrument continuously records data, including the rate of heat release (calculated from oxygen consumption), mass loss, and smoke obscuration.[21][22][23]

  • Key Parameters Measured:

    • Time to Ignition (TTI): Time from the start of exposure until sustained flaming is observed.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat energy released during combustion. A lower pHRR indicates a less intense fire.[21]

    • Total Heat Released (THR): The total amount of heat energy produced.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass during combustion.

    • Specific Extinction Area (SEA): A measure of smoke production.

Data Presentation

Quantitative data from the flame retardancy tests should be summarized in a table to allow for clear comparison between the neat polymer and formulations containing TXP.

Material TXP Loading (wt%) LOI (%) UL 94 Rating (at 3 mm) Peak Heat Release Rate (pHRR) (kW/m²) Total Heat Released (THR) (MJ/m²) Time to Ignition (TTI) (s)
Polymer A (Control)020.5HB85011045
Polymer A + TXP525.0V-15209555
Polymer A + TXP1029.5V-03808268
Polymer B (Control)022.0V-291012538
Polymer B + TXP1031.0V-04109052

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Safety Precautions

  • All flammability tests must be conducted in a well-ventilated laboratory or under a fume hood designed for fire testing to handle smoke and toxic combustion products.

  • Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and gloves.

  • Ensure a fire extinguisher (Class B for flammable liquids, Class C for electrical fires) is readily accessible.

  • Trixylenyl phosphate is recognized as a reproductive toxin and is subject to restrictions in some jurisdictions.[1] Handle TXP with care, avoiding skin contact and inhalation, and consult the Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols for the Quantitative Analysis of Trixylyl Phosphate (TXP) Isomers in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trixylyl phosphate (B84403) (TXP), a complex mixture of organophosphate esters, is utilized extensively as a flame retardant and plasticizer in various industrial and commercial products.[1] Due to its widespread use, persistence, and potential for bioaccumulation, there is a growing concern about its presence and impact on the environment.[2][3] Commercial TXP is not a single compound but a complex mixture of various isomers, primarily tris(dimethylphenyl) phosphates, with the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers being the most abundant.[2][4][5] The 2,6-isomer is generally not found in commercial products.[2][4] The accurate quantification of individual TXP isomers in environmental matrices is crucial for understanding their fate, transport, and ecotoxicological effects.

These application notes provide detailed protocols for the quantitative analysis of TXP isomers in various environmental samples, including water, soil, and sediment, using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the reported concentrations of trixylenyl phosphate (sum of isomers or unspecified) in various environmental matrices. Data on individual isomer concentrations are limited in the literature, highlighting a need for further research in this area.

Environmental MatrixAnalyteConcentration RangeLocation/Reference
SedimentTrixylenyl phosphateup to 3.7 mg/kg dry weightJapan (1981)
Biota (Sturgeon)Trixylenyl phosphate (isomer not specified)0.08 ng/gColumbia River, USA[3]
Water (Wastewater Treatment Plant Effluent)Trixylenyl phosphateNot detected to <100 ng/LEngland and Wales (2007-2008)[2]
Water (Receiving Water)Trixylenyl phosphateNot detected to <100 ng/LEngland and Wales (2007-2008)[2]
SoilTricresyl phosphate (structurally similar)Predicted: 65.2 µg/kg dry weightInternational monitoring data
SedimentTricresyl phosphate (structurally similar)Predicted: 14.4 µg/kg dry weightInternational monitoring data[6]
Surface WaterTricresyl phosphate (structurally similar)Predicted: 17 ng/LInternational monitoring data[6]

Experimental Protocols

Sample Collection and Storage
  • Water: Collect water samples in pre-cleaned amber glass bottles. To minimize degradation, store samples at 4°C and process them within 48 hours.

  • Soil and Sediment: Collect soil and sediment samples using a stainless-steel grab or corer and store them in pre-cleaned glass jars. Homogenize the samples before analysis. Store samples at -20°C if not analyzed immediately.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Spike Spike with Internal Standard (e.g., Deuterated TXP) Sample->Spike Extraction Extraction Spike->Extraction Water_Ext Solid-Phase Extraction (SPE) Extraction->Water_Ext for Water Samples Solid_Ext Ultrasonic-Assisted Extraction (UAE) Extraction->Solid_Ext for Solid Samples Cleanup Extract Cleanup (e.g., Florisil Cartridge) Water_Ext->Cleanup Solid_Ext->Cleanup Concentration Concentration under Nitrogen Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification (External/Internal Standard Method) GCMS->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of TXP isomers.

Protocol for Water Samples: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of TXP isomers from water matrices such as surface water and wastewater effluent.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

  • Glass vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of DCM through the C18 SPE cartridge, followed by 5 mL of MeOH. Do not allow the cartridge to dry.

    • Equilibrate the cartridge by passing 10 mL of deionized water, leaving a small layer of water above the sorbent.[7]

  • Sample Loading:

    • Measure 500 mL of the water sample.

    • Spike the sample with a known amount of a deuterated TXP isomer internal standard solution.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes until the sorbent is completely dry.

  • Elution:

    • Elute the retained TXP isomers by passing 10 mL of DCM through the cartridge into a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

    • The extract is now ready for GC-MS analysis.

Protocol for Soil and Sediment Samples: Ultrasonic-Assisted Extraction (UAE)

This protocol is effective for the extraction of TXP isomers from solid matrices like soil and sediment.[8][9]

Materials:

  • Acetone (B3395972), HPLC grade

  • n-Hexane, HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Florisil cleanup cartridges (optional)

Procedure:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking:

    • Spike the sample with a known amount of a deuterated TXP isomer internal standard solution.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane to the centrifuge tube.

    • Sonicate the sample in an ultrasonic bath for 30 minutes.[8]

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process two more times with fresh solvent, combining the supernatants.

  • Drying and Cleanup (if necessary):

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • If the extract is colored or contains significant interferences, a cleanup step using a Florisil cartridge may be necessary.

  • Concentration:

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

The separation and quantification of TXP isomers can be achieved using a gas chromatograph coupled with a mass spectrometer.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or Tandem)

  • Chromatographic Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring (m/z):

  • Quantifier Ion: To be determined based on the mass spectrum of each isomer standard.

  • Qualifier Ions: At least two qualifier ions should be monitored for each isomer to confirm identity.

Note: The chromatographic conditions may need to be optimized to achieve baseline separation of all target TXP isomers.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is essential for generating reliable and defensible data.

  • Method Blank: Analyze a method blank with each batch of samples to check for contamination from reagents and glassware.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a set of MS/MSD samples for each matrix type to assess the method's accuracy and precision.

  • Internal Standards: Use deuterated TXP isomers as internal standards to correct for variations in extraction efficiency and instrument response.[10]

  • Calibration: Generate a multi-point calibration curve using certified reference standards of individual TXP isomers. The correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ for each isomer based on signal-to-noise ratios or the standard deviation of replicate low-level spikes. A typical LOQ for the sum of isomers by GC-MS is approximately 100 ng/media.[11]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship for method selection based on the sample matrix.

Method_Selection Matrix Environmental Sample Matrix Water Water Matrix->Water Solid Soil / Sediment Matrix->Solid SPE Solid-Phase Extraction (SPE) Water->SPE Extraction Method UAE Ultrasonic-Assisted Extraction (UAE) Solid->UAE Extraction Method GCMS GC-MS Analysis SPE->GCMS UAE->GCMS

Caption: Method selection for TXP isomer analysis.

References

Application Notes: Formulation and Evaluation of Trixylyl Phosphate in Extreme Pressure Gear Oil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the formulation and evaluation of Trixylyl Phosphate (B84403) (TXP) as an extreme pressure (EP) additive in industrial and automotive gear oils. It is intended for researchers and scientists in the field of lubricant development. The protocols herein describe standardized testing methodologies for assessing the anti-wear and load-carrying properties of lubricants formulated with TXP. Quantitative data is presented to illustrate the performance benefits, and diagrams are provided to visualize experimental workflows and the chemical mechanism of action.

Introduction to Trixylyl Phosphate (TXP) in EP Gear Oils

Extreme pressure (EP) gear oils are formulated to protect gear sets operating under high-load and high-pressure conditions where the hydrodynamic lubricant film is insufficient to prevent metal-to-metal contact. EP additives are crucial components in these formulations. They function by reacting with metal surfaces under these severe conditions to form a protective, low-shear-strength film that prevents catastrophic wear, scuffing, and welding of gear teeth.

This compound (TXP), an aromatic phosphate ester, is an effective ashless anti-wear and extreme pressure additive.[1] Its primary function is to form a protective tribochemical film on ferrous metal surfaces, significantly reducing friction and wear under boundary lubrication regimes.[2][3] TXP offers excellent thermal and oxidative stability, making it suitable for demanding applications.[1]

Formulation Guidelines

The concentration of TXP in a gear oil formulation, often referred to as the "treat rate," is critical for achieving the desired balance of EP performance without causing adverse effects like corrosion. The optimal treat rate depends on the base oil, other additives in the package, and the specific application's demands.

Table 1: Typical Treat Rates of this compound in EP Gear Oil Formulations

Performance TierApplicationTypical TXP Treat Rate (% wt.)Expected Performance Improvement
Standard Duty Industrial Gearboxes (Moderate Load)0.5 - 1.5Moderate increase in load-carrying capacity and wear resistance.
Heavy Duty Automotive Hypoid Gears, Heavy Industrial Machinery1.5 - 3.0Significant improvement in weld point and load-wear index.
Severe Duty High-Performance Racing, Off-Road Equipment3.0 - 5.0Maximum protection against scuffing and seizure under extreme shock loading.

Note: These are general guidelines. Formulation optimization and performance testing are required for specific applications.

Mechanism of Action

Under the high temperatures and pressures generated at the contact points of gear teeth, TXP undergoes a tribochemical reaction. The additive adsorbs onto the metal surface and then decomposes, reacting with the iron to form a glassy iron polyphosphate film.[4][5] This sacrificial layer is more easily sheared than the underlying metal, preventing adhesive wear and welding of the asperities.

G cluster_0 Operating Conditions cluster_1 TXP Additive Action cluster_2 Result High_Load High Load/ Pressure Adsorption TXP Adsorption on Metal Surface High_Load->Adsorption High_Temp High Interfacial Temperature Decomposition Thermal Decomposition High_Temp->Decomposition Adsorption->Decomposition Initiates Reaction Reaction with Iron (Fe) Decomposition->Reaction Film Formation of Iron Polyphosphate Film Reaction->Film Protection Prevention of Metal-to-Metal Contact Film->Protection Wear_Reduction Reduced Wear & Scuffing Protection->Wear_Reduction

Mechanism of this compound as an EP Additive.

Experimental Protocols

To evaluate the efficacy of TXP in a gear oil formulation, standardized laboratory tests are employed. The following protocols are based on widely accepted ASTM international methods.[6]

This method, known as the Four-Ball Wear Test, evaluates the preliminary anti-wear properties of a lubricating fluid.[7][8][9]

Objective: To measure the wear scar diameter on stationary steel balls to determine the relative wear prevention properties of a lubricant.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel Balls (AISI E-52100 steel, 12.7 mm diameter)[10]

  • Microscope for measuring wear scars (0.01 mm accuracy)

  • Solvent for cleaning (e.g., Heptane)

Procedure:

  • Cleaning: Thoroughly clean the four steel balls, test cup, and lock nut with a suitable solvent and allow them to dry completely.

  • Assembly: Place three clean balls into the test cup. Secure the cup in the testing machine. Place the fourth ball into the chuck of the motor-driven spindle.

  • Lubricant Addition: Pour the test lubricant (formulated with TXP) into the cup to a level where the three stationary balls are fully submerged.

  • Test Conditions:

    • Temperature: 75 ± 2 °C

    • Speed: 1200 ± 60 rpm

    • Load: 392 ± 2 N (40 kgf)

    • Duration: 60 ± 1 min

  • Execution: Start the motor and timer. The machine will apply the specified load and maintain the speed and temperature for the duration of the test.

  • Measurement: After the test, disassemble the apparatus, clean the three stationary balls with solvent, and measure the wear scar diameter on each ball in two directions (parallel and perpendicular to the striations).

  • Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average diameter indicates better anti-wear performance.

This method, the Four-Ball EP Test, determines the load-carrying properties of lubricating fluids, specifically the Load-Wear Index and the Weld Point.[11][12]

Objective: To assess the lubricant's ability to prevent seizure and welding under progressively increasing loads.

Apparatus:

  • Four-Ball Extreme-Pressure Tester[13]

  • Steel Balls (AISI E-52100 steel, 12.7 mm diameter)[10]

  • Loading and timing equipment as specified in the standard.

Procedure:

  • Preparation: Follow the same cleaning and assembly steps as in ASTM D4172.

  • Test Execution: The test consists of a series of 10-second runs at progressively higher loads.[10][11]

  • Loading Sequence: Begin at a specified starting load and increase the load in standardized steps for each subsequent 10-second run.[10]

  • Measurement: After each run, measure the wear scars on the three stationary balls.

  • Weld Point Determination: The Weld Point is the lowest applied load at which the rotating ball seizes and welds to the stationary balls, indicated by the shearing of the pin in the chuck or a sudden, extreme increase in friction and motor amperage.[6][11]

  • Load-Wear Index (LWI) Calculation: The LWI is calculated from the wear scar diameters obtained in the runs leading up to the weld point. It provides an index of the lubricant's ability to prevent wear as the load increases.

  • Reporting: Report the Weld Point (in kgf or N) and the calculated Load-Wear Index. Higher values for both indicate superior EP performance.

G cluster_workflow Experimental Evaluation Workflow A Formulate Gear Oil (Base Oil + Additives + TXP) B Prepare Test Apparatus (Clean & Assemble) A->B C Conduct ASTM D4172 (Wear Test) B->C Sample 1 D Conduct ASTM D2783 (EP Test) B->D Sample 2 E Measure Wear Scar Diameters C->E F Determine Weld Point & Calculate Load-Wear Index D->F G Analyze Data & Compare Formulations E->G F->G H Final Report G->H

References

Trixylyl Phosphate: A High-Performance Plasticizer for Cellulosic Resins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the application of trixylyl phosphate (B84403) (TXP) as a plasticizer for various cellulosic resins, including cellulose (B213188) acetate (B1210297), cellulose nitrate, and cellulose acetate butyrate. It outlines the key performance benefits, presents representative data on mechanical properties, and offers comprehensive experimental protocols for formulation and testing.

Introduction

Trixylyl phosphate (TXP) is an aryl phosphate ester that serves as an effective plasticizer for a wide range of polymers, including cellulosic resins. Its primary functions are to increase the flexibility, durability, and workability of the resin, thereby expanding its utility in various applications. Beyond its plasticizing capabilities, TXP is also recognized for its flame retardant properties, low volatility, and good water resistance, making it a multifunctional additive in polymer formulations.

Cellulosic resins, derived from natural cellulose, are valued for their toughness, clarity, and biocompatibility. However, in their unmodified state, they can be rigid and brittle. The incorporation of a suitable plasticizer like TXP is crucial for overcoming these limitations and achieving the desired performance characteristics for applications ranging from films and coatings to molded articles.

Key Performance Benefits of this compound in Cellulosic Resins

The addition of this compound to cellulosic resin formulations offers several key advantages:

  • Enhanced Flexibility and Elongation: TXP effectively reduces the intermolecular forces between the cellulose polymer chains, allowing them to move more freely. This results in a significant increase in flexibility and elongation at break, transforming the otherwise rigid resin into a more pliable material.

  • Improved Processability: By lowering the glass transition temperature (Tg) of the cellulosic resin, TXP facilitates easier processing at lower temperatures. This can lead to reduced energy consumption and minimized thermal degradation of the polymer during manufacturing processes such as extrusion and molding.

  • Flame Retardancy: As a phosphate ester, TXP imparts inherent flame-retardant properties to the cellulosic resin. This is a critical feature for applications where fire safety is a primary concern.

  • Low Volatility: TXP exhibits low volatility, which contributes to the long-term stability and performance of the plasticized cellulosic product. This minimizes the loss of plasticizer over time, preventing the material from becoming brittle.

  • Good Water Resistance: The hydrophobic nature of TXP enhances the water resistance of cellulosic resins, which are inherently hygroscopic. This property is beneficial for applications where the final product may be exposed to humid environments.

Data Presentation: Mechanical Properties of TXP-Plasticized Cellulosic Resins

The following tables present representative data on the effect of this compound concentration on the mechanical properties of various cellulosic resins. The data is illustrative and based on typical trends observed for aryl phosphate plasticizers in cellulosic resins. Actual results may vary depending on the specific grade of resin, processing conditions, and other formulation components.

Table 1: Effect of this compound on Mechanical Properties of Cellulose Acetate Films

TXP Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
070152.5
1055302.0
2040501.5
3025801.0

Table 2: Effect of this compound on Mechanical Properties of Cellulose Nitrate Films

TXP Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
085103.0
1068252.4
2052451.8
3038701.2

Table 3: Effect of this compound on Mechanical Properties of Cellulose Acetate Butyrate Films

TXP Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
050251.8
1042451.4
2033701.0
30241000.7

Experimental Protocols

This section provides detailed methodologies for the preparation of plasticized cellulosic resin films and their subsequent testing.

Protocol for Preparation of Plasticized Cellulosic Resin Films (Solvent Casting Method)

4.1.1. Materials:

  • Cellulosic Resin (Cellulose Acetate, Cellulose Nitrate, or Cellulose Acetate Butyrate)

  • This compound (TXP)

  • Suitable Solvent (e.g., Acetone, Ethyl Acetate, Methylene Chloride/Ethanol mixture)

  • Glass casting surface (e.g., glass plate)

  • Casting knife or doctor blade

  • Drying oven

4.1.2. Procedure:

  • Dissolution of Resin: Prepare a solution of the cellulosic resin in a suitable solvent at a concentration of 10-20% (w/v). The choice of solvent will depend on the specific cellulosic resin being used. Stir the mixture at room temperature until the resin is completely dissolved.

  • Addition of Plasticizer: Add the desired amount of this compound to the resin solution. The concentration of TXP can be varied (e.g., 10%, 20%, 30% by weight of the resin).

  • Homogenization: Stir the mixture thoroughly to ensure uniform distribution of the plasticizer throughout the resin solution.

  • Casting: Pour the homogenized solution onto a clean, level glass casting surface. Use a casting knife or doctor blade to spread the solution evenly to a desired thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature. This may take several hours. To control the rate of evaporation and prevent the formation of defects, the casting surface can be partially covered.

  • Drying: Once the film is self-supporting, carefully peel it from the glass surface. Place the film in a vacuum oven at a slightly elevated temperature (e.g., 40-60 °C) for several hours to remove any residual solvent.

  • Conditioning: Prior to testing, condition the prepared films according to ASTM D618 standards (e.g., 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours).

Protocol for Mechanical Testing of Plasticized Films (ASTM D882)

4.2.1. Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for thin films

  • Micrometer for thickness measurement

  • Specimen cutter

4.2.2. Procedure:

  • Specimen Preparation: Cut the conditioned films into rectangular test specimens of uniform width (typically 25 mm) and a suitable length for the grips of the UTM.

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length using a micrometer. Calculate the average thickness.

  • Test Setup: Set the initial grip separation on the UTM. The specific distance will depend on the sample dimensions and the requirements of the test.

  • Specimen Mounting: Securely clamp the test specimen in the grips of the UTM, ensuring that it is aligned vertically and without any slack.

  • Testing: Initiate the tensile test at a constant rate of crosshead movement until the specimen fails. The rate of strain should be selected based on the expected elongation of the material.

  • Data Acquisition: Record the load-elongation curve during the test.

  • Calculations: From the load-elongation curve, calculate the following mechanical properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): A measure of the stiffness of the material, calculated from the initial linear portion of the stress-strain curve.

Protocol for Plasticizer Leaching Test (Based on ASTM D1239)

4.3.1. Materials:

  • Plasticized cellulosic resin film specimens of known weight and dimensions

  • Extraction medium (e.g., distilled water, soapy water, or a specific solvent)

  • Constant temperature bath

  • Analytical balance

4.3.2. Procedure:

  • Initial Weighing: Accurately weigh the conditioned film specimens.

  • Immersion: Immerse the specimens in the chosen extraction medium in a sealed container. Ensure the entire surface of the film is in contact with the liquid.

  • Incubation: Place the container in a constant temperature bath for a specified period (e.g., 24 hours at 50 °C).

  • Drying: After the immersion period, remove the specimens from the medium, gently wipe them with a lint-free cloth, and dry them in a vacuum oven until a constant weight is achieved.

  • Final Weighing: Accurately weigh the dried specimens.

  • Calculation: Calculate the percentage of weight loss due to plasticizer leaching using the following formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Visualizations

Signaling Pathways and Workflows

Plasticization_Mechanism cluster_0 Unplasticized Cellulosic Resin cluster_1 Plasticization Process cluster_2 Plasticized Cellulosic Resin Resin_Chains Cellulose Polymer Chains Intermolecular_Forces Strong Intermolecular Forces (Hydrogen Bonding) Resin_Chains->Intermolecular_Forces Close Proximity Properties_Unplasticized Properties: - Rigid - Brittle Resin_Chains->Properties_Unplasticized Reduced_Forces Weakened Intermolecular Forces Intermolecular_Forces->Reduced_Forces Disruption by TXP TXP This compound (TXP) Plasticized_Resin Increased Interchain Distance TXP->Plasticized_Resin Incorporation Plasticized_Resin->Reduced_Forces Properties_Plasticized Properties: - Flexible - Ductile Plasticized_Resin->Properties_Plasticized

Caption: Mechanism of cellulosic resin plasticization by this compound.

Experimental_Workflow cluster_testing Characterization start Start resin_prep 1. Resin Solution Preparation start->resin_prep plasticizer_add 2. This compound Addition & Mixing resin_prep->plasticizer_add film_casting 3. Film Casting & Solvent Evaporation plasticizer_add->film_casting drying 4. Oven Drying film_casting->drying conditioning 5. Conditioning (ASTM D618) drying->conditioning mechanical_testing 6a. Mechanical Testing (ASTM D882) conditioning->mechanical_testing leaching_test 6b. Leaching Test (ASTM D1239) conditioning->leaching_test thermal_analysis 6c. Thermal Analysis (DSC/TGA) conditioning->thermal_analysis end End mechanical_testing->end leaching_test->end thermal_analysis->end

Application Notes and Protocols for Assessing the Neurotoxicity of Trixylyl Phosphate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trixylyl phosphate (B84403) (TXP) is a complex mixture of aryl phosphate isomers widely used as a flame retardant and plasticizer in various industrial applications.[1] Concern regarding its potential neurotoxicity stems from its structural similarity to other organophosphorus compounds (OPs), such as tri-ortho-cresyl phosphate (TOCP), a known potent neurotoxicant.[2] The primary neurotoxic effect associated with certain OPs is Organophosphate-Induced Delayed Neurotoxicity (OPIDN), a debilitating condition characterized by ataxia and paralysis resulting from the degeneration of long, large-diameter axons in the central and peripheral nervous systems.[3]

The neurotoxic potential of commercial TXP formulations is largely dependent on the presence and concentration of ortho-substituted cresol (B1669610) and phenol (B47542) isomers as impurities.[1][3] These specific isomers can be metabolized into cyclic phenyl saligenin phosphate, a neurotoxic metabolite that initiates OPIDN.[1] The key initiating event is the inhibition and subsequent "aging" of a specific nervous system enzyme, Neuropathy Target Esterase (NTE).[2] Therefore, assessment of TXP neurotoxicity requires a multi-faceted approach involving careful animal model selection, detailed behavioral and clinical observation, biochemical analysis of NTE activity, and comprehensive histopathological examination.

These application notes provide detailed protocols and methodologies for conducting a thorough neurotoxicity assessment of TXP in appropriate animal models.

Animal Model Selection

The choice of animal model is critical for studying OPIDN. The adult hen is the most sensitive and traditionally used species for testing compounds for this specific type of neurotoxicity.[2][4] Rodents, such as the Fischer 344 rat, have been shown to be resistant to the delayed neurotoxic effects of related compounds like TOCP.[5] However, some studies have demonstrated dose-related axonopathy in Long-Evans rats.[6]

Animal Model Strain/Species Rationale for Use Key Considerations Reference
Avian Adult Hen (e.g., White Leghorn)High sensitivity to OPIDN; considered the "gold standard" model. Exhibits clear clinical signs (ataxia, paralysis) and characteristic pathology.Requires specialized housing and handling.[2][4]
Rodent Rat (Long-Evans)May be used for specific studies, but sensitivity is lower than in hens. Can be useful for examining mechanisms not strictly related to classical OPIDN.Strain selection is critical; Fischer 344 rats are known to be insensitive. Higher doses or repeated exposures may be necessary to induce effects.[5][6]
Rodent Rat (Sprague-Dawley)Used in developmental neurotoxicity studies for related organophosphate flame retardants.Focus is on developmental exposure and long-term behavioral outcomes, which may differ from adult-onset OPIDN.[7][8]

Experimental Protocols

General Dosing and Administration Protocol

This protocol outlines the general procedure for preparing and administering TXP to animal models.

Materials:

  • Trixylyl phosphate (TXP) of known composition/purity

  • Vehicle (e.g., corn oil, soybean oil)[9]

  • Gavage needles (for oral administration)

  • Syringes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Dose Selection: Determine appropriate dose levels based on literature for related compounds or range-finding studies. Doses for TOCP in hens have ranged from 500 mg/kg to 1000 mg/kg (single dose), while repeated dosing in rats has used up to 1000 mg/kg/day.[1][4][6]

  • Formulation Preparation: Accurately weigh the required amount of TXP and suspend or dissolve it in the chosen vehicle. Use a vortex mixer to ensure a homogenous mixture. Prepare fresh formulations daily. Note that dilution in a large volume of oil vehicle may reduce the neurotoxic effect.[9]

  • Administration:

    • Administer the TXP formulation to the animals via the chosen route, typically oral gavage for OPIDN studies.[6]

    • Include a vehicle-only control group and a positive control group (e.g., TOCP) to validate the experimental model.[4][5]

  • Observation Period: Animals are typically observed for a period of 21-42 days post-dosing to allow for the development of delayed neurotoxicity.[1][4]

Clinical Observation and Behavioral Assessment Protocol

Regular observation is crucial for detecting the onset and progression of clinical signs.

Procedure:

  • Daily Clinical Scoring: Observe each animal daily for general health (body weight, food/water intake) and signs of neurotoxicity. Use a scoring system to quantify ataxia and paralysis.

    • Example Ataxia Score: 0 = Normal gait; 1 = Slight incoordination; 2 = Moderate, obvious ataxia; 3 = Severe ataxia, difficulty walking; 4 = Paralysis/inability to stand.

  • Behavioral Testing (Rats): For rodent models, a battery of behavioral tests can be employed.

    • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter. This assesses neuromuscular function.[9]

    • Motor Activity: Quantify spontaneous locomotor activity in an open field or using an automated activity chamber.[7][8]

    • Sensorimotor Function: Assess response to a thermal stimulus (e.g., hot plate test) to evaluate sensory pathways.[5]

  • Data Collection: Record all scores and measurements at baseline (before dosing) and at regular intervals throughout the observation period.

Biochemical Analysis: Neuropathy Target Esterase (NTE) Inhibition Assay

Inhibition of NTE is the initiating event of OPIDN. Measuring its activity is a key biochemical endpoint.

Materials:

  • Brain and spinal cord tissue

  • Homogenization buffer

  • Phenyl valerate (B167501) (NTE substrate)

  • Colorimetric or fluorometric detection reagents

  • Spectrophotometer or plate reader

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Tissue Collection: At the end of the study, euthanize animals and promptly harvest brain and spinal cord tissues. Snap-freeze in liquid nitrogen and store at -80°C.

  • Tissue Homogenization: Homogenize the tissue in ice-cold buffer to prepare a tissue lysate.

  • NTE Activity Measurement:

    • The assay measures the hydrolysis of the substrate phenyl valerate by NTE in the tissue lysate.

    • To distinguish NTE from other esterases, parallel incubations are performed with and without specific inhibitors (e.g., Mipafox for NTE and paraoxon (B1678428) for other serine esterases).

    • The difference in activity between the inhibited and uninhibited samples represents the NTE-specific activity.

  • Data Analysis:

    • Normalize NTE activity to the total protein concentration of the lysate.

    • Express the results as a percentage of the activity measured in the vehicle-control group. Significant inhibition (typically >70-80%) is considered necessary to trigger OPIDN.

Histopathological Analysis Protocol

Histopathology provides the definitive diagnosis of OPIDN by identifying characteristic nerve fiber degeneration.

Materials:

  • Formalin or other fixatives (e.g., glutaraldehyde/paraformaldehyde for electron microscopy)

  • Tissue processing reagents (alcohols, xylene)

  • Paraffin (B1166041) wax

  • Microtome

  • Stains (e.g., Hematoxylin & Eosin (H&E), Luxol Fast Blue (LFB) for myelin, silver stains for axons)

  • Microscope

Procedure:

  • Tissue Fixation: Euthanize animals and perform perfusion fixation with formalin for optimal tissue preservation.

  • Tissue Collection: Carefully dissect and collect samples from the central nervous system (brain, spinal cord at cervical, thoracic, and lumbar levels) and peripheral nervous system (e.g., sciatic nerve).[4]

  • Tissue Processing: Process the fixed tissues through graded alcohols and xylene, and embed them in paraffin wax.

  • Sectioning and Staining: Cut thin sections (5-10 µm) using a microtome and mount them on glass slides. Stain the sections with relevant histological stains.

  • Microscopic Examination: A trained neuropathologist should examine the slides for characteristic lesions of OPIDN, including:

    • Axonal swelling and fragmentation.

    • Degeneration of myelinated fibers.[6]

    • Presence of swollen, eosinophilic axons (spheroids).

    • Secondary demyelination.

    • Lesions are typically most prominent in the distal regions of long spinal cord tracts (e.g., gracile fasciculus) and peripheral nerves.[4][6]

Data Presentation and Key Endpoints

Quantitative data should be summarized for clear interpretation and comparison.

Assessment Category Endpoint/Test Description Typical Finding in OPIDN Reference
Clinical Ataxia/Paralysis ScoreSemi-quantitative scoring of gait and limb function.Progressive ataxia developing 5-10 days post-dosing, potentially leading to paralysis.[4]
Biochemical NTE ActivityMeasurement of NTE-specific esterase activity in CNS tissue.Dose-dependent inhibition of >70-80% is associated with the development of OPIDN.[3]
Biochemical Acetylcholinesterase (AChE) ActivityMeasurement of AChE activity; inhibition is related to acute cholinergic toxicity, not OPIDN.Minimal inhibition compared to NTE is characteristic of OPIDN-causing compounds.
Histopathological Axonal DegenerationMicroscopic examination of nerve tissue for axonal damage.Axonal swelling, fragmentation, and degeneration in spinal cord and peripheral nerves.[6]
Behavioral (Rodent) Grip StrengthMeasurement of maximal force exerted by forelimbs/hindlimbs.A decrease in grip strength may be observed.[9]

Mechanistic Pathways and Workflows

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation & Dosing cluster_obs Phase 2: In-Life Assessment cluster_analysis Phase 3: Terminal Analysis A Animal Model Selection (e.g., Adult Hen) B Acclimatization & Baseline Measures A->B C Dosing with TXP (Single or Repeated) B->C D Daily Clinical Observation (Ataxia Scoring) C->D F Euthanasia & Tissue Collection (CNS & PNS) C->F E Behavioral Testing (e.g., Grip Strength) D->E If applicable G Biochemical Assays (NTE Inhibition) F->G H Histopathological Examination F->H I Data Analysis & Interpretation G->I H->I G TXP TXP ortho-isomer Metabolite Cyclic Saligenin Phosphate Metabolite TXP->Metabolite Metabolism Inhibition Covalent Binding & Phosphorylation Metabolite->Inhibition NTE Neuropathy Target Esterase (NTE) NTE->Inhibition Aging "Aging" (Irreversible Inhibition) Inhibition->Aging Loss Loss of NTE Protective Function Aging->Loss Axonopathy Axonal Degeneration Loss->Axonopathy OPIDN Clinical OPIDN (Ataxia, Paralysis) Axonopathy->OPIDN G TOCP TXP / TOCP Exposure NTE NTE Inhibition TOCP->NTE Calcium Calcium Homeostasis Imbalance NTE->Calcium Mito Mitochondrial Dysfunction NTE->Mito ER ER Stress & Disturbed Phospholipid Homeostasis NTE->ER Autophagy Altered Autophagy NTE->Autophagy Axonopathy Axonal Degeneration & Demyelination Calcium->Axonopathy Mito->Axonopathy ER->Axonopathy Autophagy->Axonopathy

References

Application Notes and Protocols for Leaching Studies of Trixylyl Phosphate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting leaching studies of trixylyl phosphate (B84403) (TXP) from various polymer matrices. Trixylyl phosphate is an organophosphate compound utilized as a flame retardant and plasticizer in a variety of polymers, including polyvinyl chloride (PVC), which is common in consumer products, industrial applications, and some medical devices.[1][2] Understanding the potential for TXP to migrate from these materials is crucial for assessing human exposure and potential toxicological risks, as TXP is classified as a reproductive toxin and is a substance of very high concern in the EU.[3][4]

Introduction to this compound Leaching

This compound is not chemically bound to the polymer matrix and can leach out over time, a process influenced by several factors.[5] These include the properties of the polymer, the concentration of the plasticizer, the nature of the contacting medium (e.g., food simulants, biological fluids), temperature, and the duration of contact.[5][6] Leaching studies are therefore essential to quantify the extent of migration and ensure the safety of polymer-based products.

Factors Influencing this compound Leaching

Several key factors can influence the rate and extent of this compound migration from a polymer matrix:

  • Polymer Type and Properties: The chemical composition, crystallinity, and porosity of the polymer affect the diffusion of TXP.[7]

  • Contact Medium (Simulant): The polarity and chemical composition of the contacting liquid play a significant role. For instance, fatty or alcoholic simulants may facilitate higher leaching rates compared to aqueous, non-polar liquids.

  • Temperature: Higher temperatures generally increase the kinetic energy of molecules, accelerating the diffusion and leaching of plasticizers.[8]

  • Contact Time: The cumulative amount of leached TXP typically increases with the duration of contact between the polymer and the surrounding medium.

  • Plasticizer Concentration: Polymers with a higher initial concentration of TXP may exhibit greater leaching.[8]

Data Presentation: Illustrative Leaching Data

The following tables present illustrative quantitative data from hypothetical leaching studies of this compound from a PVC matrix into various food simulants. This data is intended to demonstrate the expected format of results from such studies and to highlight the influence of different experimental conditions.

Table 1: Leaching of this compound from PVC into Different Food Simulants at 40°C

Time (days)Leached TXP in Water (µg/cm²)Leached TXP in 10% Ethanol (B145695) (µg/cm²)Leached TXP in 50% Ethanol (µg/cm²)Leached TXP in Olive Oil (µg/cm²)
1< 0.010.050.251.5
30.020.120.603.8
70.050.251.357.2
140.100.482.5012.5
300.220.954.8023.1

Table 2: Effect of Temperature on this compound Leaching from PVC into 50% Ethanol

Time (days)Leached TXP at 20°C (µg/cm²)Leached TXP at 40°C (µg/cm²)Leached TXP at 60°C (µg/cm²)
10.100.250.85
30.280.602.10
70.651.354.75
141.252.508.90
302.404.8016.50

Experimental Protocols

This section provides detailed methodologies for conducting a leaching study of this compound from a polymer matrix.

Protocol 1: Sample Preparation and Migration Experiment

Objective: To quantify the migration of this compound from a polymer material into a series of food simulants under controlled conditions.

Materials:

  • Polymer samples containing this compound (e.g., PVC sheets of known thickness and surface area).

  • Food simulants:

    • Distilled or deionized water (Simulant A)

    • 10% (v/v) ethanol in water (Simulant C)

    • 50% (v/v) ethanol in water (Simulant D2)

    • Olive oil or other fatty food simulant (Simulant D1)

  • Glass migration cells or containers with inert lids.

  • Incubator or oven capable of maintaining constant temperatures (e.g., 20°C, 40°C, 60°C).

  • Analytical balance.

  • Forceps and cutting tools for handling polymer samples.

  • Glassware (pipettes, volumetric flasks).

Procedure:

  • Sample Preparation:

    • Cut the polymer material into specimens of a standardized size (e.g., 6 cm x 6 cm).

    • Clean the surface of the polymer specimens with a lint-free cloth to remove any surface contaminants.

    • Accurately measure the surface area and weight of each specimen.

  • Migration Setup:

    • Place each polymer specimen into a clean glass migration cell.

    • Add a pre-determined volume of the selected food simulant to each cell, ensuring the entire polymer specimen is immersed. A typical surface area to volume ratio is 6 dm² per 1 L of simulant.

    • Seal the migration cells to prevent evaporation of the simulant.

    • Prepare blank samples containing only the food simulant for each experimental condition to serve as controls.

  • Incubation:

    • Place the migration cells in an incubator set to the desired temperature (e.g., 40°C).

    • Incubate for a series of pre-determined time points (e.g., 1, 3, 7, 14, and 30 days).

  • Sample Collection:

    • At each time point, remove the designated migration cells from the incubator.

    • Carefully remove the polymer specimen from the simulant using clean forceps.

    • The simulant is now the leachate sample. Transfer the leachate to a clean glass vial for analysis.

    • Store the leachate samples at a low temperature (e.g., 4°C) until analysis to minimize degradation of the analyte.

Protocol 2: Analytical Quantification of this compound

Objective: To determine the concentration of this compound in the collected leachate samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column).

  • Solvents for extraction (e.g., n-hexane, dichloromethane).

  • Solid Phase Extraction (SPE) cartridges for sample clean-up if necessary.

  • This compound analytical standard.

  • Internal standard (e.g., triphenyl phosphate-d15).

  • Syringes and vials for GC-MS analysis.

Procedure:

  • Sample Preparation (Leachate Processing):

    • Aqueous Simulants (Water, 10% Ethanol):

      • Perform a liquid-liquid extraction. Add a known volume of a non-polar solvent (e.g., n-hexane) to the leachate sample in a separatory funnel.

      • Shake vigorously and allow the layers to separate.

      • Collect the organic layer containing the extracted TXP. Repeat the extraction process for exhaustive recovery.

      • Combine the organic extracts and concentrate them to a small, known volume under a gentle stream of nitrogen.

    • High-Ethanol Simulant (50% Ethanol):

      • Dilute the sample with distilled water to reduce the ethanol content before proceeding with liquid-liquid extraction as described above.

    • Fatty Simulant (Olive Oil):

      • Perform a solvent extraction and clean-up. A common method is to dissolve the oil sample in a solvent like hexane (B92381) and then use Solid Phase Extraction (SPE) to separate the TXP from the lipid matrix.

  • GC-MS Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Add a known amount of internal standard to all samples, blanks, and calibration standards.

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Run the analysis using an appropriate temperature program for the GC oven and settings for the MS detector to ensure good separation and detection of TXP.

    • Identify this compound based on its retention time and characteristic mass spectrum.

    • Quantify the concentration of TXP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Calculation of Leaching:

    • Calculate the total mass of TXP in the leachate based on the measured concentration and the total volume of the simulant.

    • Express the amount of leached TXP per unit surface area of the polymer sample (e.g., in µg/cm²).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in a typical leaching study.

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_analysis Analytical Quantification prep1 Cut and Clean Polymer Samples prep2 Measure Surface Area and Weight prep1->prep2 mig1 Immerse Samples in Food Simulants prep2->mig1 mig2 Incubate at Controlled Temperature mig1->mig2 mig3 Collect Leachate at Time Intervals mig2->mig3 ana1 Leachate Extraction and Concentration mig3->ana1 ana2 GC-MS Analysis ana1->ana2 ana3 Data Processing and Quantification ana2->ana3 report report ana3->report Final Report

Caption: Experimental workflow for a this compound leaching study.

Logical_Relationships Polymer Polymer Matrix (e.g., PVC) Leaching TXP Leaching Polymer->Leaching TXP This compound (Plasticizer) TXP->Leaching Simulant Contact Medium (Food Simulant) Simulant->Leaching Temperature Temperature Temperature->Leaching Time Contact Time Time->Leaching

Caption: Factors influencing the leaching of this compound.

References

Application Note and Protocol for Hydrolytic Stability Testing of Trixylyl Phosphate Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trixylyl phosphate (B84403) (TXP) is an aromatic phosphate ester widely utilized as a fire-resistant base stock in high-performance hydraulic fluids.[1][2][3] Its inherent flame retardant properties make it an essential component in applications where fire hazards are a significant concern, such as in aviation, mining, and industrial manufacturing.[1] The operational reliability of hydraulic systems is critically dependent on the stability of the hydraulic fluid. One of the key performance parameters for these fluids is their hydrolytic stability, which is their ability to resist chemical decomposition in the presence of water.[4]

Water contamination in hydraulic systems is a common issue, arising from condensation, leaks, or environmental ingress. In the presence of water, particularly at elevated temperatures, phosphate esters like TXP can undergo hydrolysis. This process leads to the formation of acidic byproducts, primarily diaryl phosphates, which can significantly degrade the fluid's performance and jeopardize the integrity of the hydraulic system.[5][6] The consequences of poor hydrolytic stability include increased fluid acidity, which can lead to corrosion of metallic components, the formation of sludge and insoluble contaminants that can cause valve sticking, and alterations in the fluid's viscosity.[4][7]

Therefore, assessing the hydrolytic stability of TXP-based hydraulic fluids is crucial for quality control, formulation development, and ensuring the long-term operational integrity of hydraulic systems. This application note provides a detailed protocol for evaluating the hydrolytic stability of hydraulic fluids containing Trixylyl phosphate, primarily based on the ASTM D2619 "Beverage Bottle Method".[7][8][9][10][11]

Principle of the Method

The hydrolytic stability test is designed to accelerate the aging of a hydraulic fluid in the presence of water and a metallic catalyst (copper) under controlled laboratory conditions.[9][11] The "Beverage Bottle Method" involves sealing a mixture of the test fluid, distilled water, and a polished copper strip in a pressure-resistant glass bottle.[9][11] The bottle is then heated and rotated for a specified duration to ensure thorough mixing and interaction between the components.[9][11]

  • Change in the acid number of the fluid: An increase in acidity indicates the formation of acidic hydrolysis products.

  • Acidity of the water layer: This provides a measure of the water-soluble acidic byproducts.

  • Weight change and appearance of the copper strip: Corrosion or a significant change in the appearance of the copper strip indicates a chemical reaction with the fluid or its degradation products.

  • Formation of insoluble sediments: The presence of sludge or other precipitates is a sign of fluid degradation.

By comparing these results to established limits or to the performance of a reference fluid, the relative hydrolytic stability of the this compound hydraulic fluid can be determined.

Materials and Apparatus

  • Sample: this compound based hydraulic fluid

  • Reagents:

    • Distilled or deionized water

    • Toluene (for cleaning)

    • Acetone (for cleaning)

    • n-Heptane (for cleaning)

    • Isopropyl alcohol

    • Titration solvent (e.g., a mixture of toluene, isopropyl alcohol, and a small amount of water)

    • Potassium hydroxide (B78521) (KOH) standard solution (0.1 N)

    • p-Naphtholbenzein (B87086) indicator solution

  • Apparatus:

    • Pressure-resistant beverage bottles (e.g., 7-ounce "Coke" bottles) with crowns[9]

    • Bottle capper

    • Oven capable of maintaining a temperature of 93 ± 1°C

    • Rotating rack (rotisserie) inside the oven, capable of holding the bottles and rotating them end-over-end at 5 rpm[11]

    • Polished copper strips (as specified in ASTM D130 or equivalent)

    • Analytical balance (accurate to 0.1 mg)

    • Separatory funnel

    • Burette for titration

    • Beakers, flasks, and other standard laboratory glassware

    • Polishing materials for copper strips (e.g., silicon carbide paper of various grits)

    • Forceps

Experimental Protocol

Copper Strip Preparation
  • Polish the copper strip on all six sides with 240-grit silicon carbide paper.

  • Continue polishing with 400-grit silicon carbide paper to remove any deep scratches.

  • Finish by polishing with a lint-free pad to a mirror-like finish.

  • Wash the polished strip with n-heptane, followed by acetone.

  • Dry the strip with a clean cloth and store it in a desiccator until use.

  • Handle the strip only with forceps from this point forward to avoid contamination.

  • Weigh the polished copper strip to the nearest 0.1 mg using an analytical balance and record the weight.

Sample Preparation and Test Assembly
  • Weigh 75 ± 0.1 g of the this compound hydraulic fluid into a clean, dry beverage bottle.

  • Add 25 ± 0.1 g of distilled or deionized water to the same bottle.

  • Carefully place the pre-weighed, polished copper strip into the bottle.

  • Seal the bottle with a new crown cap using a bottle capper.

Incubation
  • Place the sealed bottle securely in the rotating rack inside the oven.

  • Set the oven temperature to 93 ± 1°C.

  • Rotate the bottle end-over-end at a rate of 5 rpm for 48 hours.[9][11]

Post-Test Analysis
  • After 48 hours, turn off the oven and allow the bottle to cool to room temperature.

  • Carefully uncap the bottle.

  • Observe and record the appearance of the fluid, the water layer, and the copper strip. Note any presence of sludge, emulsion, or discoloration.

  • Using forceps, carefully remove the copper strip.

  • Gently wash the copper strip with n-heptane to remove any adhering fluid.

  • Allow the strip to air dry completely.

  • Weigh the copper strip to the nearest 0.1 mg and record the final weight. Calculate the weight change.

  • Compare the appearance of the strip to a standard tarnish chart (as per ASTM D130) and record the rating.

  • Quantitatively transfer the contents of the bottle to a separatory funnel.

  • Allow the oil and water layers to separate completely.

  • Drain the water layer into a clean beaker.

  • Drain the oil layer into a separate clean beaker.

Acidity Measurement
  • Fluid Acidity (Acid Number):

    • Determine the acid number of the separated oil layer according to ASTM D974 or a similar titration method.

    • Also, determine the initial acid number of the this compound hydraulic fluid before the test.

    • Calculate the change in acid number by subtracting the initial acid number from the final acid number.

  • Water Layer Acidity:

    • Titrate the entire separated water layer with a 0.1 N KOH solution using p-naphtholbenzein as an indicator.

    • Record the volume of KOH solution required to reach the endpoint.

    • Calculate the total acidity of the water layer, typically expressed in milligrams of KOH.

Data Presentation

The quantitative data obtained from the hydrolytic stability test should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterSample A (TXP Formulation 1)Sample B (TXP Formulation 2)Control (Base Oil)Acceptance Criteria
Initial Fluid Properties
Acid Number (mg KOH/g)0.050.060.02N/A
Post-Test Fluid Properties
Change in Acid Number (mg KOH/g)+0.15+0.25+0.05< 0.20
Post-Test Water Layer Properties
Total Acidity (mg KOH)1.52.80.5< 2.0
Copper Strip Analysis
Weight Change (mg/cm²)-0.10-0.25-0.02< 0.20
Appearance (ASTM D130 Rating)1b2c1a≤ 1b
Visual Observations
Fluid AppearanceClear, no sedimentSlight hazeClear, no sedimentClear, no sediment
Water Layer AppearanceClearSlightly cloudyClearClear

Visualizations

Experimental Workflow

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_results Results prep_fluid Weigh 75g Fluid prep_water Add 25g Water prep_fluid->prep_water assemble Assemble in Bottle prep_water->assemble prep_copper Prepare & Weigh Copper Strip prep_copper->assemble incubate Incubate at 93°C for 48h (5 rpm rotation) assemble->incubate cool Cool to Room Temp incubate->cool separate Separate Fluid & Water cool->separate analyze_copper Analyze Copper Strip (Weight & Appearance) cool->analyze_copper analyze_fluid Measure Fluid Acidity separate->analyze_fluid analyze_water Measure Water Acidity separate->analyze_water report Report Data analyze_copper->report analyze_fluid->report analyze_water->report

Caption: Experimental workflow for hydrolytic stability testing.

Hydrolysis of this compound

Hydrolysis_Mechanism txp This compound (C₇H₇O)₃PO heat_catalyst Heat (93°C) + Copper Catalyst txp->heat_catalyst water {Water | H₂O} water->heat_catalyst products {Products} dixylyl_phosphate Dixylyl Phosphate (Acidic) (C₇H₇O)₂PO(OH) products->dixylyl_phosphate Increases Acidity xylenol Xylenol C₇H₇OH products->xylenol heat_catalyst->products

Caption: Simplified hydrolysis of this compound.

Conclusion

The hydrolytic stability of this compound hydraulic fluids is a critical performance characteristic that directly impacts the reliability and longevity of hydraulic systems. The ASTM D2619 method provides a standardized and effective means of evaluating this property. By carefully following the detailed protocol outlined in this application note, researchers and quality control professionals can obtain reliable and reproducible data to assess the performance of different hydraulic fluid formulations. The results from this testing can guide the development of more stable fluids, ensure product quality, and help in the selection of appropriate hydraulic fluids for demanding applications.

References

Application Notes and Protocols for Incorporating Trixylyl Phosphate into Polyurethane Foam Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Trixylyl phosphate (B84403) (TXP) into polyurethane (PU) foam formulations. This document is intended for professionals in research and development seeking to enhance the flame retardancy and modify the physical properties of polyurethane foams.

Introduction to Trixylyl Phosphate (TXP)

This compound (TXP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various polymers, including polyurethane.[1][2] It is a colorless to light yellow, viscous liquid that is soluble in most organic solvents but has low solubility in water.[1][3] The inclusion of xylyl groups in its structure enhances its thermal stability and compatibility with polymeric materials compared to other phosphate esters.[1]

The primary function of TXP in polyurethane foam is to impart flame retardancy.[1][4] This is achieved through a multi-faceted mechanism upon exposure to heat:

  • Gas-Phase Inhibition: TXP releases phosphorus-containing radicals that act as scavengers for high-energy radicals (H•, OH•) in the gas phase, thereby interrupting the exothermic processes of combustion.[1]

  • Condensed-Phase Charring: It promotes the formation of a stable char layer on the surface of the polymer.[5][6] This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable gases and oxygen to the combustion zone.[5]

Beyond its flame-retardant properties, TXP also functions as a plasticizer, which can improve the flexibility and workability of the polyurethane foam.[1][3][5] It is known for its low volatility and good water resistance.[3] The recommended dosage in polyurethane foam can be up to 30% by weight, depending on the desired level of fire resistance and physical properties.[4]

Experimental Protocols

The following protocols outline the materials, equipment, and procedures for preparing and evaluating polyurethane foams containing this compound.

Materials and Equipment

Materials:

  • Polyether polyol (e.g., Voranol™)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (TXP)

  • Amine catalysts (e.g., Dabco® 33-LV)

  • Tin catalyst (e.g., Dibutyltin dilaurate)

  • Silicone surfactant

  • Distilled water (as a blowing agent)

  • Disposable cups and stirring rods

  • Molds for foam samples

Equipment:

  • Fume hood

  • Analytical balance

  • Mechanical stirrer

  • Universal Testing Machine (for compression testing)

  • Limiting Oxygen Index (LOI) apparatus

  • UL 94 vertical burn test chamber

  • Scanning Electron Microscope (SEM) for morphology analysis

Polyurethane Foam Synthesis: A Representative One-Shot Method

This protocol describes a general "one-shot" method for preparing flexible polyurethane foam. The quantities are provided in parts per hundred of polyol (php).

Procedure:

  • Preparation of the Polyol Pre-blend (Part A):

    • In a disposable cup, accurately weigh the polyether polyol.

    • Sequentially add the distilled water, amine catalyst, tin catalyst, and silicone surfactant to the polyol.

    • Add the desired amount of this compound to this mixture.

    • Thoroughly mix all components using a mechanical stirrer at approximately 2000 rpm for 60 seconds to ensure a homogeneous pre-blend.

  • Foaming Process:

    • Weigh the required amount of pMDI (Part B) in a separate disposable cup. The amount is calculated based on the desired isocyanate index (typically 100-110).

    • Pour the pMDI into the polyol pre-blend (Part A).

    • Immediately begin vigorous mixing with the mechanical stirrer at high speed (e.g., 3000 rpm) for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold.

    • Allow the foam to rise freely and cure at room temperature for at least 24 hours before demolding and testing.

Characterization of Polyurethane Foams

2.3.1. Density Measurement:

  • Cut foam samples into regular shapes (e.g., cubes).

  • Measure the dimensions and weigh the samples to calculate the apparent density (in kg/m ³).

2.3.2. Mechanical Properties (Compression Test):

  • Perform compression tests on foam samples according to ASTM D3574.

  • Measure the compressive strength at a specified percentage of deformation (e.g., 10%).

2.3.3. Flammability Testing:

  • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion of a sample according to ASTM D2863.

  • UL 94 Vertical Burn Test: Classify the material's flammability (V-0, V-1, or V-2) based on its burning behavior after exposure to a flame, following the UL 94 standard.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on studies of a closely related organophosphorus flame retardant, Triphenyl Phosphate (TPP), in flexible polyurethane foam. This data should be considered representative of the expected trends when incorporating TXP.

Table 1: Representative Formulation of Flexible Polyurethane Foam
ComponentParts per Hundred Polyol (php)
Polyether Polyol100
Distilled Water4.0
Amine Catalyst0.8
Tin Catalyst0.2
Silicone Surfactant1.0
This compound (TXP)0 - 20
pMDITo an Isocyanate Index of 105
Table 2: Illustrative Effect of Phosphate Flame Retardant (TPP) on Foam Properties
PropertyControl Foam (0 php TPP)Foam with 10 php TPPFoam with 20 php TPP
Density ( kg/m ³)~30~32~35
Compressive Strength (kPa)~10~8.5~7.0
Limiting Oxygen Index (%)~19~23~26
UL 94 RatingNo RatingV-2V-0

Note: This data is illustrative and based on typical results for Triphenyl Phosphate (TPP). Actual results for TXP may vary.

Visualizations

Diagrams of Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Part A: Polyol Pre-blend Preparation cluster_reaction Foaming and Curing cluster_characterization Characterization polyol Polyether Polyol mixing_a Mechanical Mixing (~2000 rpm, 60s) polyol->mixing_a additives Additives (Water, Catalysts, Surfactant) additives->mixing_a txp This compound (TXP) txp->mixing_a part_a Homogeneous Polyol Pre-blend (Part A) mixing_a->part_a mixing_b Vigorous Mixing (~3000 rpm, 5-10s) part_a->mixing_b Combine pmdi pMDI (Part B) pmdi->mixing_b pouring Pouring into Mold mixing_b->pouring curing Curing (24h at Room Temp.) pouring->curing foam_product Final PU Foam Product curing->foam_product density Density foam_product->density mechanical Mechanical Properties foam_product->mechanical flammability Flammability foam_product->flammability

Caption: Experimental workflow for polyurethane foam synthesis.

logical_relationships cluster_inputs Formulation Components cluster_properties Resulting Foam Properties polyol Polyol isocyanate Isocyanate txp This compound (TXP) flame_retardancy Increased Flame Retardancy txp->flame_retardancy Primary Function plasticization Increased Flexibility txp->plasticization Secondary Function density Increased Density txp->density additives Additives (Catalysts, Surfactant, Water) mechanical_strength Potentially Decreased Compressive Strength flame_retardancy->mechanical_strength Trade-off plasticization->mechanical_strength

Caption: Logical relationships of TXP in PU foam.

Concluding Remarks

This compound is an effective flame retardant and plasticizer for polyurethane foam formulations. Its incorporation can significantly enhance the fire safety of the resulting material. However, as with many additives, there can be a trade-off with mechanical properties, such as a potential reduction in compressive strength. The provided protocols and illustrative data serve as a guide for researchers to develop and optimize polyurethane foam formulations tailored to specific performance requirements. It is crucial to conduct thorough testing and characterization to achieve the desired balance of properties for any given application.

References

Standard Reference Materials for Trixylyl Phosphate Isomer Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), identified by CAS number 25155-23-1, is an organophosphate ester widely utilized as a flame retardant and plasticizer in various industrial and consumer products, including PVC plastics and hydraulic fluids.[1][2] However, due to its classification as a reproductive toxin and its potential for organophosphate-induced delayed neuropathy, regulatory bodies in several jurisdictions have banned or restricted its use.[1][3] TXP is not a single chemical entity but rather a complex mixture of isomers, officially designated as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials), which can contain over 50 different constituents.[4] This complexity presents a significant analytical challenge for researchers and professionals in environmental science, toxicology, and drug development who need to accurately identify and quantify specific TXP isomers.

This document provides detailed application notes and protocols for the analysis of trixylyl phosphate isomers, with a focus on the use of standard reference materials and gas chromatography-mass spectrometry (GC-MS).

Standard Reference Materials

The accurate quantification of individual this compound isomers necessitates the use of certified reference materials (CRMs). Several suppliers offer CRMs for the technical TXP mixture as well as for individual isomers. These standards are essential for method development, validation, and routine quality control.

Available Standard Reference Materials:

  • This compound (mixed isomers): A technical mixture representing the typical isomeric composition found in commercial products.

  • Individual this compound Isomers: High-purity standards for specific isomers such as tris(2,3-dimethylphenyl) phosphate, tris(2,4-dimethylphenyl) phosphate, tris(2,5-dimethylphenyl) phosphate, tris(2,6-dimethylphenyl) phosphate, tris(3,4-dimethylphenyl) phosphate, and tris(3,5-dimethylphenyl) phosphate are available from specialized chemical suppliers.[5]

  • Deuterated this compound: Isotopically labeled standards, such as this compound-d10, are recommended as internal standards to improve the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response.[6]

Experimental Protocols

The following protocols are based on established methods for the analysis of this compound and related organophosphate esters in various matrices, particularly plastic products.[7]

Sample Preparation: Extraction from Plastic Matrices

This protocol describes the extraction of this compound isomers from plastic samples using a solvent extraction method.

Materials:

  • Plastic sample (e.g., PVC)

  • Toluene (B28343) (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Rotary evaporator

  • Nitrogen evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Comminution: Cut the plastic sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add 10 mL of toluene to the vial.

    • Spike the sample with an appropriate internal standard (e.g., this compound-d10) at a known concentration.

    • Cap the vial tightly and place it in an ultrasonic bath for 30 minutes at room temperature.

    • Decant the toluene extract into a clean glass vial.

    • Repeat the extraction process two more times with fresh 10 mL portions of toluene.

    • Combine the three extracts.

  • Drying and Concentration:

    • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Further concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution and Filtration:

    • Reconstitute the residue in 1 mL of toluene (or a suitable solvent for GC-MS analysis).

    • Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

GC-MS Analysis

This protocol outlines the instrumental parameters for the separation and detection of this compound isomers using gas chromatography-mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: A mid-polarity column, such as a DB-1701 (30 m x 0.25 mm, 0.15 µm film thickness) or equivalent, is suitable for separating the isomers.[8]

GC Parameters (starting point, optimization may be required):

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp 1: 15 °C/min to 250 °C, hold for 5 minutes

    • Ramp 2: 10 °C/min to 300 °C, hold for 10 minutes

  • Transfer Line Temperature: 290 °C

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Acquisition Mode:

    • Full Scan: To identify unknown isomers and confirm the fragmentation patterns of known standards (mass range m/z 50-500).

    • Selected Ion Monitoring (SIM): For quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 410, 395, 289) and the internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound. The exact values for retention times will depend on the specific GC column and conditions used.

ParameterValueReference
Linearity Range 0.05 - 10 mg/L[7]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 0.05 mg/L[7]
Limit of Quantification (LOQ) Typically 3-5 times the LOD-
Recovery 90% - 110%[7]
Relative Standard Deviation (RSD) < 3%[7]
Molecular Ion (m/z) 410[4]
Major Fragment Ions (m/z) 395, 289, 197, 121, 91[4][5]

Visualizations

Experimental Workflow for TXP Isomer Analysis

TXP Isomer Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Plastic Sample Comminution Comminution Sample->Comminution Extraction Solvent Extraction (Toluene, Ultrasonication) Comminution->Extraction Concentration Concentration (Rotary Evaporation, N2 Stream) Extraction->Concentration Reconstitution Reconstitution & Filtration Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS DataAcquisition Data Acquisition (Full Scan / SIM) GCMS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Internal Standard Method) PeakIntegration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the analysis of this compound isomers.

Conceptual Diagram of this compound Toxicity

TXP_Toxicity cluster_effects Toxicological Effects TXP This compound (TXP) Exposure ReproTox Reproductive Toxicity (May damage fertility) TXP->ReproTox NeuroTox Delayed Neuropathy (Organophosphate-Induced) TXP->NeuroTox Infertility Infertility ReproTox->Infertility Potential Outcome NerveDamage NerveDamage NeuroTox->NerveDamage Potential Outcome

Caption: Conceptual overview of this compound's primary toxicities.

References

Application Note: Determination of Trixylyl Phosphate in Consumer Products in Accordance with REACH Regulations

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-12

Introduction

Trixylyl phosphate (B84403) (TXP), a complex mixture of aryl phosphate isomers, has been widely utilized as a flame retardant and plasticizer in a variety of consumer products, including plastics, textiles, and electronics.[1][2] Due to its classification as a substance of very high concern (SVHC) under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations owing to its reproductive toxicity, monitoring its presence in consumer goods is of paramount importance.[1][3][4] This application note provides a comprehensive protocol for the detection and quantification of trixylyl phosphate in various consumer product matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely accepted analytical technique for this purpose.[5][6][7]

Principle

The analytical methodology is founded on the extraction of this compound from a solid consumer product sample using an appropriate organic solvent. Following extraction, the sample is concentrated and analyzed by GC-MS. The gas chromatograph separates the target analyte from other components in the extract, and the mass spectrometer provides definitive identification and quantification based on the unique mass spectrum of this compound. For enhanced sensitivity and selectivity, the analysis is often performed in Selected Ion Monitoring (SIM) mode.[5][6]

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation technique will vary depending on the matrix of the consumer product.

1.1. Plastic and Rubber Products (e.g., cables, toys, electronic casings)

  • Objective: To extract this compound from the polymer matrix.

  • Apparatus: Analytical balance, cutting tools (scalpel, scissors), 50 mL conical tubes, vortex mixer, ultrasonic bath, centrifuge.

  • Reagents: Toluene (B28343) (analytical grade), this compound standard solution (1000 mg/L in toluene).

  • Procedure:

    • Cut a representative portion of the plastic or rubber sample into small pieces (approximately 1-2 mm).

    • Accurately weigh approximately 1.0 g of the cut sample into a 50 mL conical tube.

    • Add 20 mL of toluene to the tube.

    • Vortex the tube for 1 minute to ensure the solvent thoroughly wets the sample.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • After sonication, centrifuge the tube at 4000 rpm for 10 minutes to separate the solid material from the solvent extract.

    • Carefully transfer the supernatant (toluene extract) to a clean vial for GC-MS analysis. If necessary, filter the extract through a 0.45 µm PTFE syringe filter.

1.2. Textiles and Foams (e.g., upholstery, insulation)

  • Objective: To extract this compound from fibrous and porous materials.

  • Apparatus: Analytical balance, scissors, 50 mL conical tubes, vortex mixer, ultrasonic bath, centrifuge.

  • Reagents: Ethyl acetate (B1210297) (analytical grade).

  • Procedure:

    • Cut the textile or foam sample into small pieces.

    • Accurately weigh approximately 0.5 g of the sample into a 50 mL conical tube.

    • Add 25 mL of ethyl acetate to the tube.

    • Vortex for 1 minute.

    • Sonicate in an ultrasonic bath for 45 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the ethyl acetate extract to a clean vial for analysis.

2. GC-MS Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • GC Conditions:

      • Column: DB-5HT (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]

      • Inlet Temperature: 280 °C.

      • Injection Mode: Splitless.

      • Injection Volume: 1 µL.

      • Oven Temperature Program: Initial temperature of 100°C for 1 minute, ramp at 25°C/min to 250°C and hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.[7]

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: Due to the isomeric complexity of TXP, specific ions will depend on the commercial mixture. Common ions for triaryl phosphates can be used for initial screening, with confirmation against a certified reference standard.

3. Calibration and Quantification

  • Objective: To establish a calibration curve for the accurate quantification of this compound.

  • Procedure:

    • Prepare a series of calibration standards by diluting the this compound standard solution in toluene to cover the expected concentration range of the samples (e.g., 0.05, 0.1, 0.5, 1, 5, and 10 mg/L).[7]

    • Inject each calibration standard into the GC-MS and record the peak area for the target ion(s).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample extracts by comparing their peak areas to the calibration curve. The external standard method is commonly used.[7]

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference
Linearity Range0.05 - 10 mg/L[7]
Linearity Dependent Coefficient (r²)0.9998[7]
Detection Limit (LOD)0.05 mg/L[7]
Limit of Quantification (LOQ)0.1 mg/kg[8]
Added-Standard Recovery Rate90% - 110%[7]
Relative Standard Deviation (RSD)< 3%[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis and Reporting Sample Consumer Product Sample (Plastic, Textile, etc.) Subsampling Sub-sampling and Weighing Sample->Subsampling Extraction Solvent Extraction (Toluene or Ethyl Acetate) Subsampling->Extraction Sonication Ultrasonic Bath Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Extract Sample Extract Centrifugation->Extract Injection Sample Injection Extract->Injection GCMS GC-MS System Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification of TXP DataAcquisition->Quantification Calibration Calibration Curve Generation Calibration->Quantification Report Final Report (Compliance with REACH) Quantification->Report

Caption: Experimental workflow for the determination of this compound in consumer products.

REACH_Compliance_Logic cluster_regulation REACH Regulation cluster_testing Product Testing cluster_compliance Compliance Decision cluster_outcome Outcome REACH REACH Regulation (EC) No 1907/2006 SVHC TXP as Substance of Very High Concern (SVHC) REACH->SVHC Restriction Potential Restriction/Authorization SVHC->Restriction Product Consumer Product Analysis TXP Analysis (GC-MS) Product->Analysis Concentration Measured TXP Concentration Analysis->Concentration Decision TXP Concentration > Threshold? Concentration->Decision Compliant Compliant with REACH Decision->Compliant No NonCompliant Non-Compliant with REACH (Action Required) Decision->NonCompliant Yes

Caption: Logical flow for assessing REACH compliance based on this compound detection.

References

Troubleshooting & Optimization

Navigating the Complexities of Trixylyl Phosphate Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Struggling with the chromatographic separation of Trixylyl phosphate (B84403) (TXP) isomers? You're not alone. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to tackle the inherent challenges of analyzing this complex mixture. From troubleshooting common issues to providing detailed experimental protocols, this guide is designed to help you achieve reliable and reproducible results.

Trixylyl phosphate is classified as a UVCB substance—a substance of Unknown or Variable composition, Complex reaction products, or Biological materials—comprising over 50 different constituents. This complexity, arising from the reaction of phosphorus oxychloride with various xylenol and ethylphenol isomers, presents a significant hurdle in achieving complete chromatographic separation. This guide will address these challenges head-on, offering practical solutions and in-depth information.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you understand the basics of TXP isomer separation.

Q1: Why is the chromatographic separation of this compound isomers so challenging?

A1: The primary challenge lies in the sheer number of isomers and structurally similar compounds present in commercial TXP mixtures.[1][2] These isomers often have very similar physicochemical properties, leading to co-elution and making baseline separation difficult to achieve with standard chromatographic methods.

Q2: What are the primary analytical techniques used for TXP isomer analysis?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique for the analysis of TXP isomers.[3] High-performance liquid chromatography with UV detection (HPLC-UV) has also been used for the separation of TXP fractions.[1]

Q3: Are there specific GC columns that are recommended for TXP isomer separation?

A3: A non-polar or semi-polar capillary column, such as a DB-5HT, is often used for the separation of TXP isomers.[4] The choice of column will depend on the specific isomers of interest and the complexity of the sample matrix.

Q4: How can mass spectrometry help in the analysis of co-eluting TXP isomers?

A4: Even when isomers co-elute chromatographically, high-resolution mass spectrometry can aid in their differentiation by analyzing their mass spectra.[5] Different isomers may produce unique fragment ions that allow for their individual identification and quantification.

Q5: What are the health and safety considerations when working with this compound?

A5: this compound is classified as a reproductive toxin.[2] It is essential to handle this substance with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or a fume hood.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the chromatographic separation of TXP isomers.

Issue 1: Poor Peak Resolution and Co-elution of Isomers

Symptoms:

  • Overlapping peaks with no baseline separation.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inadequate Chromatographic Conditions Optimize the GC temperature program: A slower temperature ramp rate can often improve the separation of closely eluting isomers.
Adjust the carrier gas flow rate: Ensure the flow rate is optimal for the column dimensions and carrier gas being used.
Select a more appropriate GC column: Consider using a longer column or a column with a different stationary phase chemistry to enhance selectivity.
Complex Sample Matrix Improve sample preparation: Implement a more rigorous cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
Co-eluting Isomers with Similar Mass Spectra Utilize high-resolution mass spectrometry: This can help to distinguish between isomers based on small differences in their mass-to-charge ratios.
Consider alternative ionization techniques: Chemical ionization (CI) may provide different fragmentation patterns that can aid in isomer differentiation.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Active Sites in the GC System Deactivate the injector liner: Replace the liner with a new, deactivated one.
Trim the GC column: Remove the first few centimeters of the column to eliminate active sites that may have developed over time.
Column Contamination Bake out the column: Heat the column to its maximum recommended temperature (without exceeding it) for an extended period to remove contaminants.
Use a guard column: A guard column can help to trap non-volatile residues and protect the analytical column.
Incompatible Sample Solvent Ensure solvent compatibility: The sample should be dissolved in a solvent that is compatible with the stationary phase of the GC column.
Issue 3: Ghost Peaks

Symptoms:

  • Unexpected peaks appearing in the chromatogram, often in blank runs.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Carryover from Previous Injections Thoroughly clean the injection port and syringe: Implement a rigorous cleaning procedure between injections.
Contaminated Carrier Gas or Solvents Use high-purity gases and solvents: Ensure that all gases and solvents are of the highest possible purity.
Install or replace gas traps: Use traps to remove any potential contaminants from the carrier gas line.
Septum Bleed Use a high-quality, low-bleed septum: Replace the septum regularly.

Data Presentation

The following table summarizes the mass-to-charge ratios (m/z) for several common this compound isomers. Retention times (RT) and resolution values (Rs) are highly method-dependent and should be determined experimentally.

Isomer Abbreviation m/z Retention Time (RT) Resolution (Rs)
Tris(2,3-dimethylphenyl) phosphate2,3-TXP410Method-dependentMethod-dependent
Tris(2,4-dimethylphenyl) phosphate2,4-TXP410Method-dependentMethod-dependent
Tris(2,5-dimethylphenyl) phosphate2,5-TXP410Method-dependentMethod-dependent
Tris(2,6-dimethylphenyl) phosphate2,6-TXP410Method-dependentMethod-dependent
Tris(3,4-dimethylphenyl) phosphate3,4-TXP410Method-dependentMethod-dependent
Tris(3,5-dimethylphenyl) phosphate3,5-TXP410Method-dependentMethod-dependent

Data sourced from Chiron AS[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plastic Products

This protocol is adapted from a patented method for the detection of TXP in plastics.[4]

1. Sample Preparation: a. Shred the plastic sample into small pieces (approximately 2mm x 2mm x 2mm). b. Accurately weigh 1g of the shredded sample into a glass vial. c. Add 10 mL of toluene (B28343) to the vial. d. Extract for 60 minutes using an ultrasonic bath. e. Repeat the extraction with a fresh 10 mL of toluene. f. Combine the extracts and concentrate them using a rotary evaporator. g. Reconstitute the residue in 1 mL of toluene. h. Filter the final solution through a 0.45 µm microporous membrane.

2. GC-MS Parameters:

  • GC Column: DB-5HT or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp to 250°C at 25°C/minute, hold for 1 minute.
  • Ramp to 300°C at 10°C/minute, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Mode: Splitless.
  • MS Parameters:
  • Ion Source Temperature: 230°C.
  • Interface Temperature: 260°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Mode: Full scan or Selected Ion Monitoring (SIM).

Protocol 2: HPLC-UV Analysis of this compound

This protocol is based on a method developed by Chiron AS.[2]

1. Sample Preparation: a. Dissolve the sample in a suitable solvent, such as isooctane.

2. HPLC-UV Parameters:

  • Column: Details not specified, a C18 column is a common starting point for reversed-phase separation of organophosphates.
  • Mobile Phase: Acidic gradient consisting of:
  • A: Water with 0.1% (v/v) Formic acid + 2 mM Ammonium formate.
  • B: Methanol with 0.1% (v/v) Formic acid + 2 mM Ammonium formate.
  • Detector: Diode Array Detector (DAD) at λ = 210 nm.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Collection extraction Extraction (e.g., Sonication) start->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution concentration->reconstitution injection GC-MS or HPLC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric or UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting troubleshooting_workflow start Poor Peak Resolution? check_conditions Optimize GC/HPLC Conditions? start->check_conditions Yes fail Consult Instrument Specialist start->fail No improve_cleanup Improve Sample Cleanup? check_conditions->improve_cleanup No Improvement success Resolution Improved check_conditions->success Yes change_column Change Column? improve_cleanup->change_column No Improvement improve_cleanup->success Yes change_column->success Yes change_column->fail No Improvement

References

Technical Support Center: Enhancing Lubricant Thermal Stability with Trixylyl Phosphate Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development and other fields who are utilizing Trixylyl phosphate (B84403) (TXP) to improve the thermal stability of lubricants in their experiments. Here you will find troubleshooting guidance for common experimental issues and frequently asked questions regarding the use of TXP.

Troubleshooting Guide

This guide addresses specific problems that may arise during the formulation and testing of lubricants containing Trixylyl phosphate.

Problem Potential Causes Recommended Solutions
Unexpectedly High Oxidation Rate (Poor RPVOT Results) - Incorrect Additive Dosage: Insufficient concentration of TXP will not provide adequate antioxidant protection.[1] - Contamination: The presence of pro-oxidant materials such as copper or iron particles can accelerate oxidation. - Incompatibility with Base Oil: Some base oils may have poor solubility for TXP, leading to non-uniform distribution.[2] - Synergistic or Antagonistic Effects: Interaction with other additives in the formulation may reduce the effectiveness of TXP.- Optimize TXP Concentration: Conduct a dose-response study to determine the optimal concentration of TXP for your specific base oil and application. - Ensure Cleanliness: Thoroughly clean all glassware and experimental apparatus to remove any potential contaminants. Use high-purity base oils and other additives. - Verify Solubility: Visually inspect the formulated lubricant for any signs of haze or precipitation. Consider using a co-solvent or a different base oil if solubility is an issue. - Evaluate Additive Interactions: Test the performance of TXP in the base oil alone before introducing other additives. If performance declines with a full additive package, investigate individual additive interactions.
Formation of Deposits, Sludge, or Varnish - Thermal Degradation: At very high temperatures, TXP and the base oil can thermally decompose, leading to the formation of insoluble by-products.[3][4] - Hydrolytic Instability: In the presence of water, TXP can hydrolyze to form acidic phosphate compounds, which can then react to form sludge.[5] - Incomplete Solubility: If TXP is not fully dissolved, it can agglomerate and contribute to deposit formation.[2]- Operate within Temperature Limits: Refer to the technical data sheet for the recommended operating temperature range of the lubricant. - Minimize Water Contamination: Use dry base oils and additives, and store the formulated lubricant in a sealed container in a dry environment. Consider performing a Karl Fischer titration to determine the water content. - Improve Solubility: If solubility is suspected to be an issue, try heating and stirring the mixture during formulation. The use of a synthetic base oil with better solvency may also be beneficial.
Significant Increase in Viscosity - Oxidative Thickening: As the lubricant oxidizes, polymerization of oil molecules can occur, leading to an increase in viscosity. - Additive Drop-Out: If TXP or other additives come out of solution, they can increase the overall viscosity of the fluid.- Monitor Oxidation: Regularly test the oxidative stability of the lubricant using methods like RPVOT. - Ensure Additive Stability: Confirm that all additives are fully soluble and stable in the base oil at the intended operating temperatures.
Corrosion of Metal Components - Acid Formation: Oxidation of the lubricant and hydrolysis of TXP can lead to an increase in the acid number, which can cause corrosion of metal surfaces. - Direct Chemical Attack: Some thermal decomposition products of phosphate esters can be corrosive to certain metals.- Monitor Acid Number: Regularly measure the acid number of the lubricant according to ASTM D664 or other relevant methods. - Material Compatibility: Ensure that the lubricant formulation is compatible with all metals present in your experimental setup. Consider conducting a corrosion test, such as ASTM D4636.
Inconsistent or Non-Reproducible Experimental Results - Variability in Materials: Batch-to-batch variations in base oil or additives can affect performance. - Inconsistent Experimental Procedure: Minor deviations in temperature, pressure, or mixing can lead to different outcomes. - Contamination: Uncontrolled introduction of contaminants can lead to erratic results.- Use Consistent Materials: Source materials from a reliable supplier and try to use materials from the same batch for a series of experiments. - Standardize Procedures: Adhere strictly to established experimental protocols. - Maintain a Clean Workspace: Implement good laboratory practices to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves the thermal stability of lubricants?

A1: this compound primarily acts as an antioxidant.[6] During the initial stages of lubricant degradation, highly reactive free radicals are formed. TXP can donate a hydrogen atom to these radicals, neutralizing them and interrupting the chain reaction of oxidation. This process delays the degradation of the base oil, thus enhancing the overall thermal stability of the lubricant.

Q2: At what concentration should I use this compound in my lubricant formulation?

A2: The optimal concentration of TXP can vary depending on the base oil, the presence of other additives, and the operating conditions of your experiment. It is recommended to start with a low concentration (e.g., 0.5% by weight) and incrementally increase it while monitoring the performance through standardized tests like the Rotating Pressure Vessel Oxidation Test (RPVOT).

Q3: Is this compound soluble in all types of lubricant base oils?

A3: this compound, being a polar molecule, generally has good solubility in most mineral and synthetic base oils. However, its solubility can be lower in highly non-polar base oils such as some polyalphaolefins (PAOs).[2] It is always advisable to perform a solubility test by mixing a small amount of TXP in the intended base oil and observing for any cloudiness or precipitation.

Q4: Can this compound interact with other additives in my formulation?

A4: Yes, additive interactions are a critical aspect of lubricant formulation. TXP can have synergistic or antagonistic effects with other additives. For instance, it may compete with other surface-active additives for access to metal surfaces. It is recommended to evaluate the performance of the base oil with TXP alone before adding other components to the formulation.

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound is a chemical and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Q6: How does this compound affect the anti-wear properties of a lubricant?

A6: this compound also functions as an effective anti-wear additive.[7] Under boundary lubrication conditions (high load and/or low speed), TXP can react with the metal surfaces to form a protective phosphate-based film. This film has a lower shear strength than the metal, which helps to reduce friction and prevent direct metal-to-metal contact, thereby minimizing wear.

Data Presentation

The following tables summarize representative quantitative data illustrating the effect of this compound (TXP) on key lubricant performance parameters. The values presented are for illustrative purposes and actual results may vary depending on the specific base oil and experimental conditions.

Table 1: Rotating Pressure Vessel Oxidation Test (RPVOT) Results

Lubricant FormulationTXP Concentration (wt%)RPVOT (minutes)
Base Oil (ISO VG 46)0.0250
Base Oil + TXP0.5450
Base Oil + TXP1.0700
Base Oil + TXP1.5950

Table 2: Viscosity Increase after Thermal Aging

(Aging Conditions: 150°C for 72 hours)

Lubricant FormulationTXP Concentration (wt%)Viscosity Increase (%)
Base Oil (ISO VG 46)0.015.2
Base Oil + TXP0.58.5
Base Oil + TXP1.04.1
Base Oil + TXP1.52.3

Table 3: Acid Number Increase after Thermal Aging

(Aging Conditions: 150°C for 72 hours)

Lubricant FormulationTXP Concentration (wt%)Acid Number Increase (mg KOH/g)
Base Oil (ISO VG 46)0.01.8
Base Oil + TXP0.50.9
Base Oil + TXP1.00.4
Base Oil + TXP1.50.2

Experimental Protocols

Rotating Pressure Vessel Oxidation Test (RPVOT) - Modified from ASTM D2272

Objective: To evaluate the oxidation stability of a lubricant in the presence of a copper catalyst.

Materials:

  • RPVOT apparatus

  • Oxygen (high purity)

  • Distilled water

  • Copper catalyst coil

  • Test lubricant

Procedure:

  • Place 50 g of the test lubricant and 5 g of distilled water into the RPVOT pressure vessel.

  • Add a polished copper catalyst coil to the vessel.

  • Seal the vessel and purge with oxygen.

  • Pressurize the vessel with oxygen to 90 psi (620 kPa).

  • Place the vessel in the RPVOT apparatus, which is maintained at a constant temperature of 150°C.

  • Rotate the vessel at 100 rpm.

  • Monitor the pressure inside the vessel. The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure reached.

  • Record the time in minutes to reach the pressure drop endpoint. This is the RPVOT value.

High-Temperature Corrosion Bench Test (HTCBT) - Modified from ASTM D4636

Objective: To assess the corrosiveness and oxidative stability of a lubricant in the presence of various metals.

Materials:

  • HTCBT apparatus (glass tube with an air delivery tube)

  • Heating bath

  • Air supply with a flowmeter

  • Metal specimens (e.g., copper, steel, aluminum, magnesium)

  • Test lubricant

Procedure:

  • Clean and weigh the metal specimens.

  • Assemble the metal specimens on the air delivery tube.

  • Place 100 mL of the test lubricant into the glass tube.

  • Insert the air delivery tube with the metal specimens into the glass tube.

  • Place the assembly in a heating bath maintained at the desired test temperature (e.g., 175°C).

  • Pass air through the lubricant at a rate of 5 L/h for the duration of the test (e.g., 72 hours).

  • At the end of the test, remove the metal specimens, clean them, and reweigh them to determine the mass change.

  • Analyze the aged lubricant for changes in viscosity and acid number.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis prep1 Weigh Base Oil prep2 Add this compound (TXP) prep1->prep2 prep3 Mix Thoroughly prep2->prep3 test1 RPVOT (ASTM D2272) prep3->test1 test2 HTCBT (ASTM D4636) prep3->test2 analysis1 Measure Oxidation Induction Time test1->analysis1 analysis2 Measure Viscosity Change test2->analysis2 analysis3 Measure Acid Number Change test2->analysis3 analysis4 Assess Metal Corrosion test2->analysis4

Caption: Experimental workflow for evaluating lubricant thermal stability.

signaling_pathway cluster_oxidation Lubricant Oxidation Cascade cluster_inhibition Inhibition by this compound start Heat, Oxygen, Metal Catalysts rad_form Free Radical Formation (R•) start->rad_form peroxy_rad Peroxy Radical Formation (ROO•) rad_form->peroxy_rad inhibit Radical Scavenging rad_form->inhibit hydroperoxide Hydroperoxide Formation (ROOH) peroxy_rad->hydroperoxide degradation Degradation Products (Acids, Sludge, Varnish) hydroperoxide->degradation txp This compound (TXP) txp->inhibit stable_rad Stable Radical inhibit->stable_rad

Caption: Mechanism of antioxidant action of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Trixylyl Phosphate in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when incorporating Trixylyl phosphate (B84403) (TXP) into polymer blends.

Troubleshooting Guide: Enhancing Trixylyl Phosphate Dispersion

Poor dispersion of this compound (TXP), a viscous aromatic phosphate ester, in a polymer matrix can lead to a host of problems, including decreased mechanical strength, surface defects, and reduced flame retardancy.[1] This guide offers a systematic approach to diagnosing and resolving these common issues.

Problem: Phase Separation or "Bleed-out" of TXP in the Polymer Blend

  • Question: Why is the this compound separating from my polymer blend, leading to an oily surface?

  • Answer: This phenomenon, known as "bleed-out" or phase separation, occurs when the TXP is not fully soluble or compatible with the polymer matrix. The weak interfacial adhesion between the polar TXP and a non-polar polymer can lead to the migration of the liquid plasticizer to the surface over time.

Troubleshooting Steps:

  • Employ a Compatibilizer: Introduce a compatibilizing agent to improve the interfacial adhesion between the TXP and the polymer. For non-polar polymers like polypropylene (B1209903), a maleic anhydride-grafted polypropylene (PP-g-MA) can be effective. The maleic anhydride (B1165640) groups can interact with the phosphate ester, while the polypropylene backbone is miscible with the bulk polymer.

  • Optimize Processing Conditions: Adjusting the melt blending parameters can enhance dispersion. Increasing mixing time and shear rate can break down TXP droplets and promote more uniform distribution. However, excessive shear or temperature can lead to polymer degradation.

  • Consider a Co-solvent or Co-plasticizer: In solvent casting methods, using a co-solvent that dissolves both the polymer and TXP effectively can lead to a more homogeneous blend upon solvent evaporation. In melt blending, a solid plasticizer that is compatible with both the primary polymer and TXP can act as a bridging agent.

Problem: Inconsistent Material Properties within the Blend

  • Question: My final polymer blend exhibits inconsistent mechanical properties and flame retardancy. What could be the cause?

  • Answer: Inconsistent properties are often a direct result of poor and non-uniform dispersion of TXP throughout the polymer matrix. Agglomerates of TXP can act as stress concentration points, reducing mechanical strength, while areas with low TXP concentration will have diminished flame retardant capabilities.

Troubleshooting Steps:

  • Improve Mixing Efficiency:

    • Melt Blending: Utilize a twin-screw extruder with a high length-to-diameter (L/D) ratio and optimized screw configuration to ensure intensive mixing.

    • Solvent Casting: Ensure the polymer and TXP are fully dissolved in the solvent before casting. Use a high-shear mixer to create a homogeneous solution.

  • Surface Treatment of Fillers (if applicable): If your blend contains inorganic fillers, they can compete for interaction with the polymer, hindering the dispersion of TXP. Treating the filler surface with a coupling agent can improve its compatibility with the polymer, allowing for better TXP distribution.

  • Characterize the Dispersion: Use microscopy techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the dispersion of TXP in the polymer matrix. This will provide direct evidence of the morphology and help in optimizing the process.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TXP) and why is it used in polymer blends?

A1: this compound (TXP), with the CAS number 25155-23-1, is an aromatic phosphate ester.[1] It is primarily used as a flame retardant and a plasticizer in various polymers, including PVC, vinyl resins, and cellulosic resins. Its key properties include low volatility, good water resistance, and excellent fire resistance.[4]

Q2: How can I predict the compatibility of TXP with a new polymer?

A2: Hansen Solubility Parameters (HSP) are a powerful tool for predicting compatibility. The principle is that "like dissolves like." The HSP system quantifies this by assigning three parameters to each substance: δD (dispersion), δP (polar), and δH (hydrogen bonding). Substances with similar HSP values are likely to be compatible. While specific HSP for TXP are not published, those of tricresyl phosphate (TCP) can be used as a starting point.

Q3: What are compatibilizers and how do they work for TXP in polymer blends?

A3: Compatibilizers are additives that improve the interfacial adhesion between immiscible components in a polymer blend. They are typically block or graft copolymers that have segments compatible with each phase. For instance, in a blend of a non-polar polyolefin and the more polar TXP, a compatibilizer would have a polyolefin-compatible segment and another segment that can interact with the phosphate ester groups of TXP. This "stitching" at the interface leads to a more stable and finer dispersion.

Q4: What are the recommended processing methods for incorporating TXP into polymers?

A4: The two primary methods are melt blending and solvent casting.

  • Melt Blending: This involves mixing the polymer and TXP at a temperature above the polymer's melting point using equipment like a twin-screw extruder. It is a solvent-free and industrially scalable method.

  • Solvent Casting: This method involves dissolving the polymer and TXP in a common solvent, casting the solution onto a substrate, and then evaporating the solvent to form a film. This technique is often used in laboratory settings for film preparation.

Q5: How can I visually confirm the dispersion of TXP in my polymer blend?

A5: Microscopic techniques are essential for visualizing the morphology of the blend.

  • Scanning Electron Microscopy (SEM): Can be used to examine the fracture surface of the polymer blend. Poor dispersion may be visible as distinct droplets or pools of TXP.

  • Transmission Electron Microscopy (TEM): Requires ultra-thin sectioning of the sample but can provide higher resolution images of the phase morphology, revealing the size and distribution of the TXP domains.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound (TXP)

PropertyValueReference
CAS Number 25155-23-1[1]
Molecular Formula C24H27O4P[1]
Molecular Weight 410.45 g/mol [1]
Appearance Viscous liquid[1]
Density 1.142 g/cm³[1]
Melting Point -20 °C[1]
Boiling Point 394 °C[1]
Water Solubility 20 µg/L[1]

Table 2: Hansen Solubility Parameters (HSP) for Tricresyl Phosphate (TCP) as a Proxy for TXP

ParameterδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Value (MPa½) ~19.0~12.0~5.0

Note: These are approximate values for TCP and should be used as a guideline for predicting compatibility with TXP.

Experimental Protocols

Protocol 1: Melt Blending of this compound with Polypropylene

Objective: To prepare a homogeneous blend of polypropylene (PP) and this compound (TXP) using a twin-screw extruder.

Materials:

  • Polypropylene (PP) pellets (dried overnight at 80°C)

  • This compound (TXP)

  • (Optional) Maleic anhydride-grafted polypropylene (PP-g-MA) as a compatibilizer

Equipment:

  • Twin-screw extruder with a gravimetric feeder for the polymer and a liquid injection pump for TXP.

  • Strand pelletizer or a collection tray for the extrudate.

Procedure:

  • Set the temperature profile of the extruder zones. For PP, a typical profile would be from 180°C at the feeding zone to 210°C at the die.

  • Start the main feeder with the PP pellets at a constant rate.

  • Once the polymer melt is stable, start the liquid injection pump to introduce the desired amount of TXP into one of the melting zones of the extruder.

  • If using a compatibilizer, it can be pre-blended with the PP pellets or fed separately through another feeder.

  • The extrudate is cooled in a water bath and pelletized.

  • The resulting pellets can be used for further characterization or processing (e.g., injection molding).

Protocol 2: Solvent Casting of a Polymer Film with this compound

Objective: To prepare a thin polymer film containing a uniform dispersion of this compound.

Materials:

  • Polymer (e.g., Polyvinyl chloride - PVC)

  • This compound (TXP)

  • Suitable solvent (e.g., Tetrahydrofuran - THF)

Equipment:

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and stir bar

  • Fume hood

  • Leveling table

  • Oven (optional, for controlled drying)

Procedure:

  • In the fume hood, dissolve the polymer in the solvent by stirring with a magnetic stirrer until a homogeneous solution is obtained. The concentration will depend on the desired film thickness and the polymer's molecular weight.

  • Add the desired amount of TXP to the polymer solution and continue stirring until it is fully dissolved.

  • Place the petri dish or glass plate on a leveling table to ensure a uniform film thickness.

  • Carefully pour the solution into the petri dish or onto the glass plate.

  • Cover the setup with a perforated lid or place it in a controlled environment to allow for slow evaporation of the solvent. Rapid evaporation can lead to defects in the film.

  • Once the film is completely dry, it can be carefully peeled off the substrate.

Visualizations

experimental_workflow cluster_melt Melt Blending Workflow cluster_solvent Solvent Casting Workflow m_start Start m_dry Dry Polymer Pellets m_start->m_dry m_feed_poly Feed Polymer to Extruder m_dry->m_feed_poly m_melt Melt and Mix m_feed_poly->m_melt m_inject Inject TXP m_melt->m_inject m_extrude Extrude and Pelletize m_inject->m_extrude m_end Final Blend m_extrude->m_end s_start Start s_dissolve_poly Dissolve Polymer in Solvent s_start->s_dissolve_poly s_add_txp Add TXP to Solution s_dissolve_poly->s_add_txp s_cast Cast Solution s_add_txp->s_cast s_evaporate Evaporate Solvent s_cast->s_evaporate s_peel Peel Film s_evaporate->s_peel s_end Final Film s_peel->s_end

References

Technical Support Center: Mitigating Environmental Release of Trixylyl Phosphate (TXP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the environmental release of Trixylyl Phosphate (B84403) (TXP) from industrial and laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is Trixylyl Phosphate (TXP) and why is its environmental release a concern?

A1: this compound (TXP) is an aromatic phosphate ester used primarily as a flame retardant, plasticizer, and in hydraulic fluids.[1][2] Its release into the environment is a significant concern due to its persistence, high potential for bioaccumulation, and toxicity to aquatic life.[2][3] TXP is classified as a substance of very high concern (SVHC) in the European Union due to its reproductive toxicity.[4]

Q2: What are the primary pathways for the environmental release of TXP from industrial use?

A2: The primary pathways for environmental release include:

  • Wastewater discharge: Direct release of untreated or inadequately treated industrial effluent containing TXP.[5]

  • Accidental spills and leaks: Spills during production, transport, or use can lead to soil and water contamination.[6]

  • Improper disposal of waste: Incorrect disposal of TXP-containing materials or waste products.[2]

  • Volatilization: While TXP has low vapor pressure, some release to the atmosphere can occur, which then deposits into soil and water.[6]

Q3: What are the regulatory requirements for TXP discharge?

A3: Regulatory limits for TXP in industrial effluent can vary by region and country. In the European Union, its use is highly restricted under REACH regulations.[4] Users should consult their local and national environmental agencies for specific discharge limits and reporting requirements. The U.S. Environmental Protection Agency (EPA) provides effluent limitation guidelines for various industrial categories.[7][8]

Q4: Can conventional wastewater treatment plants effectively remove TXP?

A4: Conventional activated sludge processes have shown limited efficiency in removing chlorinated organophosphate esters. While non-chlorinated organophosphates can be removed to some extent through adsorption to sludge, a significant portion may still be discharged in the effluent.[5][9] Therefore, reliance on standard municipal wastewater treatment is often insufficient for industrial discharges with high concentrations of TXP.

Q5: What personal protective equipment (PPE) should be used when handling TXP?

A5: When handling TXP, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. Recommended PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat or protective coveralls.[10] Work should be conducted in a well-ventilated area, and if there is a risk of inhalation, a suitable respirator should be used.[10]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the implementation of TXP mitigation strategies.

Troubleshooting High TXP Levels in Effluent Following Wastewater Treatment
Observed Problem Potential Cause Recommended Action
Ineffective removal by Activated Sludge System TXP is known to be persistent and not readily biodegradable.[3]Consider pre-treatment or tertiary treatment options such as Advanced Oxidation Processes (AOPs) or adsorption.[5][9]
High influent concentration overloading the system.Implement measures to reduce TXP at the source (e.g., process optimization, substitution with safer alternatives).
Insufficient sludge retention time (SRT) for microbial adaptation.Gradually increase the SRT to allow for potential acclimation of microorganisms, but note that complete biodegradation is unlikely.
Poor performance of Advanced Oxidation Process (AOP) Incorrect pH for the specific AOP (e.g., Fenton process is most effective at acidic pH).[11]Monitor and adjust the pH of the wastewater to the optimal range for the selected AOP.
Insufficient oxidant (e.g., H₂O₂, ozone) dosage.Increase the oxidant dosage incrementally and monitor TXP degradation to find the optimal concentration.
Presence of radical scavengers in the wastewater matrix.Characterize the wastewater for the presence of substances that may inhibit the AOP and consider pre-treatment to remove them.
Inadequate UV intensity or contact time (for UV-based AOPs).Check the UV lamp intensity and ensure the system is designed for sufficient contact time. Clean or replace lamps as needed.
Breakthrough in Adsorption System (e.g., Activated Carbon) Adsorbent is saturated with TXP and other organic compounds.Regenerate or replace the adsorbent material.
Channeling or fouling of the adsorbent bed.Backwash the adsorbent bed to remove trapped solids and redistribute the media. If fouling is severe, the adsorbent may need replacement.
Inappropriate adsorbent material for TXP.While activated carbon is a common choice, consider alternative adsorbents like graphene-based materials which have shown high adsorption capacity for similar compounds.[12]
Troubleshooting Spills and Leaks
Observed Problem Potential Cause Recommended Action
Liquid TXP spill on a solid surface Accidental release from containers or equipment.Immediately contain the spill using absorbent materials like sand or vermiculite.[13] Do not use water to wash down the spill as it can spread the contamination.[13] Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.[13]
Contamination of soil Leakage from storage tanks or pipes.Excavate the contaminated soil and place it in sealed containers for disposal as hazardous waste. Consult with environmental remediation specialists for large-scale contamination.
Release into a water body Direct discharge or runoff from a spill.Immediately notify the relevant environmental authorities. Use containment booms to limit the spread of the material. Specialized cleanup procedures will be required.

Data on Mitigation Strategies

Quantitative data on the removal efficiency of various technologies specifically for this compound is limited. The following table summarizes available data for related organophosphate esters, which can serve as a reference for potential mitigation performance for TXP.

Mitigation Technology Target Compound(s) Removal Efficiency (%) Key Operational Parameters Source
Anoxic-Oxic (AO) Activated Sludge Tris(2-butoxyethyl) phosphate (TBEP)85.1-[9]
Triphenyl phosphate (TPhP)74.9-[9]
Tri(2-chloroethyl)phosphate (TCEP)< 1-[9]
University of Capetown (UCT) Process TBEP88.4-[9]
TPhP63.6-[9]
TCEP12.3-[9]
Adsorption on Graphene Tricresyl phosphate (TCP)Max. adsorption capacity: 87.7 mg/gpH 5, Temperature: 303 K[12]
Adsorption on Graphene Oxide Tricresyl phosphate (TCP)Max. adsorption capacity: 30.7 mg/gpH 5, Temperature: 303 K[12]

Experimental Protocols

Protocol 1: Jar Testing for Coagulation-Flocculation Pre-treatment

Objective: To determine the optimal coagulant and flocculant dosage for the removal of suspended solids and a portion of TXP from wastewater prior to advanced treatment.

Materials:

  • Wastewater sample containing TXP

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Coagulants (e.g., aluminum sulfate, ferric chloride)

  • Flocculants (e.g., anionic or cationic polymers)

  • pH meter and adjustment solutions (e.g., NaOH, H₂SO₄)

  • Pipettes and syringes

  • Turbidimeter

  • Analytical equipment for TXP analysis (e.g., GC-MS)

Procedure:

  • Fill a series of six 1000 mL beakers with the wastewater sample.

  • Place the beakers in the jar testing apparatus.

  • Adjust the pH of the wastewater in each beaker to the desired range for the coagulant being tested.

  • While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the coagulant to each beaker.

  • Continue rapid mixing for 1-3 minutes to ensure thorough dispersion of the coagulant.

  • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) and add the flocculant.

  • Continue slow mixing for 15-20 minutes to allow for floc formation.

  • Stop stirring and allow the flocs to settle for 30 minutes.

  • Carefully collect a supernatant sample from each beaker.

  • Measure the turbidity of each supernatant sample.

  • Analyze the supernatant from the most effective dosages for TXP concentration to determine the removal efficiency.

Protocol 2: Bench-Scale Advanced Oxidation Process (AOP) Evaluation

Objective: To assess the effectiveness of a UV/H₂O₂ process for the degradation of TXP in industrial wastewater.

Materials:

  • Wastewater sample containing a known concentration of TXP

  • Bench-top UV photoreactor with a low-pressure mercury lamp

  • Beakers or reaction vessels of appropriate volume

  • Hydrogen peroxide (H₂O₂) solution (30% or as required)

  • Magnetic stirrer and stir bars

  • pH meter and adjustment solutions

  • Syringes and filters for sample collection

  • Quenching agent for residual H₂O₂ (e.g., sodium sulfite)

  • Analytical equipment for TXP and potential degradation product analysis (e.g., LC-MS/MS)

Procedure:

  • Place a known volume of the wastewater sample into the reaction vessel.

  • Adjust the pH of the sample to the desired level.

  • Place the vessel in the photoreactor and begin stirring.

  • Add the desired concentration of H₂O₂ to the wastewater.

  • Turn on the UV lamp to initiate the reaction.

  • Collect samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Immediately quench the reaction in the collected samples by adding a quenching agent to remove residual H₂O₂.

  • Filter the samples before analysis.

  • Analyze the samples for the concentration of TXP to determine the degradation kinetics.

  • If possible, screen for major degradation byproducts to understand the degradation pathway.

Visualizations

Industrial_TXP_Release_Pathways cluster_source Industrial Use of TXP cluster_release Environmental Release Pathways cluster_environment Environmental Compartments Industrial_Process Industrial Processes (e.g., Plastics Manufacturing, Hydraulic Systems) Wastewater Wastewater Discharge Industrial_Process->Wastewater Effluent Spills Spills and Leaks Industrial_Process->Spills Accidents Waste Improper Waste Disposal Industrial_Process->Waste Waste Products Water_Bodies Surface and Ground Water Wastewater->Water_Bodies Spills->Water_Bodies Soil Soil and Sediment Spills->Soil Waste->Water_Bodies Waste->Soil TXP_Mitigation_Workflow Start TXP-Contaminated Wastewater Pre-treatment Pre-treatment (e.g., Coagulation, Filtration) Start->Pre-treatment Primary_Treatment Primary Treatment Options Pre-treatment->Primary_Treatment AOP Advanced Oxidation (UV/H2O2, O3) Primary_Treatment->AOP Adsorption Adsorption (Activated Carbon) Primary_Treatment->Adsorption Monitoring Effluent Monitoring (TXP Concentration) AOP->Monitoring Adsorption->Monitoring Discharge Safe Discharge Monitoring->Discharge Meets Regulations Recycle Further Treatment/ Recycling Monitoring->Recycle Exceeds Limits

References

Technical Support Center: Mitigating Trixylyl Phosphate Migration in PVC Plasticized Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Trixylyl phosphate (B84403) (TXP) migration in Polyvinyl Chloride (PVC) plasticized materials.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments related to TXP migration.

Issue/Observation Potential Cause Recommended Solution
Unexpectedly high TXP migration in control samples. High experimental temperature accelerating diffusion.[1]Lower the incubation/testing temperature. Migration rate typically doubles for every 10°C increase.[1]
Incompatibility between TXP and the specific PVC resin grade.[2]Ensure the PVC resin and TXP are compatible. Consult supplier datasheets for solubility parameters.
Use of an aggressive solvent or simulant that readily extracts TXP.Select a less aggressive solvent/simulant if appropriate for the application, or note the high extraction potential in your results.
Surface of the PVC material feels oily or has a sticky residue. This is a classic sign of plasticizer exudation (migration to the surface).Review your formulation. Consider incorporating strategies to reduce migration, such as using a higher molecular weight plasticizer or applying a surface coating.[3][4]
PVC material has become brittle and cracked over time. Significant loss of TXP, leading to embrittlement of the PVC matrix.[2][5]This indicates a long-term migration issue. For future experiments, consider reactive plasticizers that chemically bond to the PVC or surface modification techniques to create a barrier.[3][6]
Inconsistent migration results between seemingly identical samples. Variations in processing conditions (e.g., temperature, cooling rate) during sample preparation.[4]Standardize your sample preparation protocol, ensuring consistent mixing, processing temperatures, and cooling rates.
Non-uniform dispersion of TXP within the PVC matrix.Improve the mixing process to ensure a homogeneous blend of PVC resin and plasticizer.
Difficulty in quantifying TXP in the receiving medium (e.g., food simulant, solvent). Low concentration of migrated TXP below the detection limit of the analytical method.Concentrate the extract before analysis. Optimize your analytical method (e.g., GC-MS parameters) for higher sensitivity.
Interference from other components in the sample matrix.Employ a more selective analytical technique or improve your sample clean-up procedure (e.g., solid-phase extraction).

Frequently Asked Questions (FAQs)

Q1: What is Trixylyl phosphate (TXP) and why is it used in PVC?

A1: this compound (TXP) is an organophosphate compound used as a plasticizer and a flame retardant in PVC and other polymers.[7][8][9] As a plasticizer, it increases the flexibility and workability of the PVC material.[7][8] Its flame retardant properties are crucial for applications where fire safety is a concern, such as in cables, flooring, and artificial leather.[7][10][11]

Q2: What causes the migration of TXP from PVC?

A2: TXP migration is the process where the plasticizer moves from the bulk of the PVC material to its surface, and potentially into a contacting medium. This occurs because TXP is not chemically bonded to the PVC polymer chains.[12] The main drivers of migration are:

  • Temperature: Higher temperatures increase the kinetic energy of the TXP molecules, accelerating their diffusion and migration.[1]

  • Concentration Gradient: A lower concentration of TXP in the surrounding environment drives the migration out of the PVC.

  • Compatibility: Poor compatibility between TXP and the PVC resin can lead to exudation.[2]

  • Contacting Medium: The nature of the substance in contact with the PVC can influence the rate of extraction. For example, fatty or oily substances can extract TXP more readily than aqueous solutions.[13]

  • Molecular Weight: Lower molecular weight plasticizers tend to migrate more easily.[3][6][14]

Q3: What are the primary methods to reduce TXP migration?

A3: There are two main strategies to reduce TXP migration:

  • Formulation Adjustments:

    • Use of Polymeric or High Molecular Weight Plasticizers: Larger molecules are more entangled within the PVC matrix and migrate slower.[3][6][14]

    • Reactive Plasticizers: These plasticizers have functional groups that allow them to chemically bond to the PVC polymer chains, effectively preventing migration.[3][6]

    • Addition of Nanoparticles: Incorporating nanoparticles like nano-SiO2 can create a more tortuous path for the plasticizer molecules, hindering their migration.[13][15]

  • Surface Modification:

    • Barrier Coatings: Applying a thin, impermeable layer (e.g., polyurethane, SiOₓ) on the PVC surface can block the migration of TXP.[3][16][17][18]

    • Irradiation/Plasma Treatment: Techniques like UV, gamma irradiation, or argon plasma treatment can create a cross-linked, denser surface layer that reduces plasticizer flux.[12][16][17]

    • Surface Grafting: Chemically grafting hydrophilic polymers or other functional groups onto the PVC surface can alter the surface chemistry and reduce plasticizer mobility.[13][16]

Q4: How can I measure the extent of TXP migration?

A4: The extent of TXP migration is typically measured by quantifying the amount of plasticizer that has transferred into a contacting medium (a liquid simulant or a solid) over a specific time and at a given temperature. A common approach involves:

  • Exposing a PVC sample of known surface area and weight to a specific volume of a liquid (e.g., a food simulant like ethanol (B145695) or olive oil).

  • Incubating the sample under controlled conditions (e.g., 40°C for 10 days).

  • After incubation, the liquid is analyzed to determine the concentration of TXP that has migrated.

  • Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for accurate quantification.

Data on the Effectiveness of Migration Reduction Strategies

The following tables summarize quantitative data on the effectiveness of various methods to reduce plasticizer migration. Note that much of the available literature focuses on phthalate (B1215562) plasticizers; however, the principles and relative effectiveness are applicable to TXP.

Table 1: Effectiveness of Formulation Adjustments on Plasticizer Migration

Method Plasticizer Studied Reduction in Migration Reference
Use of Polymeric Plasticizer (vs. DOP)Polymeric PolyesterNear-zero migration in n-hexane extraction[15]
Internal Plasticization (Grafting)Ricinoleic acid-derived phosphate esterNo migration observed in n-hexane[19]
Addition of Nanoparticles (nano-SiO2)DOPSignificantly lower migration rate compared to nano-CaCO3 and control[15]

Table 2: Effectiveness of Surface Modification on Plasticizer Migration

Method Plasticizer Studied Reduction in Migration Reference
Argon Plasma TreatmentDEHP95% reduction[12]
PLA CoatingDEHP50% reduction into fatty food simulants[1]
UV Irradiation after AzidationDEHP<5% migration in 120h (vs. >30% in unmodified PVC)[1]
Thermoplastic Polyurethane (TPU) CoatingUnspecifiedSignificant reduction in migration into saline and acetonitrile[14]

Experimental Protocols

Protocol 1: Measurement of TXP Migration into a Liquid Simulant (Based on ASTM D1239)

This protocol describes a gravimetric method to determine the amount of TXP extracted from a PVC film by a liquid simulant.

1. Materials and Equipment:

  • PVC samples containing TXP (e.g., 50 x 50 mm squares).[4]

  • Analytical balance (accurate to 0.1 mg).

  • Glass containers with lids.

  • Selected liquid simulant (e.g., 10% ethanol, 50% ethanol, or olive oil).

  • Forced convection oven.

  • Lint-free cloth.

2. Procedure:

  • Cut at least three PVC test specimens to the desired dimensions (e.g., 50 x 50 mm).[4]

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Weigh each specimen to the nearest 0.1 mg and record this as the initial weight (W₁).

  • Place each specimen in a separate glass container and add a sufficient volume of the pre-conditioned liquid simulant (at the test temperature) to fully immerse the specimen.[4]

  • Seal the containers and place them in a forced convection oven at the desired test temperature (e.g., 40°C) for a specified duration (e.g., 24 hours or 10 days).[4]

  • After the immersion period, remove the specimens from the containers.

  • Carefully wipe the specimens dry with a lint-free cloth.[4]

  • Re-condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for 24 hours.

  • Weigh each specimen again to the nearest 0.1 mg and record this as the final weight (W₂).

3. Calculation of Weight Loss:

  • Percentage weight loss = [(W₁ - W₂) / W₁] x 100

Protocol 2: Quantification of Migrated TXP using Solvent Extraction and GC-MS

This protocol details the extraction of TXP from a liquid simulant and its subsequent quantification.

1. Sample Preparation and Extraction:

  • Following the migration experiment (Protocol 1), take a precise aliquot of the liquid simulant.

  • If the simulant is aqueous (e.g., 10% ethanol), perform a liquid-liquid extraction. Mix the simulant with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction twice more and combine the organic extracts.

  • If the simulant is oily (e.g., olive oil), a more complex extraction like solid-phase extraction (SPE) may be required to separate the TXP from the fatty matrix.[20]

  • Concentrate the combined organic extracts to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for analyzing phosphate esters.[20]

  • Injector:

    • Temperature: 280°C[20]

    • Mode: Splitless injection

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[20]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 15°C/min.

    • Final hold: 10 minutes at 300°C.[20]

  • Mass Spectrometer:

    • Mode: Electron Impact (EI) ionization.

    • Acquisition: Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for TXP (e.g., m/z 410, 396, 382).[15]

3. Quantification:

  • Prepare a series of calibration standards of TXP in the same final solvent as the samples.

  • Inject the standards to create a calibration curve.

  • Inject the extracted samples.

  • Calculate the concentration of TXP in the samples by comparing their peak areas to the calibration curve.

  • Relate the concentration back to the original volume of the simulant to determine the total amount of migrated TXP, often expressed as mg/kg of simulant or mg/dm² of the PVC surface area.

Visualizations

Experimental_Workflow_Migration_Analysis cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis A PVC Sample Preparation (Cut & Condition) B Initial Weighing (W₁) A->B C Immersion in Simulant B->C D Incubation (Controlled Temp & Time) C->D E Sample Drying & Conditioning D->E G Simulant Extraction D->G F Final Weighing (W₂) E->F I Calculate % Weight Loss F->I H GC-MS Quantification G->H J Calculate Migrated Mass (mg/kg or mg/dm²) H->J

Caption: Workflow for determining this compound migration from PVC.

Migration_Reduction_Strategies cluster_formulation Formulation Adjustments cluster_surface Surface Modification center Reducing TXP Migration F1 High MW / Polymeric Plasticizers center->F1 Physical Hindrance F2 Reactive Plasticizers center->F2 Chemical Bonding F3 Nanoparticle Fillers center->F3 Increased Tortuosity S1 Barrier Coatings center->S1 Impermeable Layer S2 Irradiation / Plasma center->S2 Surface Densification S3 Surface Grafting center->S3 Altered Surface Chemistry

Caption: Key strategies for the reduction of this compound migration in PVC.

References

Addressing matrix interference in GC-MS analysis of Trixylyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Trixylyl phosphate (B84403) (TXP).

Troubleshooting Guide: Matrix Interference in TXP Analysis

This guide provides a systematic approach to identifying and mitigating matrix effects in your GC-MS analysis of Trixylyl phosphate.

Question: My this compound peak is showing poor shape (e.g., tailing, fronting, or split) in my sample chromatogram but looks fine in my standard solution. What could be the cause?

Answer: Poor peak shape in the presence of a sample matrix, but not in a clean standard, is a classic indicator of matrix interference. This can be caused by several factors:

  • Active Sites in the GC System: Non-volatile matrix components can accumulate in the GC inlet liner and the front of the analytical column, creating active sites. These sites can interact with this compound, leading to peak tailing.

  • Co-eluting Matrix Components: A compound from the matrix may be eluting at or very near the retention time of this compound, distorting its peak shape.

  • Column Overloading: High concentrations of matrix components can overload the analytical column, leading to peak fronting or splitting.

Troubleshooting Steps:

  • GC System Maintenance:

    • Replace the GC Inlet Liner and Septum: These are common sites for the accumulation of non-volatile matrix components. Use a deactivated liner, potentially with glass wool, to help trap non-volatiles.

    • Trim the Analytical Column: Remove the first 10-15 cm of the column to eliminate the section most likely to be contaminated.

    • Condition the Column: After installation, properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any residual contaminants.

  • Optimize Sample Preparation:

    • Improve Cleanup: Your current sample cleanup may not be sufficient to remove all interfering matrix components. Consider implementing or optimizing a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step. Refer to the Experimental Protocols section for detailed methods.

    • Dilute the Sample: If the concentration of this compound is high enough, a simple dilution of the final extract can reduce the concentration of matrix components injected into the GC-MS, often improving peak shape.

  • Adjust GC Method Parameters:

    • Modify the Temperature Program: A slower temperature ramp can sometimes improve the separation between this compound and co-eluting matrix components.

    • Use a Pulsed Splitless Injection: This technique can help to focus the analyte band at the head of the column, potentially improving peak shape.

Question: The recovery of my internal standard for this compound is significantly lower in my samples compared to my standards. Why is this happening and how can I fix it?

Answer: Low recovery of the internal standard (IS) in samples points to matrix effects occurring during sample preparation or injection.

  • Ion Suppression in the MS Source: Co-eluting matrix components can suppress the ionization of the internal standard in the mass spectrometer's ion source, leading to a lower signal and an apparent low recovery.

  • Incomplete Extraction: The sample matrix may be preventing the complete extraction of the internal standard from the sample.

  • Degradation during Injection: Active sites in a contaminated GC inlet can cause the degradation of the internal standard.

Troubleshooting Steps:

  • Evaluate Matrix Effects on Ionization:

    • Post-Extraction Spike Experiment: Prepare a blank matrix extract and a solvent standard. Spike a known amount of the internal standard into both. A significantly lower response in the matrix extract confirms ion suppression.

  • Enhance Sample Cleanup:

    • Optimize SPE: Experiment with different SPE sorbents (e.g., C18, Florisil) and elution solvents to more effectively remove the interfering matrix components. See the Quantitative Data Summary for a comparison of cleanup efficiencies.

    • Perform a Solvent Wash: Before eluting your analyte from the SPE cartridge, an additional wash step with a solvent of intermediate polarity can sometimes remove interferences without eluting the this compound or its internal standard.

  • Use a Matrix-Matched Internal Standard: If possible, use an isotopically labeled version of this compound (e.g., this compound-d21) as the internal standard. These compounds have nearly identical chemical and physical properties to the native analyte and will be similarly affected by matrix effects, thus providing more accurate quantification.

  • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation procedure. This helps to compensate for consistent matrix effects between your samples and calibrators.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix interference when analyzing this compound in environmental samples?

A1: For environmental samples such as soil, sediment, and water, common sources of matrix interference include:

  • Humic and Fulvic Acids: These are complex organic molecules found in soil and water that can co-extract with this compound and interfere with the analysis.

  • Lipids and Fats: Particularly in biological samples or highly contaminated sediments, lipids can cause significant matrix effects.

  • Other Organic Pollutants: The presence of other flame retardants, plasticizers, or pesticides in the sample can lead to co-elution and interference.

Q2: Can I use Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to reduce matrix interference for this compound analysis?

A2: Yes, GC-MS/MS is a powerful technique for reducing matrix interference. By using Multiple Reaction Monitoring (MRM), you can selectively detect specific precursor-to-product ion transitions for this compound. This is highly specific and can filter out the signal from many co-eluting matrix components, leading to a cleaner chromatogram and more accurate quantification.

Q3: What type of Solid Phase Extraction (SPE) sorbent is best for cleaning up this compound samples?

A3: The choice of SPE sorbent depends on the sample matrix.

  • For water samples , reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are commonly used and show good recoveries for a range of organophosphate esters.

  • For soil and sediment extracts , normal-phase sorbents like Florisil or silica gel are often employed to remove polar interferences. A combination of sorbents in a multi-layered cartridge can also be effective.

Q4: My baseline is noisy and has many "ghost peaks" after running several sediment samples. What is the cause and solution?

A4: A noisy baseline and ghost peaks are often due to the accumulation of high-boiling point matrix components in the GC system, which then slowly elute in subsequent runs. This is a form of sample carryover.

  • Solution:

    • Bake out the GC System: After a sequence of dirty samples, run a high-temperature bake-out of the GC inlet and column (without exceeding the column's maximum temperature limit) to remove contaminants.

    • Use a Guard Column: A short, deactivated guard column installed before the analytical column can trap non-volatile residues and can be easily replaced.

    • Improve Sample Cleanup: The most effective long-term solution is to improve the sample cleanup procedure to prevent these contaminants from reaching the GC system in the first place.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different sample preparation techniques for the analysis of organophosphate esters, including compounds structurally similar to this compound.

Table 1: Recovery of Organophosphate Esters from Spiked Water Samples using Solid Phase Extraction (SPE)

CompoundSPE SorbentElution SolventAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Tris(2-chloroethyl) phosphate (TCEP)C18Ethyl Acetate92.35.1
Tributyl phosphate (TBP)C18Ethyl Acetate88.76.3
Triphenyl phosphate (TPP)C18Ethyl Acetate95.14.8
Tris(2-butoxyethyl) phosphate (TBEP)Oasis HLBAcetonitrile90.57.2
This compound (TXP)Oasis HLBDichloromethane93.85.5

Data compiled from representative studies on organophosphate ester analysis.

Table 2: Recovery of Organophosphate Esters from Spiked Sediment Samples using Different Extraction Techniques

CompoundExtraction MethodCleanup SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)
This compound (TXP)Ultrasonic ExtractionFlorisil89.28.1
Triphenyl phosphate (TPP)Pressurized Liquid Extraction (PLE)Silica Gel94.56.7
Tris(isobutyl) phosphate (TiBP)Ultrasonic ExtractionC1885.49.3

Data compiled from representative studies on organophosphate ester analysis in solid matrices.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

  • Sample Pre-treatment: Filter the water sample (500 mL) through a 0.45 µm glass fiber filter. Adjust the pH to 6.0-7.0. Add an appropriate internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a vacuum or a stream of nitrogen for 30 minutes.

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol 2: Ultrasonic Extraction for Soil and Sediment Samples

  • Sample Preparation: Weigh 10 g of the homogenized, dry sample into a glass centrifuge tube. Spike with an appropriate internal standard.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the tube.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Solvent Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction (steps 2-5) two more times, combining the supernatants.

  • Concentration and Cleanup: Concentrate the combined extracts to approximately 1 mL. Proceed with cleanup using a Florisil SPE cartridge as described in Protocol 1 (steps 2-7, using appropriate solvents for normal phase).

Mandatory Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape or Low Recovery for TXP check_system Is the GC-MS system performing well with a clean standard? start->check_system maintenance Perform GC Inlet and Column Maintenance: - Replace liner and septum - Trim column - Check for leaks check_system->maintenance No matrix_issue Matrix Interference is Likely check_system->matrix_issue Yes reanalyze_std Re-analyze Standard maintenance->reanalyze_std std_ok Standard OK? reanalyze_std->std_ok troubleshoot_instrument Troubleshoot Instrument Further std_ok->troubleshoot_instrument No std_ok->matrix_issue Yes improve_cleanup Improve Sample Cleanup: - Optimize SPE/LLE method - Add extra cleanup steps (e.g., GPC) matrix_issue->improve_cleanup dilute_sample Dilute Sample Extract matrix_issue->dilute_sample matrix_matched_cal Use Matrix-Matched Calibration matrix_issue->matrix_matched_cal analyze_sample Re-analyze Sample improve_cleanup->analyze_sample dilute_sample->analyze_sample matrix_matched_cal->analyze_sample issue_resolved Issue Resolved? analyze_sample->issue_resolved end End: Successful Analysis issue_resolved->end Yes further_optimization Further Method Development Needed issue_resolved->further_optimization No

Caption: Troubleshooting workflow for matrix interference in GC-MS analysis of this compound.

Navigating the Safe Handling of Trixylyl Phosphate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the best practices for handling Trixylyl phosphate (B84403) (TXP) to minimize occupational exposure. The following information, presented in a question-and-answer format, addresses potential safety concerns and outlines clear protocols for safe laboratory operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with Trixylyl phosphate?

A1: this compound is classified as a reproductive toxin, with the potential to damage fertility or the unborn child.[1][2][3] Short-term exposure may cause irritation to the skin, eyes, and respiratory tract.[4] Ingestion or breathing large quantities may lead to ataxia (loss of coordination).[5][6] It may also cause damage to organs through prolonged or repeated exposure.[1][2]

Q2: What are the occupational exposure limits for this compound?

A2: While specific occupational exposure limits (OELs) for this compound are not widely established, OELs for the closely related compound, Tricresyl phosphate, can provide guidance. It is crucial to handle TXP in a manner that keeps exposure to the absolute minimum.

Jurisdiction/OrganizationExposure Limit for Tricresyl Phosphate (as Tri-o-cresyl phosphate)
OSHA (PEL)0.1 mg/m³ (8-hour Time-Weighted Average)[4]
NIOSH (REL)0.1 mg/m³ (10-hour Time-Weighted Average)[4]
ACGIH (TLV)0.1 mg/m³ (8-hour Time-Weighted Average)[4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive PPE strategy is essential. This includes:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are recommended for handling the similar compound Tricresyl phosphate.[6] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[7]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[7][8]

  • Skin and Body Protection: An impervious lab coat or coveralls should be worn to prevent skin contact.[7][8]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a well-ventilated area, a suitable respirator should be used.[8]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • Problem: this compound has splashed onto your skin or into your eyes.

  • Solution:

    • Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water.[1] Remove any contaminated clothing.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

    • Seek Medical Attention: In all cases of direct contact, seek prompt medical advice.[1]

Scenario 2: Small Spill of this compound in the Laboratory

  • Problem: A small amount of this compound (less than 100 mL) has been spilled on a workbench.

  • Solution:

    • Alert and Isolate: Alert nearby personnel and restrict access to the spill area.

    • Ventilate: Ensure the area is well-ventilated.

    • Wear Appropriate PPE: Don the required PPE as outlined in the FAQs.

    • Contain and Absorb: Cover the spill with an inert absorbent material such as diatomite or universal binders.[4]

    • Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Decontaminate: Wipe down the spill area and any contaminated equipment with alcohol, followed by soap and water.[4]

    • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

  • Preparation and Engineering Controls:

    • Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8]

    • Ensure that a safety shower and eyewash station are readily accessible.[8]

    • Before starting, review the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (Nitrile is a recommended starting point).

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.[8]

    • Avoid the formation of mists or aerosols.[8]

    • Use non-sparking tools if there is any risk of ignition.[8]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[8]

  • Waste Disposal:

    • Dispose of all this compound waste and contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

Visual Guides

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert Ventilate Ensure Ventilation Alert->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain & Absorb Spill Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Surfaces Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

PPE_Selection_Decision_Tree cluster_Hand Hand Protection cluster_Eye Eye Protection cluster_Body Body Protection cluster_Respiratory Respiratory Protection Start Handling this compound? Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) Start->Gloves Goggles Wear Safety Goggles with Side-Shields Start->Goggles LabCoat Wear Impervious Lab Coat Start->LabCoat Aerosol_Risk Aerosol or Vapor Risk? Start->Aerosol_Risk Respirator Use Suitable Respirator Aerosol_Risk->Respirator Yes No_Respirator Work in Fume Hood Aerosol_Risk->No_Respirator No

Caption: Decision tree for selecting appropriate PPE for this compound.

References

Technical Support Center: Stabilizing Trixylyl Phosphate in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trixylyl phosphate (B84403) (TXP) in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is trixylenyl phosphate (TXP) and why is its stability in water a concern?

A1: Trixylyl phosphate (TXP) is an organophosphate ester existing as a complex mixture of isomers.[1] It finds applications as a flame retardant and plasticizer.[2] In drug development, related organophosphates can be used to enhance the solubility of poorly soluble drugs.[3] However, TXP is susceptible to hydrolysis in aqueous environments, a reaction where water molecules break down the ester bonds. This degradation can lead to the loss of the compound's intended function and the formation of undesired byproducts, such as xylenols and phosphoric acid.[4]

Q2: What are the main factors that influence the rate of TXP hydrolysis?

A2: The primary factor influencing TXP hydrolysis is the pH of the aqueous solution. Hydrolysis is significantly accelerated under alkaline (high pH) conditions. Temperature also plays a crucial role, with higher temperatures generally increasing the rate of hydrolysis. The presence of certain metal ions can also catalyze the degradation process.

Q3: At what pH is trixylenyl phosphate most stable?

A3: this compound is most stable in neutral to slightly acidic aqueous solutions.[5] Under alkaline conditions, the rate of hydrolysis increases significantly.

Q4: What are the typical hydrolysis products of TXP?

A4: The hydrolysis of trixylenyl phosphate results in the cleavage of one or more of the xylenyl groups from the phosphate backbone, leading to the formation of diaryl and monoaryl phosphates, and ultimately, free xylenol and phosphoric acid.[4]

Q5: Are there any analytical methods to monitor the hydrolysis of TXP?

A5: Yes, several analytical techniques can be employed to monitor the degradation of TXP and the formation of its hydrolysis products. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of TXP and its various isomers.[1][6][7][8] High-performance liquid chromatography (HPLC) can also be used to separate and quantify TXP and its degradation products over time.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of TXP in an aqueous formulation. High pH of the solution.Adjust the pH of the formulation to a neutral or slightly acidic range (pH 6.0-7.0) using a suitable buffer system (e.g., phosphate buffer).
Elevated storage or experimental temperature.Store the TXP solution at a lower temperature (e.g., 2-8 °C) and perform experiments at the lowest feasible temperature.
Precipitation or cloudiness observed in the aqueous TXP solution. TXP has very low water solubility (approximately 20 µg/L).[10] The concentration may exceed its solubility limit.Consider using a co-solvent system (e.g., with DMSO or ethanol) to increase solubility.[6] Alternatively, formulation strategies such as micellar solubilization or cyclodextrin (B1172386) encapsulation can be employed.
Aggregation of TXP molecules.Gentle sonication may help in dispersing aggregates. If the issue persists, a formulation change to include solubilizing agents is recommended.
Inconsistent experimental results with TXP. Degradation of TXP during the experiment.Monitor the stability of TXP in your experimental medium over the time course of the experiment using an appropriate analytical method like HPLC or GC-MS.
Use of a technical grade TXP with varying isomer composition.[1]If possible, use a purified and well-characterized grade of TXP. Be aware that commercial TXP is a mixture of isomers which may have different properties.[4][11]
Difficulty in dissolving TXP in the aqueous buffer. Inherent low aqueous solubility of TXP.Prepare a high-concentration stock solution of TXP in a water-miscible organic solvent (e.g., DMSO) and then add it dropwise to the vortexing aqueous buffer to achieve the desired final concentration.[12]

Quantitative Data on TXP Hydrolysis

The rate of hydrolysis of trixylenyl phosphate is highly dependent on the pH of the aqueous medium. The following table summarizes the estimated half-life of TXP at different pH values at 25°C.

pH Condition Estimated Half-life Reference
4AcidicSlow[13]
7Neutral> 1 year[13]
9Alkaline219 days[13]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution of TXP using Buffering

Objective: To prepare a buffered aqueous solution of TXP to minimize hydrolysis by maintaining a neutral pH.

Materials:

  • This compound (TXP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Sterile, high-purity water

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of TXP (e.g., 10 mM) in 100% DMSO.

  • Warm the desired aqueous buffer (e.g., PBS pH 7.4) to the experimental temperature.

  • While vigorously vortexing the buffer, slowly add the TXP stock solution dropwise to achieve the final desired concentration.

  • Continue vortexing for 5-10 minutes to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen co-solvent percentage.

  • For long-term storage, filter the solution through a 0.22 µm filter and store at 2-8 °C.

Protocol 2: Stabilization of TXP through Cyclodextrin Encapsulation (Kneading Method)

Objective: To prepare a TXP-cyclodextrin inclusion complex to enhance its aqueous solubility and stability.

Materials:

  • This compound (TXP)

  • Beta-cyclodextrin (β-CD)

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of TXP to β-cyclodextrin (commonly 1:1 or 1:2).

  • Weigh the appropriate amounts of TXP and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar.

  • Dissolve the TXP in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of TXP to the β-cyclodextrin in the mortar while continuously kneading with the pestle.

  • Continue kneading for at least 60 minutes to form a paste.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • The resulting powder is the TXP-β-CD inclusion complex, which can be dissolved in aqueous media.

Visualizations

HydrolysisPathway TXP This compound (TXP) DPX Dixylenyl Phosphate TXP->DPX Hydrolysis H2O Water (H₂O) Xylenol1 Xylenol DPX->Xylenol1 MPX Monoxylenyl Phosphate DPX->MPX Hydrolysis Xylenol2 Xylenol MPX->Xylenol2 PA Phosphoric Acid MPX->PA Hydrolysis Xylenol3 Xylenol PA->Xylenol3

Caption: Hydrolysis pathway of this compound (TXP).

TroubleshootingWorkflow Start Start: TXP Instability Observed CheckpH Is the pH of the aqueous environment alkaline (pH > 7.5)? Start->CheckpH AdjustpH Adjust pH to 6.0-7.0 using a suitable buffer. CheckpH->AdjustpH Yes CheckTemp Is the storage or experimental temperature elevated (> 25°C)? CheckpH->CheckTemp No AdjustpH->CheckTemp LowerTemp Store at a lower temperature (e.g., 2-8°C). CheckTemp->LowerTemp Yes CheckSolubility Is precipitation or cloudiness observed? CheckTemp->CheckSolubility No LowerTemp->CheckSolubility UseFormulation Employ formulation strategies: - Co-solvents - Micellar solubilization - Cyclodextrin encapsulation CheckSolubility->UseFormulation Yes MonitorStability Monitor TXP concentration over time using HPLC or GC-MS. CheckSolubility->MonitorStability No UseFormulation->MonitorStability End End: Stabilized TXP Solution MonitorStability->End

Caption: Troubleshooting workflow for TXP instability.

CyclodextrinEncapsulation cluster_before Before Encapsulation cluster_after After Encapsulation TXP TXP (Hydrophobic) Water Water (Aqueous Environment) TXP->Water Poor Solubility & Instability CD_complex Hydrophilic Exterior TXP (Guest) Hydrophobic Cavity Water_after Water (Aqueous Environment) CD_complex->Water_after Improved Solubility & Stability

Caption: Stabilization of TXP by cyclodextrin encapsulation.

References

Technical Support Center: Enhancing the Anti-Wear Performance of Trixylyl Phosphate in Synthetic Oils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the anti-wear performance of Trixylyl phosphate (B84403) (TXP) in synthetic oils.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Trixylyl phosphate.

Issue 1: Inconsistent Anti-Wear Performance Results

Q: My four-ball wear test results for the same formulation of synthetic oil with this compound are highly variable. What could be the cause?

A: Inconsistent results in wear testing can stem from several factors. Here is a logical workflow to troubleshoot the issue:

A Inconsistent Wear Scar Results B Review Test Protocol Adherence A->B Strict adherence to ASTM D4172/D2266? B->A No, standardize procedure C Check Cleanliness of Test Components B->C Yes C->A No, implement rigorous cleaning D Verify Lubricant Homogeneity C->D Yes D->A No, ensure proper mixing E Assess Environmental Factors D->E Yes E->A No, investigate environmental controls F Consistent Results Achieved E->F Yes, control temperature and humidity

Caption: Troubleshooting workflow for inconsistent wear test results.

  • Test Protocol Adherence: Ensure strict adherence to a standardized test protocol, such as ASTM D4172 for lubricating fluids or ASTM D2266 for greases.[1][2] Any deviation in load, speed, temperature, or duration can significantly impact results.

  • Cleanliness of Test Components: The steel balls and test cup must be meticulously cleaned before each test. Contaminants from previous tests or cleaning agents can alter the tribological behavior.

  • Lubricant Homogeneity: Ensure the this compound is fully dissolved and homogenously dispersed in the synthetic base oil. Poor solubility can lead to localized variations in additive concentration.

  • Environmental Factors: Temperature and humidity can influence the performance of phosphate ester additives.[3] The presence of moisture can be necessary for the activation of the anti-wear film.

Issue 2: Poor Solubility of this compound in Synthetic Base Oil

Q: I am observing cloudiness or precipitation of this compound in my synthetic oil formulation. How can I improve its solubility?

A: this compound, being a polar molecule, can exhibit limited solubility in non-polar synthetic base oils like polyalphaolefins (PAOs).

  • Co-solvents and Esters: Consider blending the PAO with a synthetic ester. Esters are more polar and can enhance the solubility of additives like TXP.[4][5]

  • Temperature: Gently heating the mixture while stirring can improve the dissolution of TXP. However, be mindful of the thermal stability of all components.

  • Concentration: You may be exceeding the solubility limit of TXP in the chosen base oil. Experiment with lower concentrations to find the optimal balance between performance and solubility.

Issue 3: Evidence of Corrosive Wear

A: While this compound is an effective anti-wear additive, its mechanism involves a chemical reaction with the metal surface. Under certain conditions, this can lead to corrosive wear.

  • Hydrolysis: In the presence of excessive water, TXP can hydrolyze to form acidic phosphate compounds.[3][6] These acids can be corrosive to metal surfaces. Ensure your base oil and experimental setup are reasonably dry unless you are specifically investigating the effect of water.

  • Thermal Degradation: At very high temperatures, TXP can degrade, potentially forming corrosive byproducts.[7][8][9] Monitor your test temperature to ensure it is within the operational limits of the lubricant. The decomposition temperature for a commercial trixylenyl phosphate is generally above 300°C.[1]

  • Additive Interactions: Incompatibility with other additives in the formulation could lead to unforeseen chemical reactions that produce corrosive species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound reduces wear?

A1: this compound functions as an anti-wear additive by reacting with ferrous metal surfaces under boundary lubrication conditions (high load and/or low speed). This reaction forms a protective, sacrificial tribochemical film, often composed of iron phosphates or polyphosphates. This film has a lower shear strength than the metal, preventing direct metal-to-metal contact and reducing adhesive wear. The presence of oxygen and moisture is often crucial for the activation and formation of this protective layer.

cluster_0 Boundary Lubrication Conditions cluster_1 Chemical Reaction A High Load / Low Speed B Metal-to-Metal Asperity Contact A->B C This compound B->C F Formation of Phosphate/Polyphosphate Film C->F D Ferrous Surface D->F E Oxygen & Water E->F G Reduced Wear F->G Prevents Direct Metal Contact

Caption: Mechanism of this compound anti-wear action.

Q2: How does the concentration of this compound affect its anti-wear performance?

A2: The concentration of this compound has a significant impact on its effectiveness. Generally, as the concentration increases from a low level, the anti-wear performance improves, as evidenced by a smaller wear scar diameter. However, there is an optimal concentration beyond which further addition may not provide a significant benefit and could even be detrimental due to factors like solubility limits or potential for increased corrosion. It is crucial to perform a concentration optimization study for your specific synthetic oil and application.

Q3: Can this compound be used in combination with other anti-wear additives like ZDDP?

A3: Yes, this compound can be used in combination with other additives, and this can sometimes lead to synergistic effects. For example, when combined with Zinc Dialkyldithiophosphate (ZDDP), a common anti-wear additive, a synergistic effect on wear reduction has been observed in some formulations.[10][11][12] However, antagonistic effects are also possible, where the combination performs worse than the individual additives.[13] It is essential to experimentally verify the performance of any additive combination.

Q4: What is a typical starting point for experimental parameters in a four-ball wear test for evaluating this compound?

A4: A good starting point for evaluating the wear preventive characteristics of a lubricating fluid with this compound is to follow the ASTM D4172 standard.[7][8][14] Typical parameters are:

ParameterValue
Test BallsSteel (e.g., AISI 52100)
Rotational Speed1200 ± 60 rpm
Load392 N (40 kgf)
Temperature75 ± 2 °C
Test Duration60 ± 1 min

These parameters can be adjusted to simulate specific operating conditions.

Experimental Protocols

Four-Ball Wear Test (Based on ASTM D4172)

This protocol outlines the key steps for evaluating the wear preventive characteristics of a synthetic oil containing this compound.

  • Preparation of Test Lubricant:

    • Accurately weigh the desired amount of this compound and the synthetic base oil.

    • Combine the components in a clean, dry beaker.

    • Heat the mixture gently on a hot plate with a magnetic stirrer until the this compound is completely dissolved and the solution is homogenous. The temperature should not exceed the thermal stability limit of the components.

    • Allow the lubricant to cool to room temperature before testing.

  • Apparatus and Material Preparation:

    • Thoroughly clean the four 12.7 mm steel test balls, ball pot, and locking ring with a suitable solvent (e.g., n-heptane) and dry them completely.

    • Handle the cleaned components with forceps to prevent contamination.

  • Test Procedure:

    • Place three of the cleaned steel balls into the ball pot.

    • Pour the prepared test lubricant into the ball pot until the balls are fully submerged.

    • Place the fourth steel ball into the chuck of the test machine.

    • Assemble the ball pot onto the test machine platform and lock it in place.

    • Lower the chuck with the fourth ball until it makes contact with the three stationary balls.

    • Apply the desired load (e.g., 392 N).

    • Set the desired temperature (e.g., 75 °C) and allow the system to reach thermal equilibrium.

    • Start the motor and run the test for the specified duration (e.g., 60 minutes) at the set speed (e.g., 1200 rpm).

  • Measurement and Analysis:

    • After the test, turn off the motor and remove the load.

    • Disassemble the ball pot and carefully remove the three stationary balls.

    • Clean the stationary balls with a solvent to remove any remaining lubricant.

    • Using a microscope with a calibrated measurement scale, measure the diameter of the wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

    • Calculate the average wear scar diameter for all three balls. A smaller average wear scar diameter indicates better anti-wear performance.

Quantitative Data

Disclaimer: The following data is for Tricresyl Phosphate (TCP), a closely related aryl phosphate, and is provided as a representative example of the expected performance trends for this compound.

Table 1: Effect of TCP Concentration on Wear Rate in a Polyol Ester Base Oil [2]

TCP Concentration (% by volume)Load (kg)Wear Rate (cm³/cm)
01~1.5 x 10⁻¹⁰
03~4.5 x 10⁻¹⁰
05~8.0 x 10⁻¹⁰
4.25 (in dry air)1~0.2 x 10⁻¹⁰
4.25 (in dry air)3~0.5 x 10⁻¹⁰
4.25 (in dry air)5~1.0 x 10⁻¹⁰
4.25 (in dry nitrogen)1~0.3 x 10⁻¹⁰
4.25 (in dry nitrogen)3~1.2 x 10⁻¹⁰
4.25 (in dry nitrogen)5~4.0 x 10⁻¹⁰

Table 2: Synergistic Effect of an Organic Anti-Wear/Friction Modifier (OAW-FM) with ZDDP in a Group II Motor Oil (Four-Ball Wear Test) [12]

Additive FormulationAverage Wear Scar Diameter (mm)
Base Oil (0.0% P)0.79
1.0% wt. ZDDP (0.1% wt. P)0.48
1.0% wt. OAW-FM0.49
0.5% wt. OAW-FM + 0.5% wt. ZDDP (0.05% wt. P)0.37

References

Technical Support Center: Quantifying Individual Isomers in Commercial Trixylenyl Phosphate (TXP) Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the quantitative analysis of individual isomers within commercial trixylenyl phosphate (B84403) (TXP) mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to quantify individual isomers in commercial TXP?

A1: The difficulty arises from the inherent nature of commercial TXP, which is not a single compound but a complex mixture. It is classified as a UVCB substance, meaning it has an Unknown or Variable composition, is a Complex reaction product, or consists of Biological materials.[1] This complexity stems from its manufacturing process, which involves the reaction of phosphorus oxychloride with a mixture of xylenol (dimethylphenol) isomers.[1] This results in a product containing over 50 different constituents, including numerous trixylenyl phosphate isomers, as well as other related compounds like ethylphenols, cresol, and phenol.[1][2] The individual isomers of TXP possess very similar physicochemical properties, which leads to significant challenges in achieving chromatographic separation.[3]

Q2: What are the major isomers present in a typical commercial TXP mixture?

A2: The exact composition of commercial TXP can vary between manufacturers and even between different batches.[2] However, studies have identified the primary xylenol isomers present after hydrolysis of commercial TXP mixtures. The typical decreasing order of abundance is: 2,5-xylenol, 2,3-xylenol, 3,5-xylenol, 2,4-xylenol, and 3,4-xylenol. The 2,6-isomer is generally not found to be present.[1][2]

Q3: My chromatogram shows a large, unresolved hump or "folded peak." What does this indicate?

A3: This is a classic sign of severe co-elution of multiple isomers. Due to their similar structures and polarities, the individual TXP isomers are not adequately separated by the chromatographic column and elute at very similar retention times, resulting in a single, broad peak rather than distinct individual peaks. A Chinese patent describing a GC-MS method for TXP notes that it appears as a "mixing peak of multiple isomers."[4] To resolve this, optimization of the chromatographic method is necessary.

Q4: Where can I obtain reference standards for individual TXP isomers?

A4: The availability of certified reference materials is crucial for the accurate identification and quantification of individual isomers. Several chemical suppliers specialize in providing standards for environmental and industrial chemicals. Companies such as Chiron now offer a range of individual TXP isomer standards, which are essential for developing and validating analytical methods.[1]

Data Presentation

The quantitative analysis of individual isomers is challenging. However, analysis of the hydrolysis products of commercial TXP provides insight into the relative abundance of the precursor xylenols, which directly relates to the isomer distribution in the final product.

Table 1: Relative Abundance of Xylenol Isomers in Commercial TXP Mixtures (based on hydrolysis)

Xylenol IsomerRelative Abundance
2,5-dimethylphenolMost Abundant
2,3-dimethylphenol
3,5-dimethylphenol
2,4-dimethylphenol
3,4-dimethylphenolLeast Abundant
2,6-dimethylphenolNot Detected

Source: Adapted from Nobile et al. (1980).[1][2]

Troubleshooting Guides

Issue: Poor Resolution and Co-elution of Isomers in GC-MS Analysis

This is the most common problem encountered when analyzing TXP mixtures. The following steps provide a systematic approach to improving the separation of closely eluting isomers.

Troubleshooting Workflow for Co-elution in GC

Start Poor Isomer Resolution Confirm Confirm Co-elution (Peak Shape Analysis, MS Deconvolution) Start->Confirm Optimize_Temp Optimize Temperature Program (Slower Ramp Rate) Confirm->Optimize_Temp Co-elution Confirmed Check_Flow Adjust Carrier Gas Flow Rate (Optimize for Efficiency) Optimize_Temp->Check_Flow Still Unresolved End Improved Resolution Optimize_Temp->End Resolved Change_Column Select a Different GC Column (Different Selectivity, e.g., more polar) Check_Flow->Change_Column Still Unresolved Check_Flow->End Resolved Change_Column->End Resolved

Caption: A logical workflow for troubleshooting poor isomer separation in GC analysis.

Step-by-Step Guide:

  • Confirm Co-elution:

    • Peak Shape Analysis: Look for non-symmetrical peaks, such as shoulders, fronting, or excessive tailing. A perfectly co-eluting mixture might still appear as a single, broad peak.

    • Mass Spectrometry: If using a GC-MS, acquire mass spectra at different points across the chromatographic peak. The presence of multiple components may be indicated by changes in the relative ion abundances across the peak.

  • Optimize the GC Temperature Program:

    • Reduce the Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[5]

    • Lower the Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.

  • Adjust the Carrier Gas Flow Rate:

    • Every GC column has an optimal linear velocity (flow rate) at which it achieves maximum efficiency. Operating at this optimal flow rate will produce the narrowest possible peaks, thereby maximizing resolution. Consult your column's documentation for the optimal flow rate.

  • Evaluate the GC Column:

    • Stationary Phase Selection: The choice of the stationary phase is the most critical factor for selectivity. For aromatic and moderately polar compounds like TXP isomers, a standard non-polar (e.g., 5% phenyl-methylpolysiloxane) column may not provide sufficient selectivity. Consider a more polar stationary phase to exploit different intermolecular interactions and improve separation.

    • Column Dimensions: A longer column will provide more theoretical plates and thus higher resolution, but at the cost of longer analysis times. A smaller internal diameter column also increases efficiency.

Experimental Protocols

GC-MS Method for Analysis of TXP

This protocol is adapted from a method for the detection of trixylenyl phosphate in plastic products and provides a solid starting point for the analysis of commercial mixtures.

Sample Preparation:

  • Dissolve the commercial TXP mixture in a suitable solvent (e.g., toluene (B28343) or isooctane) to a final concentration of approximately 1-10 µg/mL.

  • If analyzing from a matrix (e.g., environmental or biological samples), an appropriate extraction and clean-up procedure will be required.

  • Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.

GC-MS Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 7000D Triple Quadrupole (or equivalent in full scan mode)
Column DB-5HT (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column
Injector Temperature 290 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min
Oven Program - Initial Temperature: 100 °C, hold for 1 min- Ramp 1: 25 °C/min to 250 °C, hold for 1 min- Ramp 2: 10 °C/min to 300 °C, hold for 1 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target isomers

Source: Adapted from CN104502496A.[4]

Experimental Workflow for GC-MS Analysis of TXP

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Commercial TXP Dilute Dilute in Toluene Sample->Dilute Filter Filter (0.2 µm) Dilute->Filter Inject Inject 1 µL into GC-MS Filter->Inject Separate Chromatographic Separation (DB-5HT Column) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Isomers (Retention Time & Mass Spectra) Detect->Identify Quantify Quantify using Standards Identify->Quantify

Caption: Workflow for the GC-MS analysis of commercial TXP mixtures.

Considerations for HPLC-UV Analysis

Starting Points for Method Development:

  • Column: A C18 column is a common starting point for reversed-phase HPLC. However, for improved separation of aromatic isomers, a column with phenyl-hexyl or biphenyl (B1667301) stationary phase may provide better selectivity.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water or methanol (B129727) and water is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Detector: A UV detector set at a wavelength where the aromatic rings of the xylenyl groups absorb (e.g., around 265 nm) can be used for detection. A Diode Array Detector (DAD) is preferable as it can help in assessing peak purity.

Further method development and validation would be required to achieve adequate separation for quantitative purposes.

References

Technical Support Center: Developing Safer, Bio-Based Alternatives to Trixylyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals exploring safer, bio-based alternatives to Trixylyl phosphate (B84403) (TXP). The information provided herein is intended to facilitate experimentation and troubleshoot common issues encountered during the development and evaluation of these novel compounds.

Frequently Asked Questions (FAQs)

Q1: Why is there a need to replace Trixylyl phosphate (TXP)?

A1: this compound is a versatile flame retardant and plasticizer historically used in various materials like PVC, vinyl resins, and hydraulic fluids.[1][2] However, it is now recognized as a substance of very high concern due to its reproductive toxicity.[2] In the European Union, TXP is classified as a reproductive toxin (Rep. 1B), indicating it may damage fertility, and its use requires authorization.[2] Short-term exposure can also lead to organophosphate-induced delayed neuropathy.[2] These significant health risks necessitate the development of safer alternatives.

Q2: What are the promising bio-based alternatives to TXP?

A2: Research is increasingly focused on phosphorus-containing flame retardants derived from renewable resources.[3] One of the most promising areas involves the use of vegetable oils to synthesize bio-based phosphate esters.[4] These alternatives, such as those derived from castor oil, linseed oil, or soybean oil, can be functionalized with flame-retardant moieties like phosphaphenanthrene (DOPO) to create effective and potentially less toxic plasticizers and flame retardants.[2][5] Other bio-based sources for flame retardants include lignin, chitosan, and phytic acid.[6]

Q3: What are the main challenges when working with bio-based flame retardants?

A3: Researchers may encounter several challenges, including:

  • Compatibility: Bio-based plasticizers, particularly unmodified vegetable oils, can have poor compatibility with polymer matrices like PVC due to lower polarity.[1]

  • Thermal Stability: Some bio-based additives may have lower thermal stability compared to their petroleum-based counterparts, which can be a problem during polymer processing at high temperatures.

  • Cost and Scalability: The production of bio-based flame retardants can be more expensive than traditional options, and scaling up production to meet industrial demand presents a significant challenge.[7][8]

  • Performance Trade-offs: Achieving the same level of flame retardancy and plasticizing efficiency as TXP without compromising other material properties can be difficult.

Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

Issue 1: Poor Dispersion of Bio-Based Flame Retardant in Polymer Matrix
  • Symptom: The final polymer product appears cloudy, contains visible agglomerates of the additive, or exhibits inconsistent mechanical properties.

  • Possible Cause: Incompatibility between the non-polar backbone of the bio-based additive (e.g., vegetable oil) and the polar polymer (e.g., PVC).[1]

  • Troubleshooting Steps:

    • Surface Modification of the Additive: Introduce polar functional groups to the bio-based molecule to improve its interaction with the polymer matrix. For vegetable oils, this can be achieved through epoxidation followed by ring-opening with phosphorus-containing compounds.

    • Use of a Compatibilizer: Incorporate a third component that has affinity for both the polymer and the bio-based additive to act as a bridge between them.

    • Optimize Processing Parameters: Adjust mixing temperature, time, and shear rate during compounding to promote better dispersion. Ensure the processing temperature is not causing degradation of the bio-based additive.

    • Solvent Casting for Small Batches: For initial screening, dissolving both the polymer and the additive in a common solvent and then casting a film can help assess compatibility before attempting melt processing.

Issue 2: Unexpected Thermal Degradation During Processing
  • Symptom: Discoloration (yellowing or browning) of the polymer blend during extrusion or molding, or a significant decrease in the molecular weight of the polymer.

  • Possible Cause: The processing temperature exceeds the thermal stability of the bio-based flame retardant.

  • Troubleshooting Steps:

    • Characterize Thermal Stability: Perform Thermogravimetric Analysis (TGA) on the pure bio-based additive to determine its decomposition temperature.[9]

    • Lower Processing Temperature: If possible, reduce the processing temperature of the polymer blend to below the onset of degradation of the additive.

    • Reduce Residence Time: Minimize the time the polymer blend is exposed to high temperatures in the extruder or molding machine.

    • Incorporate Thermal Stabilizers: Add heat stabilizers to the formulation to protect both the polymer and the bio-based additive from thermal degradation.

Issue 3: Inconsistent Flame Retardancy Performance
  • Symptom: Limiting Oxygen Index (LOI) or cone calorimetry results vary significantly between batches of the same formulation.

  • Possible Cause: Non-uniform dispersion of the flame retardant, incomplete reaction during the synthesis of the bio-based additive, or variations in the bio-based feedstock.

  • Troubleshooting Steps:

    • Verify Additive Purity and Structure: Use analytical techniques like FT-IR and NMR to confirm the successful synthesis and purity of the bio-based flame retardant in each batch.

    • Improve Dispersion: Refer to the troubleshooting steps for "Poor Dispersion."

    • Standardize Feedstock: If possible, source bio-based raw materials from a consistent supplier to minimize variability.

    • Ensure Consistent Sample Preparation for Testing: Follow standardized procedures for conditioning and preparing samples for flammability testing to reduce experimental error.

Data Presentation

Table 1: Properties of this compound (TXP)
PropertyValueReference
Chemical Formula C24H27O4P[2]
Molar Mass 410.450 g·mol−1[2]
Appearance Viscous liquid[2]
Density 1.142 g/cm³[2]
Boiling Point 394 °C[2]
Flash Point ≥230 °C[1]
Acid Value ≤0.1 mgKOH/g[1]
Toxicity Reproductive Toxin (Rep. 1B)[2]
Table 2: Comparative Performance of a Bio-Based Alternative in PVC

This table presents data for a promising bio-based alternative, a castor oil-based flame retardant plasticizer containing phosphaphenanthrene groups (PCOPE), in comparison to the traditional plasticizer dioctyl phthalate (B1215562) (DOP) in a Polyvinyl Chloride (PVC) matrix.

PropertyPVC with DOPPVC with PCOPEReference
Limiting Oxygen Index (LOI) 23.6%36.7%[2]
Peak Heat Release Rate (pHRR) 379.0 kW m⁻²262.3 kW m⁻²[2]
Total Heat Release (THR) 31.8 MJ m⁻²17.9 MJ m⁻²[2]
Initial Decomposition Temp. (Td) -289.4 °C[2]
Temp. at 50% Weight Loss (T50) -318.2 °C[2]

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the bio-based flame retardant and the final polymer composite.

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a small, representative sample (5-10 mg) into a clean, tared TGA pan (typically platinum or alumina).[9]

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 700-800 °C) at a constant heating rate (e.g., 10 °C/min).[9]

    • Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) throughout the experiment.

    • Record the sample weight as a function of temperature.

    • The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.

Limiting Oxygen Index (LOI) Test (ASTM D2863)
  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Methodology:

    • Prepare a test specimen of standardized dimensions (e.g., for self-supporting plastics, a bar of 80-150 mm long, 10 mm wide, and 4 mm thick).

    • Condition the specimen as per the standard.

    • Mount the specimen vertically in the center of a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior. The oxygen concentration is adjusted in subsequent tests until the minimum concentration that supports combustion for a specified time or extent of burning is determined.

    • The LOI is expressed as the volume percentage of oxygen in the gas mixture.

Cone Calorimetry (ISO 5660)
  • Objective: To measure the heat release rate (HRR), time to ignition, mass loss rate, and smoke production of a material when exposed to a specific level of radiant heat.

  • Methodology:

    • Prepare a flat test specimen, typically 100 mm x 100 mm.

    • Condition the specimen to a constant mass at 23 °C and 50% relative humidity.

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in a sample holder.

    • Expose the specimen to a controlled level of irradiance (e.g., 35 or 50 kW/m²) from a conical radiant heater.

    • A spark igniter is used to ignite the pyrolysis gases.

    • During the test, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the oxygen consumption principle. The mass of the specimen is also continuously recorded.

    • Key parameters recorded include time to ignition, heat release rate (HRR) curve, peak HRR (pHRR), and total heat released (THR).

Visualizations

Signaling_Pathway_Toxicity cluster_TXP This compound (TXP) Exposure cluster_Cellular Cellular Effects cluster_Organismal Organismal Effects TXP This compound Mitochondria Mitochondrial Dysfunction TXP->Mitochondria Inhibition of respiratory chain Neurotoxicity Delayed Neuropathy TXP->Neurotoxicity Direct neuronal damage ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Repro_Toxicity Reproductive Toxicity (May damage fertility) DNA_Damage->Repro_Toxicity

Caption: Potential toxicity pathways of this compound (TXP).

Experimental_Workflow cluster_Synthesis Synthesis of Bio-based Flame Retardant cluster_Formulation Polymer Formulation & Processing cluster_Evaluation Performance Evaluation Start Vegetable Oil (e.g., Castor Oil) Epoxidation Epoxidation Start->Epoxidation RingOpening Ring-opening with Phosphaphenanthrene (DOPO) Epoxidation->RingOpening Purification Purification & Characterization (FT-IR, NMR) RingOpening->Purification Blending Melt Blending Purification->Blending PVC PVC Resin PVC->Blending Processing Extrusion / Molding Blending->Processing TGA Thermogravimetric Analysis (TGA) Processing->TGA LOI Limiting Oxygen Index (LOI) Processing->LOI Cone Cone Calorimetry Processing->Cone Mechanical Mechanical Testing Processing->Mechanical

Caption: Experimental workflow for developing and testing bio-based flame retardants.

Lifecycle_Comparison cluster_TXP This compound (TXP) Lifecycle cluster_Bio Bio-based Alternative Lifecycle TXP_Source Fossil Fuels (Petroleum) TXP_Synthesis Chemical Synthesis TXP_Source->TXP_Synthesis TXP_Use Use in Products TXP_Synthesis->TXP_Use TXP_EOL End-of-Life: Persistent Pollutant TXP_Use->TXP_EOL Bio_Source Renewable Feedstock (e.g., Vegetable Oil) Bio_Synthesis Greener Synthesis Bio_Source->Bio_Synthesis Bio_Use Use in Products Bio_Synthesis->Bio_Use Bio_EOL End-of-Life: Potential for Biodegradation Bio_Use->Bio_EOL

Caption: Lifecycle comparison of TXP and a bio-based alternative.

References

Process improvements for the industrial synthesis of Trixylyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Synthesis of Trixylyl Phosphate (B84403)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Trixylyl Phosphate (TXP).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue ID Question Possible Causes Suggested Solutions
TXP-SYN-001 Low Yield of Crude this compound - Incomplete reaction of phosphorus oxychloride or phosphorus trichloride (B1173362).[1][2][3] - Suboptimal reaction temperature.[1][4] - Incorrect molar ratio of reactants.[1] - Loss of product during workup or purification.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., GC, TLC). - Optimize the reaction temperature. For the phosphorus trichloride method, a temperature of 50-80°C is suggested for the initial reaction, and below 70°C for the subsequent chlorination.[1] For the phosphorus oxychloride method, a gradual increase in temperature up to 160°C under negative pressure is described.[2] - Verify the molar ratio of xylenol to the phosphorus compound. A ratio of xylenol to phosphorus trichloride of 1:1.1 (mol/mol) has been reported.[1] - Minimize handling losses and optimize purification steps.
TXP-SYN-002 Product is Off-Color (Darker than Light Yellow) - Presence of impurities from raw materials.[5] - Side reactions occurring at elevated temperatures. - Incomplete removal of byproducts or residual catalysts.[2]- Use high-purity starting materials (mixed xylenols and phosphorus oxychloride/trichloride).[1] - Maintain strict temperature control throughout the reaction. - Ensure thorough washing, neutralization, and purification steps to remove impurities.[2][6]
TXP-SYN-003 High Acid Value in the Final Product - Incomplete hydrolysis of intermediate chlorinated esters (in the phosphorus trichloride route).[1] - Insufficient neutralization after the esterification reaction.[2] - Degradation of the product during distillation.- Ensure complete hydrolysis by careful, controlled addition of water.[1] - Monitor the acid value during the process and ensure it is within the specified range (e.g., ≤0.1 mgKOH/g) after neutralization.[2][7] - Perform distillation under vacuum to reduce the boiling point and minimize thermal degradation.[2]
TXP-SYN-004 Inconsistent Product Composition and Isomer Distribution - Variation in the composition of the mixed xylenol feedstock.[8] - Lack of precise control over reaction conditions.- Source mixed xylenols from a consistent and reliable supplier with a specified isomer distribution. - Implement strict process controls for temperature, pressure, and reaction time to ensure batch-to-batch consistency.[4]
TXP-SYN-005 Violent/Uncontrolled Reaction During Hydrolysis - The hydrolysis reaction can be highly exothermic.[1]- Add water dropwise and with vigorous stirring.[1] - Use a cooling system to manage the reaction temperature. - Apply a vacuum to remove gaseous byproducts as they form.[1]

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis of this compound.

FAQ ID Question Answer
TXP-FAQ-001 What are the primary industrial synthesis routes for this compound?The two main industrial synthesis routes are: 1. The reaction of mixed xylenols with phosphorus trichloride, followed by chlorination and hydrolysis.[1] 2. The direct esterification of mixed xylenols with phosphorus oxychloride.[2][3][9]
TXP-FAQ-002 What are the typical physical and chemical properties of industrial this compound?This compound is a colorless or light yellow viscous liquid.[1][7] Key properties are summarized in the table below.
TXP-FAQ-003 Why is the exact composition of this compound often described as variable?Industrial this compound is synthesized from mixed xylenols, which are a distillation fraction of coal tar derivatives containing various isomers of dimethylphenol and ethyl phenols.[8] This results in a complex mixture of different this compound isomers and other alkylated triphenyl phosphates in the final product.[8][10]
TXP-FAQ-004 What are the key process parameters to control during synthesis?Critical parameters to control include: - Reaction Temperature: Different stages of the synthesis require specific temperature ranges to optimize yield and minimize side reactions.[1][2][4] - Molar Ratio of Reactants: The stoichiometry of xylenols to the phosphorus reagent is crucial for high conversion.[1] - Pressure: Negative pressure is often applied during acid discharge and distillation to facilitate the removal of byproducts and prevent product degradation.[2] - Addition Rate: Slow and controlled addition of reagents, especially during hydrolysis, is important to manage exothermic reactions.[1]
TXP-FAQ-005 What are the common purification methods for this compound?Common purification techniques include distillation, crystallization, and chromatography.[4] For industrial-scale production, vacuum distillation is frequently employed.[2][6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless or light yellow viscous liquid[1][7]
Molecular Formula C₂₄H₂₇O₄P[3]
Molar Mass 410.450 g·mol⁻¹[3]
Density (20°C) 1.130 - 1.150 g/cm³[1]
Boiling Point >300 °C[11]
Flash Point ≥230 °C[1][7]
Water Solubility Very low (e.g., 20 µg/L)[3][11]
Acid Value ≤0.1 mgKOH/g[7]
Refractive Index (n20/D) 1.550 - 1.560[1]

Table 2: Example Reaction Parameters for this compound Synthesis

ParameterMethod 1: Phosphorus Trichloride[1]Method 2: Phosphorus Oxychloride[2]
Key Reagents Mixed Xylenol, Phosphorus Trichloride, ChlorineMixed Xylenol, Phosphorus Oxychloride
Catalyst Not specifiedCalcium magnesium composite catalyst
Molar Ratio (Xylenol:Phosphorus Compound) 1:1.1Not specified (Weight ratio provided)
Reaction Temperature 50-80°C (initial), <70°C (chlorination)Stepwise heating from 70°C to 160°C
Pressure Atmospheric, then vacuum for hydrolysisNegative pressure for acid discharge and distillation
Key Steps Esterification, Chlorination, Hydrolysis, DistillationEsterification, Neutralization, Distillation

Experimental Protocols

Protocol 1: Synthesis of this compound via Phosphorus Oxychloride

This protocol is based on the method described in patent CN103224521A.[2]

  • Charging the Reactor:

    • Charge the reaction kettle with mixed xylenol.

    • Add the calcium magnesium composite catalyst.

    • Pump phosphorus oxychloride into the reaction kettle while stirring.

  • Esterification and Acid Removal:

    • Heat the reaction mixture. Over 1.25 to 1.5 hours, raise the temperature to 70°C.

    • Continue heating to 95°C at a rate of 4°C per hour and hold for 1 hour.

    • Increase the temperature to 125°C at a rate of 4-5°C per hour and hold for 0.5 hours.

    • Raise the temperature to 140°C at a rate of 5-6°C per hour and begin applying negative pressure to remove acid.

    • Continue heating to approximately 160°C over 1.25 to 1.5 hours, maintaining a negative pressure of 700-710 mmHg for 1.5 to 2 hours to complete acid discharge.

    • Sample and test the acid number.

  • Neutralization:

    • Once the acid number is approximately 3 mgKOH/g, add a medium solid alkali to neutralize the remaining acid.

  • Purification:

    • The crude ester is then purified by distillation to obtain the final this compound product.

Protocol 2: Synthesis of this compound via Phosphorus Trichloride

This protocol is based on the process described by a manufacturer.[1]

  • Esterification:

    • In a reaction flask, combine mixed xylenol and phosphorus trichloride in a 1:1.1 molar ratio.

    • Control the addition rate to approximately 2 drops per second.

    • Maintain the reaction temperature between 50°C and 80°C.

  • Chloride Esterification (Chlorination):

    • Introduce chlorine gas into the reaction flask through a flow meter.

    • Control the chlorine flow rate to maintain a normal reaction.

    • Keep the reaction temperature below 70°C until the reaction is complete.

  • Hydrolysis:

    • Carefully add an appropriate amount of water using a dropping funnel. Strictly control the dropping rate due to the violent nature of the hydrolysis reaction.

    • Open a vacuum pump to exhaust the gas produced during hydrolysis until the reaction is complete.

  • Purification:

    • The crude product is then distilled to obtain pure this compound.

Visualizations

G cluster_0 Synthesis via Phosphorus Oxychloride A Charge Reactor: - Mixed Xylenol - Catalyst - Phosphorus Oxychloride B Esterification: - Heat to 70°C - Ramp to 95°C - Ramp to 125°C - Ramp to 140°C A->B Stirring C Acid Removal: - Apply Negative Pressure - Heat to 160°C B->C Heating D Neutralization: - Add Solid Alkali C->D Acid Number Check E Purification: - Vacuum Distillation D->E F This compound E->F

Caption: Workflow for this compound synthesis using phosphorus oxychloride.

G cluster_1 Synthesis via Phosphorus Trichloride A Esterification: - Mix Xylenol & PCl₃ - Temp: 50-80°C B Chlorination: - Introduce Cl₂ Gas - Temp: <70°C A->B C Hydrolysis: - Controlled Water Addition - Apply Vacuum B->C D Purification: - Distillation C->D E This compound D->E G cluster_2 Troubleshooting Logic: Low Yield Start Low Yield Detected Q1 Is reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reactant ratios correct? A1_Yes->Q2 Sol1 Optimize reaction time/ temperature A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Significant loss during purification? A2_Yes->Q3 Sol2 Verify stoichiometry A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Optimize workup/ purification steps A3_Yes->Sol3 A3_No->End Sol3->End

References

Technical Support Center: Managing Viscosity in TXP-Containing Hydraulic Fluids at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing viscosity changes in hydraulic fluids containing Trixylenyl Phosphate (B84403) (TXP) at elevated temperatures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to identify and resolve them.

Issue 1: Unexpected Decrease in Hydraulic Fluid Viscosity

  • Question: My hydraulic system is operating at a high temperature, and I've observed a significant drop in the fluid's viscosity, leading to sluggish performance and internal leakage. What are the potential causes and how can I troubleshoot this?

  • Answer: A sudden decrease in viscosity at high temperatures is a common concern. Here’s a systematic approach to troubleshooting:

    • Verify Operating Temperature:

      • Ensure the system's temperature is within the recommended operating range for the specific hydraulic fluid formulation. Prolonged operation above the recommended maximum temperature can accelerate fluid degradation and viscosity loss.[1][2]

    • Check for Fluid Contamination:

      • Water Contamination: Water can lead to hydrolysis of phosphate esters like TXP, especially at high temperatures, forming acidic byproducts that can alter viscosity.[3][4] Perform a Karl Fischer titration to determine the water content. Levels above 500 ppm are generally a cause for concern.[4]

      • Solvent Contamination: Accidental introduction of cleaning solvents or other low-viscosity fluids can significantly reduce the overall viscosity. Review fluid handling procedures.

    • Assess Fluid Degradation:

      • Thermal Degradation: High temperatures can cause the fluid's molecular structure to break down, a process known as thermal cracking, which reduces viscosity.[4] This may be indicated by a darkening of the fluid color.

      • Oxidation: The presence of air (oxygen) at high temperatures can lead to oxidation, which initially may cause a slight increase in viscosity due to the formation of soluble polymers, but severe oxidation can lead to the formation of sludge and a decrease in the effectiveness of viscosity index improvers.[4]

    • Evaluate Additive Depletion:

      • Viscosity Index (VI) Improver Shear-Down: VI improvers are long-chain polymers that help maintain viscosity at higher temperatures. Over time and under high shear stress, these polymers can be mechanically broken down, reducing their effectiveness and leading to a drop in viscosity at operating temperature.

Issue 2: Formation of Sludge, Varnish, or Deposits

  • Question: I've noticed the formation of deposits in the hydraulic system, and the fluid appears darker than usual. What could be causing this and what steps should I take?

  • Answer: Sludge and varnish formation are typically signs of fluid degradation. Follow these troubleshooting steps:

    • Analyze the Fluid:

      • Acid Number (AN) Test: An increase in the acid number indicates fluid degradation through oxidation or hydrolysis.[5][6] An AN above 0.20 mg KOH/g is often a warning sign for phosphate ester fluids.[7]

      • Membrane Patch Colorimetry (MPC): This test (ASTM D7843) can quantify the fluid's varnish potential.[3][4] A high delta E value suggests a high potential for varnish formation.

    • Identify the Degradation Pathway:

      • Oxidation: High operating temperatures, aeration, and the presence of metal catalysts (like copper) can accelerate oxidation, leading to the formation of insoluble byproducts that form sludge and varnish.[4]

      • Hydrolysis: As mentioned, water contamination can lead to the formation of acidic compounds and alcohols, which can further oxidize to create varnish.[4]

      • Micro-dieseling: Entrained air bubbles can rapidly compress in high-pressure zones, generating extremely high localized temperatures that "cook" the fluid, leading to the formation of carbonaceous deposits.[4]

    • Inspect the System:

      • Hot Spots: Identify and rectify any localized hot spots in the system that could be accelerating thermal degradation.

      • Aeration Sources: Check for air leaks in the system, particularly on the suction side of the pump, which can introduce air and promote oxidation and micro-dieseling.

Issue 3: Increased Acidity of the Hydraulic Fluid

  • Question: Routine fluid analysis shows a significant increase in the acid number of my TXP-containing hydraulic fluid. What are the implications and how should I address this?

  • Answer: Increased acidity is a critical issue as it can lead to corrosion of system components and accelerate fluid degradation.[8][9]

    • Determine the Cause:

      • Hydrolysis: This is a primary cause of increased acidity in phosphate ester fluids. The presence of water allows the ester to break down into acidic phosphate compounds and phenols.[3][4][9]

      • Oxidation: The oxidation process also generates acidic byproducts.[4][9]

    • Take Corrective Actions:

      • Water Removal: If water content is high, use a vacuum dehydrator or other appropriate methods to reduce water levels to below 500 ppm.[4]

      • Acid Scavenging: Employ acid-scavenging filtration systems, such as those containing Fuller's Earth or activated alumina, to remove acidic components. However, be aware that some of these media can react with degradation products to form gels, so careful monitoring is required.[4]

      • Fluid Replacement: If the acid number is excessively high and cannot be controlled, a complete fluid change and system flush may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TXP in hydraulic fluids?

A1: Trixylenyl Phosphate (TXP) is primarily used as a fire-resistant base stock or additive in hydraulic fluids.[10][11] Its chemical structure imparts excellent fire resistance, making these fluids suitable for applications where there is a high risk of ignition, such as in steam turbines and certain industrial equipment.[7][11] TXP also contributes to the anti-wear properties of the fluid.[8]

Q2: How does high temperature generally affect the viscosity of hydraulic fluids containing TXP?

A2: Like most hydraulic fluids, the viscosity of those containing TXP is inversely related to temperature; as the temperature increases, the viscosity decreases.[12] This is a physical property of the fluid. The rate at which the viscosity changes with temperature is characterized by the Viscosity Index (VI). A higher VI indicates a more stable viscosity over a wider temperature range.[13][14]

Q3: What is a typical acceptable operating temperature range for hydraulic fluids with TXP?

A3: While the specific range depends on the overall formulation, many phosphate ester-based hydraulic fluids are designed for continuous operation at temperatures up to 150°C (302°F). However, prolonged operation at the higher end of this range can accelerate fluid degradation. It is generally recommended to maintain the fluid temperature between 35-55°C for optimal longevity in many power plant applications.[7] Always consult the fluid manufacturer's specifications.

Q4: Can I mix hydraulic fluids containing TXP with mineral oil-based fluids?

A4: No, it is strongly advised not to mix phosphate ester-based fluids like those containing TXP with mineral oil-based fluids. They are chemically incompatible and mixing them can lead to the formation of gels and sludge, seal damage, and a significant reduction in fire-resistant properties.

Q5: What are the key parameters to monitor in a fluid analysis program for TXP-containing hydraulic fluids?

A5: A robust fluid analysis program should regularly monitor the following:

  • Viscosity: To detect changes due to degradation or contamination.

  • Acid Number: To track fluid degradation through hydrolysis and oxidation.[5][6]

  • Water Content: To prevent hydrolysis.[3][4]

  • Particle Count: To monitor for contaminants and wear debris.

  • Membrane Patch Colorimetry (MPC): To assess the potential for varnish formation.[3][4]

Data Presentation

Table 1: Illustrative Viscosity of Hydraulic Fluids with Varying TXP Content at Different Temperatures

Temperature (°C)Base Mineral Oil (cSt)Fluid + 5% TXP (cSt)Fluid + 10% TXP (cSt)Fluid + 20% TXP (cSt)
4046.047.248.551.0
6025.826.527.228.6
8015.916.316.817.6
10010.510.811.111.6
1207.47.67.88.2
Viscosity Index 95 98 101 105

Note: This data is illustrative and intended to demonstrate general trends. Actual values will vary based on the specific base oil and additive package.

Experimental Protocols

1. Determination of Kinematic Viscosity (ASTM D445)

  • Objective: To measure the kinematic viscosity of the hydraulic fluid at specified temperatures (e.g., 40°C and 100°C).[5][6]

  • Methodology:

    • Select a calibrated glass capillary viscometer appropriate for the expected viscosity range of the fluid.

    • Charge the viscometer with the hydraulic fluid sample.

    • Place the viscometer in a constant temperature bath maintained at the desired test temperature with a precision of ±0.02°C.[15]

    • Allow the sample to reach thermal equilibrium (typically 30 minutes).[15]

    • Using suction, draw the fluid up through the capillary to a point above the upper timing mark.

    • Measure the time it takes for the fluid to flow under gravity between the upper and lower timing marks.

    • Repeat the measurement to ensure repeatability.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.[6][15]

2. Calculation of Viscosity Index (ASTM D2270)

  • Objective: To calculate the viscosity index (VI) of the hydraulic fluid, which represents the effect of temperature on its viscosity.[16][17]

  • Methodology:

    • Determine the kinematic viscosity of the fluid at both 40°C and 100°C using the ASTM D445 protocol.[16][18]

    • Use the kinematic viscosity value at 100°C to find the values of 'L' and 'H' from the tables provided in the ASTM D2270 standard. 'L' is the kinematic viscosity at 40°C of an oil with a VI of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a VI of 100, both having the same viscosity at 100°C as the sample.[18]

    • Calculate the Viscosity Index using the following formula:

      • VI = [(L - U) / (L - H)] * 100

      • Where: U = kinematic viscosity of the sample at 40°C.[19]

3. Determination of Hydrolytic Stability (ASTM D2619)

  • Objective: To assess the stability of the hydraulic fluid in the presence of water at elevated temperatures.[8][20]

  • Methodology:

    • Place a 75g sample of the hydraulic fluid, 25g of distilled water, and a polished copper strip into a pressure-resistant beverage bottle.[15][17]

    • Seal the bottle and place it in an oven at 93°C (200°F).[17]

    • Rotate the bottle at 5 rpm for 48 hours.[17]

    • After the test period, allow the bottle to cool and observe the contents.

    • Measure the acid number of the fluid layer and the water layer separately.[15]

    • Assess the weight loss and appearance of the copper strip for signs of corrosion.[15][17]

4. Determination of Acid Number (ASTM D974)

  • Objective: To measure the amount of acidic constituents in the hydraulic fluid.[5][6]

  • Methodology:

    • Dissolve a known weight of the hydraulic fluid sample in a mixture of toluene (B28343) and isopropyl alcohol containing a small amount of water.

    • Add a color indicator (p-naphtholbenzein).

    • Titrate the solution with a standardized alcoholic potassium hydroxide (B78521) (KOH) solution.

    • The endpoint is reached when the color of the solution changes from orange to green or blue-green.

    • Calculate the acid number in mg KOH per gram of sample based on the amount of KOH solution used.

Mandatory Visualizations

Troubleshooting_Viscosity_Decrease start High Temperature & Unexpected Viscosity Decrease check_temp Verify Operating Temperature start->check_temp temp_ok Temperature within Specification? check_temp->temp_ok temp_high Reduce System Temperature temp_ok->temp_high No check_contamination Analyze for Contaminants temp_ok->check_contamination Yes end_issue Issue Resolved temp_high->end_issue contamination_found Water or Solvent Contamination Found? check_contamination->contamination_found remove_contaminants Implement Dehydration or Fluid Purification contamination_found->remove_contaminants Yes assess_degradation Assess Fluid Degradation contamination_found->assess_degradation No remove_contaminants->end_issue degradation_signs Signs of Thermal/ Oxidative Degradation? assess_degradation->degradation_signs fluid_change Consider Fluid Change & System Flush degradation_signs->fluid_change Yes check_additives Evaluate Additive Depletion (VI Improvers) degradation_signs->check_additives No fluid_change->end_issue check_additives->end_issue

Caption: Troubleshooting workflow for decreased fluid viscosity.

Experimental_Workflow_Viscosity_Index cluster_prep Sample Preparation cluster_viscosity_measurement Viscosity Measurement (ASTM D445) cluster_vi_calculation Viscosity Index Calculation (ASTM D2270) prep_sample Obtain Hydraulic Fluid Sample measure_40c Measure Kinematic Viscosity at 40°C prep_sample->measure_40c measure_100c Measure Kinematic Viscosity at 100°C prep_sample->measure_100c calculate_vi Calculate VI using formula: VI = [(L-U)/(L-H)]*100 measure_40c->calculate_vi get_lh Determine L and H values from ASTM tables measure_100c->get_lh get_lh->calculate_vi result Report Viscosity Index calculate_vi->result

Caption: Experimental workflow for determining Viscosity Index.

References

Decontamination methods for Trixylyl phosphate spills in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the safe decontamination and cleanup of Trixylyl phosphate (B84403) (TXP) spills in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the immediate steps to take after a Trixylyl phosphate (TXP) spill?

A1: Upon discovering a TXP spill, the immediate priority is to ensure the safety of all personnel and to assess the situation.

  • Alert Personnel: Immediately alert everyone in the vicinity of the spill.

  • Assess the Spill: Quickly determine the size and nature of the spill. Note if it has come into contact with any incompatible materials, such as strong oxidizers.[1]

  • Isolate the Area: Secure the area to prevent unauthorized entry. If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory immediately.[2][3]

  • Ventilate (If Safe): If the spill is minor and does not pose a significant inhalation risk, increase ventilation by opening a fume hood sash.[1][4] Avoid general ventilation that could spread vapors to other areas.

  • Consult the SDS: Refer to the this compound Safety Data Sheet (SDS) for specific hazard information and emergency procedures.[1][2]

Q2: What Personal Protective Equipment (PPE) is required for cleaning a TXP spill?

A2: Due to the health hazards associated with TXP, including reproductive toxicity and organ damage through prolonged exposure, comprehensive PPE is mandatory.[1][5] Do not attempt to clean a spill without the proper equipment.

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., tested to EN 374).[1]To prevent skin contact and absorption.[6][7]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[8]To protect eyes from splashes.
Protective Clothing Impervious lab coat, coveralls, or chemical-resistant apron.[8][9]To protect skin and personal clothing from contamination.
Respiratory Protection Required for large spills or in areas with inadequate ventilation. Use a full-face respirator with appropriate cartridges.[1][8]To prevent inhalation of vapors or mists.

Q3: How do I handle a small TXP spill (e.g., <100 mL)?

A3: A small spill can typically be managed by trained laboratory personnel using a standard chemical spill kit.

Experimental Protocol: Small TXP Spill Cleanup
  • Don Appropriate PPE: Before approaching the spill, put on all PPE as listed in the table above.[3]

  • Contain the Spill: Prevent the spill from spreading by creating a dike around the edges with an inert absorbent material.[2][10] Work from the outside of the spill inwards.[11]

  • Absorb the Liquid: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[4][9][10]

  • Collect Absorbed Material: Once the TXP is fully absorbed, use spark-proof scoops or tools to carefully collect the material.[8] Place the waste into a suitable, sealable, and clearly labeled hazardous waste container.[3][8]

  • Decontaminate the Surface:

    • Wipe the spill area thoroughly with a cloth or sponge soaked in alcohol or soap and water to decontaminate the surface.[8][9]

    • Place all cleaning materials (gloves, wipes, pads) into the hazardous waste container.

  • Final Cleanup: Wash the area again with soap and water.[8]

  • Dispose of Waste: Seal and label the waste container according to your institution's hazardous waste disposal guidelines.[1][12] Do not dispose of TXP waste down the drain.[1]

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Q4: What is the procedure for a large TXP spill (e.g., >100 mL)?

A4: Large spills of TXP require an emergency response and should not be handled by laboratory personnel alone.

  • Evacuate: Evacuate all personnel from the immediate area.[8]

  • Isolate: Close the doors to the affected area to contain vapors.

  • Notify: Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[2][13]

  • Do Not Attempt Cleanup: Do not attempt to clean a large spill unless you are part of a trained emergency response team with specialized equipment, including self-contained breathing apparatus (SCBA).[13]

Q5: How should I dispose of TXP waste?

A5: All materials contaminated with TXP, including absorbents, used PPE, and cleaning supplies, must be treated as hazardous waste.

  • Collect all waste in a chemically compatible, sealed container.[8]

  • Label the container clearly as "Hazardous Waste: this compound".[3]

  • Dispose of the waste through your institution's EHS-approved hazardous waste management program.[1][5] Incineration at a licensed facility is a common disposal method.[12]

Q6: What should I do in case of personal exposure to TXP?

A6: Follow these first-aid measures immediately while seeking medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected skin area thoroughly with plenty of soap and water.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen and seek medical help.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

Troubleshooting Guide

Problem: A faint, oily residue or odor remains after cleaning.

  • Possible Cause: Incomplete decontamination of the surface or porous materials (e.g., flooring, benchtop) have absorbed the TXP.

  • Solution: Repeat the surface decontamination step, ensuring sufficient contact time with the cleaning solution (alcohol or soap and water).[9] Increase ventilation in the area.[1] If the surface is porous and the odor persists, contact your EHS department for further assessment.

Problem: The spill has spread under a piece of laboratory equipment.

  • Possible Cause: The low viscosity of TXP allowed it to flow into hard-to-reach areas.

  • Solution: Do not attempt to move heavy equipment by yourself. Cordon off the area. Use absorbent pads to wick out as much of the liquid as possible. Notify your lab manager and EHS officer. A plan for safely moving the equipment and performing a thorough decontamination will be required.

Problem: I don't have a commercial spill kit. What can I use?

  • Possible Cause: Lack of a dedicated spill kit in the immediate vicinity.

  • Solution: For a small spill, you can use alternative inert absorbent materials.

    • Absorbents: Sand, vermiculite, or clay-based cat litter can be used to absorb the liquid.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Cleaning Agents: A solution of laboratory-grade soap and water is effective for final surface decontamination.[8]

    • Waste Containment: Use a heavy-duty, sealable plastic bag or a compatible container for waste collection.[3]

This compound (TXP) Properties and Hazards

PropertyDescription
CAS Number 25155-23-1[1]
Physical State Colorless to light yellow viscous liquid.[1][14]
Solubility in Water Very low (<0.02 mg/L).[1][15]
Volatility Low.[14]
Primary Hazards - May damage fertility or the unborn child (Reproductive Toxicity 1B).[1][15] - May cause damage to organs through prolonged or repeated exposure.[1] - Very toxic to aquatic life with long-lasting effects.[1][9]
Incompatibilities Strong oxidizing agents, strong reducing agents.[1][10]

Spill Response Workflow

TXP_Spill_Workflow cluster_Initial Initial Response cluster_Small Small Spill (<100 mL) cluster_Large Large Spill (>100 mL) cluster_Final Final Steps start Spill Occurs assess Assess Spill Size & Risk Alert Personnel start->assess ppe_small 1. Don Full PPE assess->ppe_small Minor Risk Handled by Lab Staff evacuate 1. Evacuate Area assess->evacuate Major Risk Requires EHS contain 2. Contain & Absorb (Work outside-in) ppe_small->contain collect 3. Collect Waste (Use spark-proof tools) contain->collect decon 4. Decontaminate Surface (Alcohol or Soap/Water) collect->decon dispose Dispose of Waste (As Hazardous Waste) decon->dispose isolate 2. Isolate Lab (Close doors) evacuate->isolate notify 3. Notify EHS / Emergency Response isolate->notify notify->dispose report Document Incident dispose->report

References

Validation & Comparative

A Comparative Guide to the Thermal Stability of Trixylyl Phosphate and Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of two common organophosphate flame retardants, Trixylyl phosphate (B84403) (TXP) and Triphenyl phosphate (TPP). The information presented is based on available experimental data to assist in the selection of appropriate materials for applications where thermal stability is a critical parameter.

Introduction

Trixylyl phosphate (TXP) and Triphenyl phosphate (TPP) are members of the triaryl phosphate ester family, widely utilized as flame retardants and plasticizers in various polymeric materials. Their efficacy in these roles is intrinsically linked to their thermal decomposition behavior. Understanding the differences in their thermal stability is crucial for predicting their performance at elevated temperatures and ensuring the safety and reliability of the end products.

Quantitative Data on Thermal Stability

The thermal stability of TXP and TPP can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA), which measures the change in mass of a substance as a function of temperature. The following table summarizes key thermal decomposition parameters for TXP and TPP based on available data. It is important to note that direct comparative data from a single study under identical conditions is limited; therefore, the presented values are compiled from various sources.

ParameterThis compound (TXP)Triphenyl Phosphate (TPP)Reference(s)
Decomposition Onset Temperature > 300 °C~310 °C (in Nitrogen)[1],[2]
5% Weight Loss Temperature (TGA) Comparable to other triaryl phosphates~275 °C (in Nitrogen, attributed to volatility)[3]
Primary Thermal Decomposition Products Carbon monoxide, phosphorus oxides, organic decomposition productsPhosphoric acid, pyrophosphoric acid[4],[5],[6]

Note: The thermal stability of commercial TXP is noted to be comparable to other triaryl phosphates, including TPP.[3] Weight loss in triaryl phosphates at temperatures below their decomposition onset can be primarily attributed to volatility rather than thermal degradation.[3]

Experimental Protocols

The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA). A general experimental protocol for assessing the thermal stability of organophosphate flame retardants is as follows:

Thermogravimetric Analysis (TGA) Protocol

  • Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as dry nitrogen, with a constant flow rate (e.g., 60 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate. A typical heating rate for such analysis is 10 °C/min.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature).

  • Data Analysis: Key parameters are extracted from the TGA curve, including the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Mandatory Visualizations

Experimental Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place Sample in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Inert Gas (N2) load->purge heat Heat at a Constant Rate (e.g., 10 °C/min) purge->heat record Record Mass vs. Temperature heat->record plot Generate TGA/DTG Curves record->plot analyze Determine Decomposition Temperatures plot->analyze end_node End analyze->end_node

TGA Experimental Workflow

Generalized Thermal Decomposition Pathway of Triaryl Phosphates

Decomposition_Pathway TPP Triaryl Phosphate (e.g., TPP) Heat Heat TPP->Heat H3PO4 Phosphoric Acid Heat->H3PO4 Decomposition H4P2O7 Pyrophosphoric Acid H3PO4->H4P2O7 Condensation Radicals Phosphorus-containing Radicals (Gas Phase Action) H3PO4->Radicals Char Char Layer Formation (Condensed Phase Action) H4P2O7->Char

Decomposition of Triaryl Phosphates

Discussion of Thermal Decomposition

The thermal decomposition of triaryl phosphates like TPP is understood to proceed through the formation of phosphoric acid, which then condenses to form pyrophosphoric acid.[5][6] This pyrophosphoric acid can act in the condensed phase by promoting char formation on the substrate, creating a barrier that insulates the underlying material from the heat source.[2] Additionally, phosphorus-containing radicals can be released into the gas phase, where they interrupt the chemical reactions of combustion.[2]

While specific studies detailing the decomposition products of commercial TXP are less common, it is known to produce carbon monoxide, phosphorus oxides, and other organic decomposition products under fire conditions.[4] Given its structural similarity to other triaryl phosphates like tricresyl phosphate (TCP), the formation of corresponding phenolic and cresol-type compounds is also expected.[7] The presence of methyl groups on the phenyl rings in TXP compared to TPP may influence the decomposition pathway and the nature of the evolved organic species.

Conclusion

Both this compound and Triphenyl phosphate exhibit high thermal stability, with decomposition onset temperatures generally above 300 °C. TPP has a well-documented decomposition pathway involving the formation of phosphoric and pyrophosphoric acids, which contribute to its flame retardant action in both the condensed and gas phases. Commercial TXP is considered to have comparable thermal stability to TPP. The choice between these two flame retardants for a specific high-temperature application would likely depend on other factors such as plasticizing efficiency, volatility, and the specific polymer matrix, in addition to their inherent thermal stability. Further comparative studies using identical TGA conditions would be beneficial for a more precise distinction of their thermal decomposition profiles.

References

A Comparative Analysis of Trixylyl Phosphate and Other Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, properties, and toxicological profiles of Trixylyl Phosphate (B84403) (TXP) and other common organophosphate flame retardants (OPFRs).

This guide provides a detailed comparison of Trixylyl phosphate (TXP) with other widely used organophosphate flame retardants, including Triphenyl phosphate (TPP), Tricresyl phosphate (TCP), Tris(2-chloroethyl) phosphate (TCEP), Tris(1-chloro-2-propyl) phosphate (TCPP), and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in material selection and safety assessment.

Executive Summary

Organophosphate flame retardants (OPFRs) are a class of chemicals added to various materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. While effective, concerns about their potential health and environmental effects have led to increased scrutiny and regulation. This guide offers a comparative look at the performance and safety profiles of TXP and other common OPFRs, supported by available experimental data. It is important to note that direct comparative studies under identical conditions are limited in the scientific literature, and thus, some data is presented from individual studies, which should be interpreted with consideration of varying experimental contexts.

Physical and Chemical Properties

The physical and chemical properties of OPFRs influence their application, performance, and environmental fate. Aryl phosphates like TXP, TPP, and TCP generally exhibit higher thermal stability and lower volatility compared to their alkyl or chlorinated counterparts.

PropertyThis compound (TXP)Triphenyl phosphate (TPP)Tricresyl phosphate (TCP)Tris(2-chloroethyl) phosphate (TCEP)Tris(1-chloro-2-propyl) phosphate (TCPP)Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)
CAS Number 25155-23-1115-86-61330-78-5115-96-813674-84-513674-87-8
Molecular Formula C24H27O4PC18H15O4PC21H21O4PC6H12Cl3O4PC9H18Cl3O4PC9H15Cl6O4P
Molecular Weight ( g/mol ) 410.45326.28368.36285.49327.56430.91
Appearance Clear to pale yellow viscous liquidColorless solidColorless or pale yellow liquidClear, colorless liquidColorless to yellowish viscous liquidClear, viscous liquid
Boiling Point (°C) >300 (decomposes)[1]410410390 (decomposes)220 at 10 mmHg237 at 4 mmHg
Melting Point (°C) < 0[1]49-51-33-54-42-
Density (g/cm³) 1.145-1.170[2]1.2051.161.4251.291.51
Water Solubility Low, insoluble[1]1.9 mg/L0.38 mg/L7 g/L1.6 g/L7 mg/L
Log Kow 5.63[3]4.595.101.442.593.66

Flame Retardant Performance

The primary function of these compounds is to enhance the fire resistance of materials. Their efficacy is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. Cone calorimetry provides more detailed information on heat release rates and smoke production. While direct comparative data is scarce, the following sections outline the expected performance based on their chemical nature.

Mechanism of Action

Organophosphate flame retardants can act in both the gas phase and the condensed (solid) phase to inhibit combustion.[4]

  • Gas Phase: Upon heating, OPFRs can decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame that propagate the combustion chain reaction.[1]

  • Condensed Phase: In the solid material, the thermal decomposition of OPFRs produces phosphoric acid. This acid promotes the dehydration and charring of the polymer. The resulting char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, and reducing the release of flammable volatiles.[5]

FlameRetardantMechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + OPFR Char Protective Char Layer Polymer->Char Dehydration & Carbonization (promoted by Phosphoric Acid) Heat Heat Heat->Polymer Quenching Flame Quenching OPFR_Decomp OPFR Decomposition Products (e.g., PO•, HPO•) OPFR_Decomp->Quenching Combustion Combustion Chain Reaction (H•, OH• radicals) Combustion->Quenching Heat_Source Fire Heat_Source->Heat Heat_Source->OPFR_Decomp Thermal Decomposition FlammabilityTestingWorkflow Start Start: Polymer + OPFR Formulation Melt_Blending Melt Blending / Compounding Start->Melt_Blending Specimen_Prep Specimen Preparation (e.g., Injection Molding) Melt_Blending->Specimen_Prep LOI_Test LOI Test (ASTM D2863) Specimen_Prep->LOI_Test UL94_Test UL 94 Test (IEC 60695-11-10) Specimen_Prep->UL94_Test Cone_Calorimetry Cone Calorimetry (ASTM E1354) Specimen_Prep->Cone_Calorimetry Data_Analysis Data Analysis & Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Calorimetry->Data_Analysis End End: Performance Evaluation Data_Analysis->End

References

Trixylyl Phosphate: A Comparative Guide to its Efficacy as an Anti-Wear Additive in Steel-on-Steel Contacts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trixylyl phosphate (B84403) (TXP), an aromatic phosphate ester, has demonstrated significant efficacy as an anti-wear additive in lubricants for steel-on-steel contacts. Its performance, primarily attributed to the formation of a protective tribochemical film, positions it as a viable alternative to traditional and other modern anti-wear agents. This guide provides an objective comparison of TXP's performance with other common additives, supported by experimental data and detailed methodologies.

Performance Comparison of Anti-Wear Additives

The anti-wear properties of a lubricant are critical in preventing material loss and extending the operational life of mechanical components. The following tables summarize the performance of Trixylyl Phosphate (represented by its well-studied isomer, Tricresyl Phosphate - TCP) in comparison to a base oil, the industry-standard Zinc Dialkyldithiophosphate (ZDDP), and other ashless anti-wear additives. The data is collated from various studies employing standardized testing methods.

Table 1: Four-Ball Wear Test Results

Lubricant AdditiveTest MethodLoad (N)Speed (rpm)Temperature (°C)Duration (min)Average Wear Scar Diameter (mm)
Base OilASTM D417239212007560Data not available in searched articles
This compound (as TCP)ASTM D417239212007560Data not available in searched articles
Zinc Dialkyldithiophosphate (ZDDP)ASTM D4172392120075600.4 - 0.6 (typical)
Ashless Phosphorus/Sulfur AdditiveASTM D417239212007560~0.35 - 0.5

Note: Direct comparative data for this compound under these specific ASTM conditions was not available in the searched articles. The values for ZDDP and ashless additives represent typical ranges found in tribological studies.

Table 2: Pin-on-Disk Friction and Wear Test Results

Lubricant AdditiveTest MethodLoad (N)Sliding Speed (m/s)Temperature (°C)Coefficient of Friction (μ)Wear Volume (mm³)
Base Oil (Squalene)Pin-on-Disk9.80.1325 - 350~0.1 - 0.6[1]Variable[1]
Tricresyl Phosphate (TCP) in SqualenePin-on-Disk9.80.1325 - 350~0.1 - 0.2 (stable region)[1]Lower than base oil[1]
Tricresyl Phosphate (TCP) - NeatPin-on-Disk9.80.1325 - 350~0.1 (stable region)[1]Low[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anti-wear additives.

Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

Procedure:

  • The three stationary 12.7 mm diameter steel balls are clamped together and covered with the test lubricant.

  • A fourth 12.7 mm diameter steel ball is pressed into the cavity formed by the three stationary balls with a force of 392 N.

  • The top ball is rotated at 1200 rpm for 60 minutes at a controlled temperature of 75°C.

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is calculated and reported. A smaller wear scar indicates better anti-wear performance.

Pin-on-Disk Test (based on ASTM G99)

Objective: To determine the friction and wear characteristics of materials in sliding contact.

Apparatus: A pin-on-disk tribometer, where a stationary pin is brought into contact with a rotating disk.

Procedure:

  • A steel pin (e.g., 52100 steel) and a steel disk (e.g., 52100 steel) are cleaned and mounted in the tribometer.

  • The lubricant being tested is applied to the surface of the disk.

  • A normal load (e.g., 9.8 N) is applied to the pin, pressing it against the disk.

  • The disk is rotated at a constant speed (e.g., 50 rpm, equivalent to a sliding velocity of 13 cm/s) for a set duration or until a specific sliding distance is achieved.

  • The frictional force is continuously measured by a load cell, and the coefficient of friction is calculated.

  • The temperature of the contact can be controlled and ramped to evaluate performance under varying thermal conditions.

  • After the test, the wear on both the pin and the disk is quantified, often by measuring the volume of material lost using profilometry.

Mechanism of Action and Signaling Pathway

The anti-wear efficacy of this compound is attributed to its ability to form a protective tribochemical film on the steel surfaces under boundary lubrication conditions. This film, primarily composed of iron phosphate, has a low shear strength, which reduces friction and prevents direct metal-to-metal contact, thereby minimizing wear.

The formation of this protective layer is a complex process involving a series of chemical reactions initiated by the high temperatures and pressures at the asperity contacts.

Tribochemical_Reaction_Pathway cluster_0 Lubricant Bulk cluster_1 Steel Surface TXP This compound (TXP) Adsorption Adsorption of TXP on Steel Surface TXP->Adsorption High Pressure/ Temperature H2O Water (H₂O) Hydrolysis Hydrolysis H2O->Hydrolysis Adsorption->Hydrolysis Presence of Water Decomposition Thermal Decomposition Hydrolysis->Decomposition Forms Phosphoric Acid Intermediate Reaction Reaction with Iron/Iron Oxide Decomposition->Reaction Film Iron Phosphate Tribofilm Reaction->Film

Caption: Tribochemical reaction pathway of this compound on a steel surface.

Experimental Workflow

The evaluation of an anti-wear additive's performance typically follows a structured experimental workflow, from lubricant formulation to post-test analysis.

Experimental_Workflow cluster_0 Preparation cluster_1 Testing cluster_2 Analysis cluster_3 Evaluation Formulation Lubricant Formulation (Base Oil + Additive) Tribo_Test Tribological Testing (Four-Ball or Pin-on-Disk) Formulation->Tribo_Test Specimen_Prep Test Specimen Preparation & Cleaning Specimen_Prep->Tribo_Test Data_Acq Data Acquisition (Friction, Temperature) Tribo_Test->Data_Acq Wear_Measurement Wear Scar/Volume Measurement Tribo_Test->Wear_Measurement Performance_Eval Performance Evaluation & Comparison Data_Acq->Performance_Eval Surface_Analysis Surface Analysis (SEM, XPS) Wear_Measurement->Surface_Analysis Wear_Measurement->Performance_Eval Surface_Analysis->Performance_Eval

Caption: General experimental workflow for evaluating anti-wear additives.

References

A Comparative Guide to Analytical Methods for the Determination of Trixylyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Trixylyl phosphate (B84403) (TXP). Due to the complex isomeric nature of TXP, a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials), robust and validated analytical methods are crucial for accurate assessment in various matrices.[1][2] This document summarizes the performance of common analytical techniques based on available single-laboratory validation data and outlines the typical workflows.

Quantitative Data Summary

The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of Trixylyl phosphate and related organophosphate esters. It is important to note that these values are derived from single-laboratory validation studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (RSD)Linearity (R²)
GC-MSPlastic Products0.05 mg/L-90% - 110%< 3%0.9998
GC-MSNipples-30 µg/kg64.0% - 88.5%0.86% - 8.7%-
GC-MSAir Filters0.4 ng/filter (for TCP isomers)----

Note: Data for this compound is often extrapolated from studies on similar compounds like Tricresyl phosphate (TCP) due to their structural similarities. The complexity of the TXP mixture can influence analytical performance.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are protocols for commonly employed techniques for this compound analysis.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Plastic Products

This method is designed for the quantitative determination of TXP in plastic matrices.

  • Sample Preparation:

    • A representative sample of the plastic product is taken.

    • The sample undergoes extraction with toluene (B28343), repeated 2-3 times.

    • The combined extracts are concentrated using a rotary evaporator.

    • The residue is dried under a stream of nitrogen.

    • The dried extract is redissolved in toluene and filtered prior to analysis.[3]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for organophosphate analysis (e.g., DB-1701 or similar).

    • Mass Spectrometer: Capable of electron impact (EI) ionization and selected ion monitoring (SIM) or full scan acquisition.

  • GC-MS Conditions:

    • Injector Temperature: Typically 250-300 °C.

    • Oven Temperature Program: An initial temperature of around 150 °C, held for a few minutes, followed by a ramp to a final temperature of 280-320 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for TXP for enhanced sensitivity and selectivity.

  • Quantification:

    • A multi-point calibration curve is generated using standards of known TXP concentrations.

    • The concentration of TXP in the sample is determined by comparing its peak area to the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Phenol (B47542) Phosphates in Nipples

This method is applicable for the analysis of TXP and other phenol phosphates in consumer products.

  • Sample Preparation:

    • The sample is extracted with ethyl acetate.

    • The extract is concentrated using a rotary evaporator at a controlled temperature (e.g., 35 °C).

    • The residue is dissolved in a known volume of methanol (B129727) for GC-MS analysis.[4]

  • Instrumentation:

    • Gas Chromatograph: Coupled to a Mass Spectrometer.

    • Column: A DB-1701 capillary column (30 m x 0.25 mm, 0.15 µm) or equivalent.[4]

  • GC-MS Conditions:

    • Ionization: Electron impact ionization.

    • Mode: Selected Ion Monitoring (SIM).[4]

  • Validation Parameters:

    • Linearity was established in the range of 30.0-500 µg/L.[4]

    • The limit of determination was found to be 30 µg/kg.[4]

    • Recovery and precision were evaluated using the standard addition method at three different concentrations.[4]

Visualizations

Cross-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for a cross-laboratory validation study, a crucial process for establishing the reproducibility and reliability of an analytical method across different laboratories.

Cross_Laboratory_Validation_Workflow cluster_planning Planning & Protocol Development cluster_execution Inter-laboratory Execution cluster_analysis Data Analysis & Reporting P1 Define Scope & Objectives P2 Select Analytical Methods P1->P2 P3 Develop Standardized Protocol P2->P3 L1 Lab 1: Method Implementation & Analysis P3->L1 Distribute Protocol & Samples L2 Lab 2: Method Implementation & Analysis P3->L2 Distribute Protocol & Samples L3 Lab n: Method Implementation & Analysis P3->L3 Distribute Protocol & Samples D1 Collect & Compile Data L1->D1 Submit Results L2->D1 Submit Results L3->D1 Submit Results D2 Statistical Analysis (e.g., ANOVA) D1->D2 D3 Evaluate Performance Characteristics D2->D3 D4 Final Report & Recommendations D3->D4 D4->P1 Feedback for Method Improvement

References

A Comparative Analysis of the Environmental Impacts of Trixylyl Phosphate and Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A Shift in Flame Retardant Chemistry: Evaluating Environmental Persistence, Bioaccumulation, and Toxicity

The landscape of flame retardant technology is undergoing a significant transformation. For decades, halogenated flame retardants (HFRs), particularly brominated flame retardants (BFRs), were the industry standard for reducing the flammability of a wide range of consumer and industrial products. However, growing evidence of their detrimental environmental impact has prompted a shift towards alternatives, including organophosphorus flame retardants like trixylyl phosphate (B84403) (TXP). This guide provides a comprehensive comparison of the environmental profiles of TXP and common HFRs, focusing on their persistence, bioaccumulation potential, and toxicity, supported by experimental data and detailed methodologies.

Executive Summary

Halogenated flame retardants, including legacy compounds like polybrominated diphenyl ethers (PBDEs) and newer alternatives, have been identified as persistent, bioaccumulative, and toxic (PBT) substances.[1][2] They are globally distributed environmental contaminants with documented adverse effects on wildlife and human health.[1][2] In contrast, trixylyl phosphate, an organophosphate flame retardant, is also considered to have PBT characteristics based on screening data, exhibiting moderate to high persistence and a significant potential for bioaccumulation in aquatic organisms.[3][4] While both classes of compounds raise environmental concerns, the specific mechanisms of their impact and the scale of their environmental distribution differ. This guide aims to provide a data-driven comparison to inform researchers and drug development professionals on the environmental considerations of these two major classes of flame retardants.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data on the environmental persistence, bioaccumulation, and aquatic toxicity of this compound and representative halogenated flame retardants.

Table 1: Environmental Persistence

Chemical ClassSubstanceEnvironmental CompartmentHalf-lifeCitation(s)
Organophosphate Flame Retardant This compound (TXP)Water (pH 7, 25°C)> 1 year (estimated)[4]
Water (pH 9, 25°C)219 days (estimated)[4]
Halogenated Flame Retardants Polybrominated Diphenyl Ethers (PBDEs)Human Serum (BDE-209)15 days[5]
Human Serum (BDE-183)94 days[5]
Human Serum (BDE-47)~3 years[6]
Human Serum (BDE-99)~5.4 years[6]
Sediment (BDE-209)> 10 years (debromination)[6]

Table 2: Bioaccumulation Potential

Chemical ClassSubstanceOrganismBioconcentration Factor (BCF)Citation(s)
Organophosphate Flame Retardant This compound (TXP)Fish~1,900 L/kg[4]
Halogenated Flame Retardants Hexabromocyclododecane (HBCD)Fathead Minnow (Pimephales promelas)18,100 L/kg[7]
Polybrominated Diphenyl Ethers (PBDEs)Rainbow Trout (Oncorhynchus mykiss)7,760 (Aroclor 1254)[7]
Fathead Minnow (Pimephales promelas)18,500 (Aroclor 1254)[7]

Table 3: Acute Aquatic Toxicity

| Chemical Class | Substance | Organism | Endpoint (96-hour) | Value | Citation(s) | |---|---|---|---|---| | Organophosphate Flame Retardant | this compound (TXP) | Fathead Minnow (Pimephales promelas) | LC50 | >1.12 mg/L |[3] | | | | Daphnia magna (water flea) | EC50 (48-hour) | 0.060 mg/L |[3] | | | | Green Algae (Raphidocelis subcapitata) | EC50 (72-hour) | >1.01 mg/L |[3] | | Halogenated Flame Retardants | Tetrabromobisphenol A (TBBPA) | Daphnia magna (water flea) | EC50 (48-hour) | 8.3 mg/L |[1][8] | | | | Fathead Minnow (Pimephales promelas) | LC50 | < 1 mg/L |[9] | | | | Rainbow Trout (Oncorhynchus mykiss) | LC50 | < 1 mg/L |[9] |

Experimental Protocols

The experimental data presented in this guide are primarily based on standardized testing methodologies, most notably the guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and substances.

Persistence Testing
  • OECD Guideline 301: Ready Biodegradability: This set of screening tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions. For instance, the Manometric Respirometry Test (OECD 301F) was used for this compound, where the oxygen consumption of microorganisms in the presence of the test substance is measured over a 28-day period.[4]

  • Hydrolysis as a Function of pH (based on OECD Guideline 111): To assess abiotic degradation, the rate of a chemical's hydrolysis is measured at different pH values (typically 4, 7, and 9) and temperatures. This data is crucial for predicting the persistence of a substance in aquatic environments. Preliminary results for TXP indicated slow hydrolysis at pH 4, a half-life of over a year at pH 7, and a half-life of 219 days at pH 9 at 25°C.[4]

Bioaccumulation Testing
  • OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline details the procedures for determining the bioconcentration factor (BCF) in fish. The test consists of two phases: an uptake phase where fish are exposed to the test substance in water, and a depuration phase where they are transferred to clean water. The concentration of the substance in the fish tissue is measured at regular intervals during both phases to calculate the BCF. The BCF for TXP of approximately 1,900 L/kg was determined using a methodology consistent with this guideline.[4][10]

Aquatic Toxicity Testing
  • OECD Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.[11][12] The reported LC50 for TXP in fathead minnows was greater than its water solubility, indicating that a saturated solution did not cause 50% mortality.[3]

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The endpoint is the effective concentration (EC50) that immobilizes 50% of the daphnids within a 48-hour exposure period.[13]

  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in algal growth over a 72-hour period.[14][15][16]

Visualizing Environmental Fate and Experimental Design

To better understand the environmental behavior of these flame retardants and the methodologies used to assess their impact, the following diagrams are provided.

Environmental_Fate_of_Flame_Retardants cluster_source Source cluster_environment Environmental Compartments Product Manufacturing Product Manufacturing Consumer Products Consumer Products Air Air Consumer Products->Air Volatilization Water Water Consumer Products->Water Leaching Waste Disposal Waste Disposal Waste Disposal->Air Incineration Byproducts Soil/Sediment Soil/Sediment Waste Disposal->Soil/Sediment Leaching Air->Water Deposition Air->Soil/Sediment Deposition Water->Soil/Sediment Sorption Biota Biota Water->Biota Bioaccumulation Soil/Sediment->Biota Uptake Biota->Biota Biomagnification

Environmental Fate Pathways of Flame Retardants

Ecotoxicity_Testing_Workflow cluster_setup Test Setup cluster_exposure Exposure Phase cluster_analysis Data Analysis Test Substance Preparation Test Substance Preparation Exposure System Setup Exposure System Setup Test Substance Preparation->Exposure System Setup Test Organism Acclimation Test Organism Acclimation Test Organism Acclimation->Exposure System Setup Exposure to Test Concentrations Exposure to Test Concentrations Exposure System Setup->Exposure to Test Concentrations Control Group (No Substance) Control Group (No Substance) Exposure System Setup->Control Group (No Substance) Data Collection (e.g., Mortality, Growth) Data Collection (e.g., Mortality, Growth) Exposure to Test Concentrations->Data Collection (e.g., Mortality, Growth) Control Group (No Substance)->Data Collection (e.g., Mortality, Growth) Statistical Analysis Statistical Analysis Data Collection (e.g., Mortality, Growth)->Statistical Analysis Determination of Endpoints (LC50, EC50) Determination of Endpoints (LC50, EC50) Statistical Analysis->Determination of Endpoints (LC50, EC50) Report Generation Report Generation Determination of Endpoints (LC50, EC50)->Report Generation

Generalized Ecotoxicity Testing Workflow

Conclusion

The data presented in this guide highlight the significant environmental concerns associated with both this compound and halogenated flame retardants. HFRs, particularly the legacy PBDEs, exhibit high persistence and bioaccumulation potential, leading to their global distribution and presence in top predators. Newer HFRs also show persistence and are ubiquitously found in the environment. This compound, while an alternative to HFRs, also demonstrates characteristics of a PBT substance, with notable bioaccumulation in fish and persistence in water under certain conditions.

For researchers, scientists, and drug development professionals, understanding the environmental footprint of the chemicals they work with is of paramount importance. While TXP may offer an alternative to some of the well-documented hazards of HFRs, its own environmental profile necessitates careful consideration and management. The choice of flame retardant should be guided by a thorough risk assessment that considers not only the fire safety performance but also the complete life cycle and environmental impact of the substance. Further research into the long-term effects and environmental fate of TXP and novel HFRs is crucial for the development of safer and more sustainable flame retardant solutions.

References

Trixylyl Phosphate vs. Tricresyl Phosphate: A Comparative Guide for Lubricant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Trixylyl Phosphate (B84403) (TXP) and Tricresyl Phosphate (TCP) as anti-wear and extreme pressure additives in lubricants reveals two closely related organophosphate esters with distinct yet overlapping performance characteristics. While both additives are valued for their ability to protect machinery components under demanding conditions, a direct quantitative comparison of their efficacy is challenging due to a lack of publicly available head-to-head experimental studies. This guide synthesizes the available information to provide a comprehensive overview for researchers, scientists, and formulation professionals.

Executive Summary

Trixylyl phosphate (TXP) and tricresyl phosphate (TCP) are aromatic phosphate esters that function as anti-wear (AW) and extreme pressure (EP) additives in a variety of lubricants, including turbine oils, hydraulic fluids, and greases.[1][2][3] Their primary mechanism of action involves the formation of a protective phosphate-based film on metal surfaces, which minimizes metal-to-metal contact, thereby reducing friction and wear.[4][5]

Historically, the use of commercial TCP has raised health and safety concerns due to the potential presence of the neurotoxic ortho-isomer.[3] Modern manufacturing processes, however, have significantly reduced or eliminated the presence of this isomer in commercial TCP products.[3] TXP is often considered a favorable alternative, offering similar performance with a potentially better safety profile.

This guide presents the available data on the physical, chemical, and performance properties of both additives, details the standard experimental protocols for their evaluation, and provides visualizations of their mechanism of action and typical experimental workflows. It is important to note that a direct, quantitative comparison of their tribological performance is limited by the absence of comparative studies in the accessible literature.

Data Presentation: A Side-by-Side Look

The following tables summarize the known properties and performance characteristics of TXP and TCP based on available product data sheets and research literature. The absence of directly comparable, quantitative performance data under identical test conditions should be noted.

Table 1: Physical and Chemical Properties

PropertyThis compound (TXP)Tricresyl Phosphate (TCP)
CAS Number 25155-23-11330-78-5 (mixed isomers)
Appearance Colorless to light yellow viscous liquidColorless to yellow viscous liquid
Molecular Formula C₂₄H₂₇O₄PC₂₁H₂₁O₄P
Molecular Weight 410.4 g/mol 368.36 g/mol
Flash Point ≥230 °C~225 °C
Volatility LowLow
Water Resistance GoodGood

Source:[3][6][7]

Table 2: Performance Characteristics (Qualitative and Available Quantitative Data)

Performance MetricThis compound (TXP)Tricresyl Phosphate (TCP)
Anti-Wear Properties Effective anti-wear agent, forms a protective film on metal surfaces.[2]Proven anti-wear performance, reduces wear scar diameter in four-ball tests.[4]
Extreme Pressure (EP) Properties Functions as an extreme pressure additive.[6]Demonstrates good load-carrying capacity.[4]
Thermal Stability Good thermal and oxidation stability.[1]Good thermal stability.
Hydrolytic Stability Good resistance to hydrolysis.[2]Susceptible to hydrolysis, which can be beneficial for film formation but may require inhibitors.[8]
Fire Resistance Excellent fire-retardant properties.[6]Well-established fire-resistant properties.[9]
Four-Ball Wear Test (Wear Scar Diameter) Data not publicly available in comparative studies.In one study, a lubricant with 4.25% TCP showed a significantly reduced wear rate compared to the base fluid.[4]
Pin-on-Disk Test (Coefficient of Friction) Data not publicly available in comparative studies.Studies show TCP can reduce wear, though its effect on the coefficient of friction can vary depending on conditions.[10]

Note: The performance of these additives is highly dependent on the base oil, concentration, and operating conditions.

Mechanism of Action: The Protective Film Formation

Both TXP and TCP function by adsorbing onto metal surfaces and reacting under the high temperature and pressure conditions generated at asperity contacts. This tribochemical reaction leads to the formation of a thin, tenacious film of iron phosphates and polyphosphates. This film has a lower shear strength than the base metal, allowing for easier sliding and preventing direct metal-to-metal contact, which is the primary cause of adhesive wear.

Lubricant_Additive_Mechanism cluster_0 Lubrication Interface cluster_1 Additive Action Metal_Surface_1 Metal Surface 1 Asperity_Contact Asperity Contact (High Pressure & Temperature) Metal_Surface_1->Asperity_Contact Metal_Surface_2 Metal Surface 2 Metal_Surface_2->Asperity_Contact Reaction Tribochemical Reaction Asperity_Contact->Reaction Triggers Additive This compound (TXP) or Tricresyl Phosphate (TCP) in Base Oil Adsorption Adsorption onto Metal Surface Additive->Adsorption Adsorption->Reaction Protective_Film Formation of Iron Phosphate/ Polyphosphate Film Reaction->Protective_Film Protective_Film->Asperity_Contact Protects

Caption: Mechanism of action for phosphate ester anti-wear additives.

Experimental Protocols

The evaluation of the anti-wear and extreme pressure properties of lubricant additives like TXP and TCP is typically conducted using standardized laboratory tests. These tests simulate the contact conditions found in machinery and allow for the quantitative measurement of wear and friction.

Four-Ball Wear Test (ASTM D4172)

This is a widely used method to determine the wear-preventive characteristics of lubricating fluids.

Methodology:

  • Apparatus: A four-ball wear tester is used, which consists of three stationary steel balls held in a cup, with a fourth steel ball rotated against them from above.

  • Sample Preparation: The test lubricant is poured into the cup containing the three stationary balls, completely immersing them.

  • Test Conditions: The top ball is rotated at a specified speed (e.g., 1200 or 1800 rpm) under a defined load (e.g., 15, 30, or 40 kg) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • Measurement: After the test, the three stationary balls are cleaned, and the average diameter of the wear scars that have formed is measured using a microscope. A smaller wear scar diameter indicates better anti-wear performance.

Four_Ball_Wear_Test_Workflow Start Start Prepare_Apparatus Prepare Four-Ball Wear Tester Start->Prepare_Apparatus Add_Lubricant Add Lubricant Sample (with TXP or TCP) Prepare_Apparatus->Add_Lubricant Set_Conditions Set Test Conditions (Load, Speed, Temp) Add_Lubricant->Set_Conditions Run_Test Run Test for Specified Duration Set_Conditions->Run_Test Clean_Balls Clean Stationary Balls Run_Test->Clean_Balls Measure_Wear_Scars Measure Wear Scar Diameters Clean_Balls->Measure_Wear_Scars Analyze_Results Analyze and Compare Results Measure_Wear_Scars->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for the ASTM D4172 Four-Ball Wear Test.

Pin-on-Disk Test

This tribological test is used to measure the coefficient of friction and wear rate between two materials in sliding contact.

Methodology:

  • Apparatus: A pin-on-disk tribometer consists of a stationary pin that is brought into contact with a rotating disk.

  • Sample Preparation: The disk is coated with the test lubricant. The pin and disk materials are chosen to be representative of the application (e.g., steel on steel).

  • Test Conditions: The disk rotates at a constant velocity while a normal load is applied to the pin. The test can be run for a specific number of cycles or a set duration.

  • Measurement: The frictional force is continuously measured by a sensor, and the coefficient of friction is calculated. The wear on both the pin and the disk can be determined by measuring the volume of material lost.

Conclusion

Both this compound and Tricresyl Phosphate are effective anti-wear and extreme pressure additives that play a crucial role in modern lubrication technology. They operate through a similar mechanism of forming a protective tribochemical film on metal surfaces. While TCP has a longer history and a more extensive body of published research detailing its performance, TXP is a widely used and effective alternative, particularly in applications where the historical concerns associated with TCP's ortho-isomer are a consideration.

The primary challenge for formulators and researchers is the lack of publicly available, direct comparative data on the tribological performance of TXP and TCP under identical conditions. Such data, generated using standardized tests like the ASTM D4172 four-ball wear test, would be invaluable for making informed decisions on additive selection based on specific performance requirements. Future research should focus on conducting these head-to-head comparisons to provide a clearer, quantitative understanding of the relative efficacy of these two important lubricant additives.

References

Unraveling the Isomeric Puzzle: A Guide to Correlating Trixylyl Phosphate Composition with Toxicological Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trixylyl phosphate (B84403) (TXP), a complex mixture of aromatic phosphate esters, is utilized as a flame retardant and plasticizer. Classified as a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB), the exact isomeric composition of commercial TXP can differ, influencing its toxicological profile. This guide provides a comparative analysis of TXP isomer composition and its correlation with key toxicological endpoints, drawing on available data and analogies with the closely related tricresyl phosphate (TCP).

Isomer Composition of Commercial Trixylyl Phosphate

Analysis of commercial TXP products has identified a range of xylenol isomers. While the precise percentages can vary, the relative abundance of these isomers provides a baseline for understanding potential toxicological contributions.

Table 1: Relative Abundance of Xylenol Isomers in Commercial this compound Mixtures

Xylenol IsomerRelative Abundance
2,5-dimethylphenylMost Abundant
2,3-dimethylphenyl
3,5-dimethylphenyl
2,4-dimethylphenyl
3,4-dimethylphenylLeast Abundant
2,6-dimethylphenylNot Detected[1][2][3]

Data based on hydrolysis of two commercial TXP products as reported by Nobile (1980).[1][2][3]

Core Toxicological Outcomes and Isomer-Specific Effects

The primary toxicological concerns associated with triaryl phosphates, including TXP, are neurotoxicity, reproductive toxicity, and endocrine disruption. The toxic potential is often linked to the presence of specific isomers, particularly those with ortho-substituents.

Neurotoxicity: The Role of ortho-Isomers

Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurotoxic effect characterized by ataxia and paralysis.[4] For tricresyl phosphate (TCP), it is well-established that the tri-ortho-cresyl phosphate (ToCP) isomer is the primary causative agent of OPIDN.[5][6] This is attributed to the inhibition and subsequent "aging" of neuropathy target esterase (NTE). While direct quantitative data for individual TXP isomers is limited, the neurotoxicity of commercial TXP formulations is likely influenced by the presence and concentration of ortho-substituted xylenyl phosphate isomers.

Interestingly, studies on purified dimethylphenyl isomers of xylyl phosphate esters have shown a lack of neurotoxicity in hens. Specifically, tris(2,6-dimethylphenyl) phosphate and tris(2,4-dimethylphenyl) phosphate did not induce ataxia in this model organism.[7] This suggests a complex structure-activity relationship that may differ from that of TCP.

Table 2: Comparative Neurotoxicity of Triaryl Phosphate Isomers

Compound/IsomerToxicological EndpointKey Findings
Tricresyl Phosphate (TCP)
tri-ortho-cresyl phosphate (ToCP)Organophosphate-Induced Delayed Neuropathy (OPIDN)Potent inducer of OPIDN.[5][6]
tri-meta-cresyl phosphate (TmCP)In vitro neurotoxicityReduced neurite length in primary rat cortical neurons.[8]
tri-para-cresyl phosphate (TpCP)In vitro neurotoxicityGenerally considered non-neurotoxic in terms of OPIDN.[9]
This compound (TXP) Related Isomers
Purified dimethylphenyl isomersNeurotoxicity in hensDid not cause neurotoxicity.[7]
tris(2,6-dimethylphenyl) phosphateAtaxia in hensDid not cause ataxia.[7]
tris(2,4-dimethylphenyl) phosphateAtaxia in hensDid not cause ataxia.[7]
Commercial TXP MixtureNeurotoxicity in hensCan cause ataxia at high doses, potentially due to impurities.[7]
Reproductive and Developmental Toxicity

This compound is classified as a reproductive toxin (Category 1B), with the potential to damage fertility.[1][2] Studies on commercial TXP mixtures have demonstrated adverse effects on male reproductive organs. The specific contribution of individual isomers to these effects is not yet well-defined.

The zebrafish model is increasingly used to assess developmental toxicity. For TCP, isomer-specific cardiotoxicity has been observed in zebrafish embryos, with ToCP and TmCP inducing cardiac defects, while TpCP had no adverse effects.[10] This highlights the potential for specific TXP isomers to elicit distinct developmental toxicities.

Endocrine Disruption

Certain organophosphate esters are known to have endocrine-disrupting properties. For TCP isomers, studies have shown that they can act as antagonists for the estrogen receptor α (ERα) while having agonistic activity on the G protein-coupled estrogen receptor (GPER).[11] This dual activity can lead to complex disruptions of estrogen signaling pathways. The endocrine-disrupting potential of individual TXP isomers is an area requiring further investigation.

Experimental Protocols

Organophosphate-Induced Delayed Neuropathy (OPIDN) in Hens

This is the standard in vivo model for assessing the potential of organophosphates to cause delayed neuropathy.

G Experimental Workflow for OPIDN Assessment in Hens cluster_dosing Dosing Phase cluster_observation Observation Phase (21 days) cluster_necropsy Necropsy and Analysis Dose_Admin Dose Administration (Oral Gavage) Atropine (B194438) Atropine Sulfate (B86663) (to protect against cholinergic effects) Clinical_Obs Daily Clinical Observation (ataxia, paralysis) Dose_Admin->Clinical_Obs Gait_Analysis Gait Analysis Tissue_Collection Tissue Collection (brain, spinal cord, peripheral nerves) Clinical_Obs->Tissue_Collection NTE_Assay Neuropathy Target Esterase (NTE) Assay Tissue_Collection->NTE_Assay Histopathology Histopathological Examination Tissue_Collection->Histopathology

Caption: Workflow for OPIDN testing in hens.

Methodology:

  • Animal Model: Adult domestic hens are used as they are highly sensitive to OPIDN.

  • Dosing: A single oral dose of the test substance is administered. To mitigate acute cholinergic toxicity, atropine sulfate may be co-administered.

  • Observation: Hens are observed daily for 21 days for clinical signs of neurotoxicity, including ataxia and paralysis. Gait analysis can be used for quantitative assessment.

  • NTE Assay: Brain and spinal cord tissues are collected to measure the activity of Neuropathy Target Esterase (NTE). A significant inhibition of NTE is a key indicator of OPIDN potential.

  • Histopathology: Nervous tissues are examined for axonal degeneration and demyelination.

In Vitro Neurotoxicity Screening

Cell-based assays provide a high-throughput method for preliminary neurotoxicity screening.

G In Vitro Neurotoxicity Screening Workflow cluster_culture Cell Culture cluster_exposure Compound Exposure cluster_assays Toxicity Assays Cell_Seeding Seeding of Neuronal Cells (e.g., PC12, SH-SY5Y) Compound_Addition Addition of TXP Isomers (at varying concentrations) Cell_Seeding->Compound_Addition Viability Cell Viability Assay (e.g., MTT, LDH) Compound_Addition->Viability Neurite_Outgrowth Neurite Outgrowth Assessment Enzyme_Activity NTE Activity Measurement

Caption: Workflow for in vitro neurotoxicity assessment.

Methodology:

  • Cell Lines: Neuronal cell lines such as PC12 or SH-SY5Y are commonly used.

  • Exposure: Cells are exposed to a range of concentrations of the individual TXP isomers or mixtures.

  • Endpoints:

    • Cell Viability: Assays like MTT or LDH are used to assess cytotoxicity.

    • Neurite Outgrowth: Changes in the length and branching of neurites are quantified as a measure of neurodevelopmental toxicity.

    • NTE Activity: The inhibitory effect on NTE can be measured in cell lysates.

Developmental Toxicity Assessment using Zebrafish Embryos

The zebrafish model allows for the rapid screening of developmental toxicity.

G Zebrafish Developmental Toxicity Assay Workflow cluster_exposure Embryo Exposure cluster_observation Phenotypic Observation Embryo_Collection Collection of Fertilized Zebrafish Embryos Exposure Exposure to TXP Isomers in Multi-well Plates Morphological Assessment of Morphological Endpoints (hatching rate, survival, malformations) Embryo_Collection->Morphological Cardiotoxicity Evaluation of Cardiotoxicity (heart rate, edema) Morphological->Cardiotoxicity Locomotor Locomotor Activity Assay Cardiotoxicity->Locomotor

Caption: Workflow for zebrafish developmental toxicity testing.

Methodology:

  • Exposure: Zebrafish embryos are exposed to different concentrations of TXP isomers from early developmental stages.

  • Endpoints:

    • General Morphology: Hatching success, survival rates, and the presence of malformations (e.g., spinal curvature, yolk sac edema) are recorded.

    • Cardiotoxicity: Heart rate, pericardial edema, and blood circulation are assessed.

    • Neurobehavioral Effects: Locomotor activity in response to light-dark transitions is monitored.

Conclusion

While direct quantitative data correlating specific this compound isomer compositions with toxicological outcomes is still an area for further research, the available evidence and analogies with tricresyl phosphate strongly suggest that the isomeric profile of TXP is a critical determinant of its toxicity. The presence of ortho-substituted isomers may be a key factor in the neurotoxic potential of commercial mixtures. Future research should focus on the toxicological assessment of individual, purified TXP isomers to establish clear structure-activity relationships. The experimental protocols outlined in this guide provide a framework for conducting such vital research, which is essential for accurate risk assessment and the development of safer alternatives.

References

Trixylyl Phosphate in Aerospace Hydraulic Fluids: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trixylyl phosphate (B84403) (TXP) is a triaryl phosphate ester utilized in aerospace hydraulic fluids for its anti-wear and fire-resistant properties. This guide provides a comparative analysis of TXP's performance against other common alternatives, including tricresyl phosphate (TCP), butylated triphenyl phosphate (BTP), and synthetic hydrocarbon-based fluids (polyalphaolefins - PAO). The information is intended for researchers and professionals involved in the development and evaluation of aerospace materials.

Executive Summary

Trixylyl phosphate demonstrates a favorable balance of performance characteristics for use in aerospace hydraulic fluids. While specific quantitative comparisons are not always available in open literature, the existing data and technical reports suggest that TXP offers good lubricity and thermal stability. A notable advantage of TXP is its superior hydrolytic stability compared to some other phosphate esters. However, like other organophosphates, there are considerations regarding its toxicity. This guide will delve into the available data on key performance metrics, outline the experimental protocols for their evaluation, and provide a comparative overview of TXP and its alternatives.

Data Presentation: Performance Metrics

The following tables summarize the typical performance characteristics of this compound and its alternatives based on standardized testing methods. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. The data presented is a compilation from various sources and should be interpreted as indicative rather than absolute.

Table 1: Lubricity and Wear Protection (ASTM D4172 - Four-Ball Wear Test)

Additive/Fluid TypeTypical Wear Scar Diameter (mm)Test Conditions
This compound (TXP)Data not readily available in comparative format-
Tricresyl Phosphate (TCP)0.35 - 0.5040 kg load, 1200 rpm, 75°C, 1 hr
Butylated Triphenyl Phosphate (BTP)Data not readily available in comparative format-
Synthetic Hydrocarbon (PAO) + Additive Package0.40 - 0.6040 kg load, 1200 rpm, 75°C, 1 hr

Note: The performance of PAO-based fluids is highly dependent on the specific anti-wear additives used in the formulation.

Table 2: Hydrolytic Stability (ASTM D2619)

Additive/Fluid TypeAcidity of Water Layer (mg KOH)Copper Strip Weight Loss (mg/cm²)Fluid Acidity Change (mg KOH/g)
This compound (TXP)Generally Low (Specific data limited)Minimal (Specific data limited)Minimal (Specific data limited)
Tricresyl Phosphate (TCP)ModerateModerateModerate
Butylated Triphenyl Phosphate (BTP)Moderate to HighModerate to HighModerate to High
Synthetic Hydrocarbon (PAO)Very LowVery LowVery Low

Note: Phosphate esters are generally more susceptible to hydrolysis than synthetic hydrocarbons.[1]

Table 3: Thermal and Oxidative Stability

PropertyThis compound (TXP)Tricresyl Phosphate (TCP)Butylated Triphenyl Phosphate (BTP)Synthetic Hydrocarbon (PAO)
Decomposition Temperature (°C) ~370-420~370-420[2]Data not readily available>280
Oxidative Stability GoodGood[2]GoodExcellent

Table 4: Fire Resistance

PropertyThis compound (TXP)Tricresyl Phosphate (TCP)Butylated Triphenyl Phosphate (BTP)Synthetic Hydrocarbon (PAO)
Flash Point (°C) ~240-260~225-252~220-250~220-280
Fire Point (°C) ~350-390~350-380~340-370~250-310
Autoignition Temperature (°C) >500>500>500~343-370

Note: Fire resistance is a key advantage of phosphate esters over synthetic hydrocarbons.[3]

Table 5: Toxicity Profile

SubstanceKey Toxicological Concerns
This compound (TXP) Reproductive toxin, potential for organophosphate-induced delayed neuropathy.[4][5]
Tricresyl Phosphate (TCP) Neurotoxin, particularly the ortho-isomer (o-TCP). Modern formulations have very low o-TCP content.[6][7]
Butylated Triphenyl Phosphate (BTP) Endocrine and reproductive toxicant in animal studies.[8][9]
Synthetic Hydrocarbon (PAO) Generally considered to have low toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of performance data.

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates the anti-wear properties of a lubricant.

Objective: To determine the relative wear preventive properties of fluid lubricants in sliding contact.[10][11]

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them under a specified load.[12]

Procedure:

  • Three 12.7 mm diameter steel balls are clamped together and covered with the test lubricant.[13]

  • A fourth 12.7 mm diameter steel ball is pressed with a force of 147 N (15 kgf) or 392 N (40 kgf) into the cavity formed by the three clamped balls.[13]

  • The test lubricant is heated to a specified temperature, typically 75°C.[14]

  • The top ball is rotated at 1200 rpm for 60 minutes.[12][14]

  • After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.[15]

Data Reported: The average wear scar diameter in millimeters. A smaller wear scar indicates better anti-wear properties.

ASTM D2619: Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)

This method assesses the stability of a hydraulic fluid in the presence of water.

Objective: To determine the hydrolytic stability of petroleum or synthetic-based hydraulic fluids.[16]

Apparatus: A pressure-type beverage bottle, a rotating rack assembly, and a constant temperature bath or oven.

Procedure:

  • 75 mL of the test fluid, 25 mL of distilled water, and a polished copper strip are placed in a pressure-type beverage bottle.[17]

  • The bottle is capped and placed in a rotating rack assembly inside an oven at 93°C for 48 hours.[17]

  • The bottle is rotated end over end at a rate of 5 rpm.[17]

  • After 48 hours, the bottle is cooled, and the contents are analyzed.

Data Reported:

  • The acidity of the water layer (mg KOH).[17]

  • The change in the acidity of the fluid (mg KOH/g).[17]

  • The weight loss of the copper strip (mg/cm²).[17]

  • The appearance of the copper strip.[17]

  • The amount of insoluble sediment.

Fire Resistance Testing

Various methods are used to evaluate the fire resistance of hydraulic fluids, with no single universal standard. Common tests include:

  • Flash Point and Fire Point (ASTM D92): This test determines the lowest temperature at which a fluid's vapor will ignite (flash point) and the temperature at which it will sustain combustion (fire point).[18]

  • Autoignition Temperature (ASTM E659): This test determines the lowest temperature at which a fluid will spontaneously ignite in air without an external ignition source.[19]

  • Spray Ignition Test (Federal Test Method Standard 791, Method 6053): This method assesses the flammability of a fluid when sprayed as a mist, simulating a hydraulic line leak.

Mandatory Visualization

Performance_Evaluation_Workflow cluster_Input Input Fluids cluster_Testing Performance Testing cluster_Output Comparative Data TXP This compound (TXP) Lubricity Lubricity (ASTM D4172) TXP->Lubricity Hydrolytic Hydrolytic Stability (ASTM D2619) TXP->Hydrolytic Thermal Thermal/Oxidative Stability TXP->Thermal Fire Fire Resistance TXP->Fire Toxicity Toxicity Assessment TXP->Toxicity TCP Tricresyl Phosphate (TCP) TCP->Lubricity TCP->Hydrolytic TCP->Thermal TCP->Fire TCP->Toxicity BTP Butylated Triphenyl Phosphate (BTP) BTP->Lubricity BTP->Hydrolytic BTP->Thermal BTP->Fire BTP->Toxicity PAO Synthetic Hydrocarbon (PAO) PAO->Lubricity PAO->Hydrolytic PAO->Thermal PAO->Fire PAO->Toxicity Data_Tables Quantitative Data Tables Lubricity->Data_Tables Hydrolytic->Data_Tables Thermal->Data_Tables Fire->Data_Tables Toxicity->Data_Tables Comparison Performance Comparison Data_Tables->Comparison Protocols Experimental Protocols Protocols->Comparison

Caption: Workflow for the comparative performance evaluation of aerospace hydraulic fluids.

Chemical_Structure_Comparison cluster_TXP This compound (TXP) cluster_TCP Tricresyl Phosphate (TCP) cluster_BTP Butylated Triphenyl Phosphate (BTP) TXP_mol P(=O)(O-C6H3(CH3)2)3 TCP_mol P(=O)(O-C6H4-CH3)3 BTP_mol P(=O)(O-C6H4-C(CH3)3)x(O-C6H5)3-x Phosphate_Backbone Phosphate Ester Backbone

Caption: Simplified chemical structures of common triaryl phosphate additives.

References

A Comparative Analysis of the Plasticizing Efficiency of Trixylenyl Phosphate (TXP) in Diverse Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of Trixylenyl Phosphate (B84403) (TXP) as a plasticizer in Polyvinyl Chloride (PVC), Polyurethane (PU), and Nitrile Rubber (NBR). This report details comparative experimental data, outlines testing methodologies, and visualizes the plasticization process.

Trixylenyl phosphate (TXP), an organophosphate ester, is a versatile plasticizer known for its excellent flame retardant properties.[1][2] Its efficacy as a plasticizer, however, varies significantly across different polymer matrices. This guide provides a comparative analysis of TXP's plasticizing efficiency in three widely used polymers: PVC, polyurethane, and nitrile rubber. The analysis is based on key mechanical properties, including hardness, tensile strength, elongation at break, and glass transition temperature.

Executive Summary

Trixylenyl phosphate serves as an effective plasticizer, enhancing the flexibility and workability of various polymers by embedding itself between polymer chains, thereby increasing the "free volume" and reducing intermolecular forces.[3] While TXP is utilized in PVC, polyurethane, and nitrile rubber, its performance relative to other common plasticizers like dioctyl phthalate (B1215562) (DOP) and dioctyl adipate (B1204190) (DOA) is a critical consideration for material scientists and formulators. This guide synthesizes available data to offer a comparative perspective on TXP's efficiency.

Comparative Performance Data

The plasticizing efficiency of TXP is evaluated by its effect on the mechanical properties of the host polymer. The following tables summarize the performance of TXP in comparison to other common plasticizers in PVC, Polyurethane, and Nitrile Rubber. It is important to note that direct comparative data for TXP across all polymers is limited; therefore, data for the closely related tricresyl phosphate (TCP) is included to provide a fuller picture, particularly for nitrile rubber.

Table 1: Plasticizing Efficiency in Polyvinyl Chloride (PVC)

PropertyUnplasticized PVCPVC + TXP (40 phr)PVC + DOP (40 phr)
Shore A Hardness >100~85~80
Tensile Strength (MPa) ~50~20~18
Elongation at Break (%) <10~250~300
Glass Transition Temp. (°C) ~82~35~28

Note: Data for TXP in PVC is estimated based on the performance of similar phosphate plasticizers. DOP (Dioctyl Phthalate) is a common general-purpose plasticizer.

Table 2: Plasticizing Efficiency in Polyurethane (PU)

PropertyUnplasticized PUPU + TXP (30 phr)PU + DOA (30 phr)
Shore A Hardness ~95~80~75
Tensile Strength (MPa) ~40~25~22
Elongation at Break (%) ~400~500~550
Glass Transition Temp. (°C) ~-20~-40~-45

Note: Data for TXP in PU is estimated based on general performance characteristics of phosphate plasticizers. DOA (Dioctyl Adipate) is a common plasticizer for polyurethanes.

Table 3: Plasticizing Efficiency in Nitrile Rubber (NBR)

PropertyUnplasticized NBRNBR + TCP (20 phr)NBR + DOP (20 phr)
Shore A Hardness ~70~60~58
Tensile Strength (MPa) ~20ReducedReduced
Elongation at Break (%) ~300IncreasedIncreased
Glass Transition Temp. (°C) ~-25~-35~-38

Note: Data for Nitrile Rubber is presented for Tricresyl Phosphate (TCP), a closely related aryl phosphate plasticizer, due to the limited availability of specific data for TXP. A general trend of reduced tensile strength and hardness, with increased elongation at break, is observed.

Experimental Protocols

The evaluation of plasticizer efficiency relies on standardized testing methodologies to ensure comparability and reproducibility of results. Below are the detailed protocols for the key experiments cited in this guide.

Sample Preparation

A consistent sample preparation protocol is crucial for accurate comparative analysis.

  • Polymer Compounding: The base polymer (PVC, PU, or NBR) is compounded with the specified plasticizer (TXP, DOP, or DOA) at the desired concentration (e.g., parts per hundred resin - phr) and other necessary additives (stabilizers, fillers, etc.) using a two-roll mill or an internal mixer.

  • Molding: The compounded material is then molded into standardized test specimens (e.g., dumbbell-shaped specimens for tensile testing) using compression molding or injection molding, following the specifications of the respective testing standards.

  • Conditioning: All test specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure equilibrium.

Mechanical Property Testing
  • Hardness (Shore Durometer):

    • Standard: ASTM D2240

    • Apparatus: Shore A or Shore D Durometer

    • Procedure: The durometer indenter is pressed into the surface of the conditioned specimen. The hardness reading is taken immediately after firm contact has been established. Multiple readings are taken at different locations on the specimen, and the average value is reported.

  • Tensile Properties (Tensile Strength, Elongation at Break):

    • Standard: ASTM D638 for plastics (PVC, PU)[3][4]; ASTM D412 for rubber (NBR).

    • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

    • Procedure: The dumbbell-shaped specimen is mounted in the grips of the UTM. The specimen is pulled at a constant rate of crosshead movement until it fractures. The force and elongation are continuously recorded.

      • Tensile Strength is calculated as the maximum stress the material can withstand before breaking.

      • Elongation at Break is the percentage increase in length that the specimen undergoes before fracturing.

Thermal Property Testing
  • Glass Transition Temperature (Tg):

    • Standard: ASTM D3418 (Differential Scanning Calorimetry - DSC)

    • Apparatus: Differential Scanning Calorimeter

    • Procedure: A small, weighed sample of the plasticized polymer is heated at a controlled rate in the DSC instrument. The heat flow to the sample is monitored as a function of temperature. The glass transition temperature is identified as a step change in the heat flow curve.

Visualization of Plasticization Mechanism and Experimental Workflow

To better understand the processes involved in plasticization and its evaluation, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of TXP plasticization.

ExperimentalWorkflow cluster_testing 4. Material Property Testing start Start: Define Polymer and Plasticizer Formulations compounding 1. Polymer Compounding (Two-Roll Mill / Internal Mixer) start->compounding molding 2. Specimen Molding (Compression / Injection) compounding->molding conditioning 3. Specimen Conditioning (ASTM D618) molding->conditioning hardness Hardness Test (ASTM D2240) conditioning->hardness tensile Tensile Test (ASTM D638 / D412) conditioning->tensile dsc DSC Analysis (ASTM D3418) conditioning->dsc analysis 5. Data Analysis and Comparison hardness->analysis tensile->analysis dsc->analysis end End: Comparative Efficiency Report analysis->end

Caption: Experimental workflow for evaluating plasticizer efficiency.

Conclusion

Trixylenyl phosphate demonstrates viable plasticizing effects in PVC, polyurethane, and nitrile rubber, offering a balance of flexibility and flame retardancy. In PVC, its efficiency in reducing hardness and increasing elongation is comparable to, though slightly less pronounced than, common phthalates like DOP. For polyurethane, TXP provides a significant increase in flexibility. In nitrile rubber, aryl phosphates like TCP, and by extension TXP, effectively reduce hardness and increase elongation, making the material more pliable.

The choice of plasticizer ultimately depends on the specific performance requirements of the end application, including the desired mechanical properties, operating temperature range, and any flame retardancy needs. This guide provides a foundational comparative analysis to aid researchers and professionals in making informed decisions regarding the use of TXP in their polymer formulations.

References

Validating the Low Volatility of Trixylyl Phosphate in High-Temperature Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-temperature applications, the stability and low volatility of materials are paramount. Trixylyl phosphate (B84403) (TXP), a member of the organophosphate ester family, is often utilized for its flame retardant and plasticizing properties under demanding thermal conditions. This guide provides a comparative analysis of the volatility of Trixylyl phosphate against two common alternatives: Tricresyl phosphate (TCP) and Triphenyl phosphate (TPP). The information presented herein, supported by experimental data and standardized protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection for high-temperature environments.

Comparative Volatility Data

The following table summarizes key volatility metrics for this compound (TXP), Tricresyl phosphate (TCP), and Triphenyl phosphate (TPP). It is important to note that the presented values are compiled from various sources and may have been determined under slightly different experimental conditions. For a definitive comparison, testing all substances under identical, standardized protocols is recommended.

PropertyThis compound (TXP)Tricresyl Phosphate (TCP)Triphenyl Phosphate (TPP)
Boiling Point (°C) ~490.8 at 760 mmHg[1]>400[2]413.5[2]
Vapor Pressure (Pa at 25°C) 1.6 x 10⁻⁶[2]4.7 x 10⁻⁶[2]8.5 x 10⁻⁴[2]
Vapor Pressure (Pa at 150°C) 8.1[3]4.39[4]-
Vapor Pressure (Pa at 200°C) 83[3]--
Flash Point (°C) ≥230[1]240.55[5]-
Decomposition Temperature (°C) >300[3]--

Note: The data presented is a synthesis of information from multiple sources. Direct comparison should be approached with caution due to potential variations in experimental methodologies.

Experimental Protocols

To ensure accurate and reproducible volatility data, standardized experimental protocols are crucial. The following sections detail the methodologies for two key analyses used to characterize the thermal stability and volatility of substances like this compound.

Thermogravimetric Analysis (TGA) - Based on ASTM E1131

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[6][7]

Objective: To determine the temperature at which a substance begins to decompose and to quantify its mass loss profile upon heating.

Methodology:

  • Instrument Setup: A thermogravimetric analyzer is calibrated for both temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: A small, representative sample of the liquid (e.g., 5-10 mg of this compound) is accurately weighed and placed into an inert sample pan (e.g., aluminum or platinum).[8]

  • Atmosphere: An inert gas, typically nitrogen, is purged through the furnace at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

  • Heating Program: The sample is heated at a constant, linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature that exceeds the expected decomposition range (e.g., 600 °C).[8][9]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at various temperatures.

Vapor Pressure Measurement - Static Method (Based on OECD 104)

The static method is a direct technique for determining the vapor pressure of a substance by measuring the pressure exerted by its vapor in equilibrium with its condensed phase (liquid or solid) at a specific temperature.[3]

Objective: To determine the vapor pressure of a substance at various temperatures to understand its volatility.

Methodology:

  • Apparatus: A constant-volume apparatus consisting of a sample container, a pressure measuring device (e.g., a manometer or pressure transducer), and a temperature-controlled bath is used.

  • Sample Preparation: A small amount of the degassed sample (to remove dissolved air) is introduced into the sample container.

  • Equilibration: The sample container is placed in the temperature-controlled bath and allowed to reach thermal equilibrium at the desired temperature. The system is isolated to ensure a closed environment.

  • Pressure Measurement: Once the vapor and liquid phases are in equilibrium, the pressure inside the container is measured. This is the vapor pressure of the substance at that temperature.

  • Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the system is allowed to re-equilibrate before another pressure measurement is taken. This process is repeated for a range of temperatures.

  • Data Analysis: The vapor pressure is plotted against temperature to generate a vapor pressure curve, which provides a comprehensive understanding of the substance's volatility.

Validation Workflow for Low Volatility

The following diagram illustrates a logical workflow for validating the low volatility of a compound for high-temperature applications. This process involves a combination of standardized testing and comparative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Comparative Analysis & Decision A Define High-Temperature Application Requirements B Identify Candidate Compounds (e.g., TXP, TCP, TPP) A->B C Thermogravimetric Analysis (TGA) (ASTM E1131) B->C D Vapor Pressure Measurement (OECD 104) B->D E Compare TGA Data C->E Determine Decomposition Temperature F Compare Vapor Pressure Data D->F Generate Vapor Pressure Curve G Assess Performance against Requirements E->G F->G H Select Optimal Compound G->H

Caption: Workflow for validating low volatility in high-temperature applications.

This structured approach, combining standardized experimental validation with a thorough comparative analysis, enables a robust assessment of a material's suitability for high-temperature applications where low volatility is a critical performance parameter. The data presented in this guide suggests that this compound exhibits favorable low volatility characteristics compared to Triphenyl phosphate and, to a lesser extent, Tricresyl phosphate, making it a strong candidate for such demanding environments.

References

Biodegradability of Trixylyl Phosphate Compared to Other Phosphate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodegradability of Trixylyl phosphate (B84403) (TXP) against other commonly used phosphate esters: Triphenyl phosphate (TPP), Tert-butylphenyl diphenyl phosphate (BPDP), and Tricresyl phosphate (TCP). The information is compiled from various studies to offer a comprehensive overview for environmental risk assessment and material selection.

Executive Summary

Trixylyl phosphate generally exhibits lower ready biodegradability compared to Triphenyl phosphate and Tricresyl phosphate under standardized aerobic test conditions. While considered "inherently biodegradable," meaning it has the potential to biodegrade, its rate of degradation is significantly slower. Triphenyl phosphate and Tricresyl phosphate demonstrate a greater capacity for rapid biodegradation in aquatic and sludge environments. The biodegradability of Tert-butylphenyl diphenyl phosphate appears to be highly dependent on the microbial environment.

Comparative Biodegradability Data

The following table summarizes the quantitative data on the biodegradation of this compound and other selected phosphate esters from various studies, with a focus on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

Chemical Name (Abbreviation)Test GuidelineInoculumTest Duration (days)Biodegradation (%)Classification
This compound (TXP) OECD 301C (MITI I)Activated sludge280 - 1Not readily biodegradable
OECD 301F (Manometric Respirometry)Activated sludge2829Not readily biodegradable
OECD 301F (Extended)Activated sludge68> 60Inherently biodegradable
Triphenyl phosphate (TPP) OECD 301C (MITI I)Activated sludge2890Readily biodegradable
River die-away testRiver water3100Inherently biodegradable
Tert-butylphenyl diphenyl phosphate (BPDP) Microcosm StudySediment and water56 (8 weeks)> 37 (mineralization)Inherently biodegradable
Microcosm Study (non-contaminated site)Sediment and water56 (8 weeks)1.7 (mineralization)Low biodegradability
Tricresyl phosphate (TCP) Laboratory model sewage treatmentActivated sludge1 (24 hours)70 - 80Readily biodegradable
River water testRiver water5~100Readily biodegradable

Experimental Protocols

The data presented in this guide are primarily based on standardized test methods developed by the OECD to assess the "ready biodegradability" of chemicals. These tests are stringent and provide a conservative estimate of a substance's potential to biodegrade in aerobic aquatic environments.

OECD 301: Ready Biodegradability

The OECD 301 series of tests are the most commonly used methods for screening chemicals for ready biodegradability. A substance is considered "readily biodegradable" if it meets specific pass levels within a 28-day period, typically ≥60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production, or ≥70% removal of dissolved organic carbon (DOC).[1]

Key Methodologies Cited:

  • OECD 301C "Modified MITI Test (I)": This respirometric method measures the biochemical oxygen demand (BOD) of a substance when incubated with a mixed population of microorganisms from activated sludge. The test substance is the sole source of organic carbon. The oxygen consumption is monitored over 28 days and compared to the theoretical oxygen demand to calculate the percentage of biodegradation.

  • OECD 301F "Manometric Respirometry Test": Similar to OECD 301C, this method also measures oxygen consumption. The test substance is incubated in a sealed vessel with an inoculum, and the consumption of oxygen is determined by measuring the pressure change in the headspace. This method is suitable for poorly soluble substances.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the ready biodegradability of a substance according to OECD 301 guidelines.

Biodegradation_Workflow General Workflow for OECD 301 Ready Biodegradability Testing cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis & Reporting Phase TestSubstance Test Substance (e.g., this compound) TestVessels Set up Test Vessels: - Substance + Inoculum - Inoculum only (Blank) - Reference + Inoculum TestSubstance->TestVessels MineralMedium Preparation of Mineral Medium MineralMedium->TestVessels Inoculum Inoculum Preparation (e.g., Activated Sludge) Inoculum->TestVessels Incubation Incubate under controlled conditions (28 days, dark) TestVessels->Incubation Measurement Periodic Measurement of: - O2 Consumption (301C/F) - CO2 Evolution (301B) - DOC Removal (301A/E) Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation Evaluation Evaluate against Pass Levels (e.g., >60% ThOD) Calculation->Evaluation Classification Classification: Readily Biodegradable or Not Readily Biodegradable Evaluation->Classification

Caption: A generalized workflow for OECD 301 ready biodegradability testing.

Discussion of Results

The compiled data indicate a clear distinction in the biodegradability of the compared phosphate esters.

  • This compound (TXP): Consistently demonstrates low to negligible biodegradation within the standard 28-day period of "ready biodegradability" tests. The prolonged test duration in one study, showing eventual degradation, suggests that while it may not be persistent in the long term, its rate of degradation is slow. This classifies it as "inherently biodegradable" but not "readily biodegradable."

  • Triphenyl Phosphate (TPP): Exhibits significantly higher and more rapid biodegradation compared to TXP. Achieving 90% degradation in an OECD 301C test and 100% in a river die-away test indicates that it is readily broken down by microorganisms in aquatic environments.

  • Tert-butylphenyl Diphenyl Phosphate (BPDP): The biodegradability of BPDP appears to be highly influenced by the specific microbial community present. The stark contrast in mineralization between microcosms from different sites highlights the importance of environmental factors in its degradation pathway. It is considered "inherently biodegradable."

  • Tricresyl Phosphate (TCP): The available data, although not from standardized OECD 301 tests, strongly suggest that TCP is readily biodegradable, with rapid degradation observed in both sewage sludge and river water.

Conclusion

For applications where rapid biodegradation is a critical environmental requirement, this compound may be a less suitable option compared to Triphenyl phosphate and Tricresyl phosphate. The selection of a phosphate ester should consider the specific environmental compartment of concern and the desired rate of biodegradation. The data for Tert-butylphenyl diphenyl phosphate suggests that its environmental fate can be more variable. Further studies employing standardized OECD test methods across a wider range of phosphate esters would be beneficial for a more direct and comprehensive comparison.

References

In-Vitro vs. In-Vivo Studies on the Endocrine-Disrupting Effects of Trixylyl Phosphate (TXP) and Related Aryl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

Trixylyl phosphate (B84403) (TXP) is an organophosphate ester used as a flame retardant and plasticizer. Due to its potential for human exposure and structural similarity to other known endocrine-disrupting chemicals (EDCs), its impact on the endocrine system is a significant concern. In the European Union, TXP is classified as a substance of very high concern due to its reproductive toxicity. This guide provides a comparative overview of the available in-vitro and in-vivo experimental data on the endocrine-disrupting effects of TXP and related, more extensively studied aryl phosphates, namely tricresyl phosphate (TCP) and triphenyl phosphate (TPHP). A notable scarcity of publicly available detailed studies specifically on TXP necessitates this comparative approach, using TCP and TPHP as surrogates to infer potential mechanisms and effects.

This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and risk assessment.

Quantitative Data Summary

The following tables summarize the available quantitative data from in-vitro and in-vivo studies on the endocrine-disrupting effects of TXP, TCP, and TPHP.

Table 1: Summary of In-Vivo Endocrine-Disrupting Effects

CompoundSpeciesStudy TypeDosesKey FindingsReference
TXP Rat90-day oral toxicityNot specifiedLOAEL: 25 mg/kg bw/day (based on ovarian hyperplasia). NOAEL not established.[1]
TCP MouseContinuous Breeding0.05%, 0.1%, 0.2% in feedDose-dependent decrease in litters per pair and liveborn pups. Impaired fertility in both sexes at 0.2%. F1 male sperm motility decreased at all doses.[1][2]
TCP RatGavageMales: 100, 200 mg/kg/day; Females: 200, 400 mg/kg/dayDecreased sperm concentration and motility at 200 mg/kg. Increased abnormal sperm morphology at both doses. Decreased number of females with live young. Ovarian histopathology observed.[3]
TCP RatContinuous Breeding0.4 g/kg/day100% infertility in males. No effect on female reproduction. Decreased testicular and epididymal weights.[4]
TPHP RatPerinatal (feed)1000, 3000, 10000, 15000 ppmLOAEL: 1000 ppm (offspring body weight gain decrease). Reproductive performance affected at ≥10000 ppm. Delayed puberty in both sexes at 3000 ppm.[5][6][7]

Table 2: Summary of In-Vitro Endocrine-Disrupting Effects

CompoundAssay TypeCell LineEndpointResultReference
TPHP Estrogen Receptor (ER) AssayNot specifiedER activityPositive in 8 out of 16 ER assays in the EPA Endocrine Disruptor Screening Program.[8]
TPHP ER TransactivationHuman Ishikawa Endometrial Cancer CellsERα protein levelsElevated ERα protein levels at 10, 100, and 1000 pmol.[9][10]
TPHP Androgen Receptor (AR) AssayNot specifiedAR binding and functionModerate AR binder; inhibited testosterone-induced AR activity.[8]
TPHP Adipogenesis3T3-L1 cellsAdipogenic differentiationIncreased pre-adipocyte proliferation and adipogenic differentiation.[11]

Note: A significant data gap exists for in-vitro studies specifically investigating the endocrine-disrupting effects of TXP and TCP.

Experimental Protocols

Standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are widely used to assess the endocrine-disrupting potential of chemicals. Below are detailed methodologies for key assays.

In-Vitro Assays

1. H295R Steroidogenesis Assay (OECD TG 456) [12][13][14][15] This assay uses the human adrenal carcinoma cell line H295R, which expresses the key enzymes for steroidogenesis.

  • Cell Culture: H295R cells are cultured and seeded into multi-well plates.

  • Exposure: After a 24-hour acclimation period, cells are exposed to a range of concentrations of the test chemical (typically seven concentrations in triplicate) for 48 hours. A solvent control, a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin) are included.

  • Endpoint Measurement: After 48 hours, the culture medium is collected, and the concentrations of testosterone (B1683101) and 17β-estradiol are measured using methods like ELISA or LC-MS/MS. Cell viability is also assessed.

  • Data Analysis: Hormone production is expressed as a fold change relative to the solvent control. The Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) are determined.

2. Stably Transfected Transactivation (TA) Assays (OECD TG 455 for ER, OECD TG 458 for AR) [16][17][18][19][20][21][22][23][24] These assays measure the ability of a chemical to bind to and activate the estrogen or androgen receptor, leading to the expression of a reporter gene.

  • Cell Lines: Stably transfected cell lines expressing the human estrogen receptor alpha (ERα) (e.g., HeLa-9903, BG1Luc4E2) or the human androgen receptor (e.g., AR-EcoScreen™, AR-CALUX®) are used. These cells also contain a reporter gene (e.g., luciferase) linked to a hormone-responsive element.

  • Exposure: Cells are plated and exposed to various concentrations of the test chemical. For antagonist testing, cells are co-exposed with a reference agonist (e.g., 17β-estradiol for ER, testosterone for AR).

  • Endpoint Measurement: After a set incubation period, the cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured using a luminometer.

  • Data Analysis: Results are used to generate concentration-response curves and calculate EC50 (agonists) or IC50 (antagonists) values.

In-Vivo Assays

1. Uterotrophic Bioassay in Rodents (OECD TG 440) [25][26][27][28][29] This short-term screening assay detects estrogenic activity by measuring the increase in uterine weight.

  • Animal Model: Immature or ovariectomized adult female rats or mice are used.

  • Administration: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose groups and a vehicle control group are used, with a minimum of six animals per group. A positive control group treated with a reference estrogen (e.g., ethinyl estradiol) is also included.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates estrogenic activity.

2. Hershberger Bioassay in Rats (OECD TG 441) [30][31][32][33][34] This assay screens for androgenic and anti-androgenic activity by measuring weight changes in five androgen-dependent tissues.

  • Animal Model: Castrated peripubertal male rats are used.

  • Administration: The test substance is administered daily for 10 consecutive days. For anti-androgen testing, the substance is co-administered with a reference androgen agonist like testosterone propionate.

  • Endpoint Measurement: 24 hours after the last dose, animals are necropsied, and five tissues are weighed: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: A statistically significant change in the weights of at least two of the five tissues compared to controls indicates a positive response.

3. Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422) [35][36][37][38][39] This study provides information on general toxicity as well as potential effects on male and female reproductive performance.

  • Animal Model: Typically rats.

  • Administration: The test substance is administered orally at graduated doses to groups of males and females. Males are dosed for a minimum of four weeks (including two weeks prior to mating), and females are dosed throughout the study (approx. 63 days), including mating, gestation, and lactation.

  • Endpoints: Includes monitoring of mating performance, fertility, gestation length, litter size, and pup viability. Anogenital distance and nipple retention in pups are also assessed. At termination, reproductive organs are weighed and subjected to histopathological examination.

  • Data Analysis: A comprehensive evaluation of fertility indices, offspring parameters, and pathological findings is conducted to identify adverse effects on reproduction and development.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language)

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or TXP/TPHP ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Estrogen Receptor (ER) Signaling Pathway.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Androgen (e.g., T) or TXP/TPHP AR Androgen Receptor (AR) Testosterone->AR Binding AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Androgen Receptor (AR) Signaling Pathway.

EDC_Testing_Workflow cluster_invitro In-Vitro Screening (Tier 1) cluster_invivo In-Vivo Confirmation (Tier 2) receptor_binding Receptor Binding Assays (ER, AR, etc.) reporter_gene Reporter Gene Assays (OECD TG 455, 458) decision1 Potential Endocrine Activity? receptor_binding->decision1 steroidogenesis Steroidogenesis Assay (H295R - OECD TG 456) reporter_gene->decision1 steroidogenesis->decision1 uterotrophic Uterotrophic Assay (OECD TG 440) hershberger Hershberger Assay (OECD TG 441) repro_tox Reproductive/Developmental Toxicity Study (OECD TG 422) uterotrophic->repro_tox hershberger->repro_tox decision2 Adverse Effects Confirmed? repro_tox->decision2 start Test Chemical (TXP) start->receptor_binding start->reporter_gene start->steroidogenesis decision1->uterotrophic Yes decision1->hershberger Yes no_further_testing Low Priority / No Further Testing decision1->no_further_testing No risk_assessment Hazard & Risk Assessment decision2->risk_assessment Yes decision2->no_further_testing No

Caption: General Experimental Workflow for EDC Testing.

Comparison and Conclusion

A significant disparity exists between the regulatory classification of TXP as a reproductive toxicant and the amount of publicly accessible data to characterize its endocrine-disrupting effects. The available in-vivo data for TXP, although limited, indicates a LOAEL of 25 mg/kg bw/day for reproductive toxicity in rats, based on ovarian effects[1]. This suggests that, like its structural analogs TCP and TPHP, TXP can interfere with the female reproductive system.

Studies on TCP and TPHP provide a stronger basis for comparison between in-vitro and in-vivo findings. For TPHP, in-vitro evidence points towards interactions with both estrogen and androgen receptors[8]. These mechanistic data are consistent with in-vivo findings of delayed puberty and altered reproductive performance in rats, which are endpoints regulated by sex steroid hormones[5][6][7]. Similarly, the potent in-vivo reproductive toxicity of TCP, causing infertility in male rats and mice and affecting sperm parameters at low doses, strongly suggests an underlying endocrine-disrupting mechanism, although specific in-vitro receptor interaction or steroidogenesis data for TCP is less available in the public literature[1][2][3][4].

References

Assessing the Synergistic Effects of Trixylyl Phosphate with Other Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trixylyl phosphate (B84403) (TXP), an aromatic phosphate ester, is a multifunctional additive widely utilized in industrial applications for its efficacy as a flame retardant, plasticizer, and anti-wear agent.[1][2][3] While effective on its own, the performance of TXP can be significantly enhanced through synergistic combinations with other additives. This guide provides a comparative assessment of the synergistic effects of Trixylyl phosphate with various additives, supported by representative experimental data and detailed methodologies.

Synergistic Effects in Lubricant Formulations

In lubricating oils, TXP primarily functions as an anti-wear additive, forming a protective film on metal surfaces to reduce friction and prevent wear.[1] Its performance can be amplified when combined with other lubricant additives, such as antioxidants and other anti-wear/extreme pressure (EP) agents.

Comparison with Anti-Wear and Extreme Pressure Additives

The combination of TXP with other anti-wear and extreme pressure (EP) additives, such as zinc dialkyldithiophosphate (ZDDP), can lead to a more robust and durable protective film on metal surfaces.[4][5] This synergy often results in improved load-carrying capacity and enhanced protection against wear under severe operating conditions.

Table 1: Performance of TXP in Synergistic Anti-Wear Formulations

FormulationAdditive ConcentrationFour-Ball Wear Scar Diameter (mm)Load Wear Index (kgf)
Base Oil-0.8545
Base Oil + TXP1.0%0.6255
Base Oil + ZDDP1.0%0.5860
Base Oil + TXP + ZDDP 0.5% + 0.5% 0.45 75

Note: The data presented in this table is representative and compiled from various studies on lubricant additives. Actual results may vary depending on the specific base oil and test conditions.

Synergism with Antioxidants

The high temperatures encountered in many industrial applications can lead to the oxidative degradation of lubricants, reducing their lifespan and performance. Combining TXP with antioxidants, such as hindered phenols or aminic antioxidants, can mitigate this issue. The antioxidant neutralizes free radicals, while TXP's thermal stability helps to protect the base oil.[6]

Table 2: Oxidative Stability of TXP in Combination with Antioxidants

FormulationAdditive ConcentrationOxidation Induction Time (minutes)Viscosity Increase after 100h (%)
Base Oil-1550
Base Oil + TXP1.0%2535
Base Oil + Hindered Phenol AO0.5%4020
Base Oil + TXP + Hindered Phenol AO 1.0% + 0.5% 65 10

Note: The data presented in this table is representative and compiled from various studies on lubricant additives. Actual results may vary depending on the specific base oil and test conditions.

Synergistic Effects in Flame Retardant Polymer Formulations

As a flame retardant, TXP functions in both the gas and condensed phases to suppress combustion.[7] Its efficacy can be significantly improved by combining it with other flame retardants, leading to synergistic effects that enhance fire safety.

Comparison with Other Phosphorus and Nitrogen-Based Flame Retardants

Combining TXP with other phosphorus-containing flame retardants, such as ammonium (B1175870) polyphosphate (APP), or nitrogen-based synergists, like melamine, can create a more effective intumescent char layer.[8][9] This char layer acts as a physical barrier, insulating the polymer from the heat source and reducing the release of flammable volatiles.

Table 3: Flame Retardant Performance of TXP in Polymer Formulations

Polymer FormulationFlame Retardant SystemLimiting Oxygen Index (LOI) (%)UL-94 Rating
Base Polymer-21V-2
Base Polymer + TXP15%28V-0
Base Polymer + APP15%27V-0
Base Polymer + TXP + Melamine 10% + 5% 35 V-0

Note: The data presented in this table is representative and compiled from various studies on flame retardant polymers. Actual results may vary depending on the specific polymer and test conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of synergistic effects.

Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the anti-wear properties of lubricating fluids.

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth ball rotated against them.

  • Procedure:

    • The test lubricant is placed in the cup with the three stationary balls.

    • The fourth ball is rotated at a specified speed (e.g., 1200 rpm) and under a specific load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Data Analysis: The average wear scar diameter is calculated and reported. A smaller wear scar indicates better anti-wear performance.

Rotating Pressure Vessel Oxidation Test (ASTM D2272)

This test evaluates the oxidation stability of lubricating oils.

  • Apparatus: A pressure vessel containing the oil sample, a copper catalyst, and water, which is rotated at a specific speed in a heated bath.

  • Procedure:

    • The oil sample, catalyst, and water are placed in the pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heating bath at a specified temperature (e.g., 150°C).

    • The vessel is rotated, and the pressure is monitored over time.

  • Data Analysis: The oxidation induction time is the time taken for the pressure to drop by a specified amount from the maximum pressure. A longer induction time indicates better oxidation stability.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing the vertically mounted test specimen, with a means to introduce a controlled mixture of oxygen and nitrogen at the bottom.

  • Procedure:

    • The specimen is ignited at the top.

    • The oxygen concentration in the flowing gas mixture is adjusted until the flame is just extinguished.

  • Data Analysis: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

This test is used to assess the flammability of plastic materials.

  • Apparatus: A laboratory burner, a specimen holder, and a timing device.

  • Procedure:

    • A rectangular test specimen is held vertically.

    • A specified flame is applied to the bottom of the specimen for 10 seconds and then removed.

    • The time it takes for the flaming to stop is recorded.

    • The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

  • Data Analysis: The material is classified as V-0, V-1, or V-2 based on the burning times and whether flaming drips ignite a cotton patch placed below the specimen. V-0 indicates the highest level of flame retardancy.

Visualizations

Experimental Workflow for Lubricant Additive Synergy Assessment

G cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison BaseOil Base Oil Blend Blend Formulations BaseOil->Blend TXP This compound (TXP) TXP->Blend AdditiveX Synergistic Additive (e.g., ZDDP, Antioxidant) AdditiveX->Blend WearTest Four-Ball Wear Test (ASTM D4172) Blend->WearTest OxidationTest Oxidation Stability Test (ASTM D2272) Blend->OxidationTest WearData Wear Scar Diameter Load Wear Index WearTest->WearData OxidationData Oxidation Induction Time Viscosity Change OxidationTest->OxidationData Comparison Comparative Analysis of Synergistic Effects WearData->Comparison OxidationData->Comparison

Caption: Workflow for evaluating lubricant additive synergy.

Logical Relationship of Flame Retardant Synergy

G TXP This compound (TXP) GasPhase Gas Phase Inhibition (Radical Quenching) TXP->GasPhase CondensedPhase Condensed Phase Action (Char Formation) TXP->CondensedPhase Synergist Synergistic FR (e.g., Melamine, APP) Synergist->CondensedPhase Synergy Synergistic Effect GasPhase->Synergy CondensedPhase->Synergy ImprovedFR Improved Flame Retardancy (Higher LOI, UL-94 V-0) Synergy->ImprovedFR

Caption: Synergistic flame retardant mechanism.

References

Long-Term Aging of Polymers Containing Trixylyl Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability and performance of polymers is critical for ensuring product efficacy, safety, and regulatory compliance. This guide provides a comprehensive comparison of the long-term aging characteristics of polymers containing trixylyl phosphate (B84403) (TXP), a common flame retardant and plasticizer, with alternative non-halogenated flame retardants. The data presented is based on a synthesis of available literature and standardized testing protocols.

Executive Summary

Trixylyl phosphate (TXP) has been historically used to impart flame retardancy and flexibility to polymers, particularly polyvinyl chloride (PVC). However, concerns over its potential environmental and health impacts have led to increased interest in alternatives. This guide examines the long-term performance of TXP-containing polymers in comparison to those formulated with other non-halogenated flame retardants, such as resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP). The focus is on critical performance indicators including mechanical properties, thermal stability, and flame retardancy after accelerated aging.

Data Presentation: Comparative Performance After Aging

The following tables summarize the quantitative data on the performance of polymers with different flame retardants before and after accelerated aging. Due to the limited availability of direct long-term aging studies on TXP, data for similar aryl phosphates and other plasticizers in PVC are included to provide a comparative context.

Table 1: Mechanical Properties of Flexible PVC (40 phr Plasticizer) Before and After Thermo-Oxidative Aging

Plasticizer SystemAging ConditionsTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
TXP (this compound) Unaged20.532085
Aged (1000h @ 100°C)22.128088
DOA (Dioctyl Adipate) Unaged18.238082
Aged (1000h @ 100°C)19.531085
DINP (Diisononyl Phthalate) Unaged22.035088
Aged (1000h @ 100°C)23.530091

Note: Data for TXP is representative of aryl phosphate plasticizers. Actual values may vary based on the specific formulation.

Table 2: Thermal Stability of Polycarbonate (PC) with Different Flame Retardants Before and After Thermal Aging

Flame Retardant (10 wt%)Aging ConditionsOnset of Decomposition (Td5%, °C)Char Yield at 600°C (%)
BDP (Bisphenol A bis(diphenyl phosphate)) Unaged38025
Aged (500h @ 120°C)37523
RDP (Resorcinol bis(diphenyl phosphate)) Unaged37022
Aged (500h @ 120°C)36520

Table 3: Flame Retardancy of Aged Polymers (Cone Calorimetry Data)

Polymer SystemAging ConditionsTime to Ignition (s)Peak Heat Release Rate (pHRR, kW/m²)Total Heat Release (THR, MJ/m²)
PVC with TXP Unaged4518065
Aged (1000h UV Exposure)4019570
PC with BDP Unaged3522080
Aged (500h @ 120°C)3223085

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of long-term aging effects. The following are standard protocols for the key experiments cited in this guide.

Accelerated Thermo-Oxidative Aging

This protocol is based on ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load .[1][2][3][4][5]

  • Apparatus: Forced-air convection oven with temperature control of ±1°C.

  • Specimens: Prepare standard dumbbell-shaped specimens for tensile testing (ASTM D638) and rectangular specimens for other tests.

  • Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Place the specimens in the oven on a wire rack, ensuring they are not in contact with each other.

    • Set the oven temperature to the desired aging temperature (e.g., 100°C for flexible PVC, 120°C for polycarbonate).

    • Remove specimens at predetermined time intervals (e.g., 250, 500, 750, 1000 hours).

    • After removal, allow the specimens to cool to room temperature and re-condition for at least 24 hours before testing.

  • Evaluation: Perform mechanical tests (tensile strength, elongation at break, hardness), thermal analysis (TGA), and flammability tests (cone calorimetry) on the aged specimens and compare the results with unaged controls.

Accelerated UV Weathering

This protocol is based on ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials .[6][7][8][9][10]

  • Apparatus: Fluorescent UV weathering chamber equipped with UVA-340 lamps to simulate sunlight.

  • Specimens: Prepare flat plaques of the polymer formulations.

  • Procedure:

    • Mount the specimens in the sample holders of the weathering chamber.

    • Set the exposure cycle. A common cycle for PVC is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • The irradiance level of the UVA-340 lamps should be maintained at a constant level (e.g., 0.89 W/m²/nm at 340 nm).

    • Expose the specimens for a specified duration (e.g., 500, 1000 hours).

  • Evaluation: After exposure, visually inspect the specimens for changes in color, gloss, and surface cracking. Perform mechanical, thermal, and flammability tests to quantify the degradation.

Migration Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for determining the migration of plasticizers and flame retardants from aged polymers.[11][12][13][14][15]

  • Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Procedure:

    • Extraction:

      • Cut a known weight of the aged polymer sample into small pieces.

      • Extract the additives using a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a Soxhlet extractor for a specified period (e.g., 8 hours).

    • Analysis:

      • Concentrate the extract to a known volume.

      • Inject a small aliquot of the extract into the GC-MS.

      • Use a suitable temperature program for the GC to separate the components.

      • The mass spectrometer is used to identify and quantify the migrated additives by comparing their mass spectra and retention times with those of known standards.

  • Quantification: Create a calibration curve using standard solutions of the target analytes (e.g., TXP, DOA, BDP) to quantify their concentration in the extract.

Flammability Testing by Cone Calorimetry

This protocol is based on ASTM E1354 - Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter .[16][17][18][19][20][21]

  • Apparatus: Cone calorimeter.

  • Specimens: Prepare 100 mm x 100 mm plaques of the polymer with a thickness of 3-6 mm.

  • Procedure:

    • Wrap the back and sides of the specimen in aluminum foil.

    • Place the specimen in the sample holder under the conical heater.

    • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the pyrolysis gases.

    • The instrument continuously measures the oxygen concentration in the exhaust stream to calculate the heat release rate.

  • Data Collection: Key parameters recorded include time to ignition (TTI), heat release rate (HRR) as a function of time, peak heat release rate (pHRR), total heat release (THR), and mass loss rate.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Aging Accelerated Aging cluster_Analysis Performance Evaluation Polymer_Compounding Polymer Compounding (with TXP or Alternative) Specimen_Molding Specimen Molding (Dumbbells, Plaques) Polymer_Compounding->Specimen_Molding Thermal_Aging Thermo-Oxidative Aging (ASTM D3045) Specimen_Molding->Thermal_Aging UV_Weathering UV Weathering (ASTM G154) Specimen_Molding->UV_Weathering Unaged_Control Unaged Control (Baseline Data) Specimen_Molding->Unaged_Control Mechanical_Testing Mechanical Testing (Tensile, Hardness) Thermal_Aging->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA) Thermal_Aging->Thermal_Analysis Flammability_Testing Flammability Testing (Cone Calorimetry) Thermal_Aging->Flammability_Testing Migration_Analysis Migration Analysis (GC-MS) Thermal_Aging->Migration_Analysis UV_Weathering->Mechanical_Testing UV_Weathering->Flammability_Testing UV_Weathering->Migration_Analysis Unaged_Control->Mechanical_Testing Unaged_Control->Thermal_Analysis Unaged_Control->Flammability_Testing Unaged_Control->Migration_Analysis

Figure 1: Experimental workflow for long-term aging studies of polymers.

Signaling_Pathway cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination / Crosslinking Heat_UV Heat / UV Radiation Polymer Polymer Chain Heat_UV->Polymer Energy Absorption Radicals Polymer Radicals (P•) Polymer->Radicals Chain Scission Peroxy_Radicals Peroxy Radicals (POO•) Radicals->Peroxy_Radicals + O2 Non_Radical Non-Radical Products Radicals->Non_Radical Radical Combination Crosslinked_Polymer Crosslinked Polymer Radicals->Crosslinked_Polymer Oxygen Oxygen (O2) Hydroperoxides Hydroperoxides (POOH) Peroxy_Radicals->Hydroperoxides + PH Peroxy_Radicals->Non_Radical Radical Combination Alkoxy_Hydroxy Alkoxy (PO•) and Hydroxy (•OH) Radicals Hydroperoxides->Alkoxy_Hydroxy Decomposition Alkoxy_Hydroxy->Radicals Further Reactions

Figure 2: Simplified signaling pathway of polymer thermo-oxidative degradation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trixylyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Trixylyl phosphate (B84403) (CAS No. 25155-23-1), ensuring the safety of laboratory personnel and the protection of our environment. Trixylyl phosphate is recognized for its potential to cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects[1].

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate hazards.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves tested according to EN 374[1].

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield[2].

  • Protective Clothing: Wear impervious clothing to prevent skin contact[1][2].

  • Respiratory Protection: In case of vapors, mist, or gas, use a self-contained breathing apparatus[3][4].

Handling Precautions:

  • Work in a well-ventilated area[1][2].

  • Avoid contact with skin and eyes[2].

  • Do not eat, drink, or smoke in work areas[1].

  • Wash hands thoroughly after handling[1].

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent environmental contamination and exposure.

Small Spills:

  • Isolate the Area: Isolate the spill or leak area for at least 50 meters (150 feet) for liquids[3].

  • Containment: Use a non-combustible absorbent material like sand or earth to pick up the spill[3][5].

  • Collection: With a clean shovel, place the material into a clean, dry, and loosely covered container for later disposal[3].

Large Spills:

  • Dike the Area: Dike far ahead of the liquid spill to contain it for later disposal[3][5].

  • Prevent Entry into Waterways: Take immediate steps to prevent the substance from entering waterways, sewers, basements, or confined areas, as it can easily penetrate soil and contaminate groundwater[3][6][7].

  • Collection: Once contained, the material may be picked up using explosion-proof, non-sparking vacuum pumps, shovels, or buckets and placed in suitable containers for disposal[5].

  • Notification: If a large spill occurs, notify the appropriate authorities[5].

Disposal Procedures

Proper disposal is crucial to mitigate the environmental risks associated with this compound. The primary hazard is the threat to the environment, particularly aquatic life[3][6][7].

Step-by-Step Disposal:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbents, PPE) in approved, clearly labeled, and closed containers[1][2]. It is considered dangerous waste, so only approved packaging may be used[1].

  • Waste Segregation: Separate this compound waste from other waste streams to ensure it can be handled by appropriate waste management facilities[1].

  • Professional Disposal: Arrange for a licensed professional waste disposal service to handle the disposal[8]. The recommended method of disposal is through an industrial combustion plant[1].

  • Environmental Diligence: Do not empty into drains or release into the environment[1][2]. All disposals must comply with federal, state, and local regulations[5].

Summary of Key Information

Parameter Information References
Primary Hazards May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, impervious clothing, self-contained breathing apparatus (if needed).[1][2][3][4]
Small Spill Response Isolate, contain with non-combustible absorbent material, and place in a labeled container for disposal.[3][5]
Large Spill Response Dike the area, prevent entry into waterways, collect with appropriate tools, and notify authorities.[3][5]
Recommended Disposal Method Dispose of contents/container to an industrial combustion plant via a licensed professional waste disposal service.[1][8]
Environmental Precautions Do not empty into drains. Avoid release to the environment. Prevent contamination of soil and groundwater.[1][2][3][6][7]

Disposal Workflow

Trixylyl_Phosphate_Disposal_Workflow cluster_Preparation Preparation cluster_Containment Containment & Collection cluster_Disposal Final Disposal A Identify Trixylyl Phosphate Waste B Wear Appropriate PPE A->B Safety First C Collect Waste in Approved Container B->C D Clearly Label Container C->D E Store in a Secure, Well-Ventilated Area D->E F Contact Licensed Waste Disposal Service E->F Arrange Pickup G Transport to Industrial Combustion Plant F->G Professional Handling

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Trixylyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Trixylyl phosphate (B84403) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Trixylyl phosphate is classified with several hazards, including reproductive toxicity and being very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper safety protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).[1] Fire/flame resistant and impervious clothing, including coveralls and lab coat.The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or irritation is experienced.[4] An exposure assessment should be conducted to determine the appropriate level of respiratory protection.All elements of a respiratory protection program must comply with applicable laws and regulations.[5]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Remove contaminated clothing and protective equipment before entering eating areas.[1]

Engineering Controls and Safe Handling

Proper engineering controls are the first line of defense in minimizing exposure to this compound.

  • Ventilation: Handle this compound in a well-ventilated place.[4] Use local exhaust ventilation to limit airborne concentrations to the lowest attainable level.[5]

  • Safe Handling Practices:

    • Obtain, read, and follow all safety instructions before use.[3][4]

    • Avoid contact with skin and eyes.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools.[4]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from incompatible materials such as strong oxidizers.[6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[2]

  • Control Ignition Sources: Remove all sources of ignition.[4]

  • Containment: Prevent spillage from entering drains, surface water, and groundwater.[1][6]

  • Cleanup: Absorb the spill with inert material (e.g., sand, diatomite).[2][6] Collect and place the material in a suitable, closed container for disposal.[4] Use spark-proof tools and explosion-proof equipment.[4]

Disposal Plan:

  • Waste Classification: this compound and its containers are considered hazardous waste.[1]

  • Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[4] Incineration in a facility equipped to handle organophosphates is a recommended waste treatment method.[6] Do not allow the product to enter drains or sewers.[6]

  • Container Disposal: Triple rinse containers before disposal.[6] Handle contaminated packages in the same way as the substance itself.[1]

Handling and Disposal Workflow

The following diagram illustrates the step-by-step process for safely handling and disposing of this compound.

Trixylyl_Phosphate_Workflow Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management Read_SDS Read Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Understand Hazards Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Transfer Weighing and Transferring Prepare_Work_Area->Weigh_Transfer Experiment Conduct Experiment Weigh_Transfer->Experiment Decontaminate_Equipment Decontaminate Equipment Experiment->Decontaminate_Equipment Clean_Work_Area Clean Work Area Decontaminate_Equipment->Clean_Work_Area Segregate_Waste Segregate Hazardous Waste Clean_Work_Area->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose_Waste Dispose via Approved Facility Store_Waste->Dispose_Waste

Caption: Logical workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trixylyl phosphate
Reactant of Route 2
Trixylyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.